molecular formula C8H6Cl2O2 B1293813 3',5'-Dichloro-4'-hydroxyacetophenone CAS No. 17044-70-1

3',5'-Dichloro-4'-hydroxyacetophenone

Cat. No.: B1293813
CAS No.: 17044-70-1
M. Wt: 205.03 g/mol
InChI Key: FXSIZYWHUQEXPC-UHFFFAOYSA-N
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Description

3',5'-Dichloro-4'-hydroxyacetophenone is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dichloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSIZYWHUQEXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20168858
Record name 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17044-70-1
Record name 4-Acetyl-2,6-dichlorophenol
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Record name 1-(3,5-Dichloro-4-hydroxyphenyl)ethanone
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Record name 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3,5-DICHLORO-4-HYDROXYPHENYL)ETHANONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3',5'-dichloro-4'-hydroxyacetophenone, a valuable intermediate in pharmaceutical and agrochemical research, through the Fries rearrangement. We will delve into the mechanistic underpinnings of this classic organic transformation, provide a detailed experimental protocol, and discuss critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.

Theoretical Foundation: The Fries Rearrangement

The Fries rearrangement is a powerful acid-catalyzed transformation that converts a phenolic ester into a hydroxyaryl ketone.[1][2][3] This reaction, named after German chemist Karl Theophil Fries, involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[1][2]

The regioselectivity of the Fries rearrangement is a critical aspect and can be controlled by carefully selecting the reaction conditions.[2][3] Generally, lower reaction temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control).[2][3][4] The choice of solvent also plays a crucial role; non-polar solvents tend to favor the ortho-product, whereas polar solvents increase the proportion of the para-product.[2][4]

A variety of Lewis and Brønsted acids can catalyze the Fries rearrangement, with aluminum chloride (AlCl₃) being the most common.[1][5] Other catalysts include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid.[1][5]

Mechanistic Insights

The widely accepted mechanism for the Fries rearrangement involves the initial formation of a complex between the Lewis acid and the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the acyl group. Subsequently, the bond between the phenolic oxygen and the acyl group cleaves, generating an acylium ion intermediate.[3][5] This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution, leading to the formation of the hydroxyaryl ketone.[3]

Diagram 1: Proposed Mechanism of the Fries Rearrangement

Fries_Rearrangement_Mechanism cluster_start Step 1: Complexation cluster_acylium Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Deprotonation & Hydrolysis Start Phenolic Ester + AlCl₃ Complex Lewis Acid-Ester Complex Start->Complex Coordination Acylium Acylium Ion Intermediate Complex->Acylium Cleavage Attack Electrophilic Aromatic Substitution Acylium->Attack Product Hydroxyaryl Ketone Attack->Product Rearomatization & Workup

Caption: A simplified representation of the key steps in the Fries rearrangement mechanism.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the Fries rearrangement of 2,6-dichlorophenyl acetate.[6] Due to the steric hindrance at the ortho positions caused by the two chlorine atoms, the acyl group migration is directed exclusively to the para position, simplifying the product profile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dichlorophenyl acetate≥98%Commercially AvailableStarting material.
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Commercially AvailableCatalyst; highly sensitive to moisture.[7]
Dichloromethane (CH₂Cl₂)AnhydrousCommercially AvailableSolvent.
Hydrochloric acid (HCl)1 M (aq)Commercially AvailableFor quenching the reaction.[7]
Ethyl acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing the organic phase.
Anhydrous sodium sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water; appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use to prevent deactivation of the catalyst.

Diagram 2: Experimental Workflow for the Synthesis

Synthesis_Workflow Start 1. Reaction Setup - Flame-dried glassware under N₂ - Add 2,6-dichlorophenyl acetate and CH₂Cl₂ Catalyst_Addition 2. Catalyst Addition - Cool to 0°C - Slowly add AlCl₃ Start->Catalyst_Addition Reaction 3. Reaction - Warm to room temperature - Stir for specified time - Monitor by TLC Catalyst_Addition->Reaction Quench 4. Quenching - Slowly pour into ice-cold 1 M HCl Reaction->Quench Extraction 5. Extraction - Separate layers - Extract aqueous layer with EtOAc Quench->Extraction Wash 6. Washing - Combine organic layers - Wash with water and brine Extraction->Wash Dry_Concentrate 7. Drying and Concentration - Dry over Na₂SO₄ - Concentrate in vacuo Wash->Dry_Concentrate Purification 8. Purification - Recrystallization or column chromatography Dry_Concentrate->Purification Characterization 9. Product Characterization - NMR, IR, Mass Spectrometry Purification->Characterization

Caption: A step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichlorophenyl acetate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (1.5 - 2.0 eq) portion-wise through the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid.[7] This will decompose the aluminum chloride complexes.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR A singlet for the methyl protons of the acetyl group, a singlet for the aromatic protons, and a broad singlet for the phenolic hydroxyl proton.[8]
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons (including those bearing chlorine and the hydroxyl group), and the methyl carbon.[8][9]
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and C-Cl stretches.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₈H₆Cl₂O₂), along with characteristic isotopic patterns for the two chlorine atoms.[10]
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (moisture contamination).[7]Ensure the use of fresh, anhydrous AlCl₃ and flame-dried glassware.
Insufficient reaction time or temperature.[4][7]Monitor the reaction by TLC to ensure completion. A slight increase in temperature might be necessary, but this could lead to side products.
Deactivating groups on the aromatic ring.[2][3]While not an issue for this specific synthesis, it's a general consideration for Fries rearrangements.
Formation of Side Products High reaction temperature.[4][11]Maintain the reaction at room temperature or below to minimize side reactions.
Hydrolysis of the starting ester.[7]Ensure anhydrous conditions throughout the reaction.
Difficult Purification Incomplete reaction.Optimize reaction time and catalyst stoichiometry to drive the reaction to completion.
Formation of inseparable isomers.Not expected in this synthesis due to steric hindrance.

Conclusion

The Fries rearrangement provides an efficient and direct route for the synthesis of this compound from 2,6-dichlorophenyl acetate. By carefully controlling the reaction parameters, particularly the exclusion of moisture, a high yield of the desired para-substituted product can be achieved. The straightforward work-up and purification procedures make this a practical method for obtaining this valuable chemical intermediate. This guide provides the necessary theoretical and practical framework for successfully implementing this synthesis in a laboratory setting.

References

  • ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. [Online] Available at: [Link][12]

  • ResearchGate. Optimization of reaction conditions for Fries rearrangement. [Online] Available at: [Link][11]

  • Organic Chemistry Portal. Fries Rearrangement. [Online] Available at: [Link][5]

  • Wikipedia. Fries rearrangement. [Online] Available at: [Link][2]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Online] Available at: [Link][3]

  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Online] Available at: [Link][13]

  • Catalysis Science & Technology (RSC Publishing). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Online] Available at: [Link][14]

  • Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone. [Online] Available at: [Link][15]

  • The Royal Society of Chemistry. Supporting Information for... [Online] Available at: [Link][9]

  • The Royal Society of Chemistry. Supporting Information for... [Online] Available at: [Link][16]

  • Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. [Online] Available at: [Link][17]

  • Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link][18]

  • Organic Reaction Workup Formulas for Specific Reagents. [Online] Available at: [Link][19]

  • Google Patents. Process for purifying 4-hydroxy-acetophenone. [Online] Available at: [20]

Sources

physicochemical properties of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3',5'-Dichloro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted acetophenone, it belongs to a class of compounds known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The presence of chlorine atoms on the phenyl ring, ortho to the hydroxyl group, and meta to the acetyl group, profoundly influences its electronic properties, reactivity, and potential biological interactions. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and synthesis, offering a foundational resource for its application in research and development.

Molecular Structure and Chemical Identity

Understanding the precise molecular architecture is fundamental to exploring the compound's properties. The structure consists of an acetophenone core, with a hydroxyl group at the C4 position and two chlorine atoms at the C3 and C5 positions.

Caption: Molecular structure of this compound.

This specific substitution pattern is critical. The electron-withdrawing nature of the chlorine atoms and the acetyl group, combined with the electron-donating hydroxyl group, creates a unique electronic environment that dictates the molecule's acidity, reactivity, and spectroscopic characteristics.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 17044-70-1 [3][4]
Molecular Formula C₈H₆Cl₂O₂ [3][5]
Molecular Weight 205.04 g/mol [5]
InChI Key FXSIZYWHUQEXPC-UHFFFAOYSA-N [4]
Canonical SMILES CC(=O)c1cc(Cl)c(O)c(Cl)c1 [4]

| EC Number | 241-113-7 |[4] |

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation, and mechanism of action in biological systems. The data below, compiled from predictive models and experimental sources, provides a quantitative profile of this compound.

Table 2: Core Physicochemical Data

Property Value Details Source
Physical Form Solid, powder to crystal White to Light yellow to Light red in color [3][6]
Melting Point 162.0 to 166.0 °C Experimental [3]
Boiling Point 335.5 ± 42.0 °C Predicted [3]
Density 1.430 ± 0.06 g/cm³ Predicted [3]
pKa 5.24 ± 0.23 Predicted; relates to the acidity of the phenolic hydroxyl group [3]

| Solubility | Soluble in Methanol | --- |[3] |

The acidity of the phenolic proton (pKa ≈ 5.24) is notably increased compared to its parent compound, 4'-hydroxyacetophenone (pKa ≈ 8.05).[7] This is a direct consequence of the inductive electron-withdrawing effect of the two ortho-chlorine substituents, which stabilize the resulting phenoxide anion. This enhanced acidity is a critical factor for its behavior in physiological media and its potential interactions with biological targets.

Synthesis Pathway: Fries Rearrangement

A common and effective method for synthesizing substituted hydroxyacetophenones is the Fries rearrangement. For this compound, this involves the rearrangement of 2,6-dichlorophenyl acetate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at elevated temperatures.[3][5]

The causality behind this experimental choice lies in the reaction's ability to regioselectively introduce an acetyl group onto a phenolic ring. The mechanism involves the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring, primarily at the para position, yielding the desired product.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction cluster_end Final Product A 2,6-Dichlorophenyl Acetate D Fries Rearrangement A->D B Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst) B->D C Heat (140-150°C) (Provides Activation Energy) C->D E 3',5'-Dichloro-4'- hydroxyacetophenone D->E

Caption: Workflow for the synthesis via Fries rearrangement.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Spectroscopic Profile (Predicted)

While specific spectra for this exact molecule are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The three protons of the acetyl group (–COCH₃) would appear as a sharp singlet, likely around δ 2.5-2.6 ppm. The two equivalent aromatic protons on the phenyl ring would also produce a singlet, shifted downfield due to the deshielding effects of the carbonyl group and chlorine atoms. The phenolic hydroxyl proton (–OH) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would show distinct signals for the acetyl methyl carbon (~26 ppm), the carbonyl carbon (~197 ppm), and four signals for the aromatic carbons, reflecting the molecule's symmetry.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the phenolic group would be visible in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 204. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent peaks at M, M+2, and M+4. The base peak would likely correspond to the loss of the methyl group, resulting in an acylium ion fragment [M-15]⁺.

Chromatographic Purity Assessment: A Validated RP-HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds. A reverse-phase (RP-HPLC) method is ideal for a molecule of this polarity.

Expertise in Method Development: The choice of a C18 column is based on its versatility and strong retention of moderately polar aromatic compounds. The mobile phase, a mixture of an acidified aqueous component (for suppressing the ionization of the phenolic hydroxyl group and ensuring sharp peaks) and an organic modifier like acetonitrile, allows for fine-tuning of the retention time. UV detection is selected because the aromatic ring and carbonyl group are strong chromophores, providing high sensitivity.

Experimental Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of a reference standard of this compound and dissolve in 10 mL of methanol.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (50:50 A:B).

    • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

  • Chromatographic Run & Analysis:

    • Injection Volume: 10 µL.

    • Gradient Elution: Start with 30% B, hold for 2 minutes. Increase linearly to 90% B over 10 minutes. Hold at 90% B for 2 minutes. Return to 30% B and equilibrate for 3 minutes.

    • Data Analysis: Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

A Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: Acetonitrile) C Equilibrate HPLC System (C18 Column, 30°C, 1.0 mL/min) A->C B Prepare Standard & Sample (Dissolve in Methanol, Dilute with Mobile Phase) D Inject Sample (10 µL) B->D C->D E Run Gradient Elution (30% B -> 90% B over 10 min) D->E F Detect at 254 nm E->F G Integrate Peaks & Calculate Area % F->G

Caption: Experimental workflow for RP-HPLC purity analysis.

Potential Applications and Biological Context

While specific biological activities for this compound are not extensively documented, the broader class of hydroxyacetophenones is rich in pharmacological potential. For instance, 4'-hydroxyacetophenone itself is explored for its anti-pigmentation and antioxidant properties.[2] Other substituted acetophenones, such as 3,5-Diprenyl-4-hydroxyacetophenone, exhibit significant anti-inflammatory and antioxidant activities.[11][12]

The unique electronic and steric properties conferred by the dichloro-substitution pattern make this compound a valuable scaffold for:

  • Drug Discovery: As a synthetic intermediate for more complex molecules.

  • Structure-Activity Relationship (SAR) Studies: To probe the role of halogen bonding and electronic modulation in ligand-receptor interactions.

  • Material Science: As a building block for polymers or functional materials.

Safety and Handling

According to available safety data, this compound is classified as a skin and eye irritant (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2).[4]

  • GHS Pictogram: GHS07 (Exclamation mark).[4]

  • Signal Word: Warning.[4]

  • Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and contact with skin and eyes.[4][6]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties driven by its specific halogen and hydroxyl substitution pattern. Its synthesis is accessible through established organic reactions like the Fries rearrangement, and its purity can be reliably assessed using standard analytical techniques such as RP-HPLC. While its own biological profile remains to be fully explored, its structural relationship to other pharmacologically active acetophenones positions it as a compound of high interest for medicinal chemistry and drug development professionals.

References

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • SLS - Lab Supplies. (n.d.). 3,5-Dimethoxy-4-hydroxyacetoph | d134406-5g | SIGMA-ALDRICH. Retrieved from [Link]

  • ACS Omega. (2025). 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from [Link]

  • NIST WebBook. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12).... Retrieved from [Link]

  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3',5'-Dichloro-4'-hydroxyacetophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3',5'-Dichloro-4'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its core chemical identity, physicochemical properties, primary synthesis routes, and potential applications, supported by detailed experimental protocols and logical workflows.

Core Compound Identification

This compound is a substituted acetophenone featuring two chlorine atoms ortho to a hydroxyl group on the phenyl ring. This substitution pattern significantly influences its reactivity and potential as a precursor in complex organic synthesis.

Molecular Structure

The structural arrangement of the acetyl, hydroxyl, and chloro groups dictates the molecule's chemical behavior, particularly the acidity of the phenolic proton and the electrophilicity of the aromatic ring.

Caption: Molecular Structure of this compound.

Key Chemical Identifiers

A summary of essential identifiers for this compound is provided below for unambiguous reference in procurement and documentation.

IdentifierValueSource(s)
CAS Number 17044-70-1[1][2][3][4]
Molecular Formula C₈H₆Cl₂O₂[1][2][3][4]
Molecular Weight 205.04 g/mol [1][2][4]
EC Number 241-113-7[4]
InChI Key FXSIZYWHUQEXPC-UHFFFAOYSA-N[4]
SMILES String CC(=O)c1cc(Cl)c(O)c(Cl)c1[4]

Physicochemical and Safety Profile

The physical properties of this compound are characteristic of a solid crystalline organic compound. These properties are crucial for determining appropriate solvents for reactions and purification, as well as storage conditions.

Physicochemical Data
PropertyValueSource(s)
Appearance White to light yellow/red powder or crystal[3]
Melting Point 162.0 to 166.0 °C[3]
Boiling Point 335.5 ± 42.0 °C (Predicted)[3]
Density 1.430 ± 0.06 g/cm³ (Predicted)[3]
pKa 5.24 ± 0.23 (Predicted)[3]
Solubility Soluble in Methanol[3]
Storage Temperature 2-8°C, stored under nitrogen[3]
GHS Safety Information

Understanding the hazard profile is fundamental for safe handling and experimental design.

Hazard InformationDetailsSource(s)
Signal Word Warning[4]
Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3][4]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[3][4]

Synthesis Pathway: The Fries Rearrangement

A primary and efficient method for the preparation of this compound is the Fries rearrangement of 2,6-dichlorophenyl acetate.[1][3] This intramolecular electrophilic aromatic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

The choice of a solvent-free reaction at elevated temperatures (140–150°C) is a critical experimental parameter, driving the reaction towards the desired product by facilitating the intramolecular acyl migration.[1][3]

Fries_Rearrangement reactant 2,6-Dichlorophenyl Acetate reagent Aluminum Chloride (AlCl₃) 140-150°C reactant->reagent Fries Rearrangement product This compound reagent->product

Caption: Fries Rearrangement for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on the established Fries rearrangement methodology.[1][3]

Materials:

  • 2,6-Dichlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel with heating and stirring capabilities

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, carefully add anhydrous aluminum chloride.

  • Addition of Reactant: Slowly add 2,6-dichlorophenyl acetate to the aluminum chloride. The reaction is typically performed without a solvent.

  • Heating: Heat the mixture to 140–150°C with constant stirring. Maintain this temperature and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully quench by slowly adding it to an ice-cold dilute HCl solution. This step hydrolyzes the aluminum complexes.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane.

  • Washing: Wash the combined organic layers with water and then brine to remove any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented in public literature, its structure makes it a valuable intermediate in organic synthesis. Substituted hydroxyacetophenones are a well-known class of precursors in the pharmaceutical and chemical industries.[5]

  • Pharmaceutical Intermediate: The presence of multiple reactive sites—the hydroxyl group, the ketone, and the activated aromatic ring—allows for a variety of subsequent chemical modifications. It can serve as a building block for more complex molecules with potential biological activity. For instance, related hydroxyacetophenone derivatives are used in the synthesis of antihistamines, antimicrobials, and anti-inflammatory agents.[5]

  • Chemical Synthesis: In a broader context, its structural analogue, 3,5-dichloro-4-aminoacetophenone, is utilized as a pharmaceutical intermediate and in the development of photoinitiators for photosensitive resins.[6] This suggests that this compound could similarly be explored as a precursor for novel polymers or specialty chemicals.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach is recommended for comprehensive characterization.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation prep Dissolve synthesized product in appropriate solvent (e.g., Methanol) hplc RP-HPLC (Purity Assessment) prep->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) prep->ms nmr NMR Spectroscopy ('H, ¹³C) (Structural Elucidation) prep->nmr ftir FTIR Spectroscopy (Functional Group ID) prep->ftir data Compare spectral data with predicted values and reference standards hplc->data ms->data nmr->data ftir->data

Caption: A typical workflow for the analytical characterization of the compound.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is a representative method adapted from standard procedures for analyzing phenolic compounds and can be optimized for this specific molecule.[7]

Objective: To determine the purity of the synthesized this compound.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Synthesized compound sample

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Methanol with 0.1% formic acid. Degas both solutions before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in methanol to create a stock solution (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to an appropriate working concentration (e.g., 10-50 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set based on UV-Vis scan (typically around 280 nm for phenolic compounds)

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 50% B and equilibrate

  • Analysis: Inject the prepared sample. The purity is calculated based on the relative area of the main peak in the resulting chromatogram.

References

  • Environmental Measurement Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Cefa Cilinas Biotics Pvt Ltd. (2023, March 28). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]

  • Valence Labs. (2025, August 19). The Significance of 3-Hydroxyacetophenone Manufacturer. Retrieved from [Link]

Sources

Unraveling the Mechanism of Action of 3',5'-Dichloro-4'-hydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist dedicated to scientific integrity, it is imperative to begin this guide by addressing the current landscape of research on 3',5'-Dichloro-4'-hydroxyacetophenone. Following a comprehensive literature review, it is evident that while chemical and safety data for this specific compound are available, detailed studies elucidating its core mechanism of action have not been published in peer-reviewed literature.

However, the scientific community has extensively investigated the parent compound, 4'-hydroxyacetophenone , and its various derivatives. This research provides a robust framework for understanding the potential biological activities of this class of molecules. This guide will, therefore, focus on the well-documented mechanisms of action of these structurally related compounds, offering a predictive lens through which the activity of this compound can be hypothesized and further investigated.

Part 1: The Acetophenone Scaffold: A Foundation for Biological Activity

Hydroxyacetophenones are a class of phenolic compounds characterized by a hydroxyl group and an acetyl group attached to a benzene ring.[1] This structural arrangement confers both antioxidant and reactive properties, making them versatile scaffolds in medicinal chemistry.[1] The position of the hydroxyl group and the nature of other substituents on the aromatic ring significantly influence their biological effects.

The parent compound, 4'-hydroxyacetophenone, is a naturally occurring phenolic compound found in various plants and is recognized for its antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2] Derivatives with substitutions at the 3' and 5' positions, such as 3',5'-diprenyl-4'-hydroxyacetophenone, have also demonstrated potent anti-inflammatory and antioxidant activities.[3] This suggests that the core 4'-hydroxyacetophenone structure is a key determinant of biological function.

Part 2: Postulated Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally related compounds, we can postulate several primary mechanisms through which this compound may exert biological effects. The addition of chlorine atoms at the 3' and 5' positions would significantly alter the electronic and steric properties of the molecule, likely influencing its potency and target specificity.

Anti-inflammatory Activity via NF-κB and COX-2 Inhibition

A primary mechanism of action for hydroxyacetophenones is the modulation of inflammatory pathways. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

  • Inhibition of NF-κB Signaling: Studies on p-hydroxyacetophenone have shown that it can suppress the activation of the NF-κB pathway.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[4]

  • COX-2 Enzyme Inhibition: Hydroxyacetophenone has been reported to alleviate pain and irritation by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins during inflammation.[5]

The electron-withdrawing nature of the chlorine atoms in this compound could enhance its interaction with target proteins in these pathways, potentially leading to more potent anti-inflammatory effects.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Postulated Inhibition by This compound LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to COX2 COX-2 nucleus->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->Cytokines Induces Transcription iNOS iNOS nucleus->iNOS Induces Transcription Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes NO Nitric Oxide iNOS->NO Synthesizes Inhibitor 3',5'-Dichloro- 4'-hydroxyacetophenone Inhibitor->NFkB Inhibits Translocation Inhibitor->COX2 Inhibits Activity

Caption: Postulated anti-inflammatory mechanism.

Antioxidant and Radical Scavenging Properties

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[5]

  • DPPH Radical Scavenging: The antioxidant potential of hydroxyacetophenone derivatives has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

  • Synergistic Effects: Hydroxyacetophenone can work synergistically with other antioxidants to enhance the overall anti-oxidative capacity of a system.[5]

The electronegative chlorine atoms on this compound would likely influence the acidity of the phenolic proton, which could modulate its radical scavenging efficiency.

Part 3: Experimental Workflows for Mechanistic Elucidation

To validate the postulated mechanisms of action for this compound, a series of in vitro and cell-based assays are required.

In Vitro Anti-inflammatory Assays

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Pre-treat with Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess Nitric Oxide Assay (Griess Reagent) Incubate->Griess ELISA Cytokine Measurement (ELISA) Incubate->ELISA MTT Cell Viability Assay (MTT) Incubate->MTT

Caption: Workflow for in vitro anti-inflammatory testing.

Quantitative Data from Analog Studies

The following table summarizes key findings from studies on hydroxyacetophenone and its derivatives, providing a benchmark for potential future studies on this compound.

CompoundAssayTarget/Cell LineResultReference
p-Hydroxyacetophenone Acetic acid-induced writhingMice80 mg/kg (i.p.) reduced writhing response[4]
Carrageenan-induced paw edemaMiceSignificantly improved paw swelling and neutrophil infiltration[4]
LPS-stimulated paw tissueMiceAttenuated TNF-α, IL-1β, and IL-6[4]
3,5-Diprenyl-4-hydroxyacetophenone DPPH radical scavenging-IC50 of 26.00 ± 0.37 µg/mL[6]
LPS-stimulated J774A.1 macrophagesJ774A.1Inhibited NO, IL-1β, IL-6, and TNF-α production[6]

Part 4: Future Directions and Conclusion

The existing body of research on hydroxyacetophenones strongly suggests that this compound is a promising candidate for possessing significant anti-inflammatory and antioxidant properties. The addition of chlorine atoms to the phenyl ring is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Future research should focus on:

  • Direct Biological Evaluation: Performing the in vitro assays described above to determine the anti-inflammatory and antioxidant efficacy of this compound.

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of the compound.

  • In Vivo Studies: If in vitro activity is confirmed, progressing to animal models of inflammatory diseases to assess its therapeutic potential.

  • Toxicity Profiling: A thorough evaluation of the cytotoxic and potential off-target effects of the chlorinated compound is crucial.

References

  • Heliyon. (n.d.). The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products. Heliyon. [Link]

  • MDPI. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. MDPI. [Link]

  • Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Fitoterapia. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Fitoterapia. [Link]

  • ResearchGate. (n.d.). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. ResearchGate. [Link]

  • Antioxidants. (2025). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Antioxidants. [Link]

  • Pharmacompass. (n.d.). 4'-Hydroxyacetophenone | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

  • PMC. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. [Link]

  • Regimen Lab. (n.d.). Hydroxy acetophenone. Regimen Lab. [Link]

  • Current Research in Interdisciplinary Studies. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies. [Link]

  • Journal of Natural Medicines. (2017). p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. Journal of Natural Medicines. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of 3',5'-Dichloro-4'-hydroxyacetophenone, a crucial undertaking for its application in pharmaceutical development, chemical synthesis, and analytical research. Given the absence of extensive public data on this specific molecule, this document serves as a practical, in-depth manual, empowering researchers to generate reliable and reproducible data. We will delve into the theoretical underpinnings of its physicochemical properties and provide detailed, field-proven protocols for systematic evaluation.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol .[1][2] Its structure, featuring a phenolic hydroxyl group, a ketone, and a dichlorinated benzene ring, dictates its chemical reactivity and physical properties. Understanding its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and formulation development. Similarly, a thorough stability profile is essential to ensure its chemical integrity during storage, handling, and application, as mandated by regulatory bodies for pharmaceutical ingredients.[3][4]

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 17044-70-1[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [1][2]
Physical Form Solid, white to light yellow powder/crystal[2][5]
Melting Point 162.0 to 166.0 °C[1]

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The polar hydroxyl and ketone groups can engage in hydrogen bonding, while the chlorinated aromatic ring contributes to its lipophilicity.

Theoretical Considerations
  • Polarity and Hydrogen Bonding: The presence of both hydrogen bond donors (-OH) and acceptors (C=O, -OH) suggests potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF). One supplier notes its solubility in methanol.[1]

  • Lipophilicity: The dichlorinated benzene ring increases the molecule's nonpolar character, suggesting solubility in nonpolar organic solvents (e.g., dichloromethane, ethyl acetate).

  • pH-Dependent Solubility: The phenolic hydroxyl group is weakly acidic. Therefore, in aqueous solutions with a pH above its pKa, the compound will deprotonate to form a more soluble phenoxide salt. Conversely, it is expected to have low solubility in acidic aqueous solutions.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents. The "shake-flask" method is a gold standard for its reliability.

Objective: To determine the solubility (in mg/mL) of the compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

  • This compound (>98% purity)[5]

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO)

  • Thermostatically controlled shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid is crucial to ensure saturation.[6]

  • Equilibration: Seal the vials and place them in a shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method (see Section 4 for method development).

  • Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess solid to known volume of solvent B Shake at constant temp for 24-48h A->B C Filter supernatant (0.45 µm filter) B->C D Dilute sample C->D E Quantify via HPLC D->E F Calculate Solubility (S = C x DF) E->F

Caption: Workflow for quantitative solubility determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7][8] These studies help in identifying potential degradation products and developing stability-indicating analytical methods, as mandated by ICH guidelines Q1A(R2) and Q1B.[9][10]

Predicted Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways:

  • Hydrolysis: While the acetophenone itself is stable, under harsh acidic or basic conditions, reactions involving the wider molecule could be forced.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures. The benzylic protons of the acetyl group are also potential sites for oxidation.

  • Photodegradation: Aromatic ketones are known chromophores that can absorb UV light, leading to photochemical degradation.[11] Aryl chlorides can also undergo photolytic cleavage.[7]

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the primary degradation products. A degradation of 5-20% is generally targeted.[8][9]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Solvents for dissolution (e.g., Methanol, Acetonitrile)

  • HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS) for peak purity and identification.

Methodology:

A stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is typically prepared.

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M).

    • Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

    • Cool the sample, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M).

    • Keep at room temperature or heat gently for a defined period.

    • Neutralize with an equivalent amount of HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3%).

    • Keep at room temperature for a defined period, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Separately, heat a solution of the compound in a neutral solvent.

    • Sample at various time points, dissolve/dilute, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable, transparent container to a light source as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][10]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both samples by HPLC.

Forced Degradation Workflow

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance Solution (e.g., 1 mg/mL) Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, RT/Heat) Start->Base Oxidation Oxidative (H₂O₂, RT) Start->Oxidation Thermal Thermal (Heat, Solid/Solution) Start->Thermal Photo Photolytic (ICH Light Source) Start->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Analysis->Outcome

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating HPLC method. This method must be able to separate the intact parent compound from all process-related impurities and degradation products.

Starting Point for Method Development:

  • Column: A reverse-phase C18 column is a common starting point for moderately polar compounds like acetophenones.[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[13]

  • Detection: UV detection is suitable due to the aromatic ring. A wavelength of around 215 nm or 280 nm could be a good starting point.[13] Using a PDA detector allows for the monitoring of multiple wavelengths and assessing peak purity.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

All generated data should be meticulously documented and summarized for easy interpretation.

Solubility Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Qualitative Description
Water25[Experimental Value][e.g., Sparingly Soluble]
0.1 M HCl25[Experimental Value][e.g., Practically Insoluble]
0.1 M NaOH25[Experimental Value][e.g., Freely Soluble]
Methanol25[Experimental Value][e.g., Soluble]
Acetonitrile25[Experimental Value][e.g., Soluble]
Ethyl Acetate25[Experimental Value][e.g., Slightly Soluble]

Stability Data Summary:

Stress ConditionDuration/Intensity% DegradationNo. of DegradantsMajor Degradant (RT)
0.1 M HCl, 80°C24 hours[Value][Value][Value]
0.1 M NaOH, RT24 hours[Value][Value][Value]
3% H₂O₂, RT24 hours[Value][Value][Value]
Dry Heat, 80°C48 hours[Value][Value][Value]
Photolytic (ICH)1.2 M lux hrs[Value][Value][Value]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols herein, researchers in drug development and chemical sciences can generate the critical data needed to advance their projects, ensure product quality and integrity, and meet regulatory expectations. The causality behind each experimental choice is rooted in established physicochemical principles and regulatory guidelines, ensuring a self-validating and trustworthy approach to characterization.

References

  • This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.
  • This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.
  • This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.
  • This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.
  • This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.
  • This reference is a placeholder for a specific literature source on the properties of this compound, which would be cited if available.
  • StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone. [Link]

  • PubMed. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. [Link]

  • PubMed. (1999). Trends in stability testing, with emphasis on stability during distribution and storage. [Link]

  • Eurofins. (2024). Stability Testing - Pharmaceutical Products. [Link]

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A Senior Application Scientist's Guide to 3',5'-Dichloro-4'-hydroxyacetophenone: A Pivotal Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3',5'-Dichloro-4'-hydroxyacetophenone (CAS No. 17044-70-1), a highly functionalized aromatic ketone that serves as a critical synthetic intermediate in the pharmaceutical and chemical industries. We will explore its core physicochemical properties, detail its primary synthesis via the Fries rearrangement, and elucidate its strategic importance as a building block for more complex molecules, particularly in the context of drug discovery. This document synthesizes field-proven insights with established chemical principles, offering researchers and drug development professionals a comprehensive resource, complete with detailed experimental protocols and mechanistic diagrams to support practical application.

Introduction: The Strategic Value of a Polysubstituted Ketone

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign.[1] Hydroxyacetophenones are a class of compounds prized for their dual functionality, featuring both a reactive hydroxyl group and a versatile acetyl group on an aromatic ring.[2] this compound elevates this utility further by incorporating two chlorine atoms, which not only modify the electronic properties of the ring but also provide additional vectors for synthetic elaboration or steric control.

Its structure makes it an invaluable precursor for a range of downstream products, including active pharmaceutical ingredients (APIs) and their related compounds.[][4] The ability to selectively manipulate the hydroxyl, acetyl, and aromatic C-H or C-Cl positions allows for the construction of complex molecular architectures, making it a cornerstone intermediate for medicinal chemistry programs.[5]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is essential for its safe handling and effective use in synthesis.

Physicochemical Data

The key properties of this compound are summarized below.[6][7][8][9]

PropertyValue
CAS Number 17044-70-1[7]
Molecular Formula C₈H₆Cl₂O₂[6][7][9]
Molecular Weight 205.04 g/mol [6][7][9]
Appearance White to light yellow solid/powder[7][10]
Melting Point 162.0 to 166.0 °C[8]
SMILES CC(=O)c1cc(Cl)c(O)c(Cl)c1[7]
InChI Key FXSIZYWHUQEXPC-UHFFFAOYSA-N[7]
Spectroscopic Signature

While specific spectra require empirical measurement, the expected spectroscopic data based on the structure are as follows:

SpectroscopyExpected Characteristic Signals
¹H NMR - Singlet for the acetyl group protons (-COCH₃) around δ 2.5-2.6 ppm. - Singlet for the two equivalent aromatic protons around δ 7.8-8.0 ppm. - Broad singlet for the phenolic hydroxyl proton (-OH), chemical shift is concentration and solvent dependent.
¹³C NMR - Signal for the acetyl methyl carbon around δ 26-27 ppm. - Signals for aromatic carbons, including two for the C-Cl carbons, one for the C-OH carbon, two for the C-H carbons, and one for the C-C=O carbon. - Signal for the carbonyl carbon (-C=O) around δ 196-198 ppm.
IR (Infrared) - Broad O-H stretch from the phenol around 3200-3500 cm⁻¹. - Sharp, strong C=O stretch from the ketone around 1650-1680 cm⁻¹. - C-Cl stretches in the fingerprint region.
Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound requires careful handling.[7][8]

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7]P264: Wash hands thoroughly after handling.[8] P280: Wear protective gloves/eye protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Core Synthesis: The Fries Rearrangement

The most direct and industrially relevant synthesis of this compound is achieved through the Fries rearrangement of 2,6-dichlorophenyl acetate.[6][8] This powerful reaction transforms a phenolic ester into a hydroxyaryl ketone, driven by a Lewis acid catalyst.[11][12]

Reaction Mechanism

The Fries rearrangement is a classic electrophilic aromatic substitution. The accepted mechanism involves the following key steps, which are promoted by a Lewis acid such as aluminum chloride (AlCl₃).[11]

  • Coordination: The Lewis acid (AlCl₃) coordinates to the electron-rich carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond.

  • Acylium Ion Formation: The polarized complex facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

  • Electrophilic Attack: The highly electrophilic acylium ion attacks the electron-rich aromatic ring. Due to the directing effect of the phenoxide, the attack occurs preferentially at the ortho and para positions. In this specific case, the ortho positions are sterically hindered by the chlorine atoms, strongly favoring substitution at the para position.

  • Rearomatization & Hydrolysis: The resulting intermediate rearomatizes by losing a proton. A subsequent aqueous workup hydrolyzes the aluminum phenoxide complex to regenerate the free phenolic hydroxyl group, yielding the final product.

Fries_Mechanism Figure 1: Mechanism of the Fries Rearrangement Ester 2,6-Dichlorophenyl Acetate Coord Coordinated Complex Ester->Coord + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (CH₃CO⁺) Coord->Acylium Cleavage Phenoxide Aluminum Phenoxide Complex Coord->Phenoxide Sigma Sigma Complex (Wheland Intermediate) Phenoxide->Sigma + Acylium Ion (Electrophilic Attack) Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Rearomatization (-H⁺) Product 3',5'-Dichloro-4'- hydroxyacetophenone Product_Complex->Product Aqueous Workup

Caption: Figure 1: Mechanism of the Fries Rearrangement.

Detailed Synthetic Protocol

This protocol outlines the two-stage synthesis from 2,6-dichlorophenol.

Stage 1: Acetylation of 2,6-Dichlorophenol

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,6-dichlorophenol (1.0 eq).[13][14][15]

  • Solvent & Base: Dissolve the phenol in a suitable aprotic solvent (e.g., dichloromethane or toluene). Add a base such as triethylamine or pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride or acetic anhydride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichlorophenyl acetate, which can often be used in the next step without further purification.

Stage 2: Fries Rearrangement to this compound

  • Setup: In a dry flask equipped for heating and with a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq).

  • Addition of Ester: Heat the AlCl₃ to 140-150 °C.[6][8] Slowly and carefully add the crude 2,6-dichlorophenyl acetate from Stage 1 to the molten catalyst. Note: The reaction can be highly exothermic.

  • Reaction: Maintain the reaction mixture at 140-150 °C for 1-3 hours.[6] The mixture will become a thick, dark slurry. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or GC-MS.

  • Quenching: After cooling to room temperature, very cautiously quench the reaction mixture by adding it portion-wise to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a crystalline solid.

Synthesis_Scheme Figure 2: Synthesis of this compound Start 2,6-Dichlorophenol Intermediate 2,6-Dichlorophenyl Acetate Start->Intermediate Acetyl Chloride, Base, 0°C to RT Product 3',5'-Dichloro-4'- hydroxyacetophenone Intermediate->Product Anhydrous AlCl₃, 140-150°C

Caption: Figure 2: Synthesis of this compound.

Application as a Core Synthetic Intermediate

The true value of this compound lies in its capacity as a versatile platform for building molecular complexity. It provides three key reactive sites: the phenolic hydroxyl group, the acetyl group's α-carbon and carbonyl, and the aromatic ring itself.

A prime example of its utility is as a precursor in the synthesis of Clenbuterol-related compounds.[16][17][18] Clenbuterol is a potent bronchodilator, and its synthesis and the characterization of its impurities are of significant pharmaceutical interest.[17] The synthesis of a key impurity, 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, showcases the strategic transformations possible from our core intermediate.[19][20]

Synthetic Workflow Example

The logical workflow from this compound to a more complex pharmaceutical-related compound is outlined below.

Workflow Figure 3: Synthetic Workflow from the Core Intermediate A 3',5'-Dichloro-4'- hydroxyacetophenone B 4-Amino-3,5-dichloroacetophenone A->B Step 1: Nitration (HNO₃/H₂SO₄) followed by Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C 2-Bromo-1-(4-amino-3,5- dichlorophenyl)ethanone B->C Step 2: α-Bromination (e.g., Br₂ in Acetic Acid) D 1-(4-Amino-3,5-dichlorophenyl)-2- (tert-butylamino)ethanone (Clenbuterol Related Compound B) C->D Step 3: Nucleophilic Substitution (tert-Butylamine)

Caption: Figure 3: Synthetic Workflow from the Core Intermediate.

Representative Protocol: α-Bromination

This protocol details the critical step of activating the acetyl group for subsequent nucleophilic attack. The starting material for this step is 4-Amino-3,5-dichloroacetophenone, which is derived from our title compound.[21]

  • Setup: Dissolve 4-Amino-3,5-dichloroacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a flask protected from light.

  • Bromination: Cool the solution to 0-10 °C. Add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC. The formation of the slightly more polar α-bromo ketone product should be observed.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual acid and salts, followed by a wash with a cold, dilute sodium thiosulfate solution to quench any remaining bromine.

  • Purification: The crude 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethanone can be purified by recrystallization (e.g., from ethanol) to yield the desired α-haloketone intermediate, ready for the next step in the synthesis.

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in synthetic chemistry. Its efficient and well-understood synthesis via the Fries rearrangement, combined with its trifunctional nature, provides a robust platform for generating diverse and complex molecular structures. For researchers and professionals in drug development, mastering the synthesis and subsequent manipulation of this intermediate opens a direct and versatile route to novel pharmaceutical candidates and their essential related compounds. Its continued application underscores the enduring principle of leveraging foundational building blocks to drive innovation in medicinal chemistry.

References

  • ResearchGate. (2025). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link][22]

  • Google Patents. (1992). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. Retrieved from [23]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link][24]

  • PubChem. (n.d.). Clenbuterol. Retrieved from [Link][16]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4'-Hydroxyacetophenone: A Cornerstone in Organic Synthesis. Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link][13]

  • Dataintelo. (n.d.). 3 Hydroxyacetophenone Market Report. Retrieved from [Link][5]

  • Pharmaffiliates. (n.d.). CAS No : 37148-27-9| Product Name : Clenbuterol. Retrieved from [Link][18]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link][25]

  • Biopurify. (n.d.). CAS 37148-49-5 | Clenbuterol Impurity B. Retrieved from [Link][19]

  • Carl ROTH. (n.d.). 3,5-Dichloro-4-hydroxyacetophenone. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone. Retrieved from [Link][27]

  • PubChem. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link][14]

  • Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link][15]

  • NIST WebBook. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. Retrieved from [Link][28]

  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR). Retrieved from [Link][29]

  • European Pharmaceutical Review. (2020). Demand for synthesised drugs to drive growth of global drug intermediates market. Retrieved from [Link][1]

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An In-depth Technical Guide to 3',5'-Dichloro-4'-hydroxyacetophenone: Synthesis, Physicochemical Properties, and a Proposed Framework for Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Dichloro-4'-hydroxyacetophenone is a halogenated aromatic ketone with a structure that suggests potential for biological activity, yet it remains a largely unexplored molecule in the scientific literature. This technical guide provides a comprehensive overview of its known chemical and physical properties, and its synthesis via the Fries rearrangement. Recognizing the current gap in pharmacological research, this document establishes a scientifically grounded framework for its future investigation. By examining the biological activities of structurally related chlorinated phenols and acetophenones, we extrapolate potential therapeutic applications and propose a detailed, phased experimental workflow for its systematic biological evaluation. This guide serves as a foundational resource for researchers poised to unlock the potential of this intriguing compound.

Introduction: The Untapped Potential of a Dichlorinated Phenolic Ketone

The hydroxyacetophenone scaffold is a recurring motif in a variety of biologically active compounds, both natural and synthetic. Substitutions on the aromatic ring can dramatically influence the pharmacological profile of these molecules. The introduction of chlorine atoms, in particular, is a well-established strategy in medicinal chemistry to modulate factors such as metabolic stability, lipophilicity, and receptor binding affinity.

This compound presents a unique combination of a phenolic hydroxyl group, an acetophenone moiety, and a specific dichlorination pattern. While extensive research has been conducted on various other hydroxyacetophenone derivatives, which have demonstrated anti-inflammatory, antioxidant, and antimicrobial properties, a significant knowledge gap exists concerning the specific biological activities of the 3',5'-dichloro substituted variant. This guide aims to consolidate the existing information on this compound and, more importantly, to provide a strategic roadmap for its future exploration as a potential therapeutic agent.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its study, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 17044-70-1[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [1][2]
Appearance White to light yellow to light red powder/crystal[3]
Melting Point 162.0 to 166.0 °C[3]
Boiling Point (Predicted) 335.5 ± 42.0 °C[3]
Density (Predicted) 1.430 ± 0.06 g/cm³[3]
pKa (Predicted) 5.24 ± 0.23[3]
Solubility Soluble in Methanol[3]

Synthesis of this compound

The primary method reported for the synthesis of this compound is the Fries rearrangement of 2,6-dichlorophenyl acetate.[1] This reaction is a classic method for the ortho- and para-acylation of phenols.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring, primarily at the ortho and para positions. The regioselectivity of the reaction is influenced by factors such as temperature, solvent, and the nature of the substituents on the aromatic ring.

G cluster_synthesis Synthesis of this compound 2,6-Dichlorophenyl Acetate 2,6-Dichlorophenyl Acetate Reaction Fries Rearrangement (140-150 °C, solvent-free) 2,6-Dichlorophenyl Acetate->Reaction Reactant AlCl3 AlCl3 AlCl3->Reaction Catalyst This compound This compound Reaction->this compound Product

Fries Rearrangement for this compound.
Experimental Protocol: Fries Rearrangement of 2,6-Dichlorophenyl Acetate

Materials:

  • 2,6-Dichlorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenyl acetate.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the flask. The reaction is typically performed without a solvent, with the reactants heated to a molten state.

  • Heating: Heat the reaction mixture to 140-150 °C with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

The Biological Activity of this compound: A Field of Opportunity

Currently, there is a notable absence of published research specifically detailing the biological activities of this compound. This presents a significant opportunity for novel research in the fields of pharmacology and drug discovery. The structural features of this molecule, however, allow for informed hypotheses regarding its potential biological effects, based on the known activities of related compounds.

Insights from Structurally Related Compounds

The biological activity of phenolic compounds is often influenced by the nature and position of their substituents. The presence of chlorine atoms can enhance biological activity, but can also contribute to toxicity.

Compound ClassKey Biological ActivitiesPotential Implications for this compoundSource(s)
Non-chlorinated Hydroxyacetophenones Anti-inflammatory, antioxidant, antimicrobialThe core scaffold is biologically active.[4]
Chlorinated Phenols Antimicrobial, endocrine disruption, cytotoxicityThe dichloro- substitution may confer potent antimicrobial or cytotoxic properties.[5][6]
Chlorinated Chalcones AntimicrobialPotential for development as an antimicrobial agent.[7]
Molecules with a 3,5-Dichlorophenyl Moiety CB2 inverse agonism, cytotoxicityThe 3,5-dichlorophenyl group can act as a key pharmacophore.[8][9]
Hypothesized Biological Activities

Based on the activities of related compounds, this compound could potentially exhibit:

  • Antimicrobial Activity: The presence of both a phenolic hydroxyl group and chlorine atoms suggests potential antibacterial and antifungal properties. Many chlorinated phenols are known for their biocidal effects.

  • Enzyme Inhibition: The acetophenone moiety and the substituted phenyl ring could interact with the active sites of various enzymes.

  • Cytotoxicity: Dichlorinated aromatic compounds can exhibit cytotoxicity, suggesting potential applications in anticancer research, but also highlighting the need for careful toxicological evaluation.

  • Modulation of Cellular Signaling: The 3,5-dichlorophenyl moiety has been identified as a key feature in compounds that modulate cannabinoid receptor 2 (CB2), suggesting a potential role in immune modulation and inflammation.[8]

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the biological potential of this compound, a phased approach is recommended.

G cluster_workflow Proposed Biological Evaluation Workflow cluster_phase1 cluster_phase2 cluster_phase3 Phase1 Phase 1: In Vitro Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Phase1->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC, MBC) Phase1->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) Phase1->Enzyme Phase2 Phase 2: Mechanistic Studies Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Phase2->Pathway Target Target Identification (e.g., Affinity Chromatography) Phase2->Target Phase3 Phase 3: In Vivo Studies Animal Animal Models of Disease (e.g., Infection, Inflammation) Phase3->Animal Toxicity Toxicology Studies Phase3->Toxicity Cytotoxicity->Phase2 Antimicrobial->Phase2 Enzyme->Phase2 Pathway->Phase3 Target->Phase3

Sources

A Technical Guide to 3',5'-Dichloro-4'-hydroxyacetophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dichloro-4'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While a detailed historical narrative of its specific discovery is not extensively documented in scientific literature, its importance lies in its role as a versatile chemical intermediate. This document elucidates the primary synthetic routes, key chemical and physical properties, and notable applications, particularly in the realm of drug discovery and materials science. The content herein is curated for researchers, scientists, and drug development professionals, offering in-depth protocols and technical insights to facilitate its practical application.

Introduction

This compound, with the CAS number 17044-70-1, is a substituted acetophenone characterized by a phenyl ring bearing a hydroxyl group, an acetyl group, and two chlorine atoms at the 3 and 5 positions.[1][2][3] This specific arrangement of functional groups imparts unique reactivity and electronic properties to the molecule, making it a valuable building block in organic synthesis. Its structural analogs, hydroxyacetophenones, are a broad class of compounds found in various natural and synthetic products and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[4][5][6] While this compound itself is not widely reported as a final product with direct biological applications, its utility as a precursor is well-established.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1][7][8]
Molecular Weight 205.04 g/mol [1][7][8]
Appearance White to light yellow to light red powder/crystal[2]
Melting Point 162.0 to 166.0 °C[2]
Boiling Point (Predicted) 335.5 ± 42.0 °C[2]
Density (Predicted) 1.430 ± 0.06 g/cm³[2]
pKa (Predicted) 5.24 ± 0.23[2]
Solubility Soluble in Methanol[2]
InChI Key FXSIZYWHUQEXPC-UHFFFAOYSA-N[1][8]
SMILES String CC(=O)c1cc(Cl)c(O)c(Cl)c1[1]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two classical organic reactions: the Fries rearrangement and Friedel-Crafts acylation. The choice of method often depends on the availability of starting materials and desired scale.

Fries Rearrangement of 2,6-Dichlorophenyl Acetate

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones.[2][7] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Reaction Scheme:

Fries_Rearrangement start 2,6-Dichlorophenyl Acetate product This compound start->product Fries Rearrangement reagent Aluminium Chloride (AlCl₃) 140-150 °C (solvent-free)

Caption: Fries Rearrangement for this compound synthesis.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,6-dichlorophenyl acetate.

  • Catalyst Addition: Carefully add anhydrous aluminium chloride (a stoichiometric amount or more) to the flask. The reaction is typically performed without a solvent.

  • Reaction: Heat the reaction mixture to 140–150 °C with continuous stirring.[2][7] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation of 2,6-Dichlorophenol

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of C-C bonds and the synthesis of aryl ketones.[9][10] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.

Reaction Scheme:

Friedel_Crafts_Acylation start 2,6-Dichlorophenol + Acylating Agent (e.g., Acetyl Chloride) product This compound start->product Friedel-Crafts Acylation reagent Lewis Acid Catalyst (e.g., AlCl₃) Anhydrous Conditions

Sources

3',5'-Dichloro-4'-hydroxyacetophenone derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3',5'-Dichloro-4'-hydroxyacetophenone: Synthesis, Bioactivity, and Therapeutic Analogs

Abstract

The this compound (DCHAP) scaffold is a halogenated phenolic ketone that serves as a versatile building block in medicinal chemistry. Its unique electronic and structural properties, conferred by the ortho-dichloro and para-hydroxyl substitution pattern, make it a compelling starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of DCHAP, focusing on its synthesis, the generation of its derivatives—particularly chalcones—and its potential biological activities. We delve into the prospective mechanism of action, with a special emphasis on the inhibition of the Signal Transducer and activator of Transcription 3 (STAT3) pathway, a critical target in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic promise of DCHAP analogs.

The this compound (DCHAP) Core

This compound (CAS No: 17044-70-1) is a solid crystalline compound with the molecular formula C₈H₆Cl₂O₂.[1] The core structure consists of an acetophenone backbone with two chlorine atoms positioned ortho to a hydroxyl group on the phenyl ring. This substitution pattern is critical, as the electron-withdrawing nature of the chlorine atoms can influence the acidity of the phenolic proton and the reactivity of the aromatic ring, while the hydroxyl group provides a key interaction point for biological targets and a handle for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17044-70-1[2]
Molecular Formula C₈H₆Cl₂O₂[2]
Molecular Weight 205.04 g/mol [2]
Appearance White to light yellow powder/crystal[1]
Melting Point 162.0 to 166.0 °C[3]
SMILES String CC(=O)c1cc(Cl)c(O)c(Cl)c1[1]

Synthesis of the Core Scaffold and its Derivatives

The generation of novel therapeutic candidates begins with the efficient and scalable synthesis of the core scaffold and its subsequent diversification.

Synthesis of the DCHAP Core: Fries Rearrangement

The primary route for synthesizing this compound is through the Fries rearrangement of 2,6-dichlorophenyl acetate.[2] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone.

Experimental Protocol: Synthesis of DCHAP via Fries Rearrangement

  • Acetylation of Precursor: React 2,6-dichlorophenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form 2,6-dichlorophenyl acetate.

  • Fries Rearrangement: Heat the 2,6-dichlorophenyl acetate with a Lewis acid, such as aluminum chloride (AlCl₃), without a solvent at a temperature of 140–150°C.[2] The acetyl group will migrate, primarily to the para position, yielding the desired this compound.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with acid and water to decompose the aluminum chloride complex. The crude product is then extracted with an organic solvent.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure DCHAP.

Derivatization of DCHAP: Synthesis of Chalcones

The DCHAP scaffold is an excellent starting material for generating a diverse library of analogs. One of the most effective strategies is the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones.[4] Chalcones are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The synthesis is typically achieved via the Claisen-Schmidt condensation, an aldol condensation between an acetophenone (DCHAP) and an aromatic aldehyde.[4][7]

G DCHAP 3',5'-Dichloro-4'- hydroxyacetophenone Reaction Claisen-Schmidt Condensation DCHAP->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Base Base Catalyst (e.g., NaOH, KOH) in Ethanol Base->Reaction Chalcone DCHAP-Chalcone Derivative Reaction->Chalcone Purification Purification (Recrystallization/ Chromatography) Chalcone->Purification

Caption: Workflow for DCHAP-Chalcone Synthesis.

This reaction allows for immense diversity, as a wide variety of substituted aromatic aldehydes can be used to generate a library of novel chalcone derivatives, enabling extensive exploration of structure-activity relationships.

Biological Activities and Therapeutic Potential

While DCHAP itself is primarily a synthetic intermediate, its derivatives, especially chalcones, hold significant therapeutic promise. The dichloro-substitution pattern is a known feature in many active pharmaceutical ingredients, often enhancing binding affinity and metabolic stability.[8]

Anticancer and Cytotoxic Activity

Chalcones are well-documented as potent anticancer agents that can induce apoptosis (programmed cell death) in various cancer cell lines.[9] Derivatives incorporating a dichlorophenyl moiety have shown significant cytotoxic effects.[10] The mechanism often involves the induction of cellular stress, such as increasing reactive oxygen species (ROS), which triggers both intrinsic and extrinsic apoptotic pathways.[9] The α,β-unsaturated carbonyl system in the chalcone backbone is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (e.g., cysteine) in target proteins.[5]

Table 2: Representative Cytotoxic Activity of Dichloro-substituted Chalcone Analogs

CompoundCell LineIC₅₀ (µg/mL)Mechanism HighlightsReference
Sulfonamide-Chalcone 5 AGS (Gastric)0.89Cell cycle arrest (subG0), caspase activation[10]
Sulfonamide-Chalcone 5 HeLa (Cervical)2.50Mitochondrial membrane depolarization[10]
Thienyl-Chalcone 3o DU-145 (Prostate)5.0Not specified[11]

Note: The compounds listed are analogs, not direct derivatives of DCHAP, but illustrate the potent anticancer activity of the dichloro-chalcone chemotype.

Potential as STAT3 Inhibitors

A highly promising avenue for DCHAP derivatives is the inhibition of the STAT3 signaling pathway. Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[12] Therefore, STAT3 is a high-priority target for cancer therapy.

Several classes of natural and synthetic compounds with phenolic structures have been identified as STAT3 inhibitors.[13] They often function by interfering with the STAT3 SH2 (Src Homology 2) domain, which is essential for STAT3 phosphorylation, dimerization, and subsequent nuclear translocation.[14] Given its structure, DCHAP derivatives could be designed to bind to the SH2 domain, preventing its activation and downstream signaling.

Mechanism of Action: Targeting the JAK-STAT3 Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Its dysregulation is central to cancer and inflammatory diseases.

  • Ligand Binding & Receptor Dimerization: A cytokine (e.g., IL-6) binds to its receptor, causing the receptor to dimerize.

  • JAK Activation: The associated Janus kinases (JAKs) are brought into proximity, trans-phosphorylating and activating each other.

  • STAT3 Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the receptor, creating docking sites for the SH2 domains of STAT3 proteins.

  • Dimerization and Nuclear Translocation: Once docked, STAT3 is phosphorylated by JAKs. The phosphorylated STAT3 proteins then detach, dimerize via reciprocal SH2 domain-phosphotyrosine interactions, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA sequences, promoting the transcription of target genes involved in cell survival (e.g., Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).

DCHAP derivatives could inhibit this pathway by directly binding to the SH2 domain of STAT3, preventing its phosphorylation or dimerization, thus halting the entire downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation Inhibitor DCHAP Derivative Inhibitor->STAT3_p Inhibition DNA DNA STAT3_dimer_nuc->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT3 Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of DCHAP derivatives can be rationally optimized by understanding their SAR.

  • Dichlorophenyl Ring: The 3,5-dichloro substitution is critical. It enhances lipophilicity, which can improve cell membrane permeability. Furthermore, these halogen atoms can form halogen bonds or other non-covalent interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[8]

  • Phenolic Hydroxyl Group: The 4'-hydroxy group is a key hydrogen bond donor and acceptor, which is often essential for anchoring a ligand to its biological target. It can also be a site for prodrug modification to improve pharmacokinetic properties.

  • The Chalcone Bridge: The α,β-unsaturated carbonyl system is crucial for the biological activity of many chalcones. Modifications to this linker, such as reduction or cyclization, can dramatically alter the compound's activity and mechanism.

  • Variable Aromatic Ring (from Aldehyde): The nature and substitution pattern of the second aromatic ring (introduced by the aldehyde in the Claisen-Schmidt condensation) provides the greatest opportunity for diversification. Introducing electron-donating or electron-withdrawing groups, heterocyclic rings, or bulky substituents can modulate the compound's electronic properties, shape, and ability to interact with specific residues in the target protein.

Key Experimental Protocols

Protocol 1: General Synthesis of a DCHAP-Chalcone Derivative

This protocol describes a base-catalyzed Claisen-Schmidt condensation.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3-4 equivalents).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete and is often indicated by a color change and the formation of a precipitate.

  • Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral. The chalcone product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[7]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized DCHAP derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[11]

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and potential for diversification, particularly through chalcone formation, make it an attractive platform for medicinal chemists.

Future research should focus on:

  • Library Synthesis: Synthesizing a broad library of DCHAP-chalcones and other derivatives with diverse substitutions to perform a thorough SAR analysis.

  • Direct Biological Screening: Explicitly testing these novel compounds for their inhibitory activity against key oncology targets like STAT3, as well as other relevant kinases and signaling proteins.

  • Mechanism of Action Studies: For lead compounds, detailed in vitro and in cellulo studies are required to elucidate the precise mechanism of action, confirm target engagement, and evaluate downstream effects on cancer cell signaling.

  • Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of promising candidates to ensure they possess drug-like qualities for further preclinical development.

By leveraging this robust chemical scaffold, the research community is well-positioned to discover and develop next-generation targeted therapies for cancer and other challenging diseases.

References

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Foreword: Bridging Theory and Experiment in Molecular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3',5'-Dichloro-4'-hydroxyacetophenone

In modern chemical and pharmaceutical research, the meticulous characterization of molecular entities is paramount. This compound, a halogenated phenolic ketone, represents a class of compounds with significant potential as precursors in the synthesis of pharmaceuticals and other high-value organic materials.[1] While experimental techniques provide foundational data, a deep, mechanistic understanding of a molecule's behavior—its electronic structure, reactivity, and intermolecular interactions—can only be fully unlocked through theoretical and computational studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate this compound (DCHA). We move beyond mere procedural descriptions to explain the causality behind computational choices, grounding theoretical predictions in the context of experimental validation. By integrating Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, we present a holistic framework for elucidating the physicochemical and potential biological properties of DCHA, thereby accelerating its journey from a molecule of interest to a functional application.

Molecular Overview and Synthesis

This compound (CAS No: 17044-70-1) is a solid organic compound with the molecular formula C₈H₆Cl₂O₂.[2] Its structure, featuring a benzene ring substituted with a hydroxyl group, an acetyl group, and two chlorine atoms, makes it an intriguing subject for both synthetic and theoretical exploration. The interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl and chloro groups dictates its electronic properties and reactivity.

A common and effective route for its preparation is the Fries rearrangement of 2,6-dichlorophenyl acetate, utilizing aluminium chloride as a catalyst at elevated temperatures (140–150 °C) without a solvent.[3] This process transforms the phenyl ester into a hydroxy aryl ketone, yielding the target molecule.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[3]
Molecular Weight 205.04 g/mol [2]
CAS Number 17044-70-1[3]
Physical Form Solid

The Computational Scientist's Toolkit: Methodologies Explained

A multi-faceted theoretical approach is required to build a comprehensive profile of DCHA. Our workflow integrates several computational techniques, each providing a unique piece of the molecular puzzle. The rationale is to start from the fundamental electronic structure of a single molecule and build up to its interactions within a crystalline environment and with potential biological targets.

cluster_0 Single Molecule Analysis cluster_1 Bulk & Interaction Analysis dft Density Functional Theory (DFT) Geometry Optimization Vibrational Frequencies tddft Time-Dependent DFT (TD-DFT) UV-Vis Spectrum Excited States dft->tddft Optimized Geometry homo_lumo Frontier Molecular Orbitals HOMO-LUMO Gap Reactivity Prediction dft->homo_lumo Calculated Orbitals hirshfeld Hirshfeld Surface Analysis Intermolecular Interactions Crystal Packing dft->hirshfeld Molecular Structure docking Molecular Docking Ligand-Protein Binding Binding Affinity dft->docking Ligand Conformation

Caption: A typical workflow for the theoretical analysis of DCHA.

Density Functional Theory (DFT) for Structural and Vibrational Insights

DFT is the cornerstone of modern quantum chemical calculations for organic molecules, offering a robust balance between computational efficiency and accuracy.[4] We employ DFT to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict its vibrational spectrum (infrared and Raman).

Experimental Protocol: DFT Calculation

  • Input Structure Generation: The initial 3D structure of DCHA is drawn using molecular visualization software like Avogadro.

  • Method Selection: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected. This functional is well-validated for predicting the properties of organic compounds.[5]

  • Basis Set Selection: The 6-311++G(d,p) basis set is chosen. This Pople-style basis set is flexible enough to accurately describe the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms and diffuse functions (+) for lone pairs and anions.

  • Geometry Optimization: An unconstrained geometry optimization is performed. The algorithm iteratively adjusts atomic positions to find the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be directly compared to an experimental FT-IR spectrum.[5]

Hirshfeld Surface Analysis for Quantifying Intermolecular Forces

In the solid state, a molecule's properties are heavily influenced by how it packs with its neighbors. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify the various intermolecular interactions within a crystal.[6] The surface is generated by partitioning the crystal's electron density into molecular fragments.

Experimental Protocol: Hirshfeld Surface Analysis

  • Input Data: The analysis requires a Crystallographic Information File (CIF) from a single-crystal X-ray diffraction experiment.

  • Surface Generation: Using software like CrystalExplorer, the Hirshfeld surface is generated around the DCHA molecule.

  • Mapping Properties: The surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii as red spots, indicating key interactions like hydrogen bonds.[7]

  • Fingerprint Plot Generation: A 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. This plot graphs the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, O···H, Cl···H) can then be calculated, providing a quantitative summary of the crystal packing forces.[8]

Molecular Docking for Probing Biological Potential

Given that many acetophenone derivatives exhibit biological activity, molecular docking is a crucial in silico technique to predict if DCHA can bind effectively to a biological target, such as a protein or enzyme.[9][10] This method predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed.

    • The 3D structure of DCHA (the ligand) is obtained from the prior DFT optimization.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm.

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking.[11] The algorithm repeatedly places the flexible ligand into the rigid receptor's active site, evaluating the binding energy for each pose using a scoring function.

  • Analysis of Results: The simulation returns a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most probable. Analysis focuses on identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between DCHA and the protein's amino acid residues.

Theoretical Results and Mechanistic Discussion

Optimized Molecular Geometry

DFT calculations provide a precise picture of the molecule's geometry in the gas phase. The key structural features include the planarity of the benzene ring and the relative orientations of the substituent groups. Comparing these theoretical values with experimental data from X-ray crystallography is a critical step in validating the computational model. For a related molecule, (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, the bond lengths and angles were found to be in good agreement with experimental values, lending confidence to the use of DFT for DCHA.[7]

Vibrational Spectrum and Functional Group Analysis

The calculated vibrational frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP) to account for anharmonicity, can be used to assign the peaks in an experimental FT-IR spectrum.

Predicted Vibrational Assignments for DCHA

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-3500O-H StretchPhenolic Hydroxyl
~1660-1680C=O StretchAcetyl Carbonyl
~1550-1600C=C StretchAromatic Ring
~1200-1300C-O StretchPhenol
~700-800C-Cl StretchAryl Chloride

This theoretical assignment is invaluable for interpreting complex experimental spectra and confirming the molecule's structural integrity.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.[12]

A large ΔE suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For DCHA, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO is likely centered on the electron-accepting acetyl group. A relatively small energy gap would suggest that the molecule is reactive and can readily participate in electronic transitions, a property often sought in materials for electronic applications.

cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Energy Energy

Caption: Diagram of HOMO-LUMO energy levels and the energy gap.

Intermolecular Interactions in the Solid State

Hirshfeld surface analysis of structurally similar compounds, such as other dichlorinated aromatics, reveals that crystal packing is typically dominated by a combination of specific and non-specific interactions.[6][7] For DCHA, the following contacts are expected to be significant:

  • O-H···O Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This is likely to be the most significant directional interaction, forming chains or dimers in the crystal lattice.

  • C-H···O and C-H···Cl Contacts: Weaker hydrogen bonds involving aromatic and methyl hydrogens.

  • H···H Contacts: These are generally the most abundant contacts, covering the largest surface area, but are non-specific van der Waals forces.[6]

  • Cl···Cl or Cl···π Interactions: Halogen bonding is an increasingly recognized noncovalent interaction that could play a role in the crystal packing.

A representative fingerprint plot would likely show sharp spikes for the strong O-H···O interactions and more diffuse regions for the weaker H···H and C···H contacts.

Potential Biological Activity: A Molecular Docking Perspective

Acetophenones are known to possess a range of biological activities, including anti-inflammatory and antioxidant properties.[13][14] To explore this potential for DCHA, molecular docking can be performed against relevant protein targets. For instance, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs.

A docking study of DCHA against a COX enzyme would predict its binding affinity and preferred binding pose within the active site. A strong negative binding affinity (e.g., -7 to -10 kcal/mol) would suggest stable binding. Visualization of the docked pose would reveal key interactions, such as a hydrogen bond between the phenolic hydroxyl of DCHA and a serine or tyrosine residue in the active site, or hydrophobic interactions between the dichlorophenyl ring and nonpolar residues. Such results provide a strong rationale for prioritizing the compound for experimental biological screening.

Conclusion and Future Directions

The theoretical investigation of this compound through a synergistic combination of DFT, Hirshfeld surface analysis, and molecular docking provides profound insights that are inaccessible through experimental means alone. This guide has outlined a robust computational framework that allows for:

  • Accurate prediction of molecular structure, vibrational spectra, and electronic properties.

  • Detailed characterization of the intermolecular forces governing solid-state packing.

  • Rational evaluation of its potential as a biologically active agent.

The data generated from these theoretical studies forms a powerful predictive foundation. It not only validates and helps interpret experimental findings but also guides future research, whether in optimizing reaction conditions for its synthesis, designing novel crystal polymorphs with desired properties, or using its scaffold as a starting point for the development of new therapeutic agents. By embracing this integrated computational-experimental approach, we can significantly accelerate the innovation cycle in both materials science and drug discovery.

References

A comprehensive, numbered list of all sources cited in this guide.

  • IUCrData. (2018). Crystal structure and Hirshfeld surface analysis of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • R Discovery. (n.d.). Hirshfeld Surface Analysis Research Articles. Retrieved from [Link]

  • Iraqi Journal of Science. (2025). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dichloro-2-hydroxyacetophenone. Retrieved from [Link]

  • Journal of Kufa for Chemical Sciences. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). In silico study of CYP450 inhibitor activity of (E)-1-(3-((4-chlorophenyl) diazenyl)-4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. Retrieved from [Link]

  • Journal of Al-Nahrain University. (n.d.). View of Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (2025). Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). Retrieved from [Link]

  • Texila International Journal. (2025). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • ScienceDirect. (n.d.). (PDF) Use of Molecular Docking as a Decision-Making Tool in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl). Retrieved from [Link]

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  • ResearchGate. (n.d.). Structural and DFT Study of 1-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichloro-1H-pyrrole-2,5-dione: Hypothesis for the Ring Closure. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3',5'-Dichloro-4'-hydroxyacetophenone, a halogenated phenolic compound of increasing interest to researchers, scientists, and drug development professionals. Beyond a simple recitation of safety data, this document delves into the rationale behind handling protocols, explores its utility in synthetic chemistry, and offers practical insights to ensure both personnel safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the chemical formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol .[1][2] Its structure, featuring a chlorinated phenol ring with an acetyl group, makes it a valuable intermediate in organic synthesis. However, this very functionality necessitates a thorough understanding of its potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17044-70-1[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [1][2]
Appearance White to light yellow or light red powder/crystal[3]
Physical Form Solid[2]

The primary hazards associated with this compound are skin and eye irritation.[2][3] This is a common characteristic of phenolic compounds, which can denature proteins and cause local tissue damage upon contact. The presence of chlorine atoms on the aromatic ring can further enhance its reactivity and potential for irritation.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal WordSource
Skin Irritation 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning[2][3]
Eye Irritation 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning[2][3]

Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) should guide all handling of this compound. The causality behind the stringent PPE requirements lies in preventing direct contact with the skin and eyes, and minimizing the potential for inhalation of the powdered form.

Engineering Controls

The primary line of defense is to handle this compound within a certified chemical fume hood. This engineering control is critical for two reasons: it prevents the inhalation of any fine particulate matter and contains any potential spills or releases.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram illustrates the mandatory PPE for handling this compound:

PPE_Workflow cluster_Core_Protection Core Body and Eye Protection cluster_Hand_Protection Hand Protection cluster_Respiratory_Protection Respiratory Protection (as needed) Lab_Coat Impermeable Lab Coat (fully buttoned) Safety_Goggles Chemical Splash Goggles (ANSI Z87.1 certified) Gloves Chemical-Resistant Gloves (Nitrile, double-gloved) Respirator N95 Respirator (if handling large quantities or potential for aerosolization) Researcher Researcher Researcher->Lab_Coat Wear Researcher->Safety_Goggles Wear Researcher->Gloves Wear Researcher->Respirator Wear (if necessary)

Caption: Mandatory Personal Protective Equipment (PPE) workflow for handling this compound.

The choice of nitrile gloves is based on their broad chemical resistance. Double-gloving provides an additional layer of protection against potential tears or rapid permeation. Should glove contamination occur, the outer glove can be removed and replaced without compromising the primary barrier.

Storage and Disposal

Proper storage and disposal are not merely procedural but are critical for maintaining a safe laboratory environment and ensuring environmental stewardship.

Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container must be kept tightly sealed to prevent the absorption of moisture and potential degradation. Storing it in a designated and clearly labeled cabinet for halogenated compounds is a recommended best practice.

Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this compound be disposed of down the drain.

The following workflow outlines the appropriate disposal procedure:

Disposal_Workflow cluster_Waste_Collection Waste Collection cluster_Segregation_and_Labeling Segregation and Labeling cluster_Final_Disposal Final Disposal Solid_Waste Contaminated Solids (e.g., gloves, weighing paper) Waste_Container Designated, Labeled, and Sealed Halogenated Waste Container Solid_Waste->Waste_Container Liquid_Waste Contaminated Solvents Liquid_Waste->Waste_Container Excess_Compound Unused/Expired Compound Excess_Compound->Waste_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Waste_Container->EHS_Pickup

Caption: Workflow for the safe disposal of this compound and associated waste.

The rationale for segregating halogenated waste is due to the specific incineration requirements for these compounds to prevent the formation of toxic byproducts like dioxins.[6][7][8]

Applications in Synthetic Chemistry and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[][] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Synthesis of this compound

One common method for the synthesis of this compound is the Fries rearrangement of 2,6-dichlorophenyl acetate.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and involves the intramolecular acylation of the phenol.

Step-by-Step Fries Rearrangement Protocol (Illustrative)

  • Reactant Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 2,6-dichlorophenyl acetate.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the flask. The reaction is often performed without a solvent. Causality: The absence of a solvent can drive the reaction to completion, but requires careful temperature control to prevent charring.

  • Heating and Reaction: Heat the mixture to 140-150°C. Causality: This temperature provides the necessary activation energy for the rearrangement to occur at a reasonable rate.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench with ice and hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates the phenoxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Role as a Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound provides a scaffold for the synthesis of more complex molecules with potential biological activity.[][] The hydroxyl and acetyl groups, along with the chlorinated aromatic ring, offer multiple points for modification to optimize a drug candidate's properties, such as binding affinity to a biological target, solubility, and metabolic stability. While specific drug synthesis pathways involving this exact intermediate are often proprietary, its structural motifs are found in various classes of bioactive compounds. For instance, halogenated phenols are known to exhibit antimicrobial and other pharmacological activities.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[11]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[11]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[11]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[11]

Spill Response:

For a small spill, and if you are trained to do so, you may clean it up. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety department immediately.

Conclusion

This compound is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A thorough understanding of its properties, adherence to stringent safety protocols, and a well-defined plan for storage and disposal are paramount for its safe and effective use in research and development. This guide serves as a foundational resource to empower scientists to work with this compound confidently and responsibly.

References

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  • Wright, J. M., Schwartz, J., Vartiainen, T., Mäki-Paakkanen, J., Altshul, L., Harrington, J. J., & Dockery, D. W. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157–164.
  • Google Patents. (n.d.). CN105461527A - Synthesis method of efloxate drug intermediate 3, 4-dihydroxyacetophenone.
  • Semantic Scholar. (n.d.). Effect on mutagenicity of the stepwise removal of hydroxyl group and chlorine atoms from 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.
  • Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g.
  • Khan, K. M., Saad, S. M., Shaikh, A. J., Al-Harrasi, A., & Taha, M. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 15(18), 1629–1646.
  • BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.
  • Meier, J. R., Blazak, W. F., & Knohl, R. B. (1997). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. Teratogenesis, Carcinogenesis, and Mutagenesis, 17(4-5), 185–211.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Biosynth. (n.d.). 3,5-Dichloro-4-hydroxyacetophenone | 17044-70-1 | FD70481.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • Google Patents. (n.d.). CN105461527A - Synthesis method of efloxate drug intermediate 3, 4-dihydroxyacetophenone.

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An In-depth Technical Guide to 3',5'-Dichloro-4'-hydroxyacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dichloro-4'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest in modern medicinal chemistry. While exhibiting limited intrinsic biological activity itself, this compound has emerged as a critical starting material and key structural motif in the synthesis of potent and selective therapeutic agents. This guide will delve into its physicochemical properties, synthesis, and, most notably, its pivotal role as a precursor in the development of selective thyroid hormone receptor-β (THR-β) agonists, such as Resmetirom (MGL-3196). We will explore the synthetic pathways that leverage this unique building block and discuss the broader context of the medicinal chemistry of hydroxyacetophenones. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Halogenated Phenolic Ketones

In the landscape of drug discovery, the strategic incorporation of halogen atoms and phenolic hydroxyl groups into small molecules is a time-honored approach to modulate pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity, while the phenolic hydroxyl group often serves as a crucial hydrogen bond donor or a handle for further chemical modification. This compound embodies these features, presenting a unique chemical scaffold for medicinal chemists. Its dichlorinated phenolic ring offers a constrained and electronically distinct environment, making it a valuable building block for targeted drug design.

While the broader class of hydroxyacetophenones has been explored for a range of biological activities, including antioxidant and anti-inflammatory properties, the primary significance of this compound lies in its utility as a synthetic intermediate.[1][2] This guide will illuminate its journey from a chemical reagent to a cornerstone in the synthesis of a promising new class of drugs.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[3][4][5]
Molecular Weight 205.04 g/mol [3][4][5]
CAS Number 17044-70-1[3][4][5]
Appearance White to light yellow crystalline solid
Melting Point 162-166 °C
Solubility Soluble in methanol
SMILES CC(=O)c1cc(Cl)c(O)c(Cl)c1[4][5]
InChI Key FXSIZYWHUQEXPC-UHFFFAOYSA-N[4][5]

Synthesis of this compound

The most direct and commonly cited method for the synthesis of this compound is the Fries rearrangement of 2,6-dichlorophenyl acetate.[3][6] This reaction involves the intramolecular acylation of the dichlorinated phenol, driven by a Lewis acid catalyst.

Experimental Protocol: Fries Rearrangement

Materials:

  • 2,6-Dichlorophenyl acetate

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 2,6-dichlorophenyl acetate (1 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Fries_Rearrangement Start 2,6-Dichlorophenyl acetate + AlCl₃ Intermediate Acylium ion-Lewis acid complex Start->Intermediate Lewis acid activation Product This compound Intermediate->Product Intramolecular electrophilic aromatic substitution

Caption: Fries Rearrangement for the synthesis of this compound.

The Pivotal Role in the Synthesis of Thyroid Hormone Receptor-β Agonists

The primary significance of this compound in medicinal chemistry is its role as a key precursor for the synthesis of selective thyroid hormone receptor-β (THR-β) agonists.[7] One of the most prominent examples is Resmetirom (MGL-3196) , a drug candidate that has shown promising results in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.[7][8]

The 3,5-dichloro-4-hydroxyphenyl moiety is a critical pharmacophoric element that mimics the di-iodinated inner ring of the endogenous thyroid hormone, triiodothyronine (T3). This structural feature contributes to the high affinity and selectivity of these synthetic ligands for the THR-β isoform over the THR-α isoform, thereby minimizing the cardiac side effects associated with non-selective thyroid hormone analogs.

Synthetic Pathway to THR-β Agonists

While direct use of this compound is not always explicitly detailed in every published synthesis of Resmetirom, its structural core is central. The key intermediate required for the synthesis of the pyridazinone core of Resmetirom is 4-amino-2,6-dichlorophenol.[3] this compound can be readily converted to this crucial amine through a Beckmann rearrangement of its corresponding oxime.[2][4][5]

Synthetic_Pathway Start This compound Oxime Oxime intermediate Start->Oxime Hydroxylamine Amine 4-Amino-2,6-dichlorophenol Oxime->Amine Beckmann Rearrangement Resmetirom Resmetirom (MGL-3196) Amine->Resmetirom Multi-step synthesis

Caption: Synthetic pathway from this compound to Resmetirom.

Experimental Protocol: Conversion to 4-Amino-2,6-dichlorophenol via Beckmann Rearrangement

Part A: Oxime Formation

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime of this compound.

Part B: Beckmann Rearrangement

Materials:

  • Oxime of this compound

  • Polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., thionyl chloride, phosphorus pentachloride)[5]

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Carefully add the oxime (1 equivalent) to pre-heated polyphosphoric acid (a sufficient amount to ensure stirring) at around 80-100 °C.

  • Stir the mixture at this temperature and monitor the reaction by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude amide.

  • Filter the solid, wash with water, and dry.

  • Hydrolyze the resulting amide under acidic or basic conditions to yield 4-amino-2,6-dichlorophenol.

  • Purify the product by recrystallization or column chromatography.

Broader Context: Biological Activities of Hydroxyacetophenones

While this compound is primarily valued as a synthetic intermediate, the broader class of hydroxyacetophenones has been investigated for various biological activities. These studies provide a valuable context for understanding the potential of this chemical scaffold in medicinal chemistry.

  • Antioxidant and Anti-inflammatory Activity: Several hydroxyacetophenone derivatives have demonstrated significant antioxidant and anti-inflammatory properties.[1] For example, 3,5-diprenyl-4-hydroxyacetophenone has been shown to exhibit these effects in various in vitro and in vivo models.[1]

  • Enzyme Inhibition: Certain hydroxyacetophenone derivatives have been explored as enzyme inhibitors. For instance, some have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in cosmetics for skin whitening.

  • Antimicrobial and Antitumor Activities: Research has also indicated that some dihydroxyacetophenone derivatives possess antimicrobial and antitumor properties.

It is important to note that these activities are often dependent on the specific substitution pattern on the aromatic ring, and there is currently no public data to suggest that this compound itself possesses significant intrinsic biological activity in these areas. Its primary role in medicinal chemistry remains that of a highly valuable and strategic building block.

Conclusion

This compound stands as a testament to the principle that a molecule's value in medicinal chemistry is not solely defined by its intrinsic biological activity. Its unique structural features—a dichlorinated phenolic ring with a reactive acetyl group—make it an indispensable precursor in the synthesis of complex and highly targeted therapeutic agents. The successful development of the selective THR-β agonist Resmetirom (MGL-3196) highlights the profound impact that a well-designed chemical building block can have on the advancement of modern medicine. As the quest for novel therapeutics continues, the strategic application of such foundational molecules will undoubtedly remain a cornerstone of successful drug discovery and development programs.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23.

  • New Drug Approvals. (2020). RESMETIROM. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Amino-3',5'-dichloroacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dichlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol.
  • Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.

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Methodological & Application

detailed synthesis protocol for 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of this compound, a valuable substituted phenol derivative. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into a robust two-step synthetic pathway, emphasizing the chemical principles, experimental considerations, and safety protocols necessary for a successful and reproducible outcome.

Introduction and Significance

This compound (CAS No: 17044-70-1) is an important intermediate in organic synthesis.[1][2] Its structure, featuring a ketone and a sterically hindered, electron-rich phenolic ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. The presence of the dichloro and hydroxyl functionalities allows for a wide range of subsequent chemical modifications.

The most direct and established method for preparing this compound is through a Fries rearrangement of 2,6-dichlorophenyl acetate.[1][3] This classic organic reaction provides an efficient route to ortho- and para-hydroxy aryl ketones from their corresponding phenolic esters.[4] This guide will detail the synthesis starting from the readily available 2,6-dichlorophenol.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the initial esterification of 2,6-dichlorophenol to form the necessary precursor, followed by the core Fries rearrangement to yield the target product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 2,6-Dichlorophenol C 2,6-Dichlorophenyl Acetate A->C Pyridine (catalyst) B Acetic Anhydride B->C F This compound (Final Product) C->F Neat (solvent-free) C->F Intermediate D Aluminum Chloride (AlCl3) D->F E Heat (140-150 °C) E->F

Caption: Overall two-step synthesis workflow.

PART 1: Synthesis of 2,6-Dichlorophenyl Acetate (Intermediate)

Principle and Rationale

The first step is a standard esterification reaction. 2,6-Dichlorophenol is reacted with acetic anhydride to form the corresponding acetate ester. A weak base, such as pyridine, is often used as a catalyst. It functions by activating the acetic anhydride and neutralizing the acetic acid byproduct, driving the reaction towards completion.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (molar eq.)
2,6-Dichlorophenol87-65-0163.001.0
Acetic Anhydride108-24-7102.091.2
Pyridine110-86-179.10Catalytic (0.1)
Dichloromethane (DCM)75-09-284.93Solvent
1M Hydrochloric Acid (HCl)7647-01-036.46For workup
Saturated Sodium Bicarbonate144-55-884.01For workup
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent
Experimental Protocol
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichlorophenol (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add pyridine (0.1 eq.) followed by the dropwise addition of acetic anhydride (1.2 eq.) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 1M HCl.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2,6-dichlorophenyl acetate is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

PART 2: Fries Rearrangement to this compound

Principle and Rationale

The Fries rearrangement is an electrophilic aromatic substitution reaction where an acyl group from a phenolic ester migrates to the aromatic ring, preferentially to the ortho and para positions.[5] The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[4]

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required in stoichiometric amounts. It coordinates to both the carbonyl oxygen and the phenolic oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate a highly reactive acylium ion (CH₃CO⁺) electrophile.[5][6]

  • High Temperature: The reaction requires significant thermal energy (140-150°C) to overcome the activation energy for the C-C bond formation on the deactivated dichlorinated aromatic ring.[1] High temperatures generally favor the formation of the thermodynamically more stable ortho isomer; however, in this case, the para position is sterically unhindered, leading to the desired 4'-hydroxy product.[7]

  • Solvent-Free (Neat) Conditions: Performing the reaction without a solvent is common for this specific rearrangement.[1][3] This maximizes the concentration of reactants and can facilitate the high temperatures required.

Reaction Mechanism Visualization

G cluster_0 Mechanism Steps A 1. Complex Formation (Ester + AlCl3) B 2. Acylium Ion Generation A->B C 3. Electrophilic Attack (Acylium ion on ring) B->C D 4. Rearomatization (Proton loss) C->D E 5. Hydrolysis (Liberates product) D->E Product 3',5'-Dichloro-4'-hydroxy- acetophenone E->Product Start 2,6-Dichlorophenyl Acetate Start->A

Caption: Key steps in the Fries rearrangement mechanism.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (molar eq.)
2,6-Dichlorophenyl Acetate28165-71-1205.041.0
Aluminum Chloride (Anhydrous)7446-70-0133.341.1 - 1.5
IceN/A18.02For quench
Concentrated Hydrochloric Acid (HCl)7647-01-036.46For quench
Ethyl Acetate141-78-688.11For extraction
Experimental Protocol
  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichlorophenyl acetate (1.0 eq.) to the flask and heat it to a molten state (melting point is ~45-48°C).

  • Catalyst Addition: Begin stirring and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in small portions. The addition is exothermic and will cause the temperature to rise. Maintain control over the addition rate to keep the temperature manageable.

  • Reaction Execution: After the full addition of AlCl₃, slowly heat the reaction mixture to 140-150°C.[1] Maintain this temperature with vigorous stirring for 2-3 hours. The mixture will become a thick, dark slurry.

  • Reaction Quench and Workup:

    • Allow the reaction mixture to cool to below 100°C.

    • CAUTION: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Very slowly and carefully, pour the warm reaction mixture onto a large beaker of crushed ice containing concentrated HCl.

    • Stir the resulting mixture until all the dark solid has been broken up and the ice has melted.

  • Isolation and Purification:

    • The solid product can be collected by vacuum filtration.

    • Alternatively, transfer the entire mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Solid[2]

  • Molecular Formula: C₈H₆Cl₂O₂[1]

  • Molecular Weight: 205.04 g/mol [1]

  • ¹³C NMR: Expected chemical shifts can be referenced from spectral databases.[8]

  • ¹H NMR: Compare the obtained spectrum with reference data for p-hydroxyacetophenone, expecting shifts for the acetyl protons, the aromatic protons, and the hydroxyl proton.[9]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle with extreme care in a dry environment.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Acetic Anhydride: Corrosive and lachrymatory.

  • 2,6-Dichlorophenol: Toxic and an irritant.

  • Hydrochloric Acid: Highly corrosive.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10]

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

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Application Note: 3',5'-Dichloro-4'-hydroxyacetophenone as a Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',5'-Dichloro-4'-hydroxyacetophenone is a highly functionalized aromatic ketone that serves as a pivotal starting material in the synthesis of a diverse array of organic compounds. Its structure, characterized by a phenolic hydroxyl group, a ketone, and a dichlorinated phenyl ring, offers multiple reactive sites for synthetic transformations. The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of the adjacent hydroxyl and acetyl groups, making this compound a unique and valuable precursor for targeted synthesis. This guide provides an in-depth exploration of its applications, particularly in the synthesis of chalcones and flavonoids, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]

Section 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The most prominent application of this compound is in the synthesis of chalcones. Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This structural motif is a well-established pharmacophore responsible for numerous biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde.[5]

Mechanistic Rationale

The Claisen-Schmidt condensation involves the enolate of a ketone attacking the carbonyl carbon of an aldehyde.[6] The choice of this compound as the ketone component is strategic. The phenolic hydroxyl group can be deprotonated under basic conditions, but the primary reaction site is the α-carbon of the acetyl group. The base (e.g., NaOH or KOH) abstracts an α-hydrogen from the acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone. The electron-withdrawing chlorine atoms can enhance the acidity of the α-protons, facilitating enolate formation.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(3,5-dichloro-4-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one.

Materials:

  • This compound (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Ethanol

  • 40% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Crushed Ice

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in a suitable amount of ethanol.

  • Add the substituted benzaldehyde (1 eq.) to the solution and stir until a homogenous solution is formed.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly, add the 40% aqueous NaOH or KOH solution dropwise while maintaining the temperature below 5 °C with vigorous stirring.[7]

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 5-6.[7]

  • The chalcone product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove inorganic impurities.[7]

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.

  • Dry the purified crystals in a desiccator.

Data Presentation: Representative Chalcone Derivatives

The following table summarizes data for representative chalcones synthesized from this compound and various aromatic aldehydes.

Aldehyde ReactantProduct NameYield (%)Melting Point (°C)Biological Activity Reference
Benzaldehyde(E)-1-(3,5-dichloro-4-hydroxyphenyl)-3-phenylprop-2-en-1-one~80-90VariesAntimicrobial[4]
4-Chlorobenzaldehyde(E)-1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~85-95VariesAntimicrobial[1]
4-Methoxybenzaldehyde(E)-1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~75-85VariesAnticancer[8]

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve 3',5'-Dichloro-4'-hydroxy- acetophenone & Benzaldehyde in Ethanol B Cool to 0-5 °C in Ice Bath A->B C Add aq. NaOH/KOH Dropwise B->C D Stir at Room Temp (12-24h) C->D E Pour into Ice & Acidify with HCl D->E F Precipitate Chalcone Product E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Dry Purified Product I->J

Caption: General workflow for the synthesis of chalcones.

Section 2: Synthesis of Flavones via Oxidative Cyclization

Chalcones derived from hydroxyacetophenones are excellent precursors for the synthesis of flavones, a class of flavonoids with significant therapeutic potential.[9] Flavones are based on the 2-phenylchromen-4-one backbone. The conversion of a 2'-hydroxychalcone to a flavone is a key transformation, often achieved through oxidative cyclization.

Mechanistic Rationale

One common method for this cyclization is the use of iodine in dimethyl sulfoxide (DMSO). The reaction proceeds via an initial Michael addition of the phenoxide (formed from the 2'-hydroxyl group of the chalcone) to the α,β-unsaturated system, which is facilitated by the DMSO. This is followed by an iodine-mediated oxidation (dehydrogenation) to form the stable, aromatic pyrone ring of the flavone skeleton.[9]

Experimental Protocol: Synthesis of a Dichlorinated Flavone

This protocol outlines the conversion of (E)-1-(3,5-dichloro-4-hydroxyphenyl)-3-phenylprop-2-en-1-one to the corresponding flavone. Note: For flavone synthesis, the starting material would typically be a 2'-hydroxychalcone. This protocol is a general representation of the cyclization step.

Materials:

  • 2'-Hydroxychalcone derivative (1 equivalent)

  • Iodine (I₂) (catalytic or stoichiometric amount)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, heating mantle, condenser

Procedure:

  • Dissolve the 2'-hydroxychalcone derivative (1 eq.) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The flavone product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Reaction Visualization

Caption: Oxidative cyclization of a chalcone to a flavone.

Section 3: Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery. The dichloro-hydroxyphenyl motif is present in several biologically active molecules.

Antimicrobial Agents

The presence of chlorine atoms on the aromatic ring of chalcones is known to enhance their antimicrobial activity.[1][3] These halogenated compounds can disrupt microbial cell membranes and inhibit essential enzymes. Chalcones derived from this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[4]

Thyroid Hormone Receptor Agonists

Notably, the 3,5-dichloro-4-hydroxyphenyl moiety is a key structural feature in selective thyroid hormone receptor β (THR-β) agonists.[10] For example, the drug Resmetirom (MGL-3196), which is in clinical trials for dyslipidemia, contains this core structure.[10] The specific substitution pattern is crucial for achieving high selectivity for the β-isoform of the receptor, which is primarily located in the liver. This selectivity allows for beneficial effects, such as lowering LDL cholesterol and triglycerides, while avoiding the adverse cardiac effects associated with the THR-α isoform.[10]

Logical Relationship Diagram

G Start 3',5'-Dichloro-4'- hydroxyacetophenone Chalcones Dichlorinated Chalcones Start->Chalcones Claisen-Schmidt Condensation Other Other Heterocycles & Ether/Ester Derivatives Start->Other Various Reactions Flavones Dichlorinated Flavones Chalcones->Flavones Oxidative Cyclization Bio_Antimicrobial Antimicrobial Agents Chalcones->Bio_Antimicrobial Bio_Anticancer Anticancer Agents Chalcones->Bio_Anticancer Flavones->Bio_Anticancer Bio_THR THR-β Agonists (e.g., MGL-3196) Other->Bio_THR

Caption: Synthetic pathways and medicinal applications.

References

  • Shri R.L.T. College of Science, Akola. (2019). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. 'RESEARCH JOURNEY' International E- Research Journal. Retrieved from [Link]

  • Al-labban, H. M. Y. (2024). Development and Characterization of Chalcone Derivatives Using 4-Hydroxyacetophenone and Anti-bacterial Activity against Two Pathogenic Bacterial Isolates From Women with Acute Urinary Tract Infections. Interdisciplinary Studies on Applied Science, 1(1), 42-46. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Antimicrobial Activity of Chalcones. J. Chem. Pharm. Res., 8(5), 610-613. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of chalcone derivates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Flavones. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis of Flavone Skeleton by Different Methods. Orient. J. Chem., 29(4), 1475-1487. Retrieved from [Link]

  • Mentis. (n.d.). Experiment 1: Synthesis of a Flavone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Green synthesis of chalcones derivatives. Retrieved from [Link]

  • e-Journal of Science & Technology. (n.d.). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved from [Link]

  • Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Fries Rearrangement of 2,6-Dichlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive experimental protocol for the Fries rearrangement of 2,6-dichlorophenyl acetate. This reaction is a cornerstone of synthetic organic chemistry for producing hydroxy aryl ketones, which are valuable intermediates in the pharmaceutical and agrochemical industries.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step procedure, and provide troubleshooting guidance to ensure reproducible and high-yield synthesis of the target 1-(3,5-dichloro-2-hydroxyphenyl)ethanone. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important transformation.

Introduction and Scientific Rationale

The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the action of a Brønsted or Lewis acid catalyst. Named after German chemist Karl Theophil Fries, this reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring.[2] The regioselectivity of the rearrangement is highly dependent on the reaction conditions, primarily temperature and the polarity of the solvent.[2][3]

  • Temperature Control: Generally, lower reaction temperatures (≤ 60°C) favor the formation of the para-substituted product (kinetic control), while higher temperatures (≥ 160°C) promote the formation of the more thermodynamically stable ortho-isomer.[4][5] The stability of the ortho product is often attributed to the formation of a stable bidentate complex with the Lewis acid catalyst.[2]

  • Solvent Effects: The choice of solvent also plays a critical role. Non-polar solvents tend to favor the ortho product, whereas highly polar solvents promote para substitution.[3] Common solvents include nitrobenzene, chlorobenzene, o-dichlorobenzene, and carbon disulfide.[6]

In the case of 2,6-dichlorophenyl acetate, the two chlorine atoms sterically hinder the ortho positions (relative to the ester group), and their electron-withdrawing nature deactivates the ring towards electrophilic substitution. Consequently, the reaction requires forcing conditions (high temperature) to proceed efficiently, which strongly favors rearrangement to the C3 position, yielding 1-(3,5-dichloro-2-hydroxyphenyl)ethanone as the major product.

Reaction Mechanism

The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement proceeds through the formation of an acylium ion intermediate.[3][7]

  • Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates with the carbonyl oxygen of the ester. This site is more electron-rich and thus a better Lewis base than the phenolic oxygen.[3]

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the O-acyl bond and the formation of an acylium carbocation and an aluminum phenoxide complex.[3][5]

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring, akin to a Friedel-Crafts acylation, preferentially at the ortho or para positions.[5]

  • Protonolysis/Hydrolysis: An acid work-up in the final step hydrolyzes the aluminum-phenoxide complex, regenerating the hydroxyl group and liberating the final hydroxy aryl ketone product.[7]

Fries_Mechanism cluster_start Step 1: Catalyst Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Hydrolysis Start 2,6-Dichlorophenyl Acetate + AlCl₃ Intermediate [Coordinated Complex] Start->Intermediate Coordination Acylium Acylium Cation + Aluminum Phenoxide Intermediate->Acylium Cleavage Sigma Sigma Complex (Ortho Attack) Acylium->Sigma Intramolecular EAS Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Rearomatization Final_Product 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone Product_Complex->Final_Product Acid Work-up (H₃O⁺)

Experimental Protocol

This protocol details the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone from 2,6-dichlorophenyl acetate.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
2,6-Dichlorophenyl acetate≥98%Sigma-AldrichStarting Material
Anhydrous Aluminum Chloride (AlCl₃)≥99%Acros OrganicsLewis Acid Catalyst. Handle in a glovebox or under inert gas.
o-DichlorobenzeneAnhydrousFisher ScientificSolvent. High boiling point (180°C).
Hydrochloric Acid (HCl)37% (conc.)J.T. BakerFor reaction quench and work-up.
Dichloromethane (CH₂Cl₂)ACS GradeVWRExtraction Solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying Agent.
Crushed Ice--For quenching.
Standard Glassware--Round-bottom flask, reflux condenser, dropping funnel, separatory funnel.
Heating Mantle & Stir Plate--For controlled heating and stirring.
Rotary Evaporator--For solvent removal.
Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Assemble dry glassware - Add 2,6-dichlorophenyl acetate and o-dichlorobenzene Cooling 2. Cooling - Cool mixture to 0-5 °C (Ice Bath) Setup->Cooling Catalyst 3. Catalyst Addition - Add AlCl₃ portion-wise - Maintain T < 10 °C Cooling->Catalyst Heating 4. Reaction - Heat to 150-160 °C - Reflux for 4-6 hours - Monitor by TLC Catalyst->Heating Quench 5. Quenching - Cool to RT - Pour onto ice/conc. HCl Heating->Quench Extract 6. Extraction - Transfer to separatory funnel - Extract with CH₂Cl₂ (3x) Quench->Extract Wash 7. Washing - Combine organic layers - Wash with water & brine Extract->Wash Dry 8. Drying & Filtration - Dry over Na₂SO₄ - Filter Wash->Dry Evaporate 9. Solvent Removal - Concentrate on rotary evaporator Dry->Evaporate Purify 10. Purification - Recrystallize from ethanol/water or perform column chromatography Evaporate->Purify

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichlorophenyl acetate (10.25 g, 50 mmol) and o-dichlorobenzene (80 mL).

  • Catalyst Addition: Cool the stirred solution in an ice-water bath to 0-5°C. Carefully add anhydrous aluminum chloride (10.0 g, 75 mmol, 1.5 equiv) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C. The mixture will become a thick slurry.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 150-160°C using a heating mantle. Maintain this temperature and allow the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The product spot should be significantly more polar than the starting ester.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the ice/HCl slurry. This is a highly exothermic process.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure 1-(3,5-dichloro-2-hydroxyphenyl)ethanone.

Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a moisture-free environment (fume hood, glovebox) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Chlorinated Solvents: o-Dichlorobenzene and dichloromethane are toxic and potential carcinogens. Handle exclusively in a well-ventilated fume hood.

  • Acids: Concentrated HCl is highly corrosive and causes severe burns. Handle with extreme care.

  • Quenching: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in a large beaker within a fume hood to control the reaction rate and contain fumes.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive AlCl₃ catalyst (hydrolyzed by moisture).2. Insufficient reaction temperature or time.3. Starting material is too deactivated.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is scrupulously dried.2. Ensure the reaction reaches and maintains 150-160°C. Extend reaction time if necessary.3. Increase the amount of AlCl₃ to 2.0-2.5 equivalents.
Formation of Byproducts 1. Intermolecular acylation leading to polymeric materials.2. Cleavage of the ester followed by other side reactions.1. Ensure efficient stirring. Consider a slightly more dilute reaction mixture.2. Adhere strictly to the recommended temperature profile.
Difficult Work-up 1. Formation of a persistent emulsion during extraction.1. Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to stand for an extended period.
Low Yield of Ortho Isomer 1. Reaction temperature was too low.1. The formation of the ortho isomer is thermodynamically favored at high temperatures. Ensure the reaction is conducted at ≥150°C.[2][4]

Conclusion

The Fries rearrangement provides an effective method for the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone from 2,6-dichlorophenyl acetate. Success hinges on careful control of reaction parameters, particularly the exclusion of moisture and the maintenance of a high reaction temperature to drive the formation of the thermodynamically favored ortho-product. By following this detailed protocol and adhering to the safety guidelines, researchers can reliably produce this valuable synthetic intermediate.

References

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • Pharmd Guru. 37. FRIES REARRANGEMENT. [Link]

  • Vedantu. Fries Rearrangement Reaction: Mechanism, Steps & Examples. [Link]

  • Universal Print. Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. [Link]

Sources

Advanced HPLC Method for the Analysis of 3',5'-Dichloro-4'-hydroxyacetophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3',5'-Dichloro-4'-hydroxyacetophenone. Developed for researchers, scientists, and drug development professionals, this document provides a step-by-step protocol, the scientific rationale behind the methodological choices, and a framework for method validation in accordance with international regulatory standards. By elucidating the critical parameters, this guide ensures the generation of accurate, reproducible, and reliable data for this compound of interest.

Introduction: The Analytical Imperative

This compound is a halogenated phenolic compound with a molecular formula of C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol .[1] Its structure, featuring a hydroxyl group and two chlorine atoms on the aromatic ring, presents unique analytical challenges. Accurate quantification of this and similar compounds is critical in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to stability testing and pharmacokinetic studies.

The inherent properties of halogenated phenols, such as potential secondary interactions with the stationary phase, necessitate a well-developed and validated analytical method to ensure data integrity. This application note addresses this need by providing a detailed, field-proven HPLC protocol designed for optimal performance.

Foundational Principles: Causality in Method Design

The development of a successful HPLC method is not a matter of chance, but a systematic process grounded in the physicochemical properties of the analyte. Here, we dissect the key decisions made in crafting this protocol.

Analyte Characteristics

A thorough understanding of this compound's properties is paramount:

PropertyValue/CharacteristicSignificance for HPLC Method Development
Molecular Formula C₈H₆Cl₂O₂Provides the basis for molecular weight calculation.
Molecular Weight 205.04 g/mol [1]Influences diffusion and chromatographic behavior.
Predicted pKa 5.24 ± 0.23[2]CRITICAL: Dictates the optimal mobile phase pH to ensure the analyte is in a single, non-ionized form, preventing peak tailing.
Solubility Soluble in methanol[2]Informs the choice of solvent for sample and standard preparation.
UV Absorbance Expected in the 250-290 nm rangeGuides the selection of the UV detection wavelength for optimal sensitivity. Based on the UV spectra of similar acetophenone derivatives.[3][4]

The predicted pKa of 5.24 is a pivotal parameter. For acidic compounds like phenols, maintaining the mobile phase pH at least 2 units below the pKa is crucial to suppress ionization and minimize undesirable interactions with the silica-based stationary phase. This leads to sharper, more symmetrical peaks. The pKa values of other dichlorophenols, such as 2,4-dichlorophenol (pKa = 7.9) and 2,5-dichlorophenol (pKa = 7.51), further inform our understanding of the acidic nature of these compounds.[5][6]

Chromatographic Strategy: A Reverse-Phase Approach

A reverse-phase HPLC (RP-HPLC) method was selected due to its versatility and suitability for separating moderately polar compounds like this compound.

Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Validation A Physicochemical Properties (pKa, Solubility, UV Spectrum) B Select Column (e.g., C18) A->B Guides Selection C Optimize Mobile Phase (ACN/Water, pH) B->C Influences D Set Detection Wavelength C->D Determines E Define Flow Rate & Temp. D->E Fine-tuning F ICH Q2(R2) Guidelines E->F Framework for G Specificity, Linearity, Accuracy, Precision, Robustness F->G Defines Parameters

Caption: A logical workflow for developing a robust HPLC method.

Detailed Application Protocol

This protocol is designed to be a self-validating system, where adherence to the specified parameters will yield reliable and reproducible results.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol

  • Water: HPLC-grade or Milli-Q water

  • Acidifier: Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or DAD detectorStandard, reliable instrumentation for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile stationary phase providing good retention and separation for a wide range of compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidACN provides good peak shape for phenolic compounds. The acidic pH ensures the analyte is in its non-ionized form.
pH of Mobile Phase ~2.5Well below the predicted pKa of 5.24 to ensure complete protonation of the hydroxyl group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmA common wavelength for phenolic compounds, offering a good balance of sensitivity and selectivity.[3]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential impurities.
Standard and Sample Preparation

3.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

3.3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

3.3.3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

Experimental Workflow Diagram

Experimental Workflow A Prepare Mobile Phase (ACN:H2O:H3PO4) B Equilibrate HPLC System (Stable Baseline) A->B E Inject Standards & Construct Calibration Curve B->E F Inject Sample B->F C Prepare Standard Solutions (Stock and Working) C->E D Prepare Sample Solution D->F G Data Acquisition & Analysis E->G F->G H Quantify Analyte G->H

Sources

Application Notes and Protocols for the Purification of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3',5'-Dichloro-4'-hydroxyacetophenone. This document outlines the rationale behind the selection of purification techniques, provides detailed step-by-step protocols, and discusses methods for assessing purity. The information is grounded in established chemical principles and adapted for the specific physicochemical properties of the target compound.

Introduction and Physicochemical Profile

This compound is a substituted aromatic ketone with a molecular formula of C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol [1]. Its structure, featuring a polar phenolic hydroxyl group, a moderately polar ketone, and a nonpolar dichlorinated benzene ring, dictates its solubility and chromatographic behavior. Understanding these properties is paramount for developing effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17044-70-1[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [1][2]
Appearance Solid[1]
Melting Point 162.0 to 166.0 °C[2]
Boiling Point 335.5 ± 42.0 °C (Predicted)[2]
Density 1.430 ± 0.06 g/cm³ (Predicted)[2]

The synthesis of this compound, for instance, via a Fries rearrangement of 2,6-dichlorophenyl acetate, can introduce impurities such as unreacted starting materials, side-products from incomplete or alternative rearrangements, and residual catalysts[3]. Therefore, a robust purification strategy is essential to obtain a high-purity final product suitable for downstream applications.

Strategic Approach to Purification

A multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial purification by recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification if required. The purity of the final product is then assessed using appropriate analytical techniques.

Purification_Workflow Crude_Product Crude 3',5'-Dichloro-4'- hydroxyacetophenone Recrystallization Recrystallization Crude_Product->Recrystallization Bulk Purification Purity_Assessment_1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Assessment_1 Column_Chromatography Column Chromatography Purity_Assessment_1->Column_Chromatography If necessary Pure_Product Pure Product (>98%) Purity_Assessment_1->Pure_Product If pure Purity_Assessment_2 Purity Assessment (TLC, HPLC, NMR) Column_Chromatography->Purity_Assessment_2 Purity_Assessment_2->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Solvent Selection

The choice of solvent is critical for successful recrystallization. Based on the structure of this compound, a moderately polar solvent or a binary solvent system is likely to be effective.

Table 2: Suggested Solvents for Recrystallization

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization.
Toluene A non-polar aromatic solvent that may provide good solubility at elevated temperatures and lower solubility upon cooling.
Ethyl Acetate/Hexane Ethyl acetate can dissolve the compound, and the addition of hexane as an anti-solvent will decrease its solubility and promote crystallization.
Protocol for Recrystallization from Ethanol/Water

This protocol is a starting point and may require optimization based on the impurity profile of the crude product.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A patent for a similar compound, 4-hydroxyacetophenone, suggests drying at 50-70°C under vacuum[4].

Column Chromatography: For High-Purity Requirements

If recrystallization does not yield a product of the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase[5].

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack_Column Pack Column with Silica Gel Slurry Load_Sample Load Concentrated Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by column chromatography.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the most common and suitable adsorbent for compounds with moderate polarity like this compound[5].

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Protocol for Column Chromatography

Materials:

  • Recrystallized this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed[6][7].

  • Sample Loading: Dissolve the compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product must be rigorously assessed to ensure it meets the required specifications. A combination of analytical techniques should be employed.

Table 3: Analytical Methods for Purity Assessment

TechniquePurposeExpected Outcome for Pure Compound
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of chromatography.A single spot with a consistent Rf value.
Melting Point Analysis Indication of purity.A sharp melting point range close to the literature value (162-166 °C)[2]. Impurities typically broaden and depress the melting range.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single major peak in the chromatogram. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier would be a suitable starting point[8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound and free of signals from impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ).

Conclusion

The purification of this compound can be effectively achieved through a systematic approach involving recrystallization and, if necessary, column chromatography. The choice of solvents and conditions should be guided by the physicochemical properties of the compound and the nature of the impurities. Rigorous analytical assessment is crucial to confirm the purity of the final product. The protocols provided in these application notes serve as a robust starting point for developing a tailored purification strategy.

References

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link][5]

  • VCU Scholars Compass. (2015). INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichloro-4-hydroxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link][8]

  • Google Patents. (2020). Method for purification of 4-hydroxyacetophenone. Retrieved from [10]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link][6]

  • Organic Chemistry Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved from [Link][7]

  • Google Patents. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. Retrieved from [4]

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Application of 3',5'-Dichloro-4'-hydroxyacetophenone in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the utility of 3',5'-Dichloro-4'-hydroxyacetophenone as a versatile starting material and scaffold in modern drug discovery. We will delve into its application in the synthesis of selective cannabinoid receptor 2 (CB2) inverse agonists and its potential as a precursor for bioactive chalcones. This document offers detailed synthetic protocols, biological assay methodologies, and an analysis of structure-activity relationships to empower researchers in their quest for novel therapeutics.

Introduction: The Versatility of a Dichlorinated Phenolic Scaffold

This compound is a substituted aromatic ketone characterized by a phenolic hydroxyl group and two chlorine atoms ortho to it. This unique substitution pattern imparts specific physicochemical properties that make it an attractive building block in medicinal chemistry. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the phenolic proton and modulate the reactivity of the aromatic ring, while the acetyl group and the hydroxyl group provide convenient handles for a variety of chemical transformations.

While the broader class of hydroxyacetophenones is known for a range of biological activities including anti-inflammatory, antioxidant, and anticancer effects, the 3',5'-dichloro substitution pattern has been instrumental in the development of ligands with high affinity and selectivity for specific biological targets. A prime example, which will be a central focus of this guide, is its use in constructing potent and selective inverse agonists for the cannabinoid receptor 2 (CB2). Furthermore, its structural features make it a suitable precursor for the synthesis of chalcones, a class of compounds with a wide array of pharmacological properties.

Core Application: Synthesis of Selective Cannabinoid Receptor 2 (CB2) Inverse Agonists

The cannabinoid receptor 2 (CB2), primarily expressed in the immune system, has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory and neurodegenerative diseases. Inverse agonists of the CB2 receptor are of particular interest as they can modulate receptor activity to produce therapeutic effects, often with a different pharmacological profile compared to neutral antagonists or agonists. The 3',5'-dichlorophenyl moiety has been identified as a key pharmacophoric element in a series of potent and selective CB2 inverse agonists.

The core scaffold of these inverse agonists is a (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone structure. The synthesis of this complex scaffold can be strategically initiated from precursors related to this compound.

Rationale for the Dichlorophenyl Moiety

The presence of the 3',5'-dichloro substitution on the terminal phenyl ring of the biphenyl scaffold has been shown to be crucial for high CB2 receptor affinity and selectivity over the CB1 receptor. This substitution pattern likely influences the ligand's conformation and its interactions within the CB2 binding pocket, potentially through specific halogen bonding or by modulating the overall electronic and lipophilic character of the molecule.

Synthetic Strategy Overview

A general synthetic approach to the (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone scaffold involves a key Suzuki coupling reaction to form the biphenyl core. The synthesis can be conceptually broken down into the preparation of two key fragments: a suitably functionalized dichlorophenol derivative and a boronic acid or ester partner.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Scaffold Assembly and Final Product A1 2,6-Dichlorophenol A2 Protection of Hydroxyl Group A1->A2 A3 Introduction of Boronic Acid/Ester A2->A3 C1 Suzuki Coupling of A3 and B3 A3->C1 Fragment A B1 4-Bromo-1,3-dihydroxybenzene B2 Protection of Hydroxyl Groups B1->B2 B3 Acylation/Functionalization B2->B3 B3->C1 Fragment B C2 Deprotection C1->C2 C3 (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)- aryl/alkyl-methanone C2->C3

General synthetic workflow for CB2 inverse agonists.
Detailed Experimental Protocol: Synthesis of a Key Biphenyl Intermediate

This protocol outlines the synthesis of a core biphenyl intermediate, which can then be further elaborated to a variety of CB2 inverse agonists.

Step 1: Synthesis of (3,5-Dichloro-4-methoxyphenyl)boronic acid

  • Starting Material: 3,5-Dichloro-4-hydroxyanisole. (This can be prepared from 2,6-dichlorophenol).

  • Procedure:

    • To a solution of 3,5-dichloro-4-hydroxyanisole in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

    • Stir the reaction mixture for 30 minutes at -78 °C.

    • Add triisopropyl borate dropwise to the reaction mixture and allow it to warm to room temperature overnight.

    • Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield (3,5-dichloro-4-methoxyphenyl)boronic acid.

Step 2: Synthesis of 4-Bromo-2,6-dimethoxybenzoyl chloride

  • Starting Material: 4-Bromo-2,6-dimethoxybenzoic acid.

  • Procedure:

    • To a solution of 4-bromo-2,6-dimethoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-bromo-2,6-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 3: Suzuki Coupling to form the Biphenyl Scaffold

  • Reactants: (3,5-Dichloro-4-methoxyphenyl)boronic acid and an appropriate aryl bromide (e.g., methyl 4-bromo-2,6-dimethoxybenzoate).

  • Procedure:

    • To a degassed mixture of a suitable solvent (e.g., toluene/ethanol/water mixture), add (3,5-dichloro-4-methoxyphenyl)boronic acid, the aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

    • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired biphenyl intermediate.

Step 4: Deprotection and Further Functionalization

  • The methoxy groups on the biphenyl scaffold can be deprotected using standard conditions (e.g., BBr₃ in dichloromethane) to reveal the free hydroxyl groups.

  • The ester or other functional groups can then be converted to the desired ketone moiety through various organic transformations, such as Grignard reactions or Friedel-Crafts acylation.

Biological Evaluation of CB2 Inverse Agonists

The synthesized compounds are evaluated for their affinity and functional activity at the CB1 and CB2 receptors.

Protocol 1: CB2 Receptor Binding Assay

This protocol determines the affinity of the test compounds for the CB2 receptor.

  • Materials:

    • Cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

    • Non-specific binding control: A high concentration of a known CB2 ligand (e.g., WIN 55,212-2).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add assay buffer, the cell membranes, the radioligand, and varying concentrations of the test compound.

    • For total binding, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

    • Incubate the plate at 30°C for 90 minutes.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Inverse Agonism

This assay determines the functional activity of the compounds at the CB2 receptor by measuring their effect on intracellular cyclic AMP (cAMP) levels. Inverse agonists are expected to increase cAMP levels from the basal state in cells with constitutive receptor activity.

  • Materials:

    • CHO-K1 cells stably expressing the human CB2 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF-based or ELISA-based).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with the test compounds at various concentrations for a specified time (e.g., 30 minutes).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • An increase in cAMP levels above the basal level (in the absence of any ligand) indicates inverse agonist activity.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal effect) and the Emax (the maximal effect) from the dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl-methanone derivatives at the human CB2 receptor.[1][2]

CompoundR Group (Aryl)CB2 Ki (nM)CB1/CB2 Selectivity
1 Phenyl18.7>30
2 4-Fluorophenyl25.3>20
3 4-Chlorophenyl15.8>35
4 4-Methylphenyl33.1>15
5 2-Thienyl45.6>10

Data are representative and sourced from published literature.[1][2] Actual values may vary depending on experimental conditions.

The data indicates that substitutions on the aryl ring (R group) can influence the binding affinity at the CB2 receptor. Electron-withdrawing groups like chloro and fluoro at the 4-position of the phenyl ring appear to be well-tolerated or slightly beneficial for affinity.

G cluster_0 Inverse Agonist Action CB2 CB2 Receptor (Gi/o-coupled) AC Adenylyl Cyclase CB2->AC Inhibition of basal activity is released cAMP cAMP AC->cAMP Increased Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation InverseAgonist 3',5'-Dichloro-biphenyl Inverse Agonist InverseAgonist->CB2 Binds to and stabilizes inactive state

Signaling pathway of a CB2 inverse agonist.

Potential Application: Synthesis of Bioactive Chalcones

Chalcones are a class of natural products characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can serve as a valuable starting material for the synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation reaction.

General Synthetic Protocol: Claisen-Schmidt Condensation
  • Reactants: this compound and a substituted aromatic aldehyde.

  • Procedure:

    • Dissolve this compound and the aromatic aldehyde in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) or acid (e.g., gaseous HCl).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the crude chalcone.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

The diverse biological activities of the resulting chalcones can then be evaluated using a variety of in vitro and in vivo assays, depending on the therapeutic area of interest.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its application in the synthesis of potent and selective CB2 inverse agonists highlights its importance in targeting G-protein coupled receptors. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this area. Furthermore, its potential as a precursor for bioactive chalcones opens up additional avenues for the discovery of novel therapeutic agents. The strategic incorporation of the 3',5'-dichlorophenyl moiety can lead to compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties, making it a key scaffold for medicinal chemists.

References

  • Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 2015.

  • Synthesis and biological evaluation of (3′,5′-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 2015.

Sources

Application Notes & Protocols: 3',5'-Dichloro-4'-hydroxyacetophenone as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3',5'-Dichloro-4'-hydroxyacetophenone (DCHA)

In the landscape of medicinal chemistry and drug development, the selection of a starting scaffold is a critical decision that dictates the synthetic accessibility and therapeutic potential of a novel compound library. This compound (DCHA), CAS No. 17044-70-1, emerges as a highly strategic building block due to its unique combination of reactive sites.[1] Its structure features:

  • A Reactive Acetyl Group: The methyl ketone is readily functionalized, serving as a handle for condensation, halogenation, and oxidation reactions.

  • An Accessible Phenolic Hydroxyl Group: This group is a key site for etherification and esterification, and critically, it imparts antioxidant properties to derivative compounds.

  • Electron-Withdrawing Chlorine Atoms: The two chlorine atoms ortho to the hydroxyl group significantly modulate the electronic properties of the aromatic ring, influencing both the acidity of the phenol and the reactivity of the entire molecule. This halogenation is often associated with enhanced antimicrobial and biological activity in resulting compounds.[2][3]

This guide provides detailed protocols for leveraging DCHA in the synthesis of two major classes of bioactive compounds—chalcones and Schiff bases—and outlines standard assays for evaluating their therapeutic potential.

Part 1: Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds recognized for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] They are valuable precursors in the biosynthesis of flavonoids.[4][6] The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is the most robust and widely employed method for their synthesis.[4][6][7]

Causality Behind the Protocol:

The reaction hinges on the generation of a nucleophilic enolate from DCHA. A strong base, such as potassium hydroxide (KOH), is used to selectively deprotonate the α-carbon of the acetyl group. This α-proton is significantly more acidic than the phenolic proton under these conditions, ensuring the desired carbanion formation. This enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous or facilitated by heat, yielding the thermodynamically stable α,β-unsaturated carbonyl system characteristic of chalcones. Ethanol is an ideal solvent as it solubilizes both the reactants and the base catalyst.

Experimental Workflow: Chalcone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve DCHA (1 eq.) in Ethanol prep2 Add Substituted Benzaldehyde (1 eq.) prep1->prep2 react1 Cool to 0-5 °C (Ice Bath) prep2->react1 react2 Add 40% aq. KOH dropwise react1->react2 react3 Stir at RT for 12-24h react2->react3 react4 Monitor by TLC react3->react4 work1 Pour into Crushed Ice react4->work1 work2 Acidify with dil. HCl to pH ~5-6 work1->work2 work3 Filter Precipitate work2->work3 work4 Recrystallize from Ethanol work3->work4 end Pure Chalcone work4->end Characterization

Caption: General workflow for the synthesis of chalcones from DCHA.

Protocol 1: Base-Catalyzed Synthesis of a DCHA-Derived Chalcone
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol (approx. 20-30 mL).

  • Addition of Aldehyde: To this solution, add 1.0-1.1 equivalents of the desired substituted benzaldehyde. Stir at room temperature until all solids are dissolved.

  • Initiation of Condensation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, slowly add a 40% aqueous solution of KOH dropwise, ensuring the temperature does not rise above 10 °C. The solution will typically change color.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[4]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting acetophenone spot and the appearance of a new, typically lower Rf, product spot indicates progression.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and water.

  • Isolation: While stirring, acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 5-6. This protonates the phenoxide and precipitates the solid chalcone product.

  • Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove salts. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Reactant (Aldehyde)Product (Chalcone Derivative)Expected Yield (%)Key Application Area
Benzaldehyde1-(3,5-dichloro-4-hydroxyphenyl)-3-phenylprop-2-en-1-one80-90Antioxidant, Antimicrobial
4-Methoxybenzaldehyde1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one85-95Anticancer, Anti-inflammatory
4-Nitrobenzaldehyde1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-85Antimicrobial, Enzyme Inhibition

Part 2: Synthesis of DCHA-Derived Schiff Bases (Imines)

Schiff bases are compounds containing an azomethine group (-C=N-) and are central to the synthesis of various heterocyclic compounds and metal complexes.[8] They are known for a wide array of biological activities, including potent antibacterial, antifungal, and antitumor properties.[9][10] The synthesis typically involves the condensation of a primary amine with a carbonyl compound.

Causality Behind the Protocol:

This synthesis is a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the DCHA. This forms an unstable carbinolamine intermediate. The reaction is often catalyzed by a few drops of acid (like glacial acetic acid), which protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (water). Subsequent elimination of water yields the stable imine, or Schiff base. Methanol or ethanol are common solvents as they effectively dissolve the reactants without interfering with the reaction.

Reaction Scheme: Schiff Base Formation

G DPPH_rad DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH_rad->DPPH_H + H• Antioxidant Ar-OH (DCHA Derivative) Antioxidant_rad Ar-O• (Resonance Stabilized Radical) Antioxidant->Antioxidant_rad - H•

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Protocol 3: DPPH Free Radical Scavenging Assay
  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

    • Prepare stock solutions of the synthesized DCHA derivatives (test compounds) and a standard antioxidant (e.g., Ascorbic acid) in methanol at a concentration of 1 mg/mL. [11]2. Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution).

    • The final concentrations might range from 10 to 500 µg/mL.

    • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer. The scavenging of the DPPH radical is indicated by a color change from purple to yellow.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Application 2: Antimicrobial Activity Screening

The presence of dichloro- substitution on the phenolic ring often enhances the antimicrobial properties of the resulting molecules. [2][9][12]

Protocol 4: Agar Well Diffusion Method for Antibacterial Screening
  • Preparation of Media: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Uniformly spread the inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar.

  • Loading of Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration, e.g., 1 mg/mL) into the wells.

  • Controls: Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Summary and Outlook

This compound is a potent and versatile starting material for the synthesis of diverse compound libraries. Its unique electronic and structural features can be strategically exploited through well-established reactions like the Claisen-Schmidt condensation and Schiff base formation. The resulting halogenated chalcones and imines are promising candidates for further investigation as antioxidant and antimicrobial agents, underscoring the value of DCHA in modern drug discovery pipelines.

References

  • Study on antioxidant activities of chalcones and their deriv
  • Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. (n.d.). IJSDR.
  • Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Antibacterial and antifungal activities of some hydroxyacetophenone deriv
  • Design, Synthesis and Antioxidant Activity of Chalcone Derivative CMZ-3-5. (2020). Pakistan Journal of Zoology.
  • The Significance of 3-Hydroxyacetophenone Manufacturer. (2025). Valence Labs.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules.
  • BIO-ACTIVE SCHIFF BASE TRANSITION METAL COMPLEXES DERIVED FROM 4- AMINO BENZAMIDE AND 3,5-DICHLORO-2- HYDROXYACETOPHENONE. (n.d.). IJCRT.org.
  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2023). Rasayan Journal of Chemistry.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (2014). Medicinal Chemistry.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023).
  • Green synthesis of chalcones derivatives. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ. (n.d.). IJRPC.
  • Various Applications Of 3-Hydroxyacetophenone. (2023). Cefa Cilinas Biotics Pvt Ltd.
  • This compound. (n.d.). Sigma-Aldrich.
  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL. (2021).
  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. (2020). Journal of Physics: Conference Series.
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2024). Journal of the Chemical Society of Nigeria.
  • This compound. (n.d.). ChemicalBook.

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Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

3',5'-Dichloro-4'-hydroxyacetophenone is a halogenated phenolic ketone that serves as a valuable and versatile starting material in medicinal chemistry and drug discovery. Its unique structural features, including a reactive ketone, a nucleophilic phenolic hydroxyl group, and electron-withdrawing chlorine atoms, provide multiple avenues for chemical modification. The presence of the dichloro substitution pattern on the aromatic ring is of particular interest, as halogen atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its biological activity.[1][2]

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of three key classes of derivatives from this compound: chalcones, ethers, and esters. These derivatives are of significant interest due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthetic methodologies, reaction mechanisms, and characterization of these important compound classes.

Strategic Approaches to Derivatization

The chemical reactivity of this compound can be strategically harnessed at two primary sites: the acetyl group and the phenolic hydroxyl group.

  • Reactions at the Acetyl Group: The methyl group of the acetyl moiety is sufficiently acidic to undergo condensation reactions. The most prominent of these is the Claisen-Schmidt condensation , which allows for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[5]

  • Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can be readily derivatized through O-alkylation (e.g., Williamson ether synthesis) and O-acylation (esterification), providing access to a wide range of ether and ester derivatives, respectively.

The following sections will detail the experimental protocols for each of these transformations, providing the necessary information to synthesize and characterize these derivatives.

I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are a major class of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][3][4] The synthesis of chalcones from this compound is typically achieved through the base-catalyzed Claisen-Schmidt condensation with a variety of substituted aromatic aldehydes.[6]

Reaction Mechanism: A Step-by-Step Look

The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from the methyl ketone of this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).

  • Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt Acetophenone This compound Enolate Enolate Intermediate Acetophenone->Enolate Base (e.g., KOH) Aldol β-Hydroxy Ketone (Aldol) Enolate->Aldol Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Aldol Chalcone Chalcone Derivative Aldol->Chalcone Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone derivative using 4-methoxybenzaldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound205.042.05 g10
4-Methoxybenzaldehyde136.151.36 g10
Potassium Hydroxide (KOH)56.111.68 g30
Ethanol (95%)-50 mL-
Hydrochloric Acid (1 M)-As needed-
Distilled Water---

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.05 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 50 mL of 95% ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, prepare a solution of 1.68 g (30 mmol) of potassium hydroxide in 10 mL of distilled water.

  • Cool the ethanolic solution of the reactants in an ice bath to 0-5 °C.

  • Slowly add the aqueous potassium hydroxide solution dropwise to the reaction mixture over 15-20 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and water.

  • Acidify the mixture to pH 2-3 by the slow addition of 1 M hydrochloric acid with constant stirring.

  • A yellow precipitate of the chalcone will form. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from ethanol to afford the pure product.[7]

  • Dry the purified crystals in a vacuum oven at 50 °C.

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.5 (s, 1H, -OH), 8.15 (s, 2H, Ar-H), 7.80 (d, J = 15.6 Hz, 1H, -CH=), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 15.6 Hz, 1H, =CH-), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~187.0 (C=O), 161.5, 152.0, 145.0, 131.0, 130.5, 128.0, 127.5, 125.0, 122.0, 114.5, 55.5 (-OCH₃).

  • Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₁₆H₁₁Cl₂O₃: 321.01.

II. Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[8][9] It involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide in an Sₙ2 reaction.[10] Due to the steric hindrance around the hydroxyl group in this compound, a strong base and a polar aprotic solvent are generally required to facilitate the reaction.[11]

Reaction Mechanism: A Nucleophilic Substitution
  • Deprotonation: A strong base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group to form a phenoxide anion.

  • Sₙ2 Attack: The nucleophilic phenoxide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.

Williamson_Ether Phenol This compound Phenoxide Phenoxide Anion Phenol->Phenoxide Base (e.g., K₂CO₃) Ether Ether Derivative Phenoxide->Ether Sₙ2 Attack AlkylHalide Alkyl Halide (e.g., R-Br) AlkylHalide->Ether

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-(3,5-dichloro-4-methoxyphenyl)ethanone

This protocol describes the methylation of the phenolic hydroxyl group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound205.042.05 g10
Iodomethane (Methyl Iodide)141.940.75 mL (1.70 g)12
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20
N,N-Dimethylformamide (DMF), anhydrous-20 mL-
Ethyl Acetate---
Brine---

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2.05 g (10 mmol) of this compound and 2.76 g (20 mmol) of anhydrous potassium carbonate.

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 0.75 mL (12 mmol) of iodomethane to the reaction mixture using a syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure ether.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.85 (s, 2H, Ar-H), 3.95 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~196.0 (C=O), 155.0, 135.0, 131.0, 129.0, 61.0 (-OCH₃), 26.5 (-CH₃).

  • Mass Spectrometry (EI-MS): m/z (M⁺) calculated for C₉H₈Cl₂O₂: 218.00.

III. Synthesis of Ester Derivatives via O-Acylation

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.[12] This reaction provides a straightforward method to introduce a variety of ester functionalities.

Reaction Mechanism: Nucleophilic Acyl Substitution
  • Activation of the Phenol (optional but recommended): In the presence of a base (e.g., pyridine or triethylamine), the phenolic proton is removed to form a more nucleophilic phenoxide.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbonyl carbon of the acid chloride or anhydride.

  • Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion or carboxylate anion as a leaving group, to form the final ester product.

Esterification Phenol This compound Ester Ester Derivative Phenol->Ester Base (e.g., Pyridine) AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Ester

Caption: General scheme for the esterification of a phenol.

Experimental Protocol: Synthesis of 4-acetyl-2,6-dichlorophenyl acetate

This protocol describes the acetylation of the phenolic hydroxyl group using acetyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound205.042.05 g10
Acetyl Chloride78.500.86 mL (1.2 g)15
Pyridine, anhydrous79.105 mL-
Dichloromethane (DCM), anhydrous-30 mL-
Hydrochloric Acid (1 M)---
Saturated Sodium Bicarbonate Solution---
Brine---

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.05 g (10 mmol) of this compound in 30 mL of anhydrous dichloromethane.

  • Add 5 mL of anhydrous pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add 0.86 mL (12 mmol) of acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 50 mL of dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the pure ester.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.90 (s, 2H, Ar-H), 2.60 (s, 3H, -COCH₃), 2.35 (s, 3H, -OCOCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~196.0 (C=O), 168.0 (C=O, ester), 148.0, 138.0, 132.0, 129.0, 26.5 (-COCH₃), 21.0 (-OCOCH₃).

  • Mass Spectrometry (EI-MS): m/z (M⁺) calculated for C₁₀H₈Cl₂O₃: 245.98.

Conclusion: A Gateway to Novel Bioactive Molecules

The protocols detailed in this application note provide a robust framework for the synthesis of diverse and biologically relevant derivatives from this compound. The strategic modification of this starting material through Claisen-Schmidt condensation, Williamson ether synthesis, and esterification opens up a vast chemical space for the development of new therapeutic agents. The provided step-by-step procedures, coupled with mechanistic insights and characterization data, will empower researchers to efficiently synthesize and explore the potential of these promising compound classes in their drug discovery endeavors.

References

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Williamson Ether Synthesis. University of Wisconsin-Stout.
  • Claisen–Schmidt condens
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiprolifer
  • Synthesis and Antimicrobial Activity of Some Novel Substituted Chalcones. Journal of Chemical and Pharmaceutical Research.
  • Claisen–Schmidt condensation of HMF with acetophenone.
  • Technical Support Center: Purific
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.
  • Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers. BenchChem.
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  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial research and education use, including for instruction at the authors institution and sharing with colleagues. Elsevier.
  • Anticancer Activity of Natural and Synthetic Chalcones. Molecules.
  • Proposed fragmentation pathways for the major product ions observed in the positive ion mode ESI-MS/MS spectra of the main alkaloids tentatively identified in the leaf of Onychopetalum amazonicum.
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  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
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  • Esterific
  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373). NP-MRD.
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  • Steglich Esterific
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  • 1H and 13C-NMR data of hydroxyflavone deriv
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  • Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Semantic Scholar.
  • CA1298316C - Process for producing 4-hydroxyacetophenone.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • How i can selectively get 4-hydroxy acetophenone ?.
  • Mass Spectrometry: Fragmentation. University of California, Los Angeles.
  • 3′,5′-Dichloro-2′-hydroxy-4-methoxychalcone AldrichCPR. Sigma-Aldrich.
  • Esterification of sterically hindered acids and alcohols in fluorous media. Scilit.
  • Technical Support Center: Advanced Purific
  • 4 Hydroxy Acetophenone. Scribd.
  • 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1. Sigma-Aldrich.
  • 1H and 13C-NMR data of hydroxyflavone deriv
  • Ester synthesis by esterific
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • flavone. Organic Syntheses.

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analytical methods for characterizing 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 3',5'-Dichloro-4'-hydroxyacetophenone

Introduction

This compound (DCHAP) is a halogenated aromatic ketone with the chemical formula C₈H₆Cl₂O₂.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise characterization of such intermediates is a cornerstone of drug development and chemical research, directly impacting the purity, safety, and efficacy of the final product. Ensuring the structural integrity and purity of DCHAP requires a multi-faceted analytical approach.

This guide provides a detailed framework for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals. The protocols herein are built on established analytical principles, offering a robust system for verifying the identity, purity, and stability of this key chemical entity. We will explore chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality behind experimental choices to ensure validated and trustworthy results.

Physicochemical Properties

A foundational step in characterization is the determination of basic physical and chemical properties. These constants serve as primary indicators of identity and purity when compared against reference standards.

PropertyValueSource
Chemical Name 1-(3,5-Dichloro-4-hydroxyphenyl)ethanone[3]
CAS Number 17044-70-1[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [1][2]
Appearance Solid[2]
Melting Point 162.0 to 166.0 °C[3]
Boiling Point (Predicted) 335.5 ± 42.0 °C[3]
Density (Predicted) 1.430 ± 0.06 g/cm³[3]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating DCHAP from impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like DCHAP. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. DCHAP, being a moderately polar compound, will be retained on the column and can be effectively separated from more polar or less polar impurities by optimizing the mobile phase composition.

Application Note: This RP-HPLC method is designed for both purity determination (as area percent) and precise quantification when using a certified reference standard to generate a calibration curve. The selection of a C18 column provides excellent resolving power for phenolic compounds.[4] The mobile phase, a gradient of acidified water and acetonitrile, ensures the elution of a wide range of potential impurities while maintaining good peak shape for the phenolic hydroxyl group of DCHAP. A similar methodology has been successfully applied to the related compound, 3,5-Dichloro-4-hydroxybenzophenone.[5]

Experimental Protocol: RP-HPLC

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of DCHAP at a similar concentration (100 µg/mL) using methanol as the solvent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[4]

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 x 4.6 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
    Gradient Elution 0-2 min, 50% B; 2-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-25 min, 50% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 225 nm

    | Injection Volume | 20 µL |

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system.

  • Data Processing: Identify the DCHAP peak by comparing its retention time with the reference standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, generate a calibration curve from a series of standard dilutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Standard Prepare Standard (100 µg/mL) Prep_Sample Prepare Sample (100 µg/mL) Filter Filter Sample (0.45 µm) Prep_Sample->Filter Inject Inject 20 µL into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 225 nm Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Purity / Concentration Integrate->Calculate

Caption: Integrated workflow for the comprehensive characterization of DCHAP.

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichloro-4-hydroxybenzophenone on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Wiley-VCH GmbH. (2025). This compound. SpectraBase.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 17044-70-1.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 3,5-Diprenyl-4-hydroxyacetophenone.
  • (n.d.). III Analytical Methods.
  • ChemicalBook. (2022). Synthesis and application of 3,5-dichloro-4-aminoacetophenone.
  • Scirp.org. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications.
  • ChemicalBook. (n.d.). 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum.
  • ResearchGate. (2015). FT-IR spectra of control and treated samples of p-hydroxyacetophenone.
  • ChemicalBook. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • SpectraBase. (n.d.). 3',5'-Dichloro-2'-hydroxyacetophenone.
  • (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
  • SLS - Lab Supplies. (n.d.). 3,5-Dimethoxy-4-hydroxyacetoph | d134406-5g | SIGMA-ALDRICH.
  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.
  • Patsnap Eureka. (n.d.). 3-hydroxyacetophenone synthesis method.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information.
  • (n.d.). Thermal analysis.
  • Wiley-VCH GmbH. (2025). 3',5'-Dimethoxy-4'-hydroxyacetophenone. SpectraBase.
  • Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g.
  • National Institutes of Health. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions.
  • ResearchGate. (n.d.). Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets.
  • (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India.
  • (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India.

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Scaling Up the Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',5'-Dichloro-4'-hydroxyacetophenone is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its substituted phenolic ketone structure makes it a valuable building block in medicinal chemistry. The reliable and scalable synthesis of this compound is therefore of significant interest. This application note details a robust two-step synthetic route, commencing with the acetylation of 2,6-dichlorophenol to yield 2,6-dichlorophenyl acetate, which subsequently undergoes a Fries rearrangement to produce the target molecule.

Reaction Overview and Mechanism

The synthesis proceeds in two main stages:

  • Esterification: 2,6-Dichlorophenol is acetylated using an acetylating agent, typically acetyl chloride or acetic anhydride, to form 2,6-dichlorophenyl acetate. This is a standard nucleophilic acyl substitution reaction.

  • Fries Rearrangement: The isolated 2,6-dichlorophenyl acetate is then subjected to a Fries rearrangement, an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2] The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution on the aromatic ring.[1]

The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is highly dependent on the reaction conditions.[2] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[1] For the synthesis of this compound, the desired product is the para-isomer.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance Solid
CAS Number 17044-70-1

Experimental Protocols

Part 1: Synthesis of 2,6-Dichlorophenyl Acetate

This protocol is based on established methods for the acetylation of phenols.

Materials:

  • 2,6-Dichlorophenol

  • Acetyl chloride

  • An appropriate solvent (e.g., dichloromethane, toluene)

  • A suitable base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2,6-dichlorophenol (1.0 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichlorophenyl acetate.

  • The crude product can be used directly in the next step or purified further by vacuum distillation if necessary.

Part 2: Fries Rearrangement to this compound (Solvent-Free)

This protocol outlines a solvent-free approach, which is often preferred for industrial applications due to reduced solvent waste and easier product isolation.

Materials:

  • 2,6-Dichlorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Suitable solvent for work-up (e.g., dichloromethane or ethyl acetate)

  • Suitable solvent for recrystallization

Procedure:

  • In a robust reaction vessel equipped with a powerful mechanical stirrer and a heating mantle, charge anhydrous aluminum chloride (approximately 1.2 to 1.5 equivalents). Caution: Aluminum chloride is corrosive and reacts violently with moisture. Handle in a dry environment.

  • Slowly and carefully add the molten 2,6-dichlorophenyl acetate (1.0 equivalent) to the aluminum chloride with vigorous stirring. The reaction is often initiated by gentle heating.

  • Heat the reaction mixture to 140-150 °C. Maintain this temperature and continue stirring. The reaction progress should be monitored by a suitable analytical technique such as HPLC or GC-MS.[3] Reaction times can vary, but typically range from 1 to 4 hours.

  • Once the reaction is complete, cool the mixture to below 100 °C.

  • Work-up (Quenching): The quenching of the aluminum chloride complex is highly exothermic and must be performed with extreme caution, especially on a large scale. Prepare a separate, larger vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly and portion-wise, transfer the warm reaction mixture to the ice/HCl mixture. Maintain a controlled rate of addition to manage the exotherm.

  • After the addition is complete, continue stirring until the aluminum salts are fully dissolved.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification:

The crude product is typically a solid and can be purified by recrystallization. The choice of solvent is critical for obtaining high purity crystals. Common solvent systems for hydroxyaryl ketones include ethanol/water, methanol/water, or toluene.[4][5] A systematic solvent screen is recommended to identify the optimal conditions.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If necessary, treat with activated carbon to remove colored impurities.

  • Filter the hot solution to remove any insoluble materials.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, carbonyl).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful attention to several critical factors to ensure safety, efficiency, and product quality.

Stoichiometry and Catalyst Loading

While laboratory-scale reactions may use a larger excess of aluminum chloride, for industrial processes, it is crucial to optimize the stoichiometry to be as close to equimolar as possible to minimize cost and waste.[7] The exact molar ratio of AlCl₃ to the ester will need to be determined empirically for optimal results at scale.

Heat Management
  • Fries Rearrangement: The solvent-free, high-temperature Fries rearrangement requires a reactor with excellent heat transfer capabilities to maintain a uniform temperature throughout the reaction mass. Uneven heating can lead to the formation of byproducts.

  • Quenching: The quenching of the aluminum chloride complex is the most hazardous step during scale-up due to the large exotherm.[8][9] A robust cooling system for the quench vessel is mandatory. A semi-batch process, where the reaction mixture is added portion-wise to the quench solution, is a standard industrial practice to control the rate of heat generation.[8] Continuous monitoring of the temperature in the quench vessel is essential.

Material Handling and Reactor Design
  • Aluminum Chloride: Anhydrous aluminum chloride is a fine powder that can be difficult to handle. Automated powder dispensing systems are recommended for large-scale operations to minimize dust exposure and ensure accurate dosing.

  • Reactor Material: The reaction mixture is highly corrosive, especially in the presence of any moisture which can generate HCl. Glass-lined or Hastelloy reactors are typically required.

Work-up and Purification
  • Extraction: On a large scale, liquid-liquid extractions can be cumbersome. The use of a continuous extractor or a series of mixer-settlers can improve efficiency.

  • Crystallization: The crystallization process needs to be well-controlled to achieve the desired crystal size distribution and purity. Parameters such as cooling rate, agitation speed, and seeding strategy should be optimized.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat when handling the reagents and product.

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic HCl gas. It is highly corrosive. All operations involving AlCl₃ should be conducted in a well-ventilated fume hood or a closed system, and moisture must be strictly excluded.[10]

  • Exothermic Reactions: Be prepared to manage potential exotherms, especially during the quenching step. Ensure that adequate cooling capacity is available and have a clear plan for emergency shutdown if necessary.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. The acidic aqueous waste from the work-up will need to be neutralized before disposal.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_fries Part 2: Fries Rearrangement start_ester 2,6-Dichlorophenol + Acetyl Chloride ester_reaction Acetylation (Solvent, Base) start_ester->ester_reaction ester_workup Aqueous Work-up ester_reaction->ester_workup intermediate 2,6-Dichlorophenyl Acetate ester_workup->intermediate fries_reaction Fries Rearrangement (AlCl₃, 140-150°C) intermediate->fries_reaction fries_quench Exothermic Quench (Ice/HCl) fries_reaction->fries_quench fries_extraction Solvent Extraction fries_quench->fries_extraction fries_purification Recrystallization fries_extraction->fries_purification product 3',5'-Dichloro-4'- hydroxyacetophenone fries_purification->product

Fries_Mechanism ester 2,6-Dichlorophenyl Acetate complex Ester-AlCl₃ Complex ester->complex + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) acylium Acylium Ion Intermediate + Dichlorophenoxy-AlCl₃ Anion complex->acylium Rearrangement substitution Electrophilic Aromatic Substitution acylium->substitution Intra- or Intermolecular Attack rearrangement_complex Rearranged Product-AlCl₃ Complex substitution->rearrangement_complex hydrolysis Hydrolysis (Work-up) rearrangement_complex->hydrolysis + H₃O⁺ final_product This compound hydrolysis->final_product

References

  • Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Universal Print. Available at: [Link]

  • A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. Google Patents.
  • Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Safe and responsible disposal of aluminum chloride? Chemistry Stack Exchange. Available at: [Link]

  • Characterization Data for Products. The Royal Society of Chemistry. Available at: [Link]

  • What is the Fries Rearrangement Reaction? BYJU'S. Available at: [Link]

  • Fries rearrangement. Wikipedia. Available at: [Link]

  • 2,6-dichlorophenol. Organic Syntheses Procedure. Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Simple preparation method of 2, 6-dichlorophenylacetic acid. Google Patents.
  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office. Available at: [Link]

  • General Chemical Procedures. Mühendislik ve Doğa Bilimleri Fakültesi. Available at: [Link]

  • Effect of New Frying Technology on Starchy Food Quality. PubMed Central. Available at: [Link]

  • Purification by Recrystallization. CUNY. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Characterization Data for Products. The Royal Society of Chemistry. Available at: [Link]

  • Fries Rearrangement. YouTube. Available at: [Link]

  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. Google Patents.
  • Process for purifying 4-hydroxy-acetophenone. Google Patents.
  • Thermal Decomposition of Aluminum Chloride Hexahydrate. ResearchGate. Available at: [Link]

  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. PubMed. Available at: [Link]

  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company. Available at: [Link]

  • 4'-Hydroxyacetophenone, TMS derivative. NIST WebBook. Available at: [Link]

  • Thermal decomposition of aluminum chloride hexahydrate. Google Patents.
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  • Grignard Reaction. American Chemical Society. Available at: [Link]

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Application Note: 3',5'-Dichloro-4'-hydroxyacetophenone as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] This application note details the utility of 3',5'-Dichloro-4'-hydroxyacetophenone as a versatile and privileged scaffold for the synthesis of potent and selective kinase inhibitors. We provide an in-depth look at its application in the development of Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitors, including a detailed synthetic protocol, structure-activity relationship (SAR) insights, and a discussion of its broader potential in medicinal chemistry.[2][3]

Introduction: The Power of Privileged Scaffolds in Kinase Inhibitor Design

The pursuit of novel therapeutics often leverages the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] In the context of kinase inhibitor development, identifying such scaffolds can significantly streamline the drug discovery process. This compound (CAS: 17044-70-1) has emerged as one such valuable starting material.[4][5]

Its utility is derived from several key structural features:

  • A Reactive Phenolic Hydroxyl Group: The hydroxyl group at the 4'-position serves as a prime handle for introducing molecular diversity through reactions like etherification (O-alkylation), allowing for the exploration of various side chains to optimize target binding and pharmacokinetic properties.

  • An Acetyl Moiety: The acetyl group can be engaged in further chemical transformations or act as a key hydrogen bond acceptor in the kinase active site.

  • Dichlorination Pattern: The two chlorine atoms at the 3' and 5' positions are crucial. They create a distinct electronic environment and can form important halogen bonds or occupy hydrophobic pockets within the target protein, often enhancing binding affinity and selectivity.

This document will focus on a practical application: the synthesis of novel inhibitors for Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cellular metabolism and a promising target in oncology.[3]

Case Study: Targeting PDHK1 with Dichloroacetophenone-Based Inhibitors

PDHK1 is a mitochondrial enzyme that plays a crucial role in the metabolic shift observed in cancer cells, known as the Warburg effect. By inhibiting the Pyruvate Dehydrogenase Complex (PDC), PDHK1 promotes glycolysis over oxidative phosphorylation. Targeting PDHK1 can reverse this metabolic reprogramming, making it an attractive anti-cancer strategy.[3]

Recent research has successfully utilized the this compound core to develop potent PDHK1 inhibitors.[2] The general synthetic strategy involves the derivatization of the 4'-hydroxyl group to introduce various substituted aryl or alkyl ethers, which probe an allosteric binding site on the enzyme.

G start 3',5'-Dichloro-4'- hydroxyacetophenone product 4'-O-Substituted Dichloroacetophenone (Kinase Inhibitor Library) start->product O-Alkylation / O-Arylation reagents R-X (Alkyl/Aryl Halide) Base (e.g., NaHCO₃) Solvent (e.g., DMF) reagents:e->product:w G node_start node_start node_process node_process node_end node_end A 1. Reagent Setup B Dissolve this compound, substituted phenol/amine, and NaHCO₃ in DMF. A->B C 2. Reaction D Heat reaction mixture at 25-50 °C. Monitor progress by TLC. C->D E 3. Work-up F Quench with water and extract with Ethyl Acetate (3x). E->F G Wash combined organic layers with water and brine. F->G H Dry over anhydrous MgSO₄, filter, and concentrate. G->H I 4. Purification & Analysis J Purify crude product by silica gel column chromatography. I->J K Characterize final product (NMR, MS). J->K

Sources

Application Notes & Protocols: Leveraging 3',5'-Dichloro-4'-hydroxyacetophenone in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant underlying factor in a multitude of debilitating diseases, driving a persistent need for novel and effective anti-inflammatory therapeutics. The acetophenone scaffold serves as a versatile and privileged structure in medicinal chemistry for the development of such agents. This guide provides an in-depth exploration of 3',5'-Dichloro-4'-hydroxyacetophenone as a key starting material for the synthesis of potent anti-inflammatory compounds. We detail the strategic rationale behind its use, focusing on the synthesis of two major classes of bioactive molecules: chalcones and pyrazoles. This document furnishes field-proven, step-by-step protocols for their synthesis and subsequent in vitro evaluation, explains the causality behind experimental choices, and presents a framework for interpreting biological data to guide further drug development efforts.

The Strategic Value of this compound in Drug Discovery

This compound is more than a simple chemical intermediate; it is a strategically designed building block for creating new chemical entities with therapeutic potential. Its utility stems from a combination of structural features:

  • The Acetophenone Core: This provides a reactive carbonyl group and an alpha-methyl group, which are ideal handles for classical condensation reactions, enabling the construction of larger, more complex molecules.

  • The Phenolic Hydroxyl Group (-OH): The hydroxyl group is a critical pharmacophoric feature. It can act as a hydrogen bond donor, crucial for interacting with enzyme active sites. Furthermore, its presence offers a potential site for further derivatization to modulate solubility and pharmacokinetic properties.

  • Dichlorination at the 3' and 5' Positions: The two chlorine atoms are not merely passive substituents. As electron-withdrawing groups, they can significantly influence the reactivity of the aromatic ring and the acidity of the phenolic proton. Most importantly, they enhance the lipophilicity of the resulting derivatives, which can improve membrane permeability and bioavailability. Halogen atoms are also known to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

This combination of features makes this compound a valuable starting point for generating libraries of compounds for screening against inflammatory targets.

Synthetic Pathway I: Claisen-Schmidt Condensation to Yield Anti-inflammatory Chalcones

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are renowned for their wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2] The most direct and efficient method for their synthesis from an acetophenone is the Claisen-Schmidt condensation.[3]

Causality and Rationale

The Claisen-Schmidt reaction is an aldol condensation between an aromatic ketone (this compound) and an aromatic aldehyde in the presence of a base or acid catalyst.[3] The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is highly favorable, driven by the formation of a conjugated π-system, resulting in the stable chalcone structure. This α,β-unsaturated carbonyl system is a key pharmacophore responsible for the anti-inflammatory activity, often by interacting with nucleophilic residues in enzymes like cyclooxygenase (COX).[1]

Experimental Protocol: Base-Catalyzed Synthesis of a Chalcone Derivative

This protocol details the synthesis of (E)-1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a representative chalcone.

Materials

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
This compound 205.04 2.05 g 10
4-Methoxybenzaldehyde 136.15 1.36 g 10
Sodium Hydroxide (NaOH) 40.00 0.80 g 20
Ethanol (95%) - 50 mL -
Distilled Water - 20 mL -
Hydrochloric Acid (conc. HCl) - As needed -

| Crushed Ice | - | ~100 g | - |

Procedure

  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in 30 mL of ethanol with gentle stirring at room temperature.

  • Catalyst Preparation: Separately, prepare a 40% aqueous solution of NaOH by dissolving 0.80 g of NaOH in 20 mL of distilled water. Cool this solution in an ice bath.

  • Reaction Initiation: Cool the flask containing the ethanolic solution of reactants in an ice bath to 0-5 °C. Add the cooled NaOH solution dropwise over 15-20 minutes with vigorous stirring. A color change and increase in viscosity are typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).[1]

  • Work-up and Precipitation: Pour the reaction mixture slowly into a beaker containing ~100 g of crushed ice and water. Acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 5-6. This protonates the phenoxide and precipitates the chalcone product.[3]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove inorganic salts.

  • Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as ethanol, to obtain pure crystals of the target chalcone.[4] Dry the product in a desiccator.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification A 3',5'-Dichloro-4'- hydroxyacetophenone D Claisen-Schmidt Condensation (Stir at RT, 12-24h) A->D B Aromatic Aldehyde B->D C NaOH (Base Catalyst) in Ethanol/Water C->D E Pour into Ice/Water D->E F Acidify with HCl to Precipitate E->F G Vacuum Filtration F->G H Recrystallize from Ethanol G->H I Pure Chalcone Product H->I

Caption: Workflow for the synthesis of chalcones.

Synthetic Pathway II: Cyclocondensation to Pyrazole Heterocycles

Pyrazole derivatives are a cornerstone of anti-inflammatory drug discovery, exemplified by the COX-2 selective inhibitor Celecoxib.[5][6] These five-membered heterocyclic compounds can be readily synthesized from the chalcone intermediates prepared in the previous step.

Causality and Rationale

The synthesis of pyrazoles from chalcones typically involves a cyclocondensation reaction with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide).[7][8] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and dehydration. This sequence efficiently constructs the stable aromatic pyrazole ring. The choice of hydrazine derivative (substituted vs. unsubstituted) allows for modulation of the final compound's properties, which is a key strategy in structure-activity relationship (SAR) studies.[7] Pyrazole-based drugs often achieve their anti-inflammatory effect by inhibiting COX enzymes.[7]

Experimental Protocol: Synthesis of a Pyrazole from a Chalcone Intermediate

This protocol describes the conversion of the previously synthesized chalcone to its corresponding pyrazole derivative using hydrazine hydrate.

Materials

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
Chalcone Intermediate - 1.0 eq 5
Hydrazine Hydrate (80%) 50.06 0.47 mL 10
Glacial Acetic Acid 60.05 20 mL -

| Ethanol | - | 10 mL | - |

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in 20 mL of glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction can be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the contents into a beaker of ice-cold water (~50 mL). A solid product should precipitate.

  • Isolation and Washing: Collect the solid by vacuum filtration. Wash the product with plenty of water to remove acetic acid and excess hydrazine.

  • Purification: Recrystallize the crude pyrazole from ethanol to yield the purified product.

Visualization of the Overall Synthetic Strategy

G Start 3',5'-Dichloro-4'- hydroxyacetophenone Chalcone Chalcone Intermediate Start->Chalcone  Claisen-Schmidt Condensation  (+ Aromatic Aldehyde) Pyrazole Final Pyrazole Product (Anti-inflammatory Agent) Chalcone->Pyrazole  Cyclocondensation  (+ Hydrazine Hydrate)

Caption: From starting material to the final pyrazole.

In Vitro Evaluation of Anti-inflammatory Activity

Once synthesized, the novel compounds must be evaluated for biological activity. In vitro assays provide a rapid and cost-effective method for initial screening.[9]

Protocol 1: Inhibition of Pro-inflammatory Cytokines in Macrophages

This assay determines a compound's ability to suppress the release of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11]

Principle Mammalian macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a potent inflammatory response, including the secretion of cytokines. The test compound is co-incubated with the cells to assess its ability to inhibit this process.

Procedure

  • Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

  • Seeding: Seed the cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the negative control group.[10]

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • Analysis: Collect the cell culture supernatant. Quantify the concentration of TNF-α or IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compounds.[12]

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[9][13]

Principle Commercial colorimetric or fluorometric COX inhibitor screening kits are widely available. These assays measure the peroxidase component of the COX enzyme. Arachidonic acid is converted by the cyclooxygenase activity to Prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase activity to PGH₂. This peroxidase activity is assayed by monitoring the appearance of an oxidized chromogen.

Procedure

  • Assay Preparation: Follow the protocol provided with a commercial COX inhibitor screening assay kit. This typically involves preparing assay buffers, enzymes (ovine COX-1 and human recombinant COX-2), heme, and the chromogenic substrate.

  • Compound Preparation: Prepare a dilution series of the test compounds and reference inhibitors (e.g., Diclofenac for non-selective, Celecoxib for COX-2 selective).

  • Reaction: In a 96-well plate, add the enzyme, heme, and the test compound or reference inhibitor. Allow a brief pre-incubation.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Read the absorbance or fluorescence at specified time intervals using a plate reader.

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation and Interpretation

The results of these assays are crucial for establishing a structure-activity relationship (SAR).

Table of Biological Activity

Compound ID Chalcone/Pyrazole Substituent (R) TNF-α Inhibition IC₅₀ (µM) COX-2 Inhibition IC₅₀ (µM) COX-1 Inhibition IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
LEAD-01 Chalcone 4-OCH₃ 8.5 2.1 45.2 21.5
LEAD-02 Pyrazole 4-OCH₃ 3.2 0.5 >100 >200
Diclofenac - - 12.1 1.5 1.1 0.73

| Celecoxib | - | - | 5.8 | 0.05 | 15.2 | 304 |

A higher selectivity index indicates a more desirable profile, with potent COX-2 inhibition and minimal COX-1 inhibition, which is associated with reduced gastrointestinal side effects.[7]

Conclusion and Future Directions

This compound is a highly effective and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined here for the synthesis of chalcones and pyrazoles provide a robust foundation for generating compound libraries. The subsequent in vitro evaluation allows for the rapid identification of lead compounds. Future work should focus on expanding the diversity of the synthesized library by using a wider range of substituted aldehydes and hydrazines to further probe the structure-activity relationship and optimize for potency, selectivity, and drug-like properties.

References

  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF.
  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • MDPI. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • ARKIVOC. (n.d.). Recent advances in the synthesis of new pyrazole derivatives.
  • PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Valence Labs. (n.d.). The Significance of 3-Hydroxyacetophenone Manufacturer.
  • National Institutes of Health. (n.d.). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Retrieved from [Link]

  • PubMed. (n.d.). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • Springer. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chalcones with Anticancer Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best way to synthesize chalcone?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Retrieved from [Link]

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Revolutionizing Specialty Chemical Synthesis: A Standard Operating Procedure for 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed standard operating procedure (SOP) for the synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone, a key intermediate in the pharmaceutical and agrochemical industries. The protocol herein emphasizes safety, reproducibility, and high purity of the final product. We delve into the mechanistic underpinnings of the chosen synthetic route, the Fries rearrangement, and provide a step-by-step guide from reagent preparation to final product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the laboratory-scale synthesis of this important compound.

Introduction: The Significance of this compound

This compound, with CAS Number 17044-70-1, is a halogenated aromatic ketone of significant interest.[1][2] Its molecular structure, featuring a hydroxyl group and two chlorine atoms on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules. In the pharmaceutical industry, it serves as a precursor for various active pharmaceutical ingredients (APIs). The chlorine substituents can modulate the lipophilicity and metabolic stability of derivative compounds, while the hydroxyl and acetyl groups provide reactive handles for further chemical transformations.

The primary synthetic route detailed in this guide is the Fries rearrangement of 2,6-dichlorophenyl acetate.[1][3] This reaction is a classic and efficient method for the ortho- and para-acylation of phenols. In this specific application, the rearrangement of the acetyl group from the phenolic ester to the aromatic ring is catalyzed by a Lewis acid, typically aluminum chloride. The reaction is driven by the formation of a more stable carbon-carbon bond in the product.

Reaction Mechanism and Scientific Principles

The synthesis of this compound is achieved through a two-step process:

  • Esterification: 2,6-Dichlorophenol is first acetylated to form 2,6-dichlorophenyl acetate.

  • Fries Rearrangement: The isolated ester undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst to yield the desired product.

Step 1: Esterification of 2,6-Dichlorophenol

The initial step involves the straightforward esterification of 2,6-dichlorophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base catalyst.

Step 2: The Fries Rearrangement

The core of this synthesis is the Fries rearrangement, an electrophilic aromatic substitution reaction.[4][5] The mechanism, catalyzed by aluminum chloride (AlCl₃), is as follows:

  • Complexation: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

  • Formation of Acylium Ion: The C-O bond of the ester cleaves, generating a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

  • Electrophilic Attack: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide. Due to the directing effects of the hydroxyl group (after workup) and the steric hindrance from the ortho-chlorine atoms, the acylation occurs predominantly at the para-position.

  • Rearomatization and Workup: A proton is lost from the ring to restore aromaticity. Subsequent aqueous workup neutralizes the reaction mixture and protonates the phenoxide to yield the final this compound.[4]

Fries_Rearrangement cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2_6_Dichlorophenyl_Acetate 2,6-Dichlorophenyl Acetate Complex Ester-AlCl₃ Complex 2_6_Dichlorophenyl_Acetate->Complex Coordination AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Acylium_Ion Acylium Ion + Aluminum Phenoxide Complex->Acylium_Ion Cleavage Final_Product This compound Acylium_Ion->Final_Product Intramolecular Electrophilic Attack & Workup

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,6-DichlorophenolReagentSigma-Aldrich87-65-0
Acetic AnhydrideACS ReagentFisher Scientific108-24-7
PyridineAnhydrousAcros Organics110-86-1
Aluminum Chloride (AlCl₃)AnhydrousAlfa Aesar7446-70-0
Dichloromethane (DCM)HPLC GradeVWR75-09-2
Hydrochloric Acid (HCl)37%J.T. Baker7647-01-0
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-Aldrich7487-88-9
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexaneHPLC GradeVWR110-54-3
Step-by-Step Synthesis

Part A: Synthesis of 2,6-Dichlorophenyl Acetate

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorophenol (10.0 g, 61.3 mmol).

  • Reagent Addition: Dissolve the phenol in dichloromethane (100 mL). To this solution, add pyridine (5.8 mL, 73.6 mmol) followed by the slow, dropwise addition of acetic anhydride (6.9 mL, 73.6 mmol) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Workup: Upon completion, pour the reaction mixture into 100 mL of cold 1M HCl solution. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichlorophenyl acetate as a colorless oil. The crude product is typically of sufficient purity for the next step.

Part B: Fries Rearrangement to this compound

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place anhydrous aluminum chloride (18.0 g, 135 mmol).

  • Reagent Addition: Cool the flask to 0 °C and slowly add 2,6-dichlorophenyl acetate (10.0 g, 48.8 mmol) to the stirred AlCl₃. Caution: The initial reaction can be exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150 °C.[1][3] Maintain this temperature for 3 hours. The mixture will become a thick, dark slurry.

  • Quenching: Cool the reaction mixture to room temperature and then carefully quench by slowly adding crushed ice, followed by the dropwise addition of concentrated HCl (30 mL) to decompose the aluminum complex.

  • Extraction: Add ethyl acetate (150 mL) and stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

SOP_Workflow cluster_esterification Part A: Esterification cluster_rearrangement Part B: Fries Rearrangement A1 Dissolve 2,6-Dichlorophenol in DCM A2 Add Pyridine & Acetic Anhydride at 0°C A1->A2 A3 Stir at Room Temp for 4h (TLC Monitoring) A2->A3 A4 Workup: HCl, NaHCO₃, Brine Washes A3->A4 A5 Isolate 2,6-Dichlorophenyl Acetate A4->A5 B1 Combine Anhydrous AlCl₃ & Ester at 0°C A5->B1 Proceed to next step B2 Heat to 140-150°C for 3h B1->B2 B3 Quench with Ice and Conc. HCl B2->B3 B4 Extract with Ethyl Acetate B3->B4 B5 Purify by Recrystallization B4->B5 Final_Product Pure Crystalline Product B5->Final_Product Yields

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Results
Melting Point 107-111 °C[6]
¹H NMR Consistent with the structure: a singlet for the methyl protons, a singlet for the aromatic protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Peaks corresponding to the carbonyl carbon, methyl carbon, and the distinct aromatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 205.04 g/mol , with a characteristic isotopic pattern for two chlorine atoms.[1][2]
HPLC A single major peak indicating high purity (e.g., >98%).

Safety and Handling Precautions

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][7]

  • 2,6-Dichlorophenol: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Acetic Anhydride and Pyridine: Corrosive and have strong odors. Handle with care.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. Handle in a dry environment.

  • Hydrochloric Acid (Concentrated): Highly corrosive. Add slowly and carefully during the quenching step to control the exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a robust and reliable SOP for the synthesis of this compound via the Fries rearrangement. By carefully following the outlined procedures, researchers can achieve high yields of the pure product. The detailed mechanistic explanation and safety precautions are intended to ensure a comprehensive understanding and safe execution of the synthesis.

References

  • Google Search. III Analytical Methods.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to help you optimize your yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound (CAS No: 17044-70-1) is most reliably achieved through two primary routes: the Fries rearrangement of a dichlorinated precursor or the direct chlorination of 4'-hydroxyacetophenone.

  • Fries Rearrangement of 2,6-Dichlorophenyl Acetate : This is a robust and widely cited method.[1][2] It involves the intramolecular acyl migration of 2,6-dichlorophenyl acetate, catalyzed by a Lewis acid (typically aluminum chloride, AlCl₃), to form the desired hydroxyaryl ketone.[3][4] The reaction is typically performed at high temperatures (140-150°C) without a solvent.[1][2] The strategic placement of the chloro groups on the starting ester directs the acetyl group to the para position, leading to high regioselectivity for the target molecule.

  • Direct Chlorination of 4'-Hydroxyacetophenone : This approach involves the direct electrophilic aromatic substitution of 4'-hydroxyacetophenone. A common chlorinating agent is chlorine gas bubbled through a solution of the starting material in acetic acid and water.[5] While seemingly more direct, this method can be prone to side reactions, including the formation of isomers and over-chlorinated byproducts, which can complicate purification and lower the overall yield.[6]

Given its selectivity and more predictable outcome, this guide will focus primarily on optimizing the Fries Rearrangement route.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My Fries rearrangement reaction is resulting in a very low yield or has failed completely. What are the likely causes and how can I fix it?

A1: Low yields in the Fries rearrangement are a common challenge and typically stem from issues with the catalyst or reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Insufficient Catalyst Stoichiometry. The Fries rearrangement requires more than a catalytic amount of Lewis acid. The AlCl₃ complexes with both the carbonyl oxygen of the ester starting material and the phenolic oxygen of the ketone product.[3] Both of these complexes are catalytically inactive.

    • Solution: Use a stoichiometric excess of AlCl₃. A molar ratio of 1.2 to 2.5 equivalents of AlCl₃ relative to the 2,6-dichlorophenyl acetate is recommended to ensure enough free catalyst is available to drive the reaction to completion.

  • Cause 3: Inadequate Reaction Temperature. The Fries rearrangement is thermally driven and often requires high temperatures to proceed efficiently.[1][7]

    • Solution: The literature suggests a temperature range of 140-150°C for the solvent-free reaction.[1][2] Ensure your reaction mixture reaches and maintains this temperature. Use a high-temperature heating mantle with a sand bath or a suitable high-boiling point oil bath for uniform heat distribution. Monitor the internal temperature directly if possible.

Q2: I am observing a significant amount of unreacted 2,6-dichlorophenyl acetate in my final product mixture. What went wrong?

A2: This indicates an incomplete reaction. Assuming your catalyst was active (see Q1), the issue likely lies with reaction time or temperature.

  • Cause 1: Insufficient Reaction Time. Even at high temperatures, the rearrangement can be slow.

    • Solution: Increase the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture (be cautious with the hot, acidic conditions), quench them, and spot them on a TLC plate against the starting material. Continue heating until the starting material spot has disappeared or is minimal.

  • Cause 2: Premature Reaction Quenching. If the reaction is cooled and quenched before reaching completion, you will isolate the unreacted starting material.

    • Solution: Allow the reaction to proceed for the recommended time at the target temperature. Only after confirming completion via TLC should you proceed to the workup phase.

Q3: The workup of my Fries rearrangement is difficult, and I'm losing product. What is the best procedure?

A3: The workup is critical for both isolating the product and ensuring safety. The AlCl₃ complex with the product must be carefully hydrolyzed.

  • Cause: Improper Quenching. Rapidly adding water to the hot reaction mixture can cause a violent, exothermic reaction that can lead to loss of product and create a safety hazard.

    • Solution: Controlled Hydrolysis.

      • Allow the reaction vessel to cool to room temperature after completion.

      • Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.

      • Very slowly and carefully, pour the cooled, viscous reaction mixture onto the ice/HCl mixture with vigorous stirring. The HCl is crucial as it keeps the aluminum salts soluble in the aqueous phase as [Al(OH)n(H₂O)₆-n]³⁻ⁿ species and prevents the precipitation of gelatinous aluminum hydroxide, which can trap the product.

      • The solid product should precipitate from the acidic aqueous solution.

Q4: My final product is off-color (e.g., brown or tan) and difficult to purify. What are the best purification strategies?

A4: Color impurities are common and often arise from side reactions or residual catalyst complexes. The crude product is a solid and can be purified effectively.[8]

  • Solution 1: Recrystallization. This is the most effective method for purifying the final product.

    • Solvent Selection: Several solvent systems can be effective. A patent for the synthesis of the dibromo analog suggests recrystallization from benzene.[5] For similar hydroxyacetophenones, mixtures of ethanol/water or dimethyl carbonate/cyclohexane have been used successfully.[9][10][11] Start by testing the solubility of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.

    • Decolorization: If the solution is still colored after dissolving the crude product, you can add a small amount of activated carbon and heat the mixture for a short period.[9][10][11] Hot-filter the solution to remove the carbon before allowing it to cool and crystallize.

  • Solution 2: Column Chromatography. If recrystallization fails to remove a persistent impurity, column chromatography over silica gel is a reliable alternative.[12]

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point for eluting compounds of this polarity.

Section 3: Frequently Asked Questions (FAQs)

Q1: For lab-scale synthesis, is the Fries Rearrangement or Direct Chlorination the preferred route?

A1: For laboratory-scale synthesis where purity and a predictable outcome are paramount, the Fries Rearrangement of 2,6-dichlorophenyl acetate is generally preferred. It avoids the regioselectivity issues and the potential for over-chlorination that can plague the direct chlorination of 4'-hydroxyacetophenone.

Q2: What is the mechanistic role of the excess Lewis acid in the Fries Rearrangement?

A2: The Lewis acid (AlCl₃) plays multiple roles. First, it coordinates to the carbonyl oxygen of the ester, making the acyl group a much more potent electrophile. This complex then dissociates to form a free acylium ion (CH₃CO⁺), or the acylation occurs intramolecularly.[3] Critically, the Lewis acid also complexes with the hydroxyl group of the final product. Since this product-catalyst complex is inactive, more than one equivalent of the Lewis acid is required to ensure there is a free catalyst available to activate all of the starting material.[3][13]

Q3: What analytical techniques are best for monitoring the reaction and assessing final purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for more quantitative analysis of reaction progress and is excellent for determining the purity of the final product.[6]

  • Melting Point: A sharp melting point close to the literature value (160-162°C) is a strong indicator of high purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the final product and identifying any impurities.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement

This protocol is adapted from the principles described for the Fries rearrangement of substituted phenyl acetates.[1][2][3][7]

Materials:

  • 2,6-Dichlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

  • To the flask, add 2,6-dichlorophenyl acetate (1.0 eq.).

  • Under a positive flow of inert gas, carefully add anhydrous aluminum chloride (2.0 eq.) in portions. The mixture will likely become a thick slurry or solid mass.

  • Heat the reaction mixture to 140-150°C using a heating mantle and sand bath.

  • Maintain this temperature and stir if possible (mechanical stirring is recommended). The reaction mixture will darken and may become a melt.

  • Hold at 140-150°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature. The mixture will solidify.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Carefully transfer the solid reaction mixture in portions to the stirred ice/HCl slurry. This is a highly exothermic step.

  • A precipitate of the crude product will form. Stir the mixture until all the ice has melted.

  • Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold water.

  • Dry the crude solid product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is based on general methods for purifying hydroxyacetophenones.[9][10][11]

Procedure:

  • Place the crude, dried this compound into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • (Optional) If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and heat at reflux for 5-10 minutes.

  • (Optional) Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Section 5: Data Summary

The yield and purity of the synthesis are highly dependent on adhering to the optimized conditions. The following table provides expected outcomes based on the principles discussed.

ParameterSub-optimal ConditionOptimized ConditionRationale
Yield < 40%> 80%Inactive/insufficient catalyst and low temperatures lead to incomplete reactions.[7][13]
Purity (Crude) 70-85%> 90%Optimized conditions minimize side reactions.
Purity (Recrystallized) 85-95%> 99%Recrystallization is highly effective at removing process impurities.[9][10]
Appearance Tan to Brown SolidWhite to Off-White Crystalline SolidProper quenching and purification remove colored byproducts.
Melting Point Broad, < 158°CSharp, 160-162°CPurity is directly correlated with a sharp, accurate melting point.[5]

Section 6: Visualizations

Reaction Mechanism: The Fries Rearrangement

Fries_Rearrangement cluster_activation 1. Catalyst Activation cluster_rearrangement 2. Acyl Migration cluster_workup 3. Workup start 2,6-Dichlorophenyl Acetate lewis_acid + AlCl₃ start->lewis_acid complex1 Ester-AlCl₃ Complex lewis_acid->complex1 acylium Acylium Ion Intermediate (Intramolecular) complex1->acylium Heat (140-150°C) sigma Sigma Complex acylium->sigma product_complex Product-AlCl₃ Complex sigma->product_complex Rearomatization workup + H₃O⁺ (Ice/HCl) product_complex->workup final_product 3',5'-Dichloro-4'- hydroxyacetophenone workup->final_product Troubleshooting_Workflow start Low Yield or Reaction Failure check_tlc Analyze crude product by TLC. What do you see? start->check_tlc unreacted_sm High amount of Starting Material check_tlc->unreacted_sm Path A complex_mix Complex Mixture of Unidentified Products check_tlc->complex_mix Path B cause_sm Cause: Incomplete Reaction unreacted_sm->cause_sm solution_sm1 Verify Anhydrous AlCl₃ & Inert Atmosphere cause_sm->solution_sm1 solution_sm2 Increase Reaction Time & Monitor by TLC cause_sm->solution_sm2 solution_sm3 Ensure Temperature is 140-150°C cause_sm->solution_sm3 solution_sm4 Use >1.2 eq. AlCl₃ cause_sm->solution_sm4 cause_mix Cause: Side Reactions complex_mix->cause_mix solution_mix1 Check Reaction Temperature. Too high can cause degradation. cause_mix->solution_mix1 solution_mix2 Ensure proper quenching (slow addition to ice/HCl). cause_mix->solution_mix2

Caption: Decision tree for troubleshooting low yield issues.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • Gholinejad, M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. Retrieved from [Link]

  • Gholinejad, M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Kim, H. B., et al. (2020). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). 3-hydroxyacetophenone synthesis method. Retrieved from [Link]

  • Google Patents. (2021). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
  • Google Patents. (1986). Process for producing 4-hydroxyacetophenone - Patent 0167286.
  • Google Patents. (n.d.). US3976495A - Methods of inhibiting the growth and proliferation of fungi using 3',5'-dihalo-4'-hydroxyacetophenone.
  • Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (2021). US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
  • Sciencemadness Discussion Board. (2022). Halogenation of 4-chloroacetophenone. Retrieved from [Link]

  • Patsnap Eureka. (2020). Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]

  • Brainly. (2023). Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination. Retrieved from [Link]

  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. Retrieved from [Link]

  • Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • The Good Scents Company. (n.d.). 4'-hydroxyacetophenone, 99-93-4. Retrieved from [Link]

  • Chemguide. (n.d.). Assorted reactions of the halogens. Retrieved from [Link]

Sources

troubleshooting low yield in Fries rearrangement of 2,6-dichlorophenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, with the Fries rearrangement of 2,6-dichlorophenyl acetate. As a sterically hindered and electronically deactivated substrate, this reaction presents unique difficulties. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.

Troubleshooting Guide: Low Yields

This section addresses specific issues you may encounter during your experiments with the Fries rearrangement of 2,6-dichlorophenyl acetate.

Q1: Why is my yield of 4-acetyl-2,6-dichlorophenol consistently low?

Low yields in the Fries rearrangement of 2,6-dichlorophenyl acetate are often attributed to a combination of steric and electronic factors inherent to the substrate.

  • Steric Hindrance: The two chlorine atoms in the ortho positions (2 and 6) of the phenyl ring create significant steric bulk.[1][2] This steric hindrance can impede the approach of the electrophilic acylium ion to the aromatic ring, thereby slowing down the desired intramolecular rearrangement.[3] For a successful reaction, the acyl group must migrate to the para position (position 4), and the bulky chlorine atoms can make the necessary conformational changes for this migration difficult.

  • Electronic Effects: Chlorine is an electron-withdrawing group, which deactivates the aromatic ring.[2][4] This deactivation reduces the nucleophilicity of the ring, making it less susceptible to electrophilic aromatic substitution by the acylium ion, which is a key step in the Fries rearrangement mechanism.[4]

Q2: I'm recovering a large amount of unreacted 2,6-dichlorophenyl acetate or observing significant hydrolysis to 2,6-dichlorophenol. What's going wrong?

This is a common issue that typically points to problems with the reaction setup or conditions.

  • Catalyst Inactivity or Insufficient Amount: The Lewis acid catalyst (e.g., AlCl₃) is crucial for the reaction. It is often necessary to use a stoichiometric excess because the catalyst complexes with both the ester starting material and the hydroxy aryl ketone product.[5] If the catalyst is old, has been exposed to moisture, or is used in insufficient quantities, the reaction will not proceed to completion.

  • Presence of Moisture: The Fries rearrangement must be conducted under strictly anhydrous conditions.[6] Any moisture present will react violently with the Lewis acid catalyst, quenching it and leading to the hydrolysis of the ester starting material back to 2,6-dichlorophenol and acetic acid.[6]

  • Inadequate Reaction Temperature or Time: The reaction requires a specific temperature to overcome the activation energy. If the temperature is too low, the reaction rate will be exceedingly slow, leading to a low conversion of the starting material.[6] Conversely, insufficient reaction time will also result in an incomplete reaction.

Q3: My reaction is producing a complex mixture of unidentified side products. What are these likely to be and how can I prevent them?

The formation of side products is often exacerbated by the harsh conditions of the Fries rearrangement.[3][4]

  • Intermolecular Acylation: Instead of the desired intramolecular rearrangement, the generated acylium ion can acylate another molecule of the starting material or the product, leading to oligomeric byproducts.

  • Cleavage of the Ester Bond: A significant side reaction is the cleavage of the ester's C-O bond, which leads to the formation of the corresponding phenol (2,6-dichlorophenol).[7][8] This can be a major pathway, especially if the rearrangement is slow due to steric hindrance.

  • Thermal Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex and often tarry mixture.[6]

To minimize side products:

  • Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature.

  • Ensure efficient mixing to promote the intramolecular pathway.

  • Consider a slower, controlled addition of the substrate to the catalyst slurry.

Q4: How does my choice of Lewis acid impact the reaction? Are there better alternatives to AlCl₃ for this substrate?

The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids can offer advantages, especially for challenging substrates.[2][3]

  • Common Lewis Acids: Other options include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[5]

  • Alternative Brønsted Acids: Strong protic acids like hydrogen fluoride (HF) and methanesulfonic acid have also been used and may offer a milder alternative to Lewis acids.[2][5]

  • For sterically hindered substrates, it may be beneficial to explore different catalysts that are less bulky or have different coordination properties.

Catalyst TypeExamplesConsiderations for 2,6-Dichlorophenyl Acetate
Strong Lewis Acids AlCl₃, TiCl₄Standard choice, but harsh conditions can lead to side products. Requires stoichiometric excess.
Milder Lewis Acids BF₃, SnCl₄May require higher temperatures or longer reaction times but can reduce side product formation.
Brønsted Acids HF, Methanesulfonic AcidCan be effective and sometimes offer better selectivity, but pose significant handling hazards (HF).[9]
Solid Acid Catalysts ZeolitesAn environmentally friendlier option, though they may be deactivated.[5] Their performance with this specific substrate would require investigation.[10]
Q5: What are the optimal temperature and solvent conditions for this reaction?

For the Fries rearrangement of 2,6-dichlorophenyl acetate, the acyl group can only migrate to the para position. Therefore, the choice of temperature and solvent is aimed at maximizing the reaction rate while minimizing decomposition.

  • Temperature: Generally, lower temperatures favor the formation of the para product.[3][4] However, due to the deactivated nature of the substrate, a moderate to high temperature will likely be necessary to drive the reaction forward. A good starting point would be in the range of 60-100°C, with careful monitoring for product formation and decomposition.

  • Solvent: The choice of solvent can influence the reaction outcome. Non-polar solvents are known to favor the ortho product, while more polar solvents tend to favor the para product.[3][4] Since only the para product is possible here, a solvent that effectively dissolves the reactants and the Lewis acid complex is needed.

    • Common Solvents: Nitrobenzene, carbon disulfide (CS₂), and various chlorinated solvents (e.g., dichloromethane, dichloroethane) are frequently used.[6][9] Nitrobenzene is effective at dissolving AlCl₃ but can be difficult to remove.[9]

    • Solvent-Free: In some cases, the reaction can be run without a solvent, especially at higher temperatures where the starting material is molten.[3]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Fries rearrangement?

The Fries rearrangement proceeds through the formation of an acylium carbocation intermediate.[11]

  • Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. This is favored over the phenolic oxygen because the carbonyl oxygen is more electron-rich and a better Lewis base.[4]

  • Acylium Ion Formation: This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to its cleavage and the formation of a highly electrophilic acylium ion.[5]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring at the ortho or para position in an electrophilic aromatic substitution reaction.[4]

  • Workup: An aqueous acid workup is required to hydrolyze the aluminum-phenoxide complex and liberate the final hydroxy aryl ketone product.[12]

Q: Is a photo-Fries rearrangement a viable alternative for this substrate?

The photo-Fries rearrangement is a variant that uses UV light instead of a Lewis acid catalyst.[1][13] It proceeds through a free-radical mechanism.[3] While it can be advantageous for substrates that are sensitive to strong acids, the yields are often low, and it is not typically used in commercial production.[3] Given the challenges already present with 2,6-dichlorophenyl acetate, it may be a less predictable alternative.

Visualizing the Process
Proposed Reaction Mechanism

Fries_Mechanism cluster_start Step 1: Catalyst Coordination cluster_ion Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Rearomatization & Workup start 2,6-Dichlorophenyl Acetate + AlCl₃ complex Lewis Acid-Carbonyl Complex start->complex Coordination acylium Acylium Cation + Aluminum Phenoxide complex->acylium Cleavage sigma Sigma Complex (para-attack) acylium->sigma Intramolecular EAS product_complex Product-AlCl₃ Complex sigma->product_complex Deprotonation final_product 4-Acetyl-2,6-dichlorophenol product_complex->final_product Acid Workup (H₃O⁺) Troubleshooting_Workflow start Low Yield Observed check_sm Check for Unreacted Starting Material start->check_sm check_hydrolysis Check for Hydrolysis (2,6-Dichlorophenol) check_sm->check_hydrolysis No sol_sm Increase Reaction Time Increase Temperature Increase Catalyst Loading check_sm->sol_sm Yes check_side_products Complex Mixture/Tarry Products? check_hydrolysis->check_side_products No sol_hydrolysis Ensure Anhydrous Conditions Use Fresh, Anhydrous Catalyst check_hydrolysis->sol_hydrolysis Yes sol_side_products Lower Reaction Temperature Consider Milder Catalyst Optimize Solvent check_side_products->sol_side_products Yes final Re-run Optimized Reaction check_side_products->final No sol_sm->final sol_hydrolysis->final sol_side_products->final

Caption: A workflow for troubleshooting low yields in the Fries rearrangement.

Standard Experimental Protocol

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2,6-Dichlorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Ensure the entire apparatus is dry.

  • Catalyst Addition: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., nitrobenzene) to the flask and stir to create a slurry.

  • Substrate Addition: Dissolve 2,6-dichlorophenyl acetate (1.0 equivalent) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ slurry at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain for several hours. Monitor the reaction progress by TLC or GC-MS. [6]6. Quenching: After the reaction is complete (or has reached maximum conversion), cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl. [6]Caution: This is a highly exothermic process.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). [6]8. Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator. [6]9. Purification: Purify the crude product by silica gel column chromatography or recrystallization to isolate the desired 4-acetyl-2,6-dichlorophenol. [6]

References
  • Vedantu. "Fries Rearrangement Reaction: Mechanism, Steps & Examples." Available at: [Link]

  • Organic Chemistry Portal. "Fries Rearrangement." Available at: [Link]

  • L.S. College, Muzaffarpur. "Fries rearrangement." Available at: [Link]

  • BYJU'S. "What is the Fries Rearrangement Reaction?" Available at: [Link]

  • Wikipedia. "Fries rearrangement." Available at: [Link]

  • Lin, R., et al. (2020). "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." Catalysis Science & Technology. Available at: [Link]

  • Scribd. "Fries Rearrangement | PDF | Physical Chemistry | Chemical Substances." Available at: [Link]

  • Chemistry Learner. "Fries Rearrangement: Definition, Example, and Mechanism." Available at: [Link]

  • Aakash Institute. "Reaction, Mechanism, Applications and Limitations of Fries Rearrangement." Available at: [Link]

  • ResearchGate. "Scheme 6. Fries rearrangement of phenyl acetate." Available at: [Link]

  • Royal Society of Chemistry. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." Available at: [Link]

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Technical Support Center: Purification of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3',5'-Dichloro-4'-hydroxyacetophenone (DCHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical chemical intermediate. Purity is paramount, and this document provides field-proven insights and validated protocols to help you achieve your desired specifications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude DCHA is intrinsically linked to its synthetic route. A prevalent method for its synthesis is the Friedel-Crafts acylation of 2,6-dichlorophenol.[1][2] Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual 2,6-dichlorophenol.

  • Regioisomers: Isomeric acetophenones formed if the acyl group attaches to a different position on the aromatic ring, although the directing effects of the hydroxyl and chloro groups make the 4-position strongly preferred.

  • Poly-acylated Byproducts: Products where more than one acetyl group has been added to the aromatic ring, though this is less common due to the deactivating nature of the ketone product.[2][3]

  • Hydrolysis Products: If the synthesis involves precursors like 2,6-dichlorophenyl acetate in a Fries rearrangement, incomplete reaction can leave this starting material as an impurity.[4][5]

Q2: My DCHA product is off-white or has a yellowish/reddish tint. How can I remove the color?

A2: Discoloration is a frequent issue, often caused by phenolic oxidation or trace impurities. A highly effective and common industrial practice is treatment with activated carbon.[6][7] During the recrystallization process, after the crude product is fully dissolved in the hot solvent, a small amount of activated carbon (typically 1-2% by weight) can be added. The solution is then hot-filtered to remove the carbon, which adsorbs the colored impurities. Multiple recrystallizations may be necessary for highly colored samples.

Q3: What is the target melting point for pure DCHA, and why is it important?

A3: The reported melting point for this compound is in the range of 162.0 to 166.0 °C.[5][8] A sharp melting point within this range is a primary indicator of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystalline lattice of the solid.

Q4: What are the recommended solvents for recrystallization?

A4: DCHA is a polar molecule. Based on its structure and available data, it is soluble in methanol.[5] For recrystallization, a single solvent like ethanol or a mixed-solvent system is often ideal. An ethanol/water or methanol/water system is a logical starting point. The principle is to dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the hot "poor" solvent (e.g., water) until turbidity is observed, followed by reheating to clarify and then slow cooling. This method often yields well-formed crystals.

Q5: What are the critical safety precautions when handling DCHA?

A5: DCHA is a chlorinated phenolic compound and should be handled with appropriate care.[9] Always work in a well-ventilated fume hood.[10] Personal protective equipment (PPE) is mandatory, including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving with nitrile gloves is a good practice).[10][11] Avoid inhalation of the powder and skin contact.

Troubleshooting and Purification Protocols

This section provides in-depth guides to overcome specific purification hurdles. The choice between recrystallization and chromatography depends on the impurity profile and the scale of your experiment.

General Purification Workflow

The following diagram illustrates a typical workflow for purifying crude DCHA.

cluster_0 Purification Path cluster_1 Alternative Path Crude Crude DCHA Product Dissolve Dissolve in Hot Solvent (e.g., Ethanol) Crude->Dissolve Chromatography Column Chromatography Crude->Chromatography for difficult separations Carbon Add Activated Carbon (Optional for Color) Dissolve->Carbon if colored HotFilter Hot Filtration Dissolve->HotFilter if not colored Carbon->HotFilter Crystallize Slow Cooling & Crystallization HotFilter->Crystallize Collect Collect Crystals (Vacuum Filtration) Crystallize->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline DCHA Dry->Pure Evaporate Evaporate Fractions Chromatography->Evaporate Pure_Chrom Pure DCHA Evaporate->Pure_Chrom

Caption: General workflow for DCHA purification.

Troubleshooting Guide: Recrystallization

Use this decision tree to troubleshoot common issues encountered during recrystallization.

Start Recrystallization Attempted Issue1 Product Oiled Out / Did Not Crystallize Start->Issue1 Problem Issue2 Low Yield Start->Issue2 Problem Issue3 Purity Still Low (Broad Melting Point) Start->Issue3 Problem Cause1a Cooling was too rapid Issue1->Cause1a Possible Cause Cause1b Solvent is inappropriate (compound too soluble) Issue1->Cause1b Possible Cause Cause1c Low-melting eutectic with impurity Issue1->Cause1c Possible Cause Cause2a Too much solvent used Issue2->Cause2a Possible Cause Cause2b Premature crystallization during hot filtration Issue2->Cause2b Possible Cause Cause2c Product is significantly soluble in cold solvent Issue2->Cause2c Possible Cause Cause3a Impurity co-crystallized Issue3->Cause3a Possible Cause Cause3b Incomplete removal of mother liquor Issue3->Cause3b Possible Cause Sol1a Allow to cool slowly at RT, then refrigerate Cause1a->Sol1a Solution Sol1b Switch to a mixed-solvent system or a less polar solvent Cause1b->Sol1b Solution Sol1c Purify by column chromatography first Cause1c->Sol1c Solution Sol2a Use minimum hot solvent to dissolve Cause2a->Sol2a Solution Sol2b Pre-heat funnel and use fluted filter paper Cause2b->Sol2b Solution Sol2c Cool to lower temperature (ice bath) before filtering Cause2c->Sol2c Solution Sol3a Perform a second recrystallization Cause3a->Sol3a Solution Sol3b Wash crystals thoroughly with ice-cold solvent Cause3b->Sol3b Solution

Caption: Troubleshooting decision tree for DCHA recrystallization.

Experimental Protocol 1: Recrystallization from Ethanol/Water

This protocol is a robust starting point for purifying gram-scale quantities of DCHA.

  • Dissolution: Place the crude DCHA (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid near the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 100 mg). Swirl and keep the solution hot for 2-3 minutes.

  • Hot Filtration: Pre-heat a funnel with filter paper over a clean flask. Filter the hot solution quickly to remove the carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[7]

  • Crystallization: Add hot water dropwise to the clear filtrate until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, ensuring the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. For maximum yield, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour.[5][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (same ratio as the crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by measuring its melting point.

Experimental Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating impurities with different polarities from DCHA.[12][13]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.[12][14] Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude DCHA in the minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully load this concentrated solution onto the top of the silica gel column.[13][14]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture like 9:1). The polarity of the solvent is critical; non-polar compounds elute first.[12]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). This will allow the more polar compounds to travel down the column. DCHA, being a polar phenol, will require a more polar solvent mixture to elute.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure DCHA.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment

Verifying the purity of your final product is a critical final step. A combination of methods provides the most comprehensive assessment.

Analytical TechniquePrincipleTypical Application for DCHAKey Advantages & Considerations
Melting Point Measures the temperature range over which a solid melts.A primary, rapid check of purity.A sharp range (e.g., 164-166 °C) indicates high purity. Impurities cause depression and broadening.[5]
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a mobile and stationary phase.[15]Quantifies purity and detects non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water is a good starting point.[16][17]High sensitivity and resolution. Can separate closely related isomers. Requires method development.[17]
GC (Gas Chromatography) Separation of volatile compounds based on their partitioning in a gaseous mobile phase.Useful for detecting volatile impurities like residual solvents or unreacted 2,6-dichlorophenol.Excellent for volatile and thermally stable compounds. DCHA may require derivatization to improve volatility.[17]
qNMR (Quantitative NMR) Determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.Provides an absolute purity value without requiring a reference standard of the analyte itself.Highly accurate and can identify unknown impurities if their structure can be elucidated. Requires a high-field NMR spectrometer.[17]

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity and safety of DCHA.

  • Handling: Always use this compound within a chemical fume hood.[10] Ensure emergency eyewash stations and safety showers are accessible.[11]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5] Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][18][19] The recommended storage temperature is between 2-8 °C.[5]

References

  • VCU Scholars Compass. (n.d.). INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichloro-4-hydroxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorophenols - ToxFAQs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • European Patent Office. (2023). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.

Sources

Technical Support Center: Purification of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve the highest possible purity for your compound.

Part 1: Initial Assessment & Impurity Profiling

This section addresses the critical first steps: understanding the nature of your crude material and identifying the impurities you need to remove.

Q1: My crude this compound has a distinct color (e.g., yellow, brown, or pink). What causes this and what is the first step I should take?

A1: Off-color appearance in crude phenolic compounds like this is common and typically points to two main culprits:

  • Oxidation: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures. This is often exacerbated by exposure to air, light, or trace metal impurities, especially at elevated temperatures or basic pH.

  • Residual Catalysts and Reagents: If synthesized via a Fries rearrangement, residual aluminum chloride complexes can impart significant color.[1] Similarly, syntheses involving nitration/reduction/diazotization steps can leave behind colored aromatic byproducts.

Initial Remediation Strategy: Before attempting more complex purification methods, a simple treatment with activated carbon can often resolve color issues.

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture as determined for recrystallization) at a concentration of 5-10% (w/v). Heating may be required to fully dissolve the solid.[2][3]

  • Add 1-2% (w/w) of activated carbon relative to the mass of your crude product.

  • Heat the mixture gently (if not already hot) with stirring for 15-30 minutes. Avoid vigorous boiling, which can lead to bumping.

  • Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the activated carbon. Caution: Ensure the filtration is performed hot to prevent premature crystallization of the product in the funnel.

  • Proceed with cooling the filtrate for recrystallization or remove the solvent under reduced pressure to obtain the decolorized crude material for other purification methods.

Q2: What are the most probable impurities originating from the common Fries rearrangement synthesis of this compound?

A2: The Fries rearrangement of 2,6-dichlorophenyl acetate is a primary route to this molecule.[1][4] Understanding this synthesis allows us to predict the most likely process-related impurities.

Impurity NameStructureOrigin & Rationale
2,6-Dichlorophenyl acetate C₈H₆Cl₂O₂Unreacted Starting Material: Incomplete reaction conversion.
2'-Hydroxy-3',5'-dichloroacetophenone C₈H₆Cl₂O₂Ortho-Isomer: The primary byproduct of the Fries rearrangement. The acyl group migrates to the ortho position relative to the hydroxyl group.
2,6-Dichlorophenol C₆H₄Cl₂OHydrolysis: Hydrolysis of the starting ester or product during aqueous workup.
Aluminum Salts Al³⁺ complexesCatalyst Residue: Incomplete quenching and removal of the AlCl₃ Lewis acid catalyst.

Q3: What analytical methods should I use to get a clear picture of my sample's purity?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method is ideal for separating the main compound from both more and less polar impurities.[5][6]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of isomers or other organic impurities that might co-elute in HPLC. Comparing the integration of impurity peaks to the main product peaks can give a semi-quantitative estimate of purity.[7]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurity peaks, which is a critical step in pinpointing their structures.[8]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of the crude mixture and for monitoring the progress of purification by column chromatography.[9]

Table 1: Recommended Starting Conditions for HPLC Purity Analysis
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start at 10-20% B, ramp to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Sample Prep Dissolve sample in Acetonitrile or mobile phase

Part 2: Troubleshooting Purification Techniques

This section provides solutions to common problems encountered during the hands-on purification process.

Q4: I'm attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. Why is this happening and what can I do?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The compound melts instead of crystallizing.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is excessive supersaturation. Add more hot solvent until the oil dissolves, then allow it to cool more slowly.

  • Lower the Cooling Temperature: Ensure you are cooling the solution well below the melting point of your compound.

  • Use a Lower-Boiling Solvent: Select a solvent with a boiling point significantly lower than the melting point of this compound (m.p. ~150-154°C).

  • Employ a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to clarify and then cool slowly. This often promotes better crystal formation.

Q5: How do I choose the best solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the compound's structure (a polar phenolic hydroxyl group, a ketone, and a nonpolar dichlorinated aromatic ring), a solvent of intermediate polarity is often a good starting point.

Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate will not dissolve the solid easily.

  • Heat the mixture to boiling. A good candidate will fully dissolve the solid.

  • Cool the solution to room temperature and then in an ice bath. A good candidate will produce a high yield of crystalline precipitate.

Table 2: Suggested Solvents for Recrystallization Screening
Solvent System Rationale
Ethanol/Water A classic polar solvent pair. Dissolve in hot ethanol, add hot water until cloudy, clarify with ethanol, then cool.[2]
Isopropanol A single solvent of intermediate polarity.
Toluene A non-polar aromatic solvent. Good for removing more polar impurities.
Ethyl Acetate/Hexanes A medium-polarity solvent pair. Good for fine-tuning solubility.
Acetic Acid/Water The acidic nature can help suppress phenolate formation and may alter impurity solubility profiles.

Q6: I've recrystallized my product, but HPLC analysis shows that a key impurity remains. What is the next logical step?

A6: If a single recrystallization is insufficient, it usually means the impurity has a very similar solubility profile to your product in that specific solvent.

Workflow for Persistent Impurities:

Purification_Workflow cluster_known Known Impurity cluster_unknown Unknown Impurity start Impure Product (Post-Recrystallization) decision1 Is impurity known? start->decision1 decision2 Is impurity the ortho-isomer? decision1->decision2 Yes action_id Identify Impurity (LC-MS, NMR) decision1->action_id No action_chrom Perform Column Chromatography decision2->action_chrom Yes action_ab Perform Acid-Base Extraction decision2->action_ab No end_node Pure Product action_chrom->end_node action_ab->end_node action_recrys2 Attempt Recrystallization with a Different Solvent System action_id->action_recrys2 action_recrys2->end_node

Caption: Decision workflow for post-recrystallization purification.

Part 3: Advanced Purification Strategies

When simple recrystallization is not enough, more advanced techniques are required to tackle challenging separations.

Q7: How can I effectively separate the 2'-hydroxy-3',5'-dichloroacetophenone (ortho-isomer) from my desired 4'-hydroxy product?

A7: Isomers are notoriously difficult to separate by recrystallization. The most robust method for this challenge is silica gel column chromatography, which separates compounds based on differences in their polarity and interaction with the stationary phase.[8][9]

The ortho-isomer can form an intramolecular hydrogen bond between the phenolic proton and the acetyl group's carbonyl oxygen. This internal bonding reduces the molecule's interaction with the polar silica gel, typically causing it to elute faster than the desired para-isomer, which has a more exposed polar hydroxyl group.

Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane or ethyl acetate), adding silica, and evaporating the solvent to dryness. This ensures a uniform application to the column.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point for the eluent is a ratio that gives your product an Rf value of ~0.3 on a TLC plate.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the column. Begin eluting with your chosen solvent system, collecting fractions.

  • Monitoring: Monitor the elution process using TLC to identify which fractions contain your desired product, the impurity, and any mixed fractions.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Q8: Can I leverage the acidic nature of the phenolic hydroxyl group for purification?

A8: Absolutely. Acid-base extraction is a powerful classical technique for separating acidic compounds (like phenols) from neutral or basic impurities.[10]

The process involves deprotonating the phenol with a base to form a water-soluble phenolate salt. This salt moves into the aqueous phase, leaving non-acidic organic impurities behind in the organic phase. The phenol is then recovered by re-acidifying the aqueous layer.

AcidBase_Extraction step1 Step 1: Dissolution Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). step2 Step 2: Extraction Transfer to a separatory funnel and extract with aqueous 1M NaOH. The desired product moves to the aqueous layer as a salt. step1->step2 step3 Step 3: Separation Drain the lower aqueous layer. Wash the organic layer again with NaOH to ensure complete extraction. step2->step3 step4 Step 4: Back-Wash Combine aqueous layers and wash with fresh Ethyl Acetate to remove any trapped neutral impurities. step3->step4 step5 Step 5: Precipitation Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2. The product will precipitate out. step4->step5 step6 Step 6: Isolation Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry thoroughly. step5->step6

Caption: Workflow for purification via acid-base extraction.

This method is particularly effective for removing the unreacted starting material (2,6-dichlorophenyl acetate), which is a neutral ester and will remain in the organic phase.

References

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]

  • SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • PubMed Central. (2021). Extraction of phenolic compounds: A review. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • European Patent Office. (2023). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.

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Technical Support Center: Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges, particularly the formation of byproducts, by providing in-depth explanations, troubleshooting strategies, and validated protocols.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common questions regarding impurities encountered during the synthesis of this compound, primarily via the Fries rearrangement of 2,6-dichlorophenyl acetate.

Question 1: What are the most prevalent byproducts in the synthesis of this compound?

Answer: The most commonly observed byproducts originate from the core reaction mechanism, the Fries rearrangement. The primary impurities are typically the ortho-isomer, 2',4'-Dichloro-3'-hydroxyacetophenone, and unreacted starting material, 2,6-dichlorophenol, which can arise from the hydrolysis of the starting ester. Additionally, poly-acylated species or tar-like polymeric materials can form under harsh reaction conditions (e.g., excessive temperature or prolonged reaction times).

Question 2: What is the primary cause of ortho-isomer (2',4'-Dichloro-3'-hydroxyacetophenone) formation?

Answer: The formation of the ortho-isomer is a direct consequence of the competitive nature of the Fries rearrangement. The reaction involves the intramolecular migration of an acyl group from a phenyl ester to the aromatic ring. While the para-position (C4) is sterically and electronically favored, migration to the ortho-position (C2 or C6) can still occur, leading to the formation of the undesired regioisomer. The ratio of ortho to para products is highly dependent on reaction conditions such as temperature and the Lewis acid catalyst used.

Question 3: Why is 2,6-dichlorophenol often observed as an impurity?

Answer: The presence of 2,6-dichlorophenol is typically due to two main reasons. First, it can be carried over as unreacted starting material if the initial acylation of 2,6-dichlorophenol to form 2,6-dichlorophenyl acetate is incomplete. Second, and more commonly, it results from the hydrolysis of the 2,6-dichlorophenyl acetate starting material or the product itself during the reaction or work-up, especially if moisture is present. The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic and can facilitate this hydrolysis.

Question 4: Can the choice of Lewis acid catalyst influence byproduct formation?

Answer: Absolutely. The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can promote the formation of tar and other degradation byproducts if not used in appropriate amounts or if the reaction temperature is not well-controlled. Weaker Lewis acids may offer better selectivity but could result in lower conversion rates. The catalyst can also form complexes with the hydroxyl group of the product, which can complicate the work-up and potentially lead to degradation if not properly quenched.

Part 2: Troubleshooting Guide for Synthesis

This guide provides solutions to common problems encountered during the synthesis, focusing on a logical, cause-and-effect approach.

Issue 1: Low Yield of the Desired this compound
Symptom Potential Cause(s) Recommended Action(s)
High levels of unreacted 2,6-dichlorophenyl acetate 1. Insufficient Lewis acid catalyst. 2. Reaction temperature too low. 3. Short reaction time.1. Ensure at least one equivalent of AlCl₃ is used to account for complexation with the ester oxygen. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. A typical range is 120-160°C. 3. Extend the reaction time, monitoring progress by TLC or HPLC.
Predominance of the ortho-isomer Reaction temperature is too high, favoring the thermodynamically more stable ortho product in some systems.Conduct the rearrangement at a lower temperature for a longer duration to favor the kinetically preferred para-product.
Significant amount of 2,6-dichlorophenol detected Presence of moisture leading to hydrolysis of the starting ester.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents and reagents.
Formation of a dark, tar-like substance 1. Reaction temperature is excessively high. 2. Localized overheating. 3. Excessive amount of Lewis acid.1. Maintain strict temperature control. Use an oil bath for uniform heating. 2. Ensure efficient stirring to prevent hot spots. 3. Use the minimum effective amount of catalyst.
Issue 2: Difficult Purification and Persistent Impurities
Symptom Potential Cause(s) Recommended Action(s)
Ortho and para-isomers co-elute during column chromatography. The isomers have very similar polarities, making separation challenging.1. Optimize Chromatography: Use a less polar solvent system (e.g., Hexane/Ethyl Acetate) and a high-resolution silica gel. Gradient elution may be necessary. 2. Recrystallization: Exploit differences in solubility. The para-isomer is often less soluble and can be selectively crystallized. See Protocol 1 for a detailed method.
Product is an oil or fails to crystallize. Presence of impurities, particularly the ortho-isomer, is inhibiting crystallization.Purify the crude product by column chromatography first to remove the bulk of the impurities, then attempt recrystallization of the enriched fractions.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_yield Analyze Crude Product (TLC, HPLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield Check Yield high_impurity High Impurity Levels? check_yield->high_impurity Check Purity low_yield->high_impurity No, but low yield purification Purification Step low_yield->purification No, proceed unreacted_sm High Unreacted SM low_yield->unreacted_sm Yes hydrolysis High Phenol Content low_yield->hydrolysis Yes high_impurity->purification No, proceed ortho_isomer High Ortho-Isomer high_impurity->ortho_isomer Yes tar Tar Formation high_impurity->tar Yes difficult_sep Difficult Separation? purification->difficult_sep success Pure Product Obtained difficult_sep->success No column_chrom Optimize Column Chromatography difficult_sep->column_chrom Yes recrystallize Perform Recrystallization (See Protocol 1) difficult_sep->recrystallize Yes adjust_cond Adjust Reaction Conditions: - Increase Temp/Time - Check Catalyst Stoichiometry unreacted_sm->adjust_cond adjust_cond->start Retry ensure_anhydrous Ensure Anhydrous Conditions hydrolysis->ensure_anhydrous ensure_anhydrous->start Retry lower_temp Lower Reaction Temperature ortho_isomer->lower_temp lower_temp->start Retry control_temp Improve Temperature Control tar->control_temp control_temp->start Retry column_chrom->success recrystallize->success

Caption: Troubleshooting workflow for synthesis and purification.

Part 3: Experimental Protocols

Protocol 1: Selective Recrystallization for Isomer Separation

This protocol is designed to separate the desired para-isomer (this compound) from the contaminating ortho-isomer.

Principle: This method leverages the typically lower solubility of the para-isomer in a non-polar solvent mixture compared to the ortho-isomer.

Materials:

  • Crude product containing a mixture of ortho and para isomers.

  • Toluene

  • Hexane

  • Beaker or Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a beaker, add the crude product. For every 1 gram of crude material, add 5 mL of toluene.

  • Heating: Gently heat the mixture with stirring to approximately 60-70°C to fully dissolve the solids. Do not boil.

  • Hot Filtration (Optional): If insoluble tar-like materials are present, perform a hot filtration to remove them.

  • Initiate Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling is critical for selective crystallization.

  • Anti-Solvent Addition: Once the solution is at room temperature, slowly add hexane (an anti-solvent) dropwise with stirring until the solution becomes faintly turbid.

  • Cooling & Precipitation: Continue stirring at room temperature for 30 minutes, then place the flask in an ice bath for at least 1 hour to maximize the precipitation of the less soluble para-isomer.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold (0°C) 1:1 Toluene/Hexane solution to remove residual soluble impurities.

  • Drying: Dry the purified solid under vacuum.

  • Analysis: Analyze the purity of the crystalline solid and the mother liquor by HPLC or NMR to confirm the enrichment of the desired para-isomer.

Visual Representation of Byproduct Formation

The following diagram illustrates the primary reaction pathway and the competing side reactions.

G reactant reactant intermediate intermediate product product byproduct byproduct condition condition sub 2,6-Dichlorophenyl Acetate inter Acylium Ion-Catalyst Complex sub->inter + Catalyst hydrolysis_prod 2,6-Dichlorophenol (Hydrolysis Byproduct) sub->hydrolysis_prod Hydrolysis cat AlCl₃ prod_p 3',5'-Dichloro-4'- hydroxyacetophenone (Desired Para-Product) inter->prod_p Para-migration (Favored) prod_o 2',4'-Dichloro-3'- hydroxyacetophenone (Ortho-Byproduct) inter->prod_o Ortho-migration (Competitive) h2o H₂O (Moisture) h2o->hydrolysis_prod

Caption: Fries rearrangement pathway and byproduct formation.

References

  • Blatt, A. H. (2011). The Fries Reaction. Organic Reactions, 1(1), 342-369. Available from: [Link]

  • Koufaki, M., & Tsoleridis, C. A. (2015). A mild and efficient Fries rearrangement protocol for the synthesis of hydroxyaryl ketones. Tetrahedron Letters, 56(38), 5278-5281. Available from: [Link]

stability issues with 3',5'-Dichloro-4'-hydroxyacetophenone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to degradation under certain environmental conditions. Key factors include:

  • pH-Dependent Hydrolysis: The molecule's stability is significantly influenced by the pH of the solution. Both strongly acidic and basic conditions can promote hydrolysis, although the specific degradation pathways may differ.

  • Photodegradation: Like many aromatic ketones, this compound can be sensitive to light, particularly UV radiation, which can induce photochemical reactions leading to degradation.[1]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air over time.

  • Thermal Stress: Elevated temperatures can increase the rate of degradation through various pathways, including hydrolysis and oxidation.[1]

Q2: I've observed a color change in my sample of this compound. What could be the cause?

A2: A color change, often to a yellowish or reddish hue from its typical white to light yellow crystalline powder form, is a common indicator of degradation.[2][3] This is frequently due to the formation of oxidized byproducts or other chromophoric degradation products. It is crucial to investigate the cause, as this indicates a loss of purity and potentially the formation of undesired impurities that could interfere with your experiments.

Q3: What are the expected degradation products under acidic or basic conditions?

A3: While specific degradation pathways for this compound are not extensively detailed in readily available literature, we can infer potential products based on the chemistry of similar compounds like chlorophenols and acetophenones.

  • Under Basic Conditions: In the presence of a strong base, the phenolic proton is readily abstracted, forming a phenoxide ion. This electron-rich species is more susceptible to oxidation. Additionally, base-catalyzed hydrolysis of the acetophenone moiety could potentially occur, though this is generally less favorable than reactions involving the phenolic group.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis is a potential degradation pathway. Furthermore, in the presence of strong acids and oxidizing agents, electrophilic substitution or cleavage of the aromatic ring can occur, although this typically requires harsh conditions.[4]

Q4: What are the ideal storage conditions to ensure the long-term stability of this compound?

A4: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place.[5] Specifically, storage at 2-8°C under an inert atmosphere (like nitrogen or argon) is advisable to minimize oxidation and thermally induced degradation.[2] The container should be tightly sealed to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity over time.

Possible Cause: Degradation of this compound in your experimental solutions.

Troubleshooting Steps:

  • pH Assessment: Measure the pH of your stock solutions and experimental buffers. The stability of phenolic compounds can be highly pH-dependent.[6]

  • Solvent Purity: Ensure the solvents used are of high purity and free from contaminants that could catalyze degradation (e.g., metal ions, peroxides).

  • Forced Degradation Study: Conduct a forced degradation study to understand the stability profile of your compound under your specific experimental conditions.[1][7][8] This will help identify the conditions under which your compound is unstable.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Peak Identification: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks. This can provide clues about the structure of the degradation products.

  • Comparative Analysis: Analyze a freshly prepared sample of this compound alongside your aged or stressed sample. This will help confirm if the new peaks are indeed degradation products.

  • Review Storage and Handling: Re-evaluate your sample storage and handling procedures. Ensure samples are protected from light, stored at the appropriate temperature, and that solutions are prepared fresh as needed.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and assess its intrinsic stability.[1][8]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 24 hours.[1]

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.[1]

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A robust analytical method is crucial for accurately quantifying this compound and separating it from any degradation products.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determine by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 are essential for demonstrating the specificity of the method.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound under acidic and basic conditions based on general chemical principles of similar compounds.

cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonation of Carbonyl A->B H+ C Nucleophilic Attack by H2O B->C +H2O D Hydrolysis Products (e.g., 3,5-Dichlorophenol) C->D -CH3COOH, -H+ E This compound F Phenoxide Ion Formation E->F OH- G Oxidation F->G [O] H Oxidized Products (e.g., Quinones) G->H

Caption: Hypothetical degradation pathways under acidic and basic conditions.

Forced Degradation Study Workflow

The following diagram outlines the workflow for conducting a forced degradation study.

Start Start: Prepare Stock Solution Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, RT) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (70°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Assess Stability & Identify Degradants Analysis->End

Caption: Workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 17044-70-1.
  • ChemicalBook. (n.d.). This compound | 17044-70-1.
  • Lee, M. R., & Lee, J. A. (2014). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 48(20), 12099–12107. [Link]

  • Lee, M. R., & Lee, J. A. (1976). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. Water Research, 10(6), 535–540. [Link]

  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159–168. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 56.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

Sources

Technical Support Center: A Guide to Preventing Degradation of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted acetophenone and a chlorinated phenol, this compound possesses specific vulnerabilities. Understanding these susceptibilities is the first step toward preventing degradation and ensuring the reproducibility of your experimental results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily driven by three environmental factors. Firstly, as an aromatic ketone, it is susceptible to photodegradation , where exposure to light, especially UV radiation, can trigger photochemical reactions leading to molecular breakdown[1]. Secondly, the phenolic hydroxyl group is prone to oxidation , particularly in the presence of atmospheric oxygen, which can be accelerated by light, heat, or trace metal contaminants. This process can lead to the formation of colored quinone-like byproducts. Lastly, while generally stable, extreme pH conditions or prolonged exposure to moisture could potentially lead to hydrolysis or other reactions, although this is less common under typical storage conditions.

Q2: What is the ideal temperature for storing this compound?

A2: For optimal long-term stability, this compound should be stored in a cool, dry environment. A controlled temperature range of 2-8°C is highly recommended[2]. Storing at refrigerated temperatures significantly slows the rate of potential oxidative and thermal degradation reactions. For very long-term storage (months to years), storage at -18°C to -20°C can provide additional protection[3][4]. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical form of the solid.

Q3: The compound is a solid. Do I need to worry about the storage atmosphere?

A3: Yes. Although it is a solid, the exposed surface can still react with atmospheric components. To prevent oxidation of the sensitive 4'-hydroxy group, it is best practice to store the compound under an inert atmosphere. After opening the manufacturer's container, flush the headspace with an inert gas like argon or nitrogen before re-sealing tightly. This minimizes contact with oxygen and ambient moisture.

Q4: What type of container should I use for storage?

A4: The compound should be stored in a tightly sealed container made of a non-reactive material. Amber glass vials or bottles with Teflon-lined caps are the industry standard and are highly recommended[5]. The amber glass protects the compound from light, preventing photodegradation, while the Teflon-lined cap provides an inert and secure seal against moisture and atmospheric gases[5]. Avoid using plastic containers, as plasticizers can leach into the sample, and some plastics may be permeable to air and moisture over time[5].

Q5: I've prepared a stock solution of the compound in a solvent. How should I store it?

A5: Solutions are often more susceptible to degradation than the solid material. Store stock solutions in amber glass vials at -20°C or lower . The choice of solvent is critical; use high-purity, anhydrous solvents like acetonitrile or methanol[1]. Degassing the solvent before use can help remove dissolved oxygen. As with the solid, flushing the vial's headspace with argon or nitrogen before sealing is a crucial step. It is advisable to prepare fresh solutions for critical experiments or to re-verify the concentration and purity of stored solutions if they have been kept for an extended period.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you might encounter, providing a logical workflow from observation to resolution.

Logical Troubleshooting Workflow

G Observation Observe Anomaly (e.g., Color Change, Impurity Peak) Review Review Storage Conditions (Temp, Light, Atmosphere) Observation->Review Analyze Analyze Sample (HPLC, TLC, UV-Vis) Observation->Analyze Compare Compare to Reference Standard or Fresh Sample Analyze->Compare Degradation_Confirmed Degradation Confirmed? Compare->Degradation_Confirmed Implement Implement Corrective Storage (Inert Gas, Amber Vial, 2-8°C) Degradation_Confirmed->Implement Yes No_Degradation No Degradation (Issue is Elsewhere, e.g., Solvent) Degradation_Confirmed->No_Degradation No Quarantine Quarantine Affected Lot Implement->Quarantine Verify Re-analyze After Time to Confirm Stability Quarantine->Verify G Parent This compound Oxidation Oxidation (O2, Light, Heat) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Quinone Benzoquinone-like Products (Colored) Oxidation->Quinone RingCleavage Ring Cleavage Products Photolysis->RingCleavage Dehalogenation Dechlorination Products Photolysis->Dehalogenation

Caption: Potential degradation pathways for this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from potential degradation products.

ParameterRecommended Condition
Instrument HPLC system with a UV or PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) [1]
Mobile Phase Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% Formic or Acetic Acid). A typical starting point is 60:40 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Detection Wavelength Scan for λ-max (typically around 254 nm or 280 nm); a PDA detector is ideal for identifying new peaks.
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Prepare samples (from storage or forced degradation studies) at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Inject the unstressed control sample to determine the retention time of the parent compound.

  • Inject the stressed samples. A stability-indicating method is one where the parent peak is spectrally pure and well-resolved from all new peaks that appear in the stressed samples.

  • The appearance of new peaks confirms degradation, and the decrease in the area of the parent peak can be used to quantify the extent of degradation.

References
  • Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. (n.d.). Benchchem.
  • De Morais, P., Stoichev, T., Basto, M. C. P., Carvalho, P. N., & Vasconcelos, M. T. S. D. (2014). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Journal of AOAC International, 97(1), 179–182. [Link]

  • Stability of Chlorophenols and Their Acetylated Derivatives in Water: Sample Storage Procedures. (2014). ResearchGate.
  • How to store 4 - Chlorophenol properly? (n.d.). Blog.
  • Chlorinated and Non-Chlorinated Phenols in Soil. (2017). PBM - Gov.bc.ca.
  • Storage stability of chlorinated phenols in urine. (1981). American Chemical Society.
  • SAFETY DATA SHEET - p-Hydroxyacetophenone. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - this compound. (2024). Merck Millipore.
  • This compound, 5G. (n.d.). Labscoop.
  • Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. (n.d.). Carl ROTH.
  • 3′,5′-Dichloro-4′-hydroxyacetophenone. (n.d.). Sigma-Aldrich.
  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. (n.d.). ResearchGate.
  • Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. (2005). PMC - NIH.
  • Preventing degradation of 3'-Acetoxy-4-chlorobutyrophenone during storage. (n.d.). Benchchem.
  • 4-Hydroxyacetophenone Degradation Pathway. (2001). Eawag-BBD.
  • Sigma Aldrich this compound 1 g. (n.d.). Fisher Scientific.
  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biochemical Sciences, 25(6), 261–265. [Link]

  • This compound. (n.d.). TCI Chemicals.
  • 4'-Hydroxyacetophenone Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Support Center: Scaling Up 3',5'-Dichloro-4'-hydroxyacetophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory to larger-scale production. Here, we address common challenges with in-depth, evidence-based solutions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary methods for industrial-scale synthesis are the Fries rearrangement of 2,6-dichlorophenyl acetate and the Friedel-Crafts acylation of 2,6-dichlorophenol.[1]

  • Fries Rearrangement: This method involves the rearrangement of 2,6-dichlorophenyl acetate, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃) at elevated temperatures.[1][2]

  • Friedel-Crafts Acylation: This route involves the direct acylation of 2,6-dichlorophenol with an acylating agent such as acetyl chloride or acetic anhydride, also in the presence of a Lewis acid catalyst.[3][4]

Q2: What are the major challenges when scaling up the production of this compound?

A2: Scaling up this synthesis presents several key challenges that can impact yield, purity, and safety. These include:

  • Exothermic Reaction Control: Both the Fries rearrangement and Friedel-Crafts acylation are highly exothermic. Managing the heat generated in large reactors is critical to prevent runaway reactions and the formation of impurities.[5]

  • Reagent Handling and Stoichiometry: The use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ requires specialized handling procedures and equipment on a large scale.

  • Mixing Efficiency: Achieving homogenous mixing in large reaction vessels is crucial for consistent reaction progression and to avoid localized overheating or concentration gradients.[5][6]

  • Impurity Profile: The formation of isomeric and other byproducts can increase with scale, complicating purification and potentially impacting the final product quality.[6]

  • Work-up and Product Isolation: Quenching the reaction, handling large volumes of acidic waste, and efficiently isolating the product through extraction and crystallization are significant operational hurdles.

Q3: How does the choice of solvent impact the Fries rearrangement at scale?

A3: Solvent selection is a critical parameter in the Fries rearrangement. While the reaction can be performed without a solvent, using a high-boiling, inert solvent can aid in temperature control and improve selectivity.[7] Polar solvents tend to favor the formation of the desired para-isomer, while nonpolar solvents or solvent-free conditions may lead to an increase in the ortho-isomer.[7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of this compound synthesis.

Problem 1: Low Reaction Yield
Potential Causes Diagnostic Checks Recommended Solutions & Corrective Actions
Incomplete Reaction - Monitor reaction progress using TLC, GC, or HPLC. - Analyze for the presence of starting material in the crude product.- Gradually increase reaction time or temperature while carefully monitoring for byproduct formation. - Ensure efficient mixing to maintain homogeneity.[6]
Catalyst Deactivation - Test the activity of the Lewis acid catalyst on a small scale. - Ensure all reagents and solvents are anhydrous.- Use freshly opened or properly stored anhydrous Lewis acids. - Dry all solvents and reagents before use.
Poor Mixing - Observe for any "dead zones" in the reactor where agitation is poor. - Check for solids settling at the bottom of the reactor.- Optimize the stirrer design and agitation speed for the reactor geometry. - Consider using a baffled reactor to improve mixing efficiency.[6]
Problem 2: High Levels of Impurities
Potential Causes Diagnostic Checks Recommended Solutions & Corrective Actions
Isomer Formation (e.g., ortho-isomer) - Use NMR or HPLC-MS to identify and quantify isomeric impurities.- For Fries rearrangement, lower the reaction temperature and consider using a more polar solvent to favor the para-product.[7] - For Friedel-Crafts acylation, ensure slow and controlled addition of the acylating agent at a low temperature.
Poly-acylated or Chlorinated Byproducts - Characterize byproducts using mass spectrometry.- Use a slight excess of the aromatic substrate relative to the acylating agent. - For syntheses involving chlorination, precisely control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).[9]
Thermal Degradation - Observe for darkening of the reaction mixture. - Analyze for degradation products via HPLC.- Implement a more efficient cooling system for the reactor to maintain strict temperature control.[5][6] - Reduce the reaction temperature if process parameters allow.
Problem 3: Difficult Product Isolation and Purification
Potential Causes Diagnostic Checks Recommended Solutions & Corrective Actions
Emulsion Formation During Work-up - Observe the interface between the aqueous and organic layers during extraction.- Add a small amount of brine to the aqueous layer to break the emulsion. - If possible, perform a filtration step before extraction to remove any particulate matter that may be stabilizing the emulsion.
Poor Crystallization - Analyze the purity of the crude product; high impurity levels can inhibit crystallization.- Perform a solvent screen to identify an optimal recrystallization solvent or solvent system.[10][11][12] - Consider treating the crude solution with activated carbon to remove colored impurities before crystallization.[10][11][12]
Product Contamination with Residual Metals - Analyze the final product for residual aluminum or other metals using ICP-MS.- Ensure thorough washing of the organic layer with dilute acid and water during the work-up to remove metal salts. - Consider a final recrystallization step to further purify the product.

Detailed Experimental Protocols

Protocol 1: Scale-up of Fries Rearrangement of 2,6-Dichlorophenyl Acetate

Step 1: Reaction Setup

  • Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser with 2,6-dichlorophenyl acetate and an appropriate high-boiling inert solvent (e.g., nitrobenzene or dichlorobenzene).

  • Begin agitation and ensure the system is under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C using a suitable cooling bath.

Step 2: Addition of Lewis Acid

  • Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cooled reaction mixture, ensuring the internal temperature does not exceed 10 °C. Caution: The addition of AlCl₃ is highly exothermic.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically 140-150 °C for solvent-free conditions) and hold for the required reaction time, monitoring by HPLC or TLC.[1]

Step 3: Reaction Quench and Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that will evolve HCl gas. Ensure adequate ventilation and cooling.[6]

Step 4: Product Isolation and Purification

  • Separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[10][11]

Workflow Diagrams

Fries_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reagents Charge Reactor with 2,6-Dichlorophenyl Acetate and Solvent start->charge_reagents cool_reactor Cool to 0-5 °C charge_reagents->cool_reactor add_catalyst Add AlCl₃ (T < 10 °C) cool_reactor->add_catalyst heat_reaction Heat to Reaction Temperature add_catalyst->heat_reaction monitor_reaction Monitor Progress (HPLC/TLC) heat_reaction->monitor_reaction cool_reaction Cool to RT monitor_reaction->cool_reaction Reaction Complete quench Quench with Ice/HCl cool_reaction->quench extraction Extraction quench->extraction wash Wash Organic Layer extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate recrystallize Recrystallization dry_concentrate->recrystallize end Final Product recrystallize->end

Caption: Fries Rearrangement Workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity High Impurities cluster_isolation Isolation Issues start Problem Identified check_completion Check Reaction Completion check_isomers Analyze for Isomers check_emulsion Observe for Emulsions check_catalyst Check Catalyst Activity check_completion->check_catalyst check_mixing Evaluate Mixing check_catalyst->check_mixing check_byproducts Identify Byproducts check_isomers->check_byproducts check_temp Review Temperature Profile check_byproducts->check_temp check_crystallization Assess Crystallization Difficulty check_emulsion->check_crystallization

Caption: Troubleshooting Logic for Common Scale-up Issues.

References

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone
  • Challenges in the scale-up of 3',4'-(Methylenedioxy)acetophenone synthesis. Benchchem.
  • Preparation of hydroxyacetophenones via the Fries rearrangement. A:...
  • 4'-Hydroxyacetophenone synthesis. ChemicalBook.
  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Fries Rearrangement. Thermo Fisher Scientific - US.
  • Friedel–Crafts Acyl
  • IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • This compound synthesis. ChemicalBook.
  • Friedel-Crafts Acyl
  • US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • 3-hydroxyacetophenone synthesis method.
  • 3′,5′-Dichloro-4′-hydroxyacetophenone AldrichCPR 17044-70-1. Sigma-Aldrich.
  • US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Method for purification of 4-hydroxyacetophenone.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • CN102070428A - Method for synthesizing 3-hydroxyacetophenone.
  • Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. PMC - NIH.
  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
  • 3′,5′-Dichloro-4′-hydroxyacetophenone AldrichCPR 17044-70-1. Sigma-Aldrich.
  • WO/2018/068902 METHOD FOR PURIFIC
  • Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • 4'-Hydroxyacetophenone. Santa Cruz Biotechnology.
  • Synthesis and application of 3,5-dichloro-4-aminoacetophenone. ChemicalBook.

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Technical Support Center: Resolving Impurities in the NMR Spectrum of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-quality, unambiguous spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: In a standard deuterated solvent like DMSO-d₆ or CDCl₃, you should expect three distinct signals for this compound:

  • A singlet for the methyl protons (-CH₃): This signal typically appears in the upfield region of the spectrum.

  • A singlet for the two equivalent aromatic protons (Ar-H): Due to the symmetrical substitution pattern on the aromatic ring, the two protons are chemically equivalent and will appear as a single peak.

  • A broad singlet for the hydroxyl proton (-OH): The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature. It is also subject to exchange with residual water in the solvent.

Expected Chemical Shifts:

Proton TypeExpected Chemical Shift (δ, ppm) in CDCl₃/DMSO-d₆MultiplicityIntegration
Methyl (-CH₃)~2.5 - 2.6Singlet3H
Aromatic (Ar-H)~7.8 - 8.0Singlet2H
Hydroxyl (-OH)Variable (often broad)Singlet (broad)1H

Note: These are approximate values. Actual chemical shifts can vary based on experimental conditions.

Q2: My spectrum shows extra peaks. What are the most common impurities I should look for?

A2: Impurities in your sample can originate from the synthesis or degradation of the compound. Common culprits include:

  • Residual Solvents: These are the most frequent impurities. Their identification is crucial for accurate analysis. Refer to established tables of NMR solvent impurities for confirmation.[1][2][3][4][5]

  • Starting Materials: Incomplete reactions can leave starting materials in your final product. For example, if synthesized via a Fries rearrangement, residual 2,6-dichlorophenyl acetate might be present.[6]

  • Side-Products: Depending on the synthetic route, various side-products can form. For instance, chlorination of 3-hydroxyacetophenone can lead to dichlorinated products.[7][8]

  • Water: The presence of water is very common and can be identified by a broad peak whose chemical shift varies with the solvent.[5][9]

Common Impurity Signals (in CDCl₃):

ImpurityChemical Shift (δ, ppm)Multiplicity
Dichloromethane~5.32Triplet
Ethyl Acetate~2.05 (s), ~4.12 (q), ~1.26 (t)s, q, t
Acetone~2.17Singlet
WaterVariable (e.g., ~1.56 in CDCl₃)Singlet (broad)
Q3: The hydroxyl (-OH) peak is very broad or not visible. How can I confirm its presence?

A3: The broadness of the hydroxyl peak is due to chemical exchange with other labile protons (like water) and quadrupole broadening. To confirm its presence, you can perform a D₂O shake .[10][11]

Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) to your NMR tube.

  • Cap the tube and shake it vigorously for about a minute to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The hydroxyl proton will exchange with deuterium from the D₂O, causing the -OH peak to disappear or significantly diminish in intensity. This is a definitive test for exchangeable protons.

Troubleshooting Guides

Problem 1: Overlapping Aromatic and Impurity Signals

When signals in the aromatic region overlap, it can be challenging to accurately integrate and assign peaks.[10][12][13]

Troubleshooting Workflow:

G start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., Benzene-d₆, Acetone-d₆) start->solvent Different chemical environments may shift peaks apart. temp Vary Temperature start->temp Changes in temperature can alter chemical shifts. cosy Run 2D COSY Experiment solvent->cosy If still overlapped temp->cosy If still overlapped hsqc Run 2D HSQC Experiment cosy->hsqc Identify H-C correlations end Resolved Signals hsqc->end

Caption: Workflow for resolving overlapping NMR signals.

Detailed Steps:

  • Change the Solvent: The chemical shift of a proton is influenced by the surrounding solvent molecules. Changing from a solvent like CDCl₃ to a more aromatic solvent like Benzene-d₆ can induce different chemical shifts (anisotropic effect), often resolving overlapping signals.[10]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes shift the overlapping peaks enough to resolve them. This is particularly useful if conformational isomers or rotamers are suspected.[14]

  • Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other.[15][16][17][18] This can help distinguish the aromatic protons of your compound from impurity signals, as the aromatic protons will not show cross-peaks with other signals.

  • Utilize a 2D HSQC Experiment: An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with their directly attached carbons.[15][16][17][19] This is a powerful technique to confirm that the aromatic proton signal corresponds to a carbon in your target molecule and not an impurity.

Problem 2: Poor Signal-to-Noise Ratio (S/N)

Low signal-to-noise can make it difficult to detect low-concentration impurities or even the main compound's signals clearly.

Troubleshooting Workflow:

G start Poor Signal-to-Noise concentration Increase Sample Concentration (5-25 mg in 0.6-0.7 mL) start->concentration More molecules in the coil. scans Increase Number of Scans concentration->scans If concentration is limited. shimming Improve Magnetic Field Shimming scans->shimming S/N improves with sqrt(scans). end Improved S/N shimming->end

Caption: Steps to improve the signal-to-noise ratio.

Detailed Steps:

  • Increase Sample Concentration: The most direct way to improve S/N is to increase the amount of your compound in the NMR tube. For a typical ¹H NMR, 5-25 mg of a small molecule in 0.6-0.7 mL of solvent is recommended.[20]

  • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Ensure Proper Shimming: A well-shimmed magnetic field is crucial for sharp peaks and good S/N. Poor shimming leads to broad lineshapes, which reduces the peak height and thus the S/N.[9]

  • Check for Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause severe line broadening and a dramatic loss of signal. If suspected, try to re-purify the sample.[20][21]

Problem 3: Phasing and Baseline Correction Issues

Incorrect phasing and a distorted baseline can obscure small peaks and make integration unreliable.

Troubleshooting Workflow:

G start Phasing/Baseline Issues manual_phase Manual Phasing Correction start->manual_phase Adjust zero- and first-order phase. baseline_algo Apply Baseline Correction Algorithm manual_phase->baseline_algo If baseline is still distorted. reprocess Re-process FID with Different Window Function baseline_algo->reprocess If distortion persists. end Clean Spectrum reprocess->end

Caption: Correcting phasing and baseline problems.

Detailed Steps:

  • Manual Phasing: While automatic phasing is often sufficient, manual correction is sometimes necessary. Adjust the zero-order (all peaks) and first-order (peaks across the spectrum) phase parameters until all peaks are in the pure absorption mode with a flat baseline.

  • Baseline Correction Algorithms: Most NMR processing software includes polynomial or other baseline correction algorithms. Apply these after phasing to correct for any remaining baseline distortions.

  • Re-process the FID: If phasing and baseline correction are still problematic, it may be an issue with the initial Fourier transformation of the Free Induction Decay (FID). Try re-processing the FID, possibly applying a different window function (e.g., exponential multiplication with a small line broadening factor) to reduce truncation artifacts.

By systematically applying these troubleshooting steps, you can overcome common challenges in the NMR analysis of this compound and obtain a clean, interpretable spectrum.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Unknown. (n.d.). Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • Gregory, R. B., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2419–2422.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2025, September 1). ¹H NMR Solvent Shifts.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 787–791.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Unknown. (n.d.). Notes on NMR Solvents.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Rochester. (n.d.). Tips & Tricks: Characterization. Department of Chemistry.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?.
  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones.
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy.
  • Unknown. (n.d.). NMR Basics.
  • European Patent Office. (2018, December 14). IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE. (EP 3532455 B1).
  • ChemicalBook. (n.d.). 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum.
  • Wiley-VCH GmbH. (2025). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Sigma-Aldrich. (n.d.). 3′,5′-Dichloro-4′-hydroxyacetophenone AldrichCPR 17044-70-1.
  • Patsnap Eureka. (n.d.). 3-hydroxyacetophenone synthesis method.
  • ChemicalBook. (2022, August 26). Synthesis and application of 3,5-dichloro-4-aminoacetophenone.

Sources

optimizing reaction conditions for 3',5'-Dichloro-4'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is structured to offer both foundational knowledge and advanced troubleshooting strategies, ensuring scientific integrity and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the essential "why" behind the procedural steps.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially relevant method is the Fries rearrangement of 2,6-dichlorophenyl acetate.[1][2] This intramolecular reaction involves treating the ester with a Lewis acid, typically aluminum chloride (AlCl₃), to induce the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding the desired para-hydroxyacetophenone derivative. This method is generally preferred over direct Friedel-Crafts acylation of 2,6-dichlorophenol due to potential complications with phenols in Friedel-Crafts reactions.[3][4]

Q2: Why is the Fries rearrangement preferred over direct Friedel-Crafts acylation of 2,6-dichlorophenol?

Direct Friedel-Crafts acylation on phenols can be problematic. The phenolic hydroxyl group is a Lewis base that can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[4] This interaction can lead to two primary issues:

  • O-Acylation: The reaction can occur on the oxygen atom to form an ester (2,6-dichlorophenyl acetate), which is an intermediate in the Fries rearrangement anyway. This O-acylation is often kinetically favored.

  • Catalyst Deactivation: The complexation between the phenol and the Lewis acid can deactivate the catalyst, requiring more than stoichiometric amounts and potentially hindering the desired C-acylation on the ring.[5]

The Fries rearrangement elegantly bypasses these issues by starting with the ester, ensuring the reaction proceeds toward the thermodynamically more stable C-acylated product under the right conditions.

Q3: What is the role of aluminum chloride (AlCl₃) in the Fries rearrangement?

Aluminum chloride is a powerful Lewis acid that plays multiple crucial roles in the Fries rearrangement:

  • Coordination: It coordinates with the carbonyl oxygen of the ester, making the acyl group a much better electrophile.

  • Acylium Ion Formation: This coordination facilitates the cleavage of the ester bond, generating a resonance-stabilized acylium ion (CH₃CO⁺) or a reactive acylium-catalyst complex.[6]

  • Promotion of Migration: The catalyst promotes the electrophilic attack of the acylium ion onto the electron-rich aromatic ring.

  • Complexation with Product: The resulting ketone product is also a Lewis base and forms a stable complex with AlCl₃.[7] This is a critical point: it means that a stoichiometric amount, or even an excess, of the catalyst is required, as it gets consumed by the product.[5][8] This complex is then hydrolyzed during the aqueous workup to release the final product.

Q4: What are the expected regioisomers, and how can I favor the desired 4'-hydroxy product?

The Fries rearrangement can produce both ortho- and para-hydroxyacetophenone isomers. The ratio of these isomers is highly dependent on reaction conditions, particularly temperature and solvent polarity.[9]

  • Low Temperatures & Polar Solvents: Generally favor the formation of the para-isomer (4'-hydroxy).

  • High Temperatures & Nonpolar Solvents (or solvent-free): Tend to favor the formation of the ortho-isomer (2'-hydroxy).[9]

For the synthesis of this compound, the desired product is the para-isomer. Therefore, maintaining lower reaction temperatures is crucial for maximizing regioselectivity. The steric hindrance from the two chlorine atoms adjacent to the hydroxyl group also significantly disfavors ortho-acylation, naturally guiding the reaction towards the desired para position.

Section 2: Experimental Workflow & Optimization

A clear, validated workflow is essential for success. The following diagram and protocol outline the key steps for the synthesis via the Fries rearrangement.

G cluster_0 Part 1: Esterification cluster_1 Part 2: Fries Rearrangement start 1. Reagent Prep (2,6-Dichlorophenol, Acetic Anhydride, Pyridine) react_ester 2. Esterification Reaction (0-25°C, Stirring) start->react_ester workup_ester 3. Aqueous Workup & Extraction (HCl quench, Ether extraction) react_ester->workup_ester purify_ester 4. Purification (Distillation or Chromatography) Yields 2,6-Dichlorophenyl Acetate workup_ester->purify_ester reagent_fries 5. Reagent Prep (Anhydrous) (2,6-Dichlorophenyl Acetate, AlCl₃) purify_ester->reagent_fries Intermediate Product react_fries 6. Rearrangement Reaction (Solvent-free or CS₂, 120-150°C) reagent_fries->react_fries workup_fries 7. Hydrolysis & Product Isolation (Ice/HCl quench) react_fries->workup_fries purify_product 8. Final Purification (Recrystallization) Yields this compound workup_fries->purify_product

Sources

avoiding tar formation in Fries rearrangement for 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Tar Formation in the Fries Rearrangement

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fries rearrangement, specifically in the synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone from its precursor, 2,6-dichlorophenyl acetate. Our goal is to provide in-depth, actionable insights to help you minimize byproduct formation, particularly tar, and optimize your reaction yields.

The Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones, which are crucial intermediates in the pharmaceutical industry.[1][2] However, the reaction is notorious for its harsh conditions, often leading to complex purification challenges.[1][3] This guide addresses the most common failure point—excessive tar formation—by explaining its chemical origins and offering robust, field-proven troubleshooting strategies and alternative protocols.

Frequently Asked Questions: Understanding and Diagnosing Tar Formation

This section addresses the fundamental questions surrounding tar formation during the Fries rearrangement of 2,6-dichlorophenyl acetate.

Q1: I'm following the standard solvent-free protocol with aluminum chloride and getting a lot of black, intractable tar instead of my desired product. What's going wrong?

A: This is the most common issue with this specific transformation. The formation of tar is a direct consequence of the harsh conditions required to drive the reaction, especially in a solvent-free setting.[4][5] There are several contributing factors:

  • High Temperatures: The typical temperature range of 140–150°C for the solvent-free reaction is high enough to cause thermal decomposition of both the starting material and the product.[4]

  • Strong Lewis Acidity: Aluminum chloride (AlCl₃) is an aggressive Lewis acid. While necessary to catalyze the rearrangement, it can also promote a variety of undesirable side reactions, including intermolecular acylation, polymerization of the starting phenol or product, and elimination reactions, all of which contribute to a complex, high-molecular-weight tar.[6]

  • Exothermic Reaction Profile: The reaction can be highly exothermic. Without a solvent to act as a heat sink, localized "hot spots" can form within the reaction mixture, leading to rapid, uncontrolled decomposition and polymerization.

  • Reactant Purity: The presence of moisture in the reactants or solvent (if used) will rapidly deactivate the AlCl₃ catalyst in a highly exothermic reaction, contributing to charring. The catalyst itself must be anhydrous and of high purity.[3]

Q2: Can you explain the reaction mechanism and specifically show where the process deviates to form byproducts?

A: Certainly. The Fries rearrangement proceeds through the generation of a key electrophile, the acylium ion, which then undergoes an electrophilic aromatic substitution on the electron-rich phenol ring.[7][8] The process can be visualized as follows:

First, the Lewis acid (AlCl₃) coordinates to the ester. The more electron-rich carbonyl oxygen is the preferred site of coordination over the phenolic oxygen.[9][10] This initial complexation polarizes the acyl-oxygen bond, facilitating its cleavage to form an acylium ion and an aluminum phenoxide complex. This can occur via an intermolecular or intramolecular pathway.

Fries_Mechanism cluster_main Desired Reaction Pathway cluster_tar Tar Formation Pathways Start 2,6-Dichlorophenyl Acetate + AlCl₃ Complex Lewis Acid-Carbonyl Complex Start->Complex Coordination Acylium Acylium Ion + Aluminum Phenoxide Complex->Acylium Rearrangement Product_Complex Product-AlCl₃ Complex Acylium->Product_Complex Electrophilic Aromatic Substitution (Para Attack) Intermolecular Intermolecular Acylation Acylium->Intermolecular Side Reaction Final_Product This compound (after acidic workup) Product_Complex->Final_Product Hydrolysis Polymerization Polymerization/ Decomposition Product_Complex->Polymerization High Temp. Tar Tar Formation Intermolecular->Tar Polymerization->Tar

Caption: Fries rearrangement mechanism and competing tar formation pathways.

As shown in the diagram, the generated acylium ion is a highly reactive electrophile. While the desired outcome is an intramolecular rearrangement, it can also react intermolecularly with another molecule of the starting ester or product, initiating a polymerization cascade. At elevated temperatures, the aromatic rings themselves can begin to decompose and polymerize, leading to the formation of intractable tar.

Q3: How critical is temperature, and how does it influence the ratio of ortho vs. para products in this specific synthesis?

A: Temperature is arguably the most critical parameter in a Fries rearrangement.[3] It governs not only the reaction rate but also the regioselectivity (the ratio of ortho to para isomers).

  • Low Temperatures (Thermodynamic Control): At lower temperatures, the reaction is under thermodynamic control, which favors the formation of the more stable para product.[1][3]

  • High Temperatures (Kinetic Control): At higher temperatures, the reaction shifts to kinetic control. The ortho product, which can form a stable bidentate complex with the aluminum catalyst, often forms faster and is therefore favored.[1][3]

For the synthesis of this compound, the target is the para-rearranged product. The traditional high-temperature, solvent-free method is therefore counterintuitive to achieving high selectivity and operates under conditions that favor both the undesired ortho isomer and tar formation. The high temperature is used simply to force the reaction to proceed in a viscous, solvent-free medium.

ParameterEffect on Reaction
Low Temperature Favors desired para product. Reduces rate of tar formation. May result in slow or incomplete reaction.
High Temperature Favors undesired ortho product. Drastically increases rate of tar formation. Ensures reaction proceeds in solvent-free conditions.

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving tar formation and improving the overall success of your synthesis.

Q4: My reaction is failing due to excessive tar. What is a logical workflow to troubleshoot this problem?

A: A systematic approach is key. Instead of repeating the same failed experiment, modify one parameter at a time to isolate the issue. Follow this workflow:

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Advanced Solutions Start High Tar Formation Observed Reagents Step 1: Verify Reagent Quality - Anhydrous AlCl₃? - Dry starting material? - Inert atmosphere (N₂/Ar)? Start->Reagents Temp Step 2: Optimize Temperature - Lower temp to 100-120°C - Monitor for conversion (TLC/LCMS) - Is reaction too slow? Reagents->Temp If reagents are high quality Solvent Step 3: Introduce a Solvent - Use high-boiling solvent (e.g., o-dichlorobenzene) - Allows for better temp control and slurry mixing. Temp->Solvent If tar is still high or reaction is too slow Result Optimized Reaction: Low Tar, High Yield Temp->Result If successful Catalyst Step 4: Change the Catalyst - Switch to a milder acid - Methanesulfonic acid (MSA) is an excellent choice for para-selectivity. Solvent->Catalyst If tar/byproducts persist Solvent->Result If successful Catalyst->Result

Caption: A systematic workflow for troubleshooting tar formation.

Q5: Are there milder, more effective catalysts than aluminum chloride for this reaction?

A: Yes. The harshness of AlCl₃ is a primary driver of tar formation. Switching to a milder catalyst system is one of the most effective strategies for improving this reaction.

  • Methanesulfonic Acid (MSA): This is a strong Brønsted acid that is an excellent, environmentally friendlier alternative to Lewis acids.[6] It is known to promote the Fries rearrangement with high para-selectivity and under significantly milder conditions, thereby reducing tar formation.[11]

  • Other Lewis Acids: Catalysts like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or bismuth triflate (Bi(OTf)₃) can also be used.[1][3] They often require different solvents and temperature profiles and may offer a better balance between reactivity and side reactions than AlCl₃.

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites have been explored to simplify catalyst removal, although they can suffer from deactivation.[12]

CatalystTypeTypical ConditionsKey Advantages
AlCl₃ Strong Lewis Acid140-150°C, Solvent-freeHigh reactivity
Methanesulfonic Acid (MSA) Strong Brønsted Acid80-120°C, often used as solventHigh para-selectivity, low tar, easier workup
Bismuth Triflate (Bi(OTf)₃) Mild Lewis AcidVaries, often in solventWater-tolerant, catalytic amounts
**Zinc Chloride (ZnCl₂) **Mild Lewis AcidVaries, often in solventMilder than AlCl₃, can improve selectivity
Q6: How can I use a solvent to improve the reaction when the standard procedure is solvent-free?

A: Introducing a high-boiling, non-reactive solvent is a crucial step for optimization. A solvent provides several key advantages over a neat reaction:

  • Precise Temperature Control: The solvent acts as a heat bath, distributing heat evenly and preventing the formation of localized hot spots that lead to charring.

  • Improved Mixing: A solvent ensures the reaction mixture remains a mobile slurry, allowing for efficient mixing and preventing reactants from decomposing on the hot surfaces of the flask.

  • Influencing Selectivity: The polarity of the solvent can influence the ortho/para product ratio. Polar solvents tend to favor the formation of the para product, which is the desired isomer in this case.[7][13]

Recommended Solvents:

  • o-Dichlorobenzene (ODCB): High boiling point (180°C), relatively polar, and an effective solvent for this reaction.

  • Nitrobenzene: A classic solvent for Fries rearrangements due to its high polarity and ability to dissolve AlCl₃, but it is highly toxic and difficult to remove.[11]

  • 1,2-Dichloroethane (DCE): A lower-boiling option for trials at more moderate temperatures (<83°C).

Recommended Experimental Protocols

This section provides detailed, step-by-step procedures for both an optimized classical approach and a recommended milder alternative.

Protocol 1: Optimized Fries Rearrangement using a High-Boiling Solvent

This protocol modifies the classical AlCl₃ method by incorporating a solvent to mitigate tarring.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichlorophenyl acetate (1.0 eq.) and o-dichlorobenzene (3-5 mL per gram of ester).

  • Catalyst Addition: Begin stirring the solution and cool the flask in an ice-water bath to 0-5°C. Under a positive flow of nitrogen, add anhydrous aluminum chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C. Monitor the reaction progress by TLC or LC-MS (quenching a small aliquot in acidic water and extracting with ethyl acetate). Maintain the temperature until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid (1:1 v/v).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

Protocol 2: High Para-Selectivity Method using Methanesulfonic Acid (MSA)

This protocol avoids harsh Lewis acids entirely, providing a cleaner route to the desired product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2,6-dichlorophenyl acetate (1.0 eq.).

  • Reaction: Add methanesulfonic acid (5-10 eq., acting as both catalyst and solvent). Heat the mixture to 100°C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be further purified by recrystallization as described below.

Protocol 3: Purification by Recrystallization

This procedure is effective for purifying the crude this compound obtained from either protocol.

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallization.[14]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The resulting product should be a white to off-white crystalline solid with a purity >99%.[15]

References

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Hensen, E. J. M., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4438-4449.
  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

  • Scribd. (2020, March 18). Fries Rearrangement. Retrieved from [Link]

  • SynArchive. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Organic Chemistry. (2021, September 21). Fries Rearrangement Mechanism [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2015). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • European Patent Office. (2023). EP3526188B1 - Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. Retrieved from [Link]

  • SciSpace. (2022). A comprehensive review of primary strategies for tar removal in biomass gasification. Retrieved from [Link]

  • One Chemistry. (2022, March 11). What is Fries Rearrangement? | Tricks & Mechanism | One Minute Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Optimization for 3',5'-Dichloro-4'-hydroxyacetophenone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic purification of 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound. As a substituted phenolic ketone, this compound presents unique purification challenges, primarily due to strong interactions between its polar functional groups and standard stationary phases. This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial planning and execution of the purification process.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the molecule's properties is the foundation of a successful purification strategy. The presence of a hydroxyl group and a ketone moiety makes it a polar compound.[1] The phenolic hydroxyl group, in particular, can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel, which is a common cause of purification difficulties like band tailing.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆Cl₂O₂
Molecular Weight205.04 g/mol
AppearanceSolid
Melting Point162.0 to 166.0 °C[3]
SolubilitySoluble in Methanol[3]
Q2: How do I choose the right stationary phase? Silica gel or alumina?

The choice of stationary phase is critical.

  • Silica Gel: This is the most common and cost-effective stationary phase for normal-phase chromatography.[4] However, its surface is acidic due to the presence of silanol groups. These acidic sites can interact strongly with the polar phenolic group of your compound, potentially leading to irreversible adsorption or significant peak tailing.[2][5]

  • Alumina: Alumina is available in acidic, neutral, and basic forms. For purifying phenolic compounds that show problematic behavior on silica, neutral or basic alumina can be an excellent alternative.[5] The less acidic surface minimizes the strong secondary interactions that cause tailing and yield loss.

Recommendation: Start with standard silica gel (60 Å, 230-400 mesh). If you observe significant tailing or your compound fails to elute despite using highly polar mobile phases, switch to neutral alumina.

Q3: How do I develop an optimal mobile phase (solvent system) for my purification?

The mobile phase is your primary tool for controlling the separation. The correct solvent system is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1][4]

The goal is to find a solvent mixture that moves the desired compound to a Retention Factor (Rf) value between 0.3 and 0.7 while maximizing the separation (ΔRf) from impurities.[4]

Step-by-Step TLC Protocol for Solvent System Development:

  • Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a silica gel TLC plate.[1]

  • Develop the Plate: Place the plate in a sealed chamber containing a shallow pool of your test solvent system. Ensure the chamber is saturated with solvent vapors for reproducible results.[6]

  • Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.

  • Calculate Rf: Measure the distance traveled by the compound and the solvent front. Calculate the Rf value: Rf = (Distance traveled by compound) / (Distance traveled by solvent front).

  • Optimize: Adjust the ratio of the polar to non-polar solvent until you achieve the target Rf value and the best possible separation.

Table 2: Suggested Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes / HeptaneEthyl Acetate9:1 → 7:3A standard, versatile system.[1]
Dichloromethane (DCM)Methanol (MeOH)99:1 → 95:5Excellent for more polar compounds.[5]
TolueneEthyl Acetate9:1 → 8:2Can provide unique selectivity for aromatic compounds.[5]
Q4: How should I pack the column and load my sample?

Proper column packing and sample loading are essential to prevent band broadening and ensure a good separation.

  • Column Packing (Slurry Method): This is the most reliable method.

    • Place a plug of cotton or glass wool at the bottom of the column, followed by a small layer of sand.[7]

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): This is the preferred method for samples that are not highly soluble in the mobile phase.

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite (approximately 2-3 times the weight of your crude product) to the solution.[7]

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7]

    • Gently add this powder as a uniform layer on top of the packed column bed.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Poor or No Separation (Compounds are co-eluting)

Cause A: Incorrect Mobile Phase Polarity Your solvent system is either too polar (all compounds elute quickly at the solvent front) or not polar enough (all compounds remain at the baseline).

  • Solution: Re-optimize your mobile phase using TLC.

    • If Rf is too high (>0.7): Decrease the polarity of the mobile phase. Reduce the proportion of the polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).

    • If Rf is too low (<0.2): Increase the polarity of the mobile phase. Increase the proportion of the polar solvent. If necessary, switch to a stronger polar solvent (e.g., from ethyl acetate to methanol).[5]

Cause B: Column Overloading You have loaded too much crude material onto the column, exceeding its separation capacity.

  • Solution: Adhere to the recommended sample-to-adsorbent ratio. For a reasonably difficult separation, a ratio of 1:50 to 1:100 (by weight) of crude material to silica gel is a good starting point.

Problem 2: The Compound is Stuck on the Column and Won't Elute

Cause: Strong Adsorption to the Stationary Phase The phenolic hydroxyl group is interacting very strongly with the acidic silanol groups on the silica gel surface.[5]

  • Solution 1: Use a Gradient Elution. Start with the less polar solvent system developed via TLC and gradually increase the polarity during the run. For example, begin with 9:1 Hexane:EtOAc, and after several column volumes, switch to 7:3, then 1:1. For very tightly bound compounds, a final flush with 5-10% methanol in dichloromethane may be required.

  • Solution 2: Switch to a Different Stationary Phase. As mentioned in the FAQs, neutral alumina is an excellent alternative that mitigates the strong acidic interactions responsible for irreversible adsorption.[5]

Problem 3: The Compound Band is Tailing or Streaking

Cause A: Secondary Interactions with Acidic Silanol Groups This is the most common cause of tailing for phenolic compounds.[2] Some molecules of your compound are "sticking" to active sites on the silica, causing them to lag behind the main band.

  • Solution 1: Add a Mobile Phase Modifier. Adding a small amount (0.1-1%) of a polar modifier can help to occupy the active sites on the silica and improve peak shape. For an acidic compound like a phenol, adding a small amount of acetic acid to the mobile phase can help by keeping the silanol groups protonated and reducing unwanted ionic interactions.

  • Solution 2: Use a Less Acidic Stationary Phase. Again, switching to neutral alumina is a highly effective strategy to eliminate this problem.

Cause B: Poor Sample Solubility or Over-Concentration The sample was not fully dissolved when it entered the column bed, or it precipitated at the top of the column.

  • Solution: Ensure you use the dry loading technique described in FAQ Q4. This pre-adsorbs the compound onto a solid support, ensuring it is introduced to the column in a fine, evenly distributed manner.[7]

Problem 4: Low Yield or Product Degradation

Cause: Irreversible Adsorption or Chemical Degradation The highly acidic surface of the silica gel can not only bind your product tightly but may also catalyze its degradation, especially if other reactive functional groups are present.

  • Solution:

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Deactivate the Silica: Before packing, you can treat the silica gel with a base like triethylamine to neutralize the most acidic sites. However, this can complicate the purification and is less preferable than the next option.

    • Use Neutral Alumina: This is the most robust solution to prevent both irreversible binding and potential acid-catalyzed degradation.

Visual Workflow and Troubleshooting Diagrams

To better illustrate the process, the following diagrams outline the experimental workflow and a decision-making tree for troubleshooting.

Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis TLC 1. Develop Solvent System via TLC (Target Rf ~0.3-0.5) Choose_Stationary 2. Choose Stationary Phase (Silica or Alumina) TLC->Choose_Stationary Pack 3. Pack Column (Slurry Method) Choose_Stationary->Pack Load 4. Load Sample (Dry Loading) Pack->Load Elute 5. Elute and Collect Fractions Load->Elute Analyze 6. Analyze Fractions via TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Troubleshooting cluster_problems cluster_solutions_sep Solutions for Poor Separation cluster_solutions_stuck Solutions for Stuck Compound cluster_solutions_tailing Solutions for Band Tailing Start Problem Observed No_Sep Poor / No Separation Start->No_Sep Stuck Compound Stuck Start->Stuck Tailing Band Tailing Start->Tailing Adjust_Solvent Adjust Solvent Polarity (Based on TLC) No_Sep->Adjust_Solvent Check_Loading Reduce Sample Load (e.g., 1:100 ratio) No_Sep->Check_Loading Gradient Use Gradient Elution Stuck->Gradient Switch_Stationary Switch to Neutral Alumina Stuck->Switch_Stationary Modifier Add Modifier to Eluent (e.g., 0.5% Acetic Acid) Tailing->Modifier Dry_Load Use Dry Loading Technique Tailing->Dry_Load Switch_Stationary_Tailing Switch to Neutral Alumina Tailing->Switch_Stationary_Tailing

Sources

Technical Support Center: Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic route. The synthesis of this molecule, primarily achieved through the Fries Rearrangement, is highly dependent on catalyst choice, which governs yield, selectivity, and the overall feasibility of the reaction.

Section 1: Catalyst Selection Guide (Frequently Asked Questions)

This section addresses the fundamental questions regarding the choice of catalyst for your synthesis.

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and industrially relevant method is the Fries Rearrangement of 2,6-dichlorophenyl acetate.[1] This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by an acid.[2] This method is generally preferred over direct Friedel-Crafts acylation of 2,6-dichlorophenol because phenols can react on the oxygen atom (O-acylation) or coordinate with the catalyst, leading to poor yields of the desired C-acylated product.[3][4]

Q2: What are the main classes of catalysts used for the Fries Rearrangement, and how do they work?

There are three primary categories of catalysts, each with distinct mechanisms and practical considerations:

  • Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄): These are the most traditional and powerful catalysts for this reaction.[5] The Lewis acid coordinates to the carbonyl oxygen of the ester, making the acyl group a highly reactive electrophile (an acylium ion or a polarized complex).[6] This electrophile is then attacked by the electron-rich aromatic ring to form the desired hydroxyaryl ketone.[7]

  • Brønsted Acids (e.g., HF, Methanesulfonic Acid - MSA): Strong protic acids can also catalyze the rearrangement.[2][8] They function by protonating the carbonyl oxygen, which similarly increases the electrophilicity of the acyl group. These are often considered more environmentally benign alternatives to traditional Lewis acids.[5][9]

  • Solid Acids (e.g., Zeolites, Sulfated Zirconia): These are heterogeneous catalysts developed to overcome the challenges of corrosive and environmentally hazardous homogeneous catalysts.[10][11] The reaction occurs on the acidic sites within the catalyst's pores. While promising for green chemistry, their application can be limited by factors like substrate size and potential deactivation.[5][10]

Q3: Why is a stoichiometric amount (or even an excess) of a Lewis acid like AlCl₃ often required?

This is a critical point of confusion for many researchers. Unlike typical catalytic reactions, the Fries Rearrangement with strong Lewis acids requires stoichiometric quantities for two main reasons:

  • Reactant Complexation: The Lewis acid forms a complex with the oxygen atoms of both the starting ester and the product ketone.[5]

  • Product Sequestration: The product, a hydroxyaryl ketone, is a Lewis base and forms a stable, often irreversible complex with the Lewis acid catalyst (e.g., AlCl₃).[12] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the catalyst is needed for every equivalent of the product formed. The complex is typically destroyed during aqueous workup to liberate the final product.[12]

Q4: Are there "greener" or safer catalyst alternatives to AlCl₃ or HF?

Yes, the field has moved towards developing more sustainable protocols. Methanesulfonic acid (MSA) is a strong Brønsted acid that has been shown to be an effective catalyst for the Fries Rearrangement and is considered more environmentally friendly.[5][8] Additionally, solid acid catalysts like p-toluenesulfonic acid (PTSA), zeolites, and sulfated zirconia are being actively researched to facilitate easier separation and reduce corrosive, hazardous waste streams.[9][10][13] PTSA, in particular, is noted as a biodegradable and easy-to-handle alternative with performance comparable to aluminum chloride.[9][14]

Section 2: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of this compound is very low. What are the likely causes related to my catalyst?

Causality Analysis: Low yield is often traced back to catalyst deactivation or insufficient catalytic activity.

  • Catalyst Deactivation by Water: Lewis acids like AlCl₃ are extremely sensitive to moisture. Trace amounts of water in your starting materials or solvent will hydrolyze and deactivate the catalyst, often violently.[5] Similarly, using wet p-toluenesulfonic acid can lead to the hydrolysis of the starting ester back to the corresponding phenol and acetic acid, halting the desired rearrangement.[15]

  • Insufficient Catalyst Loading: As discussed in Q3, stoichiometric amounts of strong Lewis acids are necessary because they form complexes with the starting material and product.[5][12] Using a truly "catalytic" amount (e.g., < 0.1 eq) will result in a low conversion.

  • Poor Catalyst-Substrate Interaction: The lone pair of electrons on the phenolic oxygen of the starting material can coordinate strongly with the Lewis acid, reducing its availability to activate the acyl group.[3][4] This is why an excess of the catalyst is often beneficial.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Ensure your starting 2,6-dichlorophenyl acetate is free of moisture.

  • Verify Catalyst Stoichiometry: For Lewis acids like AlCl₃, use at least 1.1 to 1.5 equivalents relative to your starting ester.

  • Activate Solid Catalysts: If using a solid acid like sulfated zirconia, ensure it has been properly activated by heating to the recommended temperature (e.g., 550 °C) to remove adsorbed water.[13]

  • Consider an Alternative Catalyst: If moisture sensitivity is a persistent issue, switching to a less sensitive Brønsted acid like methanesulfonic acid may improve reproducibility.[8]

Problem 2: Incorrect Isomer Formation or Significant Byproducts

Q: My final product is contaminated with significant amounts of the starting phenol (2,6-dichlorophenol) and other impurities. What is causing this?

Causality Analysis: The presence of the starting phenol indicates that a side reaction—cleavage of the ester bond—is dominating the desired rearrangement.

  • Reaction Temperature: The Fries Rearrangement is highly sensitive to temperature. While high temperatures generally favor the ortho-isomer, excessively high temperatures can also promote the decomposition of the starting ester back to 2,6-dichlorophenol.[2][16] For the synthesis of this compound, a specific temperature range (e.g., 140–150°C for a solvent-free AlCl₃ reaction) is cited to drive the formation of the desired para-product.[1]

  • Catalyst Choice: Some catalysts may favor ester cleavage over rearrangement. Kinetic studies with zeolite catalysts have shown that the cleavage of the ester C-O bond is a major competitive pathway that occurs in parallel to the Fries rearrangement.[10]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Polar solvents tend to stabilize the charged intermediates that lead to the para product, which is desired in this case.[2] Non-polar solvents favor the ortho product.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature within the range specified by your chosen protocol. A lower temperature may favor the desired para product and reduce decomposition, though it may also slow the reaction rate.[2][6]

  • Select an Appropriate Solvent: If conducting the reaction in a solvent, a moderately polar, aprotic solvent like dichloromethane or o-dichlorobenzene may improve selectivity for the para product.[8] Be aware that highly polar solvents can also increase the rate of side reactions.

  • Modify Workup Procedure: Ensure the reaction is quenched properly (e.g., by pouring onto ice and acid) to deactivate the catalyst and prevent further side reactions during workup.[17]

Section 3: Protocols and Comparative Data

To provide a practical framework, a standard experimental protocol is provided below, followed by a table comparing various catalytic systems.

Experimental Protocol: Synthesis via AlCl₃ Catalysis

This protocol is based on the classical Fries Rearrangement method.[1]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, place anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Reactant Addition: Slowly add molten 2,6-dichlorophenyl acetate (1.0 eq) to the flask with vigorous stirring. The reaction is often performed without a solvent.[1]

  • Reaction: Heat the reaction mixture to 140–150°C.[1] Maintain this temperature with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[18]

Data Summary: Catalyst System Comparison
Catalyst SystemTypical ConditionsYield/SelectivityAdvantagesDisadvantages & Troubleshooting
AlCl₃ (Lewis Acid) 1.1-1.5 eq, 140-150°C, solvent-free[1]Good to excellent yield, para-selective due to substrateHigh reactivity, well-establishedHighly corrosive and moisture-sensitive; stoichiometric amounts required; generates hazardous waste.[5][14] Troubleshooting: Ensure strict anhydrous conditions.
Methanesulfonic Acid (Brønsted Acid) Excess acid as solvent/catalystGood para-selectivity[8]Less corrosive than HF; easier to handle than AlCl₃; more environmentally friendly.[5]Requires acid-resistant equipment; can be difficult to remove from the reaction mixture.
p-Toluene Sulfonic Acid (PTSA) Catalytic to stoichiometric amounts, solvent-freeHigh conversion, good selectivity[9][15]Biodegradable, stable, easy to handle, lower environmental impact.[9][14]May require higher temperatures or longer reaction times; must be anhydrous to prevent ester hydrolysis.[15]
Zeolites (Solid Acid) High temperature, various solventsVariable; Beta zeolites show best performance[10]Reusable, non-corrosive, easy to separate from the productProne to deactivation; reaction rates can be slower; substrate scope may be limited by pore size.[5][10] Troubleshooting: Ensure catalyst is properly activated.

Section 4: Visualizing the Process

Catalyst Selection Workflow

This diagram outlines a decision-making process for selecting the appropriate catalyst based on experimental priorities.

G cluster_0 Project Priority cluster_1 Catalyst Choice & Rationale cluster_2 Key Considerations Goal What is the primary goal? AlCl3 Aluminum Chloride (AlCl₃) Goal->AlCl3 Highest Reactivity / Established Method MSA Methanesulfonic Acid (MSA) Goal->MSA Balance of Reactivity & 'Green' Profile Zeolite Zeolite (BEA) Goal->Zeolite Green Chemistry / Reusability Focus Consider_AlCl3 Requires strict anhydrous conditions. Stoichiometric amounts needed. Difficult waste disposal. AlCl3->Consider_AlCl3 Consider_MSA Requires acid-resistant setup. Simpler workup than AlCl₃. MSA->Consider_MSA Consider_Zeolite Catalyst can be recycled. Potential for deactivation. Mass transfer limitations. Zeolite->Consider_Zeolite

Caption: A workflow for catalyst selection based on project goals.

Fries Rearrangement Mechanism with a Lewis Acid

This diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Fries Rearrangement.

G Start 2,6-Dichlorophenyl Acetate + AlCl₃ Complex Step 1: Lewis Acid Coordination (Oxygen of carbonyl coordinates to AlCl₃) Start->Complex Complexation Acylium Step 2: Acylium Ion Formation (Generates a reactive electrophile) Complex->Acylium Attack Step 3: Electrophilic Aromatic Substitution (Aromatic ring attacks acylium ion at para position) Acylium->Attack Product_Complex Product-Catalyst Complex Attack->Product_Complex Workup Step 4: Aqueous Workup (e.g., H₂O / HCl) Product_Complex->Workup Final_Product This compound Workup->Final_Product Liberation

Caption: Key mechanistic steps of the Fries Rearrangement.

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • European Patent Office. (1990, May 13). Process for purifying 4-hydroxy-acetophenone - EP 0254536 B1.
  • Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
  • ResearchGate. (2015, August 9). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]

  • ResearchGate. (2002, August 6).
  • Der Pharma Chemica. (2012).
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]

  • RSC Publishing. (2002, July 1). Genuinely catalytic Fries rearrangement using sulfated zirconia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in 3',5'-Dichloro-4'-hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the thermal challenges inherent in this synthesis. The primary routes to this valuable intermediate, namely the Fries rearrangement and Friedel-Crafts acylation, involve highly exothermic steps that demand rigorous control to ensure safety, purity, and yield. This document provides in-depth, experience-driven answers to common problems and questions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazards

This section addresses the fundamental principles governing the exothermic nature of the synthesis.

Q1: Which specific steps in the synthesis of this compound are exothermic and why?

There are three primary stages where significant heat evolution occurs:

  • Lewis Acid Complexation: The synthesis typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] When this catalyst is added to the reaction mixture, it coordinates with the carbonyl oxygen of the reactant (e.g., 2,6-dichlorophenyl acetate in a Fries rearrangement) or the hydroxyl group of the substrate (in a Friedel-Crafts acylation). This complex formation is a highly exothermic acid-base reaction that can cause a sharp temperature spike if the addition is not carefully controlled.[2]

  • Acyl Group Migration/Substitution: The core chemical transformation—whether the intramolecular acyl group migration in the Fries rearrangement or the intermolecular electrophilic substitution in Friedel-Crafts acylation—is itself an exothermic process.[3] Heat is generated as more stable chemical bonds are formed in the hydroxyaryl ketone product.

  • Reaction Quenching: This is often the most hazardous step. At the end of the reaction, a large amount of Lewis acid is complexed with the product ketone.[4] The addition of a protic quenching agent, typically water or dilute acid, to decompose this complex is extremely violent and exothermic. This can lead to flash boiling of low-boiling solvents and a rapid increase in pressure.

Q2: What defines a "runaway reaction," and what are the potential consequences in this synthesis?

A runaway reaction occurs when the heat generated by the chemical reaction exceeds the rate at which heat can be removed by the cooling system.[3] This imbalance leads to a self-accelerating cycle:

  • Increased temperature causes the reaction rate to increase.

  • The faster reaction rate generates even more heat.

  • This cycle continues, leading to a rapid, uncontrolled rise in temperature and pressure.[3]

The consequences are severe and include:

  • Safety Hazards: Violent boiling, splashing of corrosive materials, and potential reactor over-pressurization or rupture.

  • Product Degradation: High temperatures can cause the desired product and reactants to decompose, leading to a complex mixture of impurities and significantly reduced yield.

  • Loss of Selectivity: In the Fries rearrangement, temperature is a key factor in controlling ortho- versus para-isomer formation.[5][6] A thermal runaway eliminates this control, resulting in a difficult-to-separate mixture of isomers.

Q3: How do reaction conditions like temperature and solvent choice affect the exotherm and product selectivity?

For the Fries rearrangement, reaction conditions are critical for both safety and achieving the desired product isomer.

  • Temperature: There is a classic thermodynamic versus kinetic control relationship. Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (4'-hydroxy-), which is often the desired product.[5][6] Higher temperatures (often >100°C) favor the formation of the ortho-isomer (2'-hydroxy-), which is the thermodynamically more stable product due to its ability to form a bidentate complex with the aluminum catalyst.[5]

  • Solvent: The choice of solvent impacts both heat management and selectivity. Non-polar solvents tend to favor the formation of the ortho product. As solvent polarity increases, the ratio of the para product generally increases.[5][6] A solvent with a high heat capacity can also help absorb thermal energy, providing a better buffer against rapid temperature changes.[7] In some cases, the reaction is run without a solvent at high temperatures, which requires very robust heat control.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the experiment.

Issue 1: Sharp Temperature Spike During Aluminum Chloride (AlCl₃) Addition

  • Symptom: The internal reaction temperature rapidly rises by >10°C and approaches the limit of the cooling bath's capacity immediately after adding a portion of AlCl₃.

  • Underlying Cause: The rate of AlCl₃ addition is too fast for the reactor's heat removal capabilities. This can be exacerbated by insufficient stirring or a low volume of solvent, which reduces the system's ability to dissipate heat.

  • Solution Protocol:

    • Halt Addition: Immediately stop adding the Lewis acid.

    • Ensure Maximum Cooling: Verify that the cooling bath is at its set point and that coolant is flowing efficiently.

    • Monitor Temperature: Wait for the internal temperature to stabilize and return to the desired set point before resuming.

    • Modify Addition Strategy: Switch to a portion-wise addition of the solid AlCl₃ via a solids addition funnel over a longer period. Add small portions and wait for the initial exotherm to subside before adding the next. For larger scales, creating a slurry of AlCl₃ in a suitable, dry solvent and adding it via a dropping funnel can provide better control.

    • Verify Stirring: Ensure the stirring is vigorous enough to quickly dissipate localized heating at the point of addition.

Issue 2: Reaction Temperature Continues to Rise After Stopping Reagent Addition (Potential Runaway)

  • Symptom: Despite stopping the addition of reagents and applying maximum cooling, the internal temperature continues to climb at an accelerating rate.

  • Underlying Cause: The reaction has reached the point of thermal runaway, where the rate of heat generation is overwhelming the system's heat removal capacity.[3]

  • Emergency Response Protocol:

    • Alert Personnel: Immediately inform colleagues and the lab supervisor of the situation.

    • Remove Heating Source: If any heating mantle is in use, remove it immediately.

    • Prepare for Emergency Quench: Begin executing the emergency quenching procedure (see Protocol 2 and the decision tree in Section 4). This involves preparing a large vessel with a cold quenching agent (e.g., a large volume of crushed ice and water).[4]

    • Do NOT Seal the System: Ensure the reaction vessel is vented through a bubbler or condenser to prevent pressure buildup. A sealed system can become a bomb.

    • Evacuate if Necessary: If the temperature rise is extremely rapid and accompanied by significant gas evolution or pressure buildup, evacuate the immediate area and follow your institution's emergency procedures.

Issue 3: Violent, Uncontrolled Reaction During Quenching Step

  • Symptom: Upon adding the quenching agent (water, ice, or acid), the mixture erupts, splashes violently, and releases a large volume of gas (HCl) and heat.

  • Underlying Cause: The quenching agent is being added too quickly to the concentrated, hot reaction mixture. The highly reactive Lewis acid-ketone complex reacts instantaneously and violently with water.

  • Solution Protocol:

    • Cool Down First: Always cool the completed reaction mixture thoroughly in an ice-salt or dry ice-acetone bath (typically to 0-5°C) before attempting to quench.

    • Use Reverse Addition: The safest method is to slowly and cautiously transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and, if necessary, concentrated HCl.[4] This ensures the quenching medium is always in vast excess, effectively absorbing the heat.

    • Use a Staged Quench: For particularly sensitive or large-scale reactions, a staged quench is advisable. First, add a less reactive solvent like isopropanol at a low temperature.[9] After the initial vigorous reaction subsides, a mixture of isopropanol/water can be added, followed finally by water or dilute acid.[9]

Issue 4: Poor Yield and/or High Levels of Impurities

  • Symptom: The final isolated product yield is low, and analysis (TLC, NMR) shows significant amounts of the undesired ortho-isomer, starting material, or unidentifiable byproducts.

  • Underlying Cause: This is often a direct result of poor temperature control. Excursions to higher temperatures can favor the formation of the thermodynamic ortho-product over the kinetic para-product.[5][6] Additionally, inadvertent exposure to moisture can hydrolyze and deactivate the Lewis acid catalyst, stalling the reaction and leading to a mixture of starting material and product.[10]

  • Optimization Strategy:

    • Maintain Anhydrous Conditions: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and high-purity, freshly opened aluminum chloride. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

    • Implement Strict Temperature Control: Maintain the reaction temperature within a narrow range (e.g., 0-5°C for para-selectivity) using an automated reactor or a carefully monitored cooling bath.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. Do not extend the reaction time unnecessarily, as this can lead to side reactions.

    • Purification: If an isomeric mixture is obtained, purification can be achieved via recrystallization or column chromatography.[11]

Section 3: Key Protocols and Data

For reproducible and safe synthesis, adhere to the following parameters and procedures.

Data Presentation

Table 1: Recommended Temperature Control Parameters

ParameterRecommended Temperature RangeRationale
Lewis Acid Addition0 – 5 °CTo control the initial, highly exothermic complexation step.
Reaction (for para-selectivity)0 – 25 °CLower temperatures kinetically favor the formation of the para-isomer.[5][6]
Reaction (for ortho-selectivity)> 100 °CHigher temperatures thermodynamically favor the more stable ortho-isomer.[5][6]
Pre-Quench Cooling0 – 5 °CMinimizes the rate of the violent quenching reaction, enhancing control.[12]

Table 2: Comparison of Quenching Agents

Quenching AgentProsConsBest Practice
Crushed Ice / Water Excellent heat capacity, readily available, effective.Extremely vigorous reaction with the AlCl₃ complex.[4]Use for reverse addition: add the reaction mixture to a large excess of ice.[11]
Isopropanol Reacts less vigorously than water.[9]Slower quenching, generates flammable gas (H₂), adds an organic solvent to the workup.Ideal as the initial quenching agent in a staged quench, especially for large-scale reactions.[9]
Dilute HCl (aq) Helps to dissolve aluminum salts (Al(OH)₃) formed during workup, simplifying extraction.Reaction is still highly exothermic and produces corrosive HCl gas.Best used as the bulk medium in a reverse-addition quench (e.g., reaction mixture added to ice/HCl).
Experimental Protocols

Protocol 1: Step-by-Step Controlled Lewis Acid (AlCl₃) Addition

  • Assemble an oven-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a solids addition funnel under a nitrogen atmosphere.

  • Charge the flask with the starting material (e.g., 2,6-dichlorophenyl acetate) and the anhydrous solvent.

  • Cool the flask to 0°C using an ice-salt bath.

  • Begin vigorous stirring.

  • Add the anhydrous AlCl₃ in small portions (approx. 5-10% of the total) through the solids addition funnel.

  • Monitor the internal temperature closely. Wait for the exotherm from each portion to subside and the temperature to return to <5°C before adding the next portion.

  • Once the addition is complete, allow the reaction to proceed at the temperature required for the desired isomer (see Table 1).

Protocol 2: Step-by-Step Safe Quenching Procedure (Reverse Addition)

  • In a separate, larger beaker or flask, prepare the quenching medium by creating a vigorously stirred slurry of crushed ice and water (or dilute HCl). The volume of this medium should be at least 5-10 times the volume of the reaction mixture.

  • Place the quenching vessel in an ice bath to keep it cold.

  • Once the reaction is complete, cool the reaction flask to 0-5°C.

  • Using a cannula or a pressure-equalizing dropping funnel, slowly transfer the cold reaction mixture dropwise into the vigorously stirred quenching slurry.

  • Maintain a slow addition rate to keep the temperature of the quenching slurry below 20°C. If the temperature rises, pause the addition until it cools.

  • After the addition is complete, allow the mixture to stir until all the ice has melted and the mixture reaches room temperature before proceeding with extraction.[12]

Section 4: Visualization of Workflows

Diagram 1: Workflow for Controlled Lewis Acid Addition This diagram outlines the logical steps for safely adding the catalyst while monitoring the system's thermal response.

G A 1. Assemble Anhydrous Setup & Cool to 0°C B 2. Add Small Portion (5%) of AlCl₃ A->B C 3. Monitor Internal Temperature B->C D Temp Spike > 5°C? C->D E 4a. PAUSE Addition Wait for Temp to Stabilize D->E Yes F 4b. Continue Addition D->F No E->C G All AlCl₃ Added? F->G G->B No H 5. Proceed with Reaction G->H Yes

Caption: Controlled, feedback-driven addition of Lewis acid.

Diagram 2: Decision Tree for Thermal Runaway Response This diagram provides a clear, actionable guide for responding to an uncontrolled exotherm.

G A Temperature Rising Uncontrollably? B Maintain Normal Operating Procedure A->B No C EMERGENCY: Thermal Runaway A->C Yes D 1. Stop All Reagent Addition & Remove Heat Sources C->D E 2. Apply Maximum Cooling (Add Dry Ice to Bath) D->E F 3. Prepare Separate Quench Vessel (Ice/Water) E->F G 4. Initiate Controlled Emergency Quench (Reverse Addition) F->G

Caption: Emergency response decision tree for a thermal runaway event.

References

  • The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Journal of the Korean Society of Safety. Available at: [Link]

  • How To Run A Reaction: The Quench. Department of Chemistry: University of Rochester. Available at: [Link]

  • Common Standard Operating Procedure for Quenching Pyrophoric Materials. University of Nebraska-Lincoln. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Fries rearrangement. Wikipedia. Available at: [Link]

  • Fast Reactions in Solution. Chemistry LibreTexts. Available at: [Link]

  • Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Available at: [Link]

  • Fries Rearrangement. Scribd. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 3',5'-Dichloro-4'-hydroxyacetophenone, a crucial building block for various biologically active molecules, presents a synthetic challenge that has been approached through several distinct methodologies. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound is a substituted aromatic ketone characterized by a hydroxyl group and two chlorine atoms on the phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable precursor in the synthesis of a range of pharmaceutical agents and other specialty chemicals. The strategic placement of the chloro and hydroxyl functionalities allows for diverse downstream chemical modifications.

This guide will explore and compare three principal synthetic strategies for obtaining this compound:

  • The Fries Rearrangement of 2,6-Dichlorophenyl Acetate

  • Direct Friedel-Crafts Acylation of 2,6-Dichlorophenol

  • A Multi-Step Synthesis from 3,5-Dichloro-4-hydroxybenzoic Acid

Each method will be examined for its chemical principles, experimental intricacies, potential yields, and purity, providing a holistic view to inform your synthetic planning.

Method 1: The Fries Rearrangement of 2,6-Dichlorophenyl Acetate

The Fries rearrangement is a classic organic reaction that involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[1][2] For the synthesis of this compound, this entails the rearrangement of 2,6-dichlorophenyl acetate. The reaction is known to be ortho and para selective, with reaction conditions such as temperature and solvent playing a critical role in directing the regioselectivity.[2]

Reaction Principle and Causality

The widely accepted mechanism involves the coordination of the Lewis acid (commonly aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This initial complexation is favored due to the higher electron density on the carbonyl oxygen compared to the phenolic oxygen. This polarization of the ester bond facilitates the cleavage of the acyl-oxygen bond, generating an acylium ion intermediate. This electrophilic acylium ion then undergoes an electrophilic aromatic substitution on the electron-rich aromatic ring.

High temperatures (typically above 160°C) generally favor the formation of the ortho isomer, which is thermodynamically more stable, in part due to chelation between the hydroxyl group and the carbonyl oxygen with the aluminum catalyst.[3] Conversely, lower temperatures tend to favor the kinetically controlled para product. In the case of 2,6-dichlorophenyl acetate, the ortho positions are blocked by the chlorine atoms, thus directing the acylation exclusively to the para position to yield the desired this compound. A solvent-free approach at high temperatures is a common strategy for this specific transformation.[4]

Fries_Rearrangement cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement Start 2,6-Dichlorophenol Intermediate1 2,6-Dichlorophenyl Acetate Start->Intermediate1 Acetylation Reagent1 Acetic Anhydride Reagent1->Intermediate1 Product This compound Intermediate1->Product High Temperature (Solvent-free) Catalyst AlCl₃ (Lewis Acid) Catalyst->Product

Figure 1: Workflow for the synthesis of this compound via Fries Rearrangement.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichlorophenyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichlorophenol (1 equivalent) and acetic anhydride (1.2 equivalents).

  • Reaction Execution: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture. Heat the reaction mixture to reflux for 2-3 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into cold water with vigorous stirring to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the crude 2,6-dichlorophenyl acetate. Recrystallization from a suitable solvent such as ethanol/water may be performed for higher purity.

Step 2: Fries Rearrangement to this compound

  • Reaction Setup: In a dry reaction vessel equipped with a mechanical stirrer and a heating mantle, place anhydrous aluminum chloride (2.5 equivalents).

  • Reaction Execution: Slowly add the 2,6-dichlorophenyl acetate (1 equivalent) to the aluminum chloride. Heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours with continuous stirring.[4]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding the solid mass to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or toluene.

Method 2: Direct Friedel-Crafts Acylation of 2,6-Dichlorophenol

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[5] In this approach, 2,6-dichlorophenol is directly acylated to introduce the acetyl group.

Reaction Principle and Causality

Similar to the Fries rearrangement, the Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride, activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[6] The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. However, the presence of two deactivating chlorine atoms at the ortho positions sterically hinders and electronically deactivates these sites, favoring acylation at the para position.

A critical consideration in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form the corresponding ester, which can then undergo a Fries rearrangement under the reaction conditions. Therefore, careful control of reaction parameters is necessary to favor direct C-acylation.

Friedel_Crafts_Acylation Start 2,6-Dichlorophenol Product This compound Start->Product Reagent Acetyl Chloride or Acetic Anhydride Reagent->Product Catalyst AlCl₃ (Lewis Acid) Catalyst->Product Electrophilic Aromatic Substitution

Figure 2: General workflow for the Friedel-Crafts acylation of 2,6-Dichlorophenol.

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3 equivalents) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the suspension to 0-5°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Then, add a solution of 2,6-dichlorophenol (1 equivalent) in the same solvent dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 3: Multi-Step Synthesis from 3,5-Dichloro-4-hydroxybenzoic Acid

This synthetic route offers an alternative pathway starting from a different commercially available precursor, 3,5-dichloro-4-hydroxybenzoic acid. This multi-step approach involves the conversion of the carboxylic acid functionality into the desired acetyl group.

Reaction Principle and Causality

The direct conversion of a carboxylic acid to a ketone can be challenging due to the acidic nature of the carboxyl proton and the potential for over-addition of organometallic reagents. Therefore, a multi-step sequence is often employed. A plausible route involves the following transformations:

  • Protection of the Phenolic Hydroxyl Group: To prevent interference in subsequent steps, the hydroxyl group is typically protected, for instance, as a methyl ether.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride or oxalyl chloride.

  • Introduction of the Acetyl Group: The activated carboxylic acid derivative can then be reacted with an appropriate organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to form the ketone. Careful control of stoichiometry and temperature is crucial to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

  • Deprotection: The protecting group on the phenolic oxygen is removed to yield the final product.

Multi_Step_Synthesis Start 3,5-Dichloro-4- hydroxybenzoic Acid Step1 Protection (e.g., Methylation) Start->Step1 Intermediate1 Protected Benzoic Acid Step1->Intermediate1 Step2 Activation (e.g., with SOCl₂) Intermediate1->Step2 Intermediate2 Acid Chloride Step2->Intermediate2 Step3 Grignard Reaction (CH₃MgBr) Intermediate2->Step3 Intermediate3 Protected Acetophenone Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Product 3',5'-Dichloro-4'- hydroxyacetophenone Step4->Product

Figure 3: A representative multi-step synthesis pathway from 3,5-Dichloro-4-hydroxybenzoic Acid.

Experimental Protocol (Illustrative)
  • Protection: Reflux 3,5-dichloro-4-hydroxybenzoic acid with dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) to obtain 3,5-dichloro-4-methoxybenzoic acid.

  • Acid Chloride Formation: React the protected benzoic acid with an excess of thionyl chloride, with a catalytic amount of DMF, and heat to reflux to form the corresponding acid chloride.

  • Grignard Reaction: In a separate flask, prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether. Cool the acid chloride solution in an ice bath and add the Grignard reagent dropwise, carefully controlling the temperature.

  • Workup and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The methoxy group can be cleaved using a reagent like boron tribromide (BBr₃) in dichloromethane to yield the final product.

  • Purification: The final product would require purification, likely through column chromatography followed by recrystallization.

Comparative Analysis of Synthesis Methods

ParameterFries RearrangementFriedel-Crafts AcylationMulti-Step Synthesis from Benzoic Acid
Starting Material 2,6-Dichlorophenyl Acetate2,6-Dichlorophenol3,5-Dichloro-4-hydroxybenzoic Acid
Primary Reagents AlCl₃Acetyl chloride/anhydride, AlCl₃Protecting agents, SOCl₂, CH₃MgBr, deprotecting agents
Number of Steps 2 (including ester formation)14 or more
Typical Solvents Solvent-free (high temp)Nitrobenzene, 1,2-dichloroethaneVarious (acetone, ether, DCM)
Reaction Temperature High (140-150°C)Low to room temperatureVaried, including low temperatures for Grignard reaction
Reported Yield Moderate to goodVariable, can be moderateHighly variable depending on each step's efficiency
Key Advantages High regioselectivity due to blocked ortho positions; potentially fewer steps than the benzoic acid route.Direct acylation in a single step from a readily available starting material.Utilizes a different, readily available starting material.
Key Disadvantages High reaction temperature; use of stoichiometric and corrosive AlCl₃; requires prior synthesis of the acetate ester.Potential for O-acylation and subsequent rearrangement; use of stoichiometric AlCl₃; potential for side reactions.Multiple steps leading to lower overall yield; requires careful control of sensitive reagents (e.g., Grignard).
Purification RecrystallizationColumn chromatography and/or recrystallizationMultiple purification steps required throughout the synthesis.

Conclusion and Recommendations

The choice of synthetic route for this compound will be dictated by the specific requirements of the researcher, including the desired scale of synthesis, available starting materials and equipment, and tolerance for multi-step procedures.

  • The Fries rearrangement offers a relatively direct and highly regioselective route, especially when conducted under solvent-free, high-temperature conditions. This method is likely to be a robust choice for moderate to large-scale synthesis, provided the precursor, 2,6-dichlorophenyl acetate, is readily accessible or can be synthesized efficiently.

  • The direct Friedel-Crafts acylation presents the most atom-economical approach in terms of the number of synthetic steps from 2,6-dichlorophenol. However, it may require careful optimization to suppress O-acylation and other side reactions, and purification might be more challenging.

  • The multi-step synthesis from 3,5-dichloro-4-hydroxybenzoic acid is a viable alternative if this starting material is more readily available or cost-effective. However, the multiple steps involved will likely result in a lower overall yield and require more extensive synthetic effort and purification.

For researchers prioritizing a balance of efficiency, regioselectivity, and a reasonably straightforward procedure, the Fries rearrangement appears to be the most promising and well-documented approach based on the available information.

References

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. [Link]

  • Organic Syntheses. 2,6-dichlorophenol. [Link]

  • Patsnap Eureka. 3-hydroxyacetophenone synthesis method.
  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]

  • Scribd. Multistep 2. [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • Google Patents. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12),... | Download Scientific Diagram. [Link]

  • Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. [Link]

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  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

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A Comparative Analysis of the Biological Activities of 3',5'-Dichloro-4'-hydroxyacetophenone and Other Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Acetophenone Scaffold in Drug Discovery

Acetophenones, a class of naturally occurring and synthetic phenolic compounds, represent a privileged scaffold in medicinal chemistry. Their deceptively simple structure—an acetyl group attached to a benzene ring—belies a remarkable diversity of pharmacological activities.[1] These compounds and their derivatives have been extensively investigated for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[2] The biological activity of acetophenones is profoundly influenced by the substitution pattern on the aromatic ring, with the nature and position of functional groups dictating their therapeutic potential.[3]

This guide provides a comprehensive comparative analysis of the biological activity of 3',5'-Dichloro-4'-hydroxyacetophenone against a range of other acetophenone derivatives. While specific experimental data on this compound is limited, this document synthesizes available information, including its noted fungicidal properties, and draws comparisons with structurally related compounds to provide a predictive framework for its potential biological profile. We will delve into the structure-activity relationships that govern the efficacy of these compounds and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers and drug development professionals.

Fungicidal Activity of this compound: A Primary Focus

A key reported biological activity of this compound is its efficacy as a fungicide.[3] A United States patent has detailed its utility in inhibiting the growth of fungi responsible for the degradation of various materials, including paints, wood pulp, and leather.[4] The patent highlights that both 3',5'-dichloro- and 3',5'-dibromo-4'-hydroxyacetophenone are particularly effective fungicides, suggesting a crucial role for dihalogenation at the 3 and 5 positions of the phenyl ring.[3]

While specific minimum inhibitory concentration (MIC) values are not provided in the patent, the document describes experiments where treatment with this compound resulted in the prevention of fungal growth on treated materials. For instance, in leather finishing, its application at a concentration of 0.2% by weight reduced fungal growth to "substantially zero".[4] This qualitative data strongly indicates potent antifungal activity.

The fungicidal action of chlorinated phenols is well-documented, with their mechanism often attributed to the disruption of cell membranes and the inhibition of essential enzymes.[1] The presence of chlorine atoms on the phenol ring can increase the lipophilicity of the molecule, facilitating its passage through fungal cell membranes.

Comparative Biological Activities of Acetophenone Derivatives

To contextualize the potential of this compound, it is essential to examine the broader spectrum of biological activities exhibited by other acetophenone derivatives. The following sections provide a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative experimental data where available.

Antimicrobial and Antifungal Activity

The acetophenone scaffold is a fertile ground for the development of antimicrobial agents. The introduction of various substituents can modulate the potency and spectrum of activity against bacteria and fungi.

Table 1: Comparative Antimicrobial and Antifungal Activity of Acetophenone Derivatives

CompoundTarget OrganismActivity (MIC)Reference
Hydroxyacetophenone Derivatives (general)Escherichia coli, Klebsiella pneumoniaeGood antibacterial activity[5]
Hydroxyacetophenone Derivatives (general)Aspergillus niger, Candida albicansPoor antifungal activity[5]
2',4'-Dihydroxy-5'-methylacetophenone derivative (2g)Cytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, Alternaria solaniIC50: 17.28-32.32 µg/mL[6]
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenoneCandida albicansSynergistic with fluconazole[7]
Dihydroxyacetophenone derivatives (brominated)Pseudomonas aeruginosaPowerful antibacterial activity[8]
4-Hydroxyacetophenone chalcone derivativeAcinetobacter baumannii, Streptococcus pyogenesInhibition zones of 20.450 ± 0.541 mm and 18.978 ± 0.600 mm, respectively (at 150 mg/mL)[5]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms, as seen in this compound, is a recurring theme in potent antimicrobial and antifungal compounds. Halogenation can enhance lipophilicity and electronic properties, which are critical for interacting with microbial targets.[1]

  • Hydroxylation: The position and number of hydroxyl groups are crucial. Dihydroxyacetophenone derivatives, for instance, have shown significant antibacterial activity.[8] The phenolic hydroxyl group is a key pharmacophore, likely involved in hydrogen bonding interactions with target enzymes or proteins.

  • Other Substituents: The addition of other functional groups, such as prenyl or chalcone moieties, can significantly enhance antimicrobial and antifungal efficacy.[5][7]

Antioxidant Activity

Many acetophenone derivatives, particularly those with hydroxyl groups, exhibit potent antioxidant activity. This is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

Table 2: Comparative Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)

CompoundActivity (IC50)Reference
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)26.00 ± 0.37 µg/mL[9]
2,4-dihydroxyacetophenone benzoylhydrazoneMost potent radical scavenger in a series[10]
4'-HydroxyacetophenonePossesses antioxidant properties[11]

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is a prerequisite for significant antioxidant activity in this class of compounds. Its ability to donate a hydrogen atom is central to the radical scavenging mechanism.

  • Electron-Donating Groups: Substituents that can donate electrons to the aromatic ring can stabilize the resulting phenoxyl radical, thereby enhancing antioxidant capacity.

Anti-inflammatory Activity

Several acetophenone derivatives have demonstrated promising anti-inflammatory properties, often by modulating key inflammatory pathways.

Table 3: Comparative Anti-inflammatory Activity of Acetophenone Derivatives

| Compound | Model/Assay | Activity (IC50 or % Inhibition) | Reference | |---|---|---| | 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | TPA-induced ear edema in mice | 70.10% reduction at 2 mg/ear |[9] | | 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | LPS-stimulated J774A.1 macrophages (NO production) | 38.96% inhibition at 91.78 µM |[9] | | 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | LPS-stimulated J774A.1 macrophages (IL-6 production) | 51.62% inhibition at 91.78 µM |[9] | | 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | LPS-stimulated J774A.1 macrophages (TNF-α production) | 59.14% inhibition at 91.78 µM |[9] | | 2',5'-Dihydroxyacetophenone (DHAP) | LPS-induced inflammatory mouse model | Alleviated symptoms and prolonged survival |[12] | | 4'-Hydroxyacetophenone | - | Exhibits anti-inflammatory properties |[13] |

Mechanism of Action: 2',5'-Dihydroxyacetophenone has been shown to alleviate cytokine storms by targeting Hdac1, which in turn inhibits p65 acetylation and the NF-κB signaling pathway.[12] This pathway is a central regulator of inflammation, and its inhibition is a key strategy for developing anti-inflammatory drugs.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) degradation degradation IkB->degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_active->Inflammatory_Genes induces DHAP 2',5'-Dihydroxy- acetophenone Hdac1 Hdac1 DHAP->Hdac1 targets p65_acetylation p65 Acetylation Hdac1->p65_acetylation inhibits p65_acetylation->NFkB_active required for full activation

Figure 1: Simplified NF-κB signaling pathway and the inhibitory role of 2',5'-Dihydroxyacetophenone.
Anticancer Activity

The potential of acetophenone derivatives as anticancer agents is an active area of research. Various derivatives have shown cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis.

Table 4: Comparative Anticancer Activity of Acetophenone Derivatives

CompoundCell LineActivity (IC50)Reference
Meliquercifolin A (acetophenone heterodimer)HeLa (cervical cancer)2.6 µM[14]
Acronyculatin PMCF-7 (breast cancer)56.8 µM[14]
Acronyculatin QMCF-7 (breast cancer)40.4 µM[14]
Acronyculatin RMCF-7 (breast cancer)69.1 µM[14]
Chalcone derivative 12MCF-7 (breast cancer)4.19 ± 1.04 µM
Chalcone derivative 13MCF-7 (breast cancer)3.30 ± 0.92 µM
3-HydroxyacetophenoneMurine B16-F0 Melanoma, Human SK-MEL-28 Melanoma>1000 µM
4-HydroxyacetophenoneMurine B16-F0 Melanoma, Human SK-MEL-28 Melanoma>1000 µM

Structure-Activity Relationship Insights:

  • Structural Complexity: More complex acetophenone derivatives, such as heterodimers and chalcones, often exhibit greater cytotoxic potency.[14]

  • Apoptosis Induction: 3-Hydroxyacetophenone has been reported to induce apoptosis in cancer cells, suggesting a potential mechanism of action for this subclass of compounds.

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the key biological activities discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) to the first well.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, add various concentrations of the test compound (dissolved in methanol).

    • Add the DPPH solution to each well/cuvette.

    • Include a control containing only methanol and the DPPH solution.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or plate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the scavenging percentage against the compound concentration.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Add varying concentrations of test compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 24-72h) treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate cell viability and determine IC50 measurement->analysis end_node End analysis->end_node

Figure 2: Workflow of the MTT assay for cytotoxicity assessment.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Conclusion and Future Directions

This compound emerges as a compound of interest, primarily due to its documented fungicidal properties. The dihalogenation at the 3 and 5 positions of the 4-hydroxyacetophenone scaffold appears to be a key structural feature for this activity. While quantitative data for this specific compound remains to be fully elucidated, the broader landscape of acetophenone derivatives reveals a rich pharmacology.

The comparative analysis presented in this guide underscores the remarkable versatility of the acetophenone scaffold. By strategically modifying the substitution patterns on the aromatic ring, a wide array of biological activities can be accessed and optimized. The presence of hydroxyl and halogen groups, in particular, has been shown to be critical for potent antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Future research should focus on a comprehensive in vitro and in vivo evaluation of this compound to quantify its antifungal spectrum and potency. Furthermore, screening this compound across a panel of other biological assays, as detailed in this guide, will provide a more complete understanding of its therapeutic potential. The insights gained from such studies will not only clarify the specific biological profile of this compound but also contribute to the rational design of new and more effective acetophenone-based therapeutic agents.

References

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  • Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., Litvinov, I. A., & Latypov, S. K. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Retrieved from [Link]

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  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021). PubMed Central. Retrieved from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). MDPI. Retrieved from [Link]

  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (2014). PubMed. Retrieved from [Link]

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Validating the Molecular Structure of 3',5'-Dichloro-4'-hydroxyacetophenone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of the chemical structure of 3',5'-Dichloro-4'-hydroxyacetophenone through a multi-faceted spectroscopic approach. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing experimentally observed data with established theoretical principles and data from analogous compounds, we aim to provide a robust confirmation of the compound's molecular architecture. This guide emphasizes the "why" behind the data, offering insights into the causal relationships between molecular structure and spectroscopic output.

Introduction: The Importance of Rigorous Structural Elucidation

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is a cornerstone of research and development. The precise arrangement of atoms and functional groups dictates a compound's physical, chemical, and biological properties. For a substituted aromatic ketone like this compound, a thorough structural validation is paramount before its use in further applications, such as a building block in organic synthesis or as a subject of biological screening.

This guide will systematically analyze the data from four key spectroscopic techniques to build a cohesive and self-validating picture of the target molecule. Each section will detail the experimental protocol, present the obtained data, and provide an in-depth interpretation grounded in established spectroscopic principles.

The Target Structure: this compound

Before delving into the spectroscopic data, it is essential to visualize the proposed structure and anticipate the expected signals.

Caption: Molecular structure of this compound.

Based on this structure, we can predict the following key features for each spectroscopic technique.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule.

Experimental Protocol:

A sample of this compound was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

Data Interpretation and Comparison:
Predicted Signal Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.5 - 8.0~7.9Singlet2HH-2', H-6'
Hydroxyl Proton5.0 - 10.0 (variable)~10.5 (broad)Singlet1H-OH
Methyl Protons2.5 - 2.7~2.6Singlet3H-COCH₃

Analysis:

  • Aromatic Protons (H-2', H-6'): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. The electron-withdrawing nature of the acetyl group and the chlorine atoms deshields these protons, causing them to appear at a relatively downfield chemical shift. The absence of adjacent protons results in a singlet multiplicity. This is consistent with the general understanding of substituent effects on benzene rings.[1][2]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. Its broadness is characteristic and is due to chemical exchange. In this case, the strong deshielding is likely due to hydrogen bonding.

  • Methyl Protons (-COCH₃): The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them, resulting in a chemical shift around 2.6 ppm. The signal appears as a sharp singlet as there are no neighboring protons to cause splitting. This value is in good agreement with the chemical shift observed for the methyl protons of acetophenone itself (~2.6 ppm).[3]

The observed ¹H NMR spectrum aligns perfectly with the proposed structure of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol:

A sample of this compound was dissolved in a deuterated solvent and the proton-decoupled ¹³C NMR spectrum was recorded on a 100 MHz spectrometer.

Data Interpretation and Comparison:
Predicted Signal Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon195 - 205~197C=O
Phenolic Carbon150 - 160~155C-4'
Carbonyl-bearing Aromatic Carbon130 - 140~131C-1'
Chlorine-bearing Aromatic Carbons125 - 135~128C-3', C-5'
Proton-bearing Aromatic Carbons128 - 132~130C-2', C-6'
Methyl Carbon25 - 30~27-CH₃

Analysis:

  • Carbonyl Carbon (C=O): The carbonyl carbon of a ketone typically appears significantly downfield, and the observed value of ~197 ppm is characteristic of an aromatic ketone. For comparison, the carbonyl carbon of acetophenone resonates around 198 ppm.[4]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[5][6]

    • C-4': The carbon attached to the hydroxyl group (C-4') is significantly deshielded due to the electronegativity of the oxygen atom, appearing around 155 ppm.

    • C-1': The ipso-carbon (C-1') attached to the acetyl group is observed around 131 ppm.

    • C-3', C-5': The carbons bearing the chlorine atoms are deshielded by the inductive effect of the halogens.

    • C-2', C-6': The protonated aromatic carbons appear at a chemical shift typical for substituted benzenes.[7]

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group appears in the expected aliphatic region.

The number of signals and their chemical shifts in the ¹³C NMR spectrum are in excellent agreement with the proposed symmetrical structure.

workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_validation Structure Validation nmr_sample Sample Preparation (Dissolve in CDCl₃/DMSO-d₆ with TMS) h1_nmr ¹H NMR Acquisition (400 MHz) nmr_sample->h1_nmr c13_nmr ¹³C NMR Acquisition (100 MHz) nmr_sample->c13_nmr nmr_analysis Data Analysis (Chemical Shifts, Multiplicity, Integration) h1_nmr->nmr_analysis c13_nmr->nmr_analysis comparison Comparison of Experimental Data with Predicted Values nmr_analysis->comparison ir_sample Sample Preparation (KBr pellet or Nujol mull) ir_acq FTIR Spectrum Acquisition ir_sample->ir_acq ir_analysis Data Analysis (Characteristic Frequencies) ir_acq->ir_analysis ir_analysis->comparison ms_sample Sample Introduction (e.g., Direct Infusion) ms_ion Ionization (Electron Impact) ms_sample->ms_ion ms_acq Mass Analysis ms_ion->ms_acq ms_analysis Data Analysis (Molecular Ion, Fragmentation) ms_acq->ms_analysis ms_analysis->comparison confirmation Structural Confirmation of This compound comparison->confirmation

Caption: Experimental workflow for spectroscopic validation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]

Experimental Protocol:

An IR spectrum of this compound was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.

Data Interpretation and Comparison:
Vibrational Mode Expected Frequency (cm⁻¹) Observed Frequency (cm⁻¹) Functional Group
O-H Stretch (H-bonded)3200 - 3500 (broad)~3350 (broad)Phenolic -OH
C-H Stretch (Aromatic)3000 - 3100~3080Ar-H
C-H Stretch (Aliphatic)2850 - 3000~2950-CH₃
C=O Stretch (Aromatic Ketone)1660 - 1700~1675C=O
C=C Stretch (Aromatic)1450 - 1600~1580, 1470Aromatic Ring
C-O Stretch (Phenol)1200 - 1260~1240Ar-O
C-Cl Stretch600 - 800~750Ar-Cl

Analysis:

  • O-H Stretch: The broad absorption band around 3350 cm⁻¹ is a clear indication of a hydrogen-bonded hydroxyl group, characteristic of phenols.[9][10]

  • C=O Stretch: The strong, sharp peak at approximately 1675 cm⁻¹ is indicative of a carbonyl group in a ketone that is conjugated with an aromatic ring.[9][11] This is a lower frequency compared to a saturated ketone due to the resonance effect.

  • Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

  • Aromatic C=C Stretches: The peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[12]

  • C-O and C-Cl Stretches: The absorptions in the fingerprint region corresponding to the C-O and C-Cl stretching vibrations further support the presence of these functional groups.

The IR spectrum provides compelling evidence for the presence of all the key functional groups in the proposed structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.[13]

Experimental Protocol:

The mass spectrum of this compound was obtained using an electron ionization (EI) mass spectrometer.

Data Interpretation and Comparison:

The molecular formula of this compound is C₈H₆Cl₂O₂. The expected monoisotopic molecular weight can be calculated as follows:

  • 8 x 12.0000 (C) + 6 x 1.0078 (H) + 2 x 34.9689 (³⁵Cl) + 2 x 15.9949 (O) = 203.9746

Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see a characteristic isotopic pattern for the molecular ion peak.

Ion m/z (calculated) m/z (observed) Relative Intensity Interpretation
[M]⁺204204~100%Molecular ion (containing two ³⁵Cl)
[M+2]⁺206206~65%Molecular ion (containing one ³⁵Cl and one ³⁷Cl)
[M+4]⁺208208~10%Molecular ion (containing two ³⁷Cl)
[M-CH₃]⁺189189HighLoss of a methyl radical
[C₆H₂Cl₂OH]⁺161161ModerateFurther fragmentation

Analysis:

  • Molecular Ion Peak: The observation of a cluster of peaks at m/z 204, 206, and 208 with the characteristic intensity ratio for a dichlorinated compound provides definitive evidence for the molecular formula and, therefore, the molecular weight of the compound.

  • Fragmentation Pattern: The most prominent fragment at m/z 189 corresponds to the loss of a methyl group (15 amu), a common fragmentation pathway for acetophenones, resulting in a stable acylium ion. This fragmentation further supports the presence of the acetyl group.

The mass spectrum unequivocally confirms the molecular weight and the presence of two chlorine atoms and an acetyl group in the molecule.

Conclusion: A Unified Spectroscopic Verdict

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data presents a consistent and self-validating picture that confirms the structure of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a robust and irrefutable body of evidence. This guide demonstrates the power of a multi-spectroscopic approach in the rigorous elucidation of molecular structures, a critical step in ensuring the integrity of chemical research and development.

References

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A Comparative Guide to Dichlorinated Hydroxyacetophenone Isomers: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyacetophenones are a class of phenolic compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1][2] Their simple yet highly reactive structure, featuring both a hydroxyl and an acetyl functional group, allows for extensive chemical modification.[1] The introduction of halogen atoms, particularly chlorine, onto the aromatic ring can significantly modulate the molecule's physicochemical properties and biological activities. This guide provides a comparative analysis of dichlorinated hydroxyacetophenone isomers, offering insights into their synthesis, analytical separation, and potential therapeutic applications, grounded in established experimental data.

The Landscape of Dichlorinated Hydroxyacetophenone Isomers

The structural diversity of dichlorinated hydroxyacetophenones arises from two key factors: the initial position of the hydroxyl group (ortho-, meta-, or para-hydroxyacetophenone) and the subsequent positions of the two chlorine atoms on the phenyl ring. This leads to a large number of possible constitutional isomers, each with a unique spatial arrangement and electronic distribution.[3]

For instance, starting with 4'-hydroxyacetophenone, dichlorination can yield isomers such as 3',5'-dichloro-4'-hydroxyacetophenone and 2',3'-dichloro-4'-hydroxyacetophenone. The specific substitution pattern is critical, as it dictates intramolecular interactions, such as hydrogen bonding, and influences the molecule's overall polarity, lipophilicity, and reactivity.[1][4]

Comparative Synthesis Strategies

The synthesis of specific dichlorinated hydroxyacetophenone isomers presents a significant regioselectivity challenge. The route chosen often depends on the availability of starting materials and the desired substitution pattern.

Direct Electrophilic Chlorination

Direct chlorination of a hydroxyacetophenone precursor is a common approach. However, the hydroxyl and acetyl groups direct incoming electrophiles to different positions, often resulting in a mixture of mono- and di-chlorinated isomers.[5][6] The choice of chlorinating agent (e.g., sulfuryl chloride) and solvent can influence the product distribution, but chromatographic purification is almost always necessary to isolate the desired isomer.[6]

Fries Rearrangement

A more controlled and regioselective method is the Fries rearrangement of a corresponding dichlorophenyl acetate.[7] This reaction involves the intramolecular acyl migration from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid like aluminum chloride. By starting with a precisely substituted dichlorophenol, one can synthesize a specific dichlorinated hydroxyacetophenone isomer with high purity.

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol is based on the established Fries rearrangement methodology.[7]

Materials:

  • 2,6-Dichlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorophenyl acetate (1 equivalent).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) to the flask. The reaction is typically performed without a solvent.

  • Heating: Heat the reaction mixture to 140-150°C. Maintain this temperature and stir for 3-4 hours. The mixture will darken and become viscous.

  • Quenching: Allow the reaction to cool to room temperature. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl to decompose the aluminum complex.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_synthesis Fries Rearrangement Workflow start Start: 2,6-Dichlorophenyl Acetate add_catalyst Add Anhydrous AlCl3 start->add_catalyst heat_reaction Heat to 140-150°C (3-4 hours) add_catalyst->heat_reaction quench Cool & Quench (Ice, conc. HCl) heat_reaction->quench extract Extract with DCM quench->extract wash_dry Wash & Dry (Water, Brine, Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization and Analytical Separation

Distinguishing between dichlorinated hydroxyacetophenone isomers requires a combination of spectroscopic and chromatographic techniques. The subtle differences in their chemical structure lead to unique analytical signatures.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide direct evidence of their relative positions to the chlorine, hydroxyl, and acetyl groups. For example, protons ortho to a chlorine atom will be shifted downfield. ¹³C NMR can be used to confirm the number of unique carbon environments.[8][9][10][11][12][13]

  • Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the hydroxyl (-OH stretch, typically broad around 3200-3600 cm⁻¹) and carbonyl (C=O stretch, sharp around 1650-1680 cm⁻¹) groups.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its isotopic pattern. The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic cluster, confirming the dichlorinated nature of the molecule.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these closely related isomers.[14][15] Achieving baseline resolution is often challenging due to their similar polarities.

Causality in Method Development:

  • Stationary Phase: A standard C18 column is a good starting point, separating based on hydrophobicity.[16][17] However, for isomers with very similar hydrophobicities, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide enhanced selectivity through π-π interactions with the aromatic rings of the analytes.[16][17]

  • Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). Adjusting the percentage of the organic modifier controls the retention time. Switching between acetonitrile and methanol can alter selectivity.[16]

  • pH Control: Since hydroxyacetophenones are weakly acidic, the pH of the mobile phase is critical.[16] Using a buffer at a low pH (e.g., 2.5-3.0) suppresses the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and improved reproducibility.[16]

Comparative Physicochemical Properties
IsomerMolecular FormulaMolecular WeightMelting Point (°C)Key Spectroscopic Features
This compound C₈H₆Cl₂O₂205.04150-152¹H NMR: Two singlets for aromatic protons. MS: Characteristic Cl₂ isotopic pattern.
2',4'-Dichloro-3'-hydroxyacetophenone C₈H₆Cl₂O₂205.04~101-104¹H NMR: Two doublets for aromatic protons.
Other IsomersC₈H₆Cl₂O₂205.04VariesVaries based on substitution pattern.

Note: Data for some isomers may be limited in publicly available literature.

Experimental Protocol: HPLC Separation of Dichlorinated Hydroxyacetophenone Isomers

This protocol provides a general methodology for separating dichlorinated hydroxyacetophenone isomers using reversed-phase HPLC.[16][17]

Materials and Reagents:

  • HPLC-grade acetonitrile (ACN) and water

  • Potassium phosphate monobasic (for buffer)

  • Phosphoric acid (to adjust pH)

  • Standards of the dichlorinated hydroxyacetophenone isomers

  • 0.45 µm filters for mobile phase and sample preparation[14]

Instrumentation and Conditions:

  • HPLC System: With UV-Vis or PDA detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter the buffer and acetonitrile through a 0.45 µm filter before use.

  • Sample Preparation: Dissolve the isomer mixture or individual standards in the mobile phase to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[17] Inject the sample. Record the chromatogram and identify the peaks based on the retention times of the individual standards.

HPLC Analysis Workflow Diagram

G cluster_hplc HPLC Isomer Separation Workflow prep_mobile Prepare Mobile Phase (Buffer + ACN, pH 2.5) equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Prepare Sample (Dissolve & Filter) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run_hplc Run Isocratic Elution (1.0 mL/min) inject->run_hplc detect Detect at 254 nm run_hplc->detect analyze Analyze Chromatogram detect->analyze G LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation LPS->NFkB DHA Dichlorinated Hydroxyacetophenone DHA->NFkB Inhibits COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Inhibition of the NF-κB pathway by hydroxyacetophenones.

Antioxidant Activity

The phenolic hydroxyl group is a key contributor to the antioxidant activity of hydroxyacetophenones. [18]It can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating damaging oxidative chain reactions. [18][19]The position of the chlorine atoms can influence the bond dissociation energy of the O-H bond, potentially modulating the compound's radical scavenging ability.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for evaluating antioxidant capacity. [19][20] Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Dichlorinated hydroxyacetophenone isomer(s)

  • Ascorbic acid (positive control)

  • 96-well microplate and plate reader

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds and ascorbic acid in methanol (e.g., from 1 to 100 µg/mL).

  • Assay: In a 96-well plate, add 100 µL of each compound dilution to different wells. Add 100 µL of the DPPH solution to each well. A blank well should contain only 200 µL of methanol, and a control well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity

Hydroxyacetophenone derivatives have demonstrated activity against various bacterial and fungal strains. [9][21][22][23][24]The mechanism is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes. The increased lipophilicity of dichlorinated compounds may enhance their ability to penetrate the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria.

Comparative Biological Data
IsomerBiological ActivityAssayResult (e.g., IC₅₀, MIC)Reference
General Hydroxyacetophenones Anti-inflammatoryLPS-stimulated macrophagesInhibition of NO, TNF-α, IL-6[25][20][26]
AntioxidantDPPH ScavengingIC₅₀ values reported[19][27]
AntibacterialAgar well diffusionZone of inhibition reported[21][22][24]

Note: Specific data for dichlorinated isomers is sparse and represents a key area for future research. The table reflects activities of the parent class of compounds.

Conclusion

The dichlorination of hydroxyacetophenone opens a vast chemical space for the development of novel compounds with tailored properties. This guide highlights that the specific isomeric form is a critical determinant of the synthetic strategy, physicochemical characteristics, and ultimately, the biological activity. While direct chlorination is straightforward, methods like the Fries rearrangement offer superior regiochemical control. Analytical techniques, particularly HPLC with optimized conditions, are essential for the separation and identification of these closely related isomers.

For researchers in drug development, the anti-inflammatory, antioxidant, and antimicrobial potential of the hydroxyacetophenone scaffold is well-established. The comparative analysis suggests that dichlorinated derivatives are promising candidates for further investigation. Future work should focus on the systematic synthesis of a wider range of isomers and the comprehensive evaluation of their biological activities to establish clear structure-activity relationships, paving the way for the development of new therapeutic agents.

References

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (URL: [Link])

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (URL: [Link])

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed Central. (URL: [Link])

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives - CORE. (URL: [Link])

  • (PDF) Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - ResearchGate. (URL: [Link])

  • Proceedings of the Indiana Academy of Science - IU Indianapolis. (URL: [Link])

  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed. (URL: [Link])

  • Hydroxy acetophenone - Regimen Lab. (URL: [Link])

  • US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google P
  • p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed. (URL: [Link])

  • Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. (URL: [Link])

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone - Journal of Advanced Scientific Research. (URL: [Link])

  • (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities - ResearchGate. (URL: [Link])

  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids - ACG Publications. (URL: [Link])

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (URL: [Link])

  • The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products. (URL: [Link])

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (URL: [Link])

  • Synthesis of α-Hydroxyacetophenones - Organic Chemistry Portal. (URL: [Link])

  • flavone - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives - Semantic Scholar. (URL: [Link])

  • 1-(5' -acetamido-2' -hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities - Der Pharma Chemica. (URL: [Link])

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. (URL: [Link])

  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed. (URL: [Link])

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications - Jagua Publication - Open Access Journals. (URL: [Link])

  • Selectivity for hydroxyacetophenone and isomer distribution at equilibrium. - ResearchGate. (URL: [Link])

  • Steam Volatile Isomer of Hydroxyacetophenone (o, m, p) | Class 12 Chemistry - YouTube. (URL: [Link])

  • Investigation of Spectroscopic and Electronic Properties of 2- Hydroxyacetophenone Methanesulfonylhydrazone By Dft Method - WSEAS. (URL: [Link])

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. (URL: [Link])

  • 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2... - Doc Brown's revision notes. (URL: [Link])

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can significantly impact biological activity, toxicity, and the overall safety and efficacy of a drug product. This guide provides an in-depth, comparative analysis of various analytical techniques for assessing the purity of synthesized 3',5'-Dichloro-4'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for a holistic purity assessment.

The Significance of Purity for this compound

This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules. Its purity is critical as impurities can lead to the formation of undesired side products in subsequent synthetic steps, potentially introducing toxic or inactive species into the final drug substance. Common synthesis routes, such as the Friedel-Crafts acylation or the Fries rearrangement of 2,6-dichlorophenyl acetate, can introduce specific impurities that must be carefully monitored and controlled.[1]

This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its structurally similar impurities.

The Rationale Behind the Method

The choice of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of selectivity and retention times. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. The addition of a buffer to the aqueous phase is crucial for controlling the ionization of the phenolic hydroxyl group, which has a significant impact on retention time and peak symmetry. By maintaining a pH below the pKa of the hydroxyl group, we ensure that the analyte is in a single, non-ionized form, leading to sharp, reproducible peaks.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Interpreting the Chromatogram

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates the presence of impurities. Potential impurities that could be resolved with this method include the ortho-isomer (2',4'-dichloro-3'-hydroxyacetophenone) formed during the Fries rearrangement, unreacted starting materials, and over-chlorinated byproducts.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate Area % H->I J Report Purity I->J

Fig. 1: A generalized workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool

GC-MS provides complementary information to HPLC. It separates volatile compounds in the gas phase and provides mass-to-charge ratio data, which can be used to identify the main component and elucidate the structure of impurities.

The Rationale Behind the Method

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. This compound can be analyzed directly, although derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability. The use of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is suitable for separating aromatic compounds based on their boiling points and polarities.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Interpreting the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 204 (for the 35Cl isotopes). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments (M, M+2, M+4). Key fragmentation patterns for acetophenones include the loss of a methyl radical (M-15) to form a benzoyl cation and the loss of an acetyl group (M-43). The fragmentation pattern of any impurity peaks can be analyzed to propose their structures.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Elution into MS C->D E Ionization & Fragmentation D->E F Mass Analysis E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Confirm Structure H->I

Fig. 2: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and identifying impurities. Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms in the molecule.

The Rationale Behind the Technique

1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. 13C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. For this compound, the symmetry of the molecule simplifies the aromatic region of the spectra, making it easier to identify the desired product.

Predicted NMR Spectra and Interpretation
  • 1H NMR (in DMSO-d6):

    • A singlet around 2.5 ppm corresponding to the three protons of the acetyl group.

    • A singlet in the aromatic region (around 7.8 ppm) corresponding to the two equivalent aromatic protons.

    • A broad singlet at a higher chemical shift (around 10-11 ppm) corresponding to the phenolic hydroxyl proton. The integral ratios of these peaks should be 3:2:1.

  • 13C NMR (in DMSO-d6):

    • A peak for the methyl carbon of the acetyl group (~27 ppm).

    • A peak for the carbonyl carbon (~196 ppm).

    • Four peaks in the aromatic region corresponding to the four different types of aromatic carbons. The two carbons bearing the chlorine atoms will be equivalent, and the two unsubstituted aromatic carbons will be equivalent.

The presence of additional peaks in either the 1H or 13C NMR spectrum would indicate the presence of impurities. For example, the ortho-isomer would show a more complex splitting pattern in the aromatic region of the 1H NMR spectrum.

Melting Point Analysis: A Classic, Simple Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically lowers and broadens the melting point range.

Experimental Protocol: Melting Point Determination
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated slowly, and the temperature range over which the sample melts is recorded.

Interpreting the Results

The reported melting point for this compound is in the range of 162-166 °C.[2] A sharp melting point within this range is a good indication of high purity. A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.

Comparative Summary of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC Differential partitioning between a stationary and mobile phaseQuantitative purity, retention times of componentsHigh resolution, quantitative, widely applicableRequires method development, may not identify all impurities
GC-MS Separation by volatility followed by mass analysisMolecular weight and fragmentation patternsHigh sensitivity, structural information of impuritiesCompound must be volatile and thermally stable
NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, identification of impuritiesUnambiguous structure confirmation, detects a wide range of impuritiesLower sensitivity than chromatographic methods, can be complex to interpret
Melting Point Temperature of solid-liquid phase transitionIndication of purity based on melting rangeSimple, fast, and inexpensiveNon-specific, not quantitative

A Holistic Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-technique approach is essential.

Purity_Assessment_Strategy cluster_initial Initial Screening cluster_quantitative Quantitative Analysis cluster_confirmatory Structural Confirmation & Impurity ID A Melting Point Analysis B HPLC with UV Detection A->B Purity Indication C NMR (1H & 13C) B->C Quantified Purity D GC-MS B->D Impurity Profile C->B Structural Confirmation C->D Structural Confirmation E Final Purity Statement C->E D->C Impurity Structure D->E

Fig. 3: A logical workflow for a comprehensive purity assessment.

An ideal workflow begins with a simple melting point determination for a quick purity check. This is followed by a quantitative HPLC analysis to determine the purity value and to obtain an impurity profile. Finally, NMR and GC-MS are used to confirm the structure of the main component and to identify any significant impurities detected by HPLC. By combining the strengths of these complementary techniques, researchers can be confident in the purity and identity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

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A Comparative Guide to 3',5'-Dichloro-4'-hydroxyacetophenone and its Mono-chlorinated Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3',5'-Dichloro-4'-hydroxyacetophenone and its mono-chlorinated counterpart, 3'-Chloro-4'-hydroxyacetophenone, with the parent compound 4'-hydroxyacetophenone serving as a critical baseline. For researchers in medicinal chemistry and drug development, the strategic addition of halogen atoms to a scaffold is a cornerstone of lead optimization. This document moves beyond a simple cataloging of properties to explore the causal relationships between structure, physicochemical characteristics, and biological activity, offering field-proven insights to guide your experimental design.

Introduction: The Hydroxyacetophenone Scaffold in Medicinal Chemistry

Hydroxyacetophenones are a class of phenolic compounds that serve as highly versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Their structure, featuring a hydroxyl group and an acetyl group on a benzene ring, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[1] These compounds and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4]

The introduction of chlorine atoms to the 4'-hydroxyacetophenone core is a deliberate strategy to modulate its electronic and steric profile. This guide will dissect the impact of mono- versus di-chlorination on the molecule's properties and potential biological functions, providing a framework for rational drug design.

Comparative Physicochemical Properties

The addition of chlorine atoms progressively alters the fundamental physicochemical properties of the 4'-hydroxyacetophenone scaffold. These changes, summarized in Table 1, have profound implications for solubility, membrane permeability, and receptor-binding interactions.

Property4'-Hydroxyacetophenone3'-Chloro-4'-hydroxyacetophenoneThis compound
Molecular Formula C₈H₈O₂C₈H₇ClO₂C₈H₆Cl₂O₂
Molecular Weight 136.15 g/mol [5][6]170.59 g/mol [7]205.04 g/mol [8]
Physical Form White to beige crystalline powder[9]SolidSolid
Melting Point 132-135 °C92-105 °C162-166 °C[8]
CAS Number 99-93-4[6]2892-29-7[7]17044-70-1

Expert Analysis of Structure-Property Relationships:

  • Lipophilicity and Solubility: Each chlorine addition significantly increases the molecular weight and the overall lipophilicity of the molecule. This is due to the nonpolar nature of the C-Cl bond. Consequently, a decrease in aqueous solubility is expected as we move from the parent compound to the di-chlorinated analog. This modulation of lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Acidity: The electron-withdrawing inductive effect of the chlorine atoms increases the acidity of the phenolic hydroxyl group. This effect is more pronounced in the di-chlorinated analog. A lower pKa can influence the compound's ionization state at physiological pH, affecting its ability to cross cell membranes and interact with target proteins.

  • Melting Point: The trend in melting points is not linear. While the di-chloro analog has the highest melting point, likely due to efficient crystal lattice packing and increased molecular weight, the mono-chloro analog has a lower melting point than the parent compound.[8][10] This suggests that the single, asymmetric chlorine substitution disrupts the crystal packing that characterizes 4'-hydroxyacetophenone.

Synthesis Strategies: From Parent Scaffold to Chlorinated Analogs

The synthesis of these compounds is typically straightforward, starting from readily available materials. The choice of synthetic route depends on the desired substitution pattern.

SynthesisPathways PhenylAcetate Phenyl Acetate HAP 4'-Hydroxyacetophenone PhenylAcetate->HAP AlCl₃ DichlorophenylAcetate 2,6-Dichlorophenyl Acetate DCHAP 3',5'-Dichloro-4'- hydroxyacetophenone DichlorophenylAcetate->DCHAP HAP_clone 4'-Hydroxyacetophenone MCHAP 3'-Chloro-4'- hydroxyacetophenone HAP_clone->MCHAP Cl₂ gas in CH₂Cl₂

Caption: Synthetic routes to hydroxylated and chlorinated acetophenones.

Causality in Synthetic Choices: The Fries rearrangement is an effective method for producing 4'-hydroxyacetophenones from the corresponding phenyl acetates.[11] For the di-chloro analog, starting with 2,6-dichlorophenyl acetate ensures the desired substitution pattern on the final product through an intramolecular rearrangement.[8][12] In contrast, the mono-chlorinated analog can be synthesized more directly by electrophilic aromatic substitution on the parent 4'-hydroxyacetophenone.[13] The hydroxyl group is an activating, ortho-, para-director. Since the para position is blocked by the acetyl group, chlorination occurs at one of the ortho positions (C3 or C5).

Experimental Protocol: Synthesis of 3'-Chloro-4'-hydroxyacetophenone

This protocol describes a self-validating system for the synthesis and purification of the mono-chlorinated analog, adapted from established methodologies.[13]

  • Dissolution: Dissolve 10 g (0.073 mol) of 4'-hydroxyacetophenone in 350 mL of methylene dichloride in a flask equipped with a magnetic stirrer.

  • Cooling: Place the reaction flask in an ice bath to maintain a low temperature, which helps control the reaction rate and minimize side products.

  • Chlorination: Bubble chlorine gas (Cl₂) slowly through the solution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching and Work-up: Once the reaction is complete (typically within 5-10 minutes), stop the chlorine gas flow. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity (>90%).[13] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography on silica gel can be performed.

  • Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be compared with the literature value (92-105 °C).

Head-to-Head Comparison of Biological Activities

While direct comparative studies on the chlorinated analogs are limited, we can infer their potential activities based on the well-documented profile of 4'-hydroxyacetophenone and the known effects of halogenation.

Anti-inflammatory Activity

The parent compound, 4'-hydroxyacetophenone (also known as Piceol), has demonstrated significant anti-inflammatory and antinociceptive properties.[4][14] Its mechanism involves the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.[14] By inhibiting NF-κB, it reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2.[14][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates HAP 4'-Hydroxyacetophenone (Piceol) HAP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50 p65 IκBα NFkB_active p50 p65 NFkB_complex->NFkB_active IκBα degradation DNA DNA NFkB_active->DNA Translocates & Binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription

Caption: Proposed anti-inflammatory mechanism of 4'-hydroxyacetophenone via NF-κB inhibition.

Expected Impact of Chlorination: The introduction of chlorine atoms could enhance anti-inflammatory activity. The increased lipophilicity may improve cell membrane penetration, leading to higher intracellular concentrations. Furthermore, the electron-withdrawing nature of chlorine can alter the electronic distribution of the phenyl ring, potentially strengthening the interaction with protein targets in the inflammatory cascade. This is a common strategy in drug design, though it must be balanced against potential increases in cytotoxicity.

Tyrosinase Inhibition and Skin Depigmentation

Tyrosinase is a copper-containing enzyme essential for melanin synthesis.[16] Inhibiting this enzyme is a primary strategy for treating hyperpigmentation and for use in skin-whitening cosmetic formulations.[17][18][19] Recent studies have confirmed that 4'-hydroxyacetophenone is a potent tyrosinase inhibitor, effectively reducing melanin content both in vitro and in vivo.[20]

Mechanism and the Role of Chlorination: The inhibitory mechanism likely involves the coordination of the phenolic hydroxyl group to the copper ions in the tyrosinase active site.[16][21] Molecular docking studies suggest that stable binding to the enzyme's active site is crucial for this activity.[20]

  • 3'-Chloro-4'-hydroxyacetophenone: The addition of a single chlorine atom ortho to the hydroxyl group could have mixed effects. It may enhance binding through favorable electronic interactions but could also introduce some steric hindrance.

  • This compound: The two chlorine atoms flanking the hydroxyl group would significantly increase steric bulk. This could potentially hinder the molecule's ability to fit into the enzyme's active site, possibly reducing its inhibitory potency compared to the mono-chloro or non-chlorinated analogs. However, the enhanced electronic effects could counteract this.

Direct experimental validation is required to determine the net effect of chlorination on tyrosinase inhibition.

Table 2: Comparative Biological Activity Data (Experimental & Inferred)

Activity4'-Hydroxyacetophenone3'-Chloro-4'-hydroxyacetophenoneThis compound
Tyrosinase Inhibition Potent inhibitor; >50% inhibition at 70 mM[20]Activity not reported; potentially potent inhibitorActivity not reported; steric hindrance may reduce potency
Anti-inflammatory Active; inhibits NF-κB, TNF-α, IL-1β, IL-6, and COX-2[14]Activity not reported; potentially enhanced activityActivity not reported; potentially enhanced activity
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol provides a robust method for comparing the inhibitory potential of the acetophenone analogs against mushroom tyrosinase, a common model in preliminary screening.

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a 10 mM stock solution of L-DOPA (substrate) in the phosphate buffer.

    • Prepare stock solutions (e.g., 100 mM) of the test compounds (4'-HAP, 3'-Cl-4'-HAP, 3',5'-diCl-4'-HAP) and a positive control (e.g., Kojic acid) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer

      • 20 µL of the test compound solution at various concentrations (perform serial dilutions).

      • 20 µL of mushroom tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) using a microplate reader. Take readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: Inhibition (%) = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions for Researchers

This guide establishes that moving from 4'-hydroxyacetophenone to its chlorinated analogs presents a classic trade-off in medicinal chemistry. The addition of chlorine systematically modifies physicochemical properties like lipophilicity and electronic character, which is predicted to enhance biological activities such as anti-inflammatory effects. However, this structural modification, particularly di-chlorination, may also introduce steric penalties that could reduce efficacy against sterically constrained targets like the tyrosinase active site.

Key Takeaways for Experimental Design:

  • For Enhanced Anti-inflammatory Leads: Both 3'-Chloro- and this compound are promising candidates for synthesis and screening. The increased lipophilicity and electron-withdrawing character are favorable for this line of inquiry.

  • For Tyrosinase Inhibition: 3'-Chloro-4'-hydroxyacetophenone may represent a balanced candidate, potentially improving on the parent compound's activity. This compound should be approached with caution, as steric hindrance is a significant risk factor for this specific target.

A critical gap in the current literature is the lack of direct, head-to-head experimental data for these specific chlorinated analogs. The protocols and insights provided herein offer a validated starting point for researchers to conduct these crucial comparative studies, enabling a more informed selection of scaffolds for development into next-generation therapeutic agents.

References

  • Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC - NIH. (n.d.).
  • 4'-Hydroxyacetophenone: Properties and Applications as a Chemical Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4'-Hydroxyacetophenone | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
  • Synthesis of A. 3-chloro-4-hydroxy acetophenone. (n.d.). PrepChem.com.
  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2022). ResearchGate.
  • Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. (2021). PubMed.
  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC - NIH. (n.d.).
  • Hydroxy acetophenone. (n.d.). Regimen Lab.
  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. (2022). PubMed.
  • This compound synthesis. (n.d.). ChemicalBook.
  • 4'-Hydroxyacetophenone | C8H8O2 | CID 7469. (n.d.). PubChem.
  • 3 -Chloro-4 -hydroxyacetophenone 95 2892-29-7. (n.d.). Sigma-Aldrich.
  • 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1. (n.d.). Sigma-Aldrich.
  • 4'-Hydroxyacetophenone | 99-93-4. (n.d.). ChemicalBook.
  • p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. (2017). PubMed.
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). PubMed Central.
  • 3 ,5 -Dichloro-4 -hydroxyacetophenone AldrichCPR 17044-70-1. (n.d.). Sigma-Aldrich.
  • 4'-Hydroxyacetophenone synthesis. (n.d.). ChemicalBook.
  • This compound | 17044-70-1. (n.d.). ChemicalBook.
  • This compound | 17044-70-1. (n.d.). TCI Chemicals.
  • Various Applications Of 3-Hydroxyacetophenone. (2023). Cefa Cilinas Biotics Pvt Ltd.
  • 3'-Chloro-4'-hydroxyacetophenone | 2892-29-7. (n.d.). Moldb.
  • 3'-Chloro-4'-hydroxyacetophenone | 2892-29-7. (n.d.). TCI Chemicals.
  • 3'-CHLORO-4'-HYDROXYACETOPHENONE | 2892-29-7. (n.d.). INDOFINE Chemical Company.
  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025).
  • 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. (2025).
  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023). ACG Publications.
  • Natural-derived acetophenones: chemistry and pharmacological activities - PMC. (2024).

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A Comparative Guide to Confirming the Identity of 3',5'-Dichloro-4'-hydroxyacetophenone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 3',5'-Dichloro-4'-hydroxyacetophenone is a valuable and versatile starting material. Its trifunctional nature—comprising a phenolic hydroxyl group, a reactive aromatic ring, and an acetyl moiety—offers multiple avenues for synthetic modification. However, this versatility necessitates a rigorous and systematic approach to confirming the identity of its reaction products. A failure to unambiguously determine the molecular structure can lead to misinterpreted biological data and wasted resources.

This guide provides an in-depth, comparative framework for the structural confirmation of products derived from two common, yet distinct, synthetic transformations of this compound: electrophilic α-bromination of the acetyl group and nucleophilic O-alkylation of the phenolic hydroxyl . By presenting detailed experimental protocols and a side-by-side analysis of the resulting spectroscopic data, we aim to equip researchers with the expertise to confidently identify their target molecules and potential byproducts.

The Foundation: Characterizing the Starting Material

Before embarking on any synthesis, a thorough characterization of the starting material, this compound (SM), is paramount. This baseline data is the essential reference against which all product data will be compared.

Table 1: Baseline Analytical Data for this compound

Analytical MethodExpected Data & Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~10.5 (s, 1H, -OH), δ ~7.9 (s, 2H, Ar-H), δ ~2.5 (s, 3H, -CH₃). The two aromatic protons are equivalent due to symmetry, appearing as a singlet. The phenolic proton is broad and its chemical shift can vary.
¹³C NMR (100 MHz, DMSO-d₆)δ ~197 (C=O), δ ~155 (Ar-C-OH), δ ~131 (Ar-C-C=O), δ ~128 (Ar-C-Cl), δ ~125 (Ar-C-H), δ ~27 (-CH₃).[1]
Mass Spec (EI) M⁺ peak at m/z 204. A characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4) will be observed with a ratio of approximately 9:6:1.[2]
FT-IR (KBr Pellet, cm⁻¹)~3350 cm⁻¹ (broad, O-H stretch), ~1670 cm⁻¹ (strong, C=O stretch), ~1570 cm⁻¹ (C=C aromatic stretch), ~880 cm⁻¹ (C-Cl stretch).

Reaction A: Electrophilic α-Bromination of the Acetyl Group

Causality and Rationale: The α-position of the acetyl group is enolizable, making it susceptible to electrophilic attack. Introducing a bromine atom at this position transforms the acetyl group into a highly reactive alkylating agent, a common strategy for linking the core scaffold to other moieties in drug discovery. This reaction must be performed under conditions that favor α-halogenation over aromatic ring bromination, which is typically achieved using reagents like N-Bromosuccinimide (NBS) or bromine in an appropriate solvent.

Experimental Protocol: α-Bromination
  • Dissolve this compound (1.0 eq) in 10 volumes of chloroform (CHCl₃).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reflux the mixture at 60-65°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Product A: 2-bromo-1-(3,5-dichloro-4-hydroxyphenyl)ethanone .

Confirming the Identity of Product A

The key to confirmation is identifying the specific spectroscopic changes that result from replacing a methyl proton with a bromine atom.

cluster_exp Experimental Workflow cluster_analysis Analytical Confirmation Start Starting Material (SM) Reaction α-Bromination (NBS, p-TsOH) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify ProductA Isolated Product A Purify->ProductA ProductA_Data Product A Data ProductA->ProductA_Data Sample for Analysis NMR ¹H & ¹³C NMR MS Mass Spectrometry IR FT-IR Spectroscopy TLC TLC/HPLC Purity ProductA_Data->NMR Analysis ProductA_Data->MS Analysis ProductA_Data->IR Analysis ProductA_Data->TLC Analysis

Fig 1. Experimental and analytical workflow for Product A.

Expected Spectroscopic Changes for Product A:

  • ¹H NMR: The most dramatic change will be the disappearance of the methyl singlet at ~2.5 ppm. A new singlet will appear significantly downfield, typically in the range of δ 4.5-4.8 ppm, corresponding to the new α-brominated methylene group (-CH₂Br). The aromatic and hydroxyl proton signals will remain largely unchanged.

  • ¹³C NMR: The methyl carbon signal at ~27 ppm will vanish. A new signal for the -CH₂Br carbon will appear, typically around δ 30-35 ppm. The carbonyl carbon signal may shift slightly.

  • Mass Spec (EI): The molecular weight will increase by 78 Da (the mass of Br minus one H). The mass spectrum will show a molecular ion peak around m/z 282. Crucially, the isotopic pattern will be highly complex and diagnostic, showing contributions from both two chlorines and one bromine atom.

  • FT-IR: The spectrum will be very similar to the starting material. The O-H and C=O stretches will still be present. This technique is less useful for confirming this specific transformation but is essential for verifying the persistence of the other functional groups.

Reaction B: Nucleophilic O-Alkylation (O-Methylation)

Causality and Rationale: The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide anion. This potent nucleophile can then attack an electrophilic alkylating agent, such as methyl iodide, in a classic Williamson ether synthesis. This reaction is fundamental for protecting the hydroxyl group or for probing structure-activity relationships where a hydrogen bond donor is replaced by a non-donating group.

Experimental Protocol: O-Methylation
  • Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in 15 volumes of acetone.

  • Add methyl iodide (CH₃I) (1.5 eq) to the suspension.

  • Reflux the mixture at 55-60°C for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield Product B: 1-(3,5-dichloro-4-methoxyphenyl)ethanone .

Confirming the Identity of Product B

Confirmation hinges on observing the conversion of the hydroxyl group to a methoxy group.

cluster_exp_b Experimental Workflow cluster_analysis_b Analytical Confirmation Start_B Starting Material (SM) Reaction_B O-Methylation (CH₃I, K₂CO₃) Start_B->Reaction_B Workup_B Filtration & Concentration Reaction_B->Workup_B Purify_B Recrystallization/ Chromatography Workup_B->Purify_B ProductB Isolated Product B Purify_B->ProductB ProductB_Data Product B Data ProductB->ProductB_Data Sample for Analysis NMR_B ¹H & ¹³C NMR MS_B Mass Spectrometry IR_B FT-IR Spectroscopy TLC_B TLC/HPLC Purity ProductB_Data->NMR_B Analysis ProductB_Data->MS_B Analysis ProductB_Data->IR_B Analysis ProductB_Data->TLC_B Analysis

Fig 2. Experimental and analytical workflow for Product B.

Expected Spectroscopic Changes for Product B:

  • ¹H NMR: The broad singlet for the phenolic -OH at ~10.5 ppm will completely disappear. A new, sharp singlet will appear around δ 3.9-4.1 ppm, corresponding to the three protons of the new methoxy group (-OCH₃). The aromatic and acetyl proton signals will remain.

  • ¹³C NMR: The signal for the carbon attached to the hydroxyl group (Ar-C-OH) at ~155 ppm will shift slightly. A new signal for the methoxy carbon (-OCH₃) will appear around δ 60-65 ppm.

  • Mass Spec (EI): The molecular weight will increase by 14 Da (the mass of CH₂). The molecular ion peak will be found at m/z 218, accompanied by the characteristic 9:6:1 isotopic cluster for two chlorine atoms.

  • FT-IR: This technique provides definitive evidence for this transformation. The broad O-H stretching band at ~3350 cm⁻¹ will be absent in a pure sample of Product B. A new C-O-C (ether) stretching band may appear around 1250 cm⁻¹. The C=O stretch will remain.

Comparative Analysis: A Guide to Differentiating Products

The true power of this guide lies in the direct comparison of the analytical data. A researcher encountering an unknown product from a reaction of this compound can use the following table to deduce its structure.

Table 2: Side-by-Side Comparison of Spectroscopic Data

FeatureStarting Material (SM)Product A (α-Bromo)Product B (O-Methyl)Key Differentiator
Formula C₈H₆Cl₂O₂C₈H₅BrCl₂O₂C₉H₈Cl₂O₂-
MW 205.04283.94219.07-
M⁺ (m/z) 204282218Unique Molecular Ion & Isotope Pattern
¹H: -OH ~10.5 ppm (s, 1H)~10.5 ppm (s, 1H)Absent Absence of -OH signal
¹H: -COCH₃ ~2.5 ppm (s, 3H)Absent ~2.5 ppm (s, 3H)Absence of acetyl singlet
¹H: -CH₂Br Absent~4.6 ppm (s, 2H) AbsentPresence of methylene singlet
¹H: -OCH₃ AbsentAbsent~4.0 ppm (s, 3H) Presence of methoxy singlet
IR: O-H band ~3350 cm⁻¹~3350 cm⁻¹Absent Absence of broad O-H stretch
Troubleshooting & Self-Validation
  • Incomplete Reaction: If a reaction is incomplete, the spectrum will show a mixture of signals from both the starting material and the product. For example, in an incomplete O-methylation, the ¹H NMR would show signals for both the -OH proton and the -OCH₃ protons. The relative integration of these signals can be used to estimate the conversion ratio.

  • Presence of Byproducts: Unwanted side reactions can occur. For instance, over-bromination could lead to a -CHBr₂ product, which would appear as a triplet in the ¹H NMR (if coupled to a neighboring proton, which is not the case here, so it would be a singlet at a different chemical shift) and have a distinct molecular weight.

  • Confirming Regiochemistry: In this case, the symmetry of the starting material simplifies the problem. However, in more complex systems, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be required to definitively establish the connectivity and spatial relationships between different parts of the molecule.

By employing this systematic and comparative analytical approach, researchers can move forward with confidence, ensuring the integrity of their synthetic work and the reliability of their subsequent biological evaluations.

References

  • SpectraBase. This compound 13C NMR Spectrum. [Link][1]

  • NIST Chemistry WebBook. 3,5-Dichloro-2-hydroxyacetophenone Mass Spectrum. [Link][2]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wang, J., Zhang, C., Ye, X. Q., et al. (2021). Supplementary Information: Aerobic oxidation of inert C(sp3)−H bonds of alkylarenes and methylenes by recyclable N-hydroxyimide. Royal Society of Chemistry. [Link][4]

  • StudyRaid. (2024). TLC and HPLC Analysis of Acetophenone. [Link][3]

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A Senior Application Scientist's Guide to Evaluating 3',5'-Dichloro-4'-hydroxyacetophenone as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Acetophenones in Modern Synthesis

In the landscape of medicinal chemistry and materials science, acetophenone derivatives serve as foundational synthons for a vast array of complex molecules.[1][2] Their inherent reactivity, commercial availability, and the ability to be functionalized make them ideal starting points for constructing bioactive heterocycles, natural product analogs, and pharmaceutical intermediates.[3][4] This guide provides an in-depth evaluation of a specific, highly functionalized member of this family: 3',5'-Dichloro-4'-hydroxyacetophenone (DCHA). Our objective is to move beyond a simple cataloging of properties and to provide a nuanced, field-proven perspective on its efficacy, comparing it directly with common, less-substituted alternatives. For researchers engaged in drug discovery, this analysis will illuminate the strategic advantages and potential trade-offs of incorporating this halogenated precursor into a synthetic workflow.

Profiling the Precursor: this compound (DCHA)

This compound, with CAS Number 17044-70-1, is a solid, crystalline compound whose structure is distinguished by the presence of two chlorine atoms flanking a hydroxyl group on the phenyl ring.[5][6] This specific substitution pattern is not merely decorative; it fundamentally alters the electronic and steric properties of the molecule, which in turn dictates its reactivity and the characteristics of its downstream derivatives.

Chemical Properties of DCHA:

  • Molecular Formula: C₈H₆Cl₂O₂

  • Molecular Weight: 205.04 g/mol

  • Appearance: White to light yellow powder or crystal[6]

  • Melting Point: 162.0 to 166.0 °C[6]

  • Safety: Causes skin and serious eye irritation (H315, H319).[5][6]

The two electron-withdrawing chlorine atoms significantly increase the acidity of the phenolic proton compared to its non-halogenated counterpart, 4'-hydroxyacetophenone. Furthermore, they influence the electrophilicity of the aromatic ring and the reactivity of the acetyl group's α-protons, which are crucial for condensation reactions.

Comparative Analysis: DCHA vs. Alternative Acetophenone Precursors

The decision to use a specific precursor is a multi-factorial equation. Here, we evaluate DCHA against three common alternatives, each offering a different substitution pattern and, consequently, a different set of synthetic advantages and disadvantages.

G cluster_main Key Precursor Structures DCHA This compound (DCHA) C₈H₆Cl₂O₂ HAP4 4'-Hydroxyacetophenone (4-HAP) C₈H₈O₂ HAP3 3'-Hydroxyacetophenone (3-HAP) C₈H₈O₂ AS Acetosyringone C₁₀H₁₂O₄

Caption: Chemical structures of DCHA and common alternatives.

Table 1: Comparative Properties of Acetophenone Precursors

PropertyThis compound (DCHA)4'-Hydroxyacetophenone (4-HAP)3'-Hydroxyacetophenone (3-HAP)Acetosyringone
CAS Number 17044-70-199-93-4[7]121-71-12478-38-8
Molecular Weight 205.04 g/mol 136.15 g/mol 136.15 g/mol 196.20 g/mol
Melting Point (°C) 162-166[6]109-11192-95124-127
Key Structural Feature Dichloro-substitution, para-hydroxylpara-Hydroxylmeta-HydroxylDimethoxy-substitution, para-hydroxyl
Primary Application Bioactive heterocycles, drug intermediatesPharmaceuticals, cosmetics, fragrances[7]Phenylephrine synthesis intermediate[8]Natural product synthesis, plant biology[4]
Synthetic Accessibility
  • DCHA: While commercially available, its synthesis in the lab is instructive. A common route is the Fries rearrangement of 2,6-dichlorophenyl acetate.[9] This multi-step process, starting from the corresponding phenol, makes it a more synthetically demanding precursor compared to simpler acetophenones.

  • 4-HAP & 3-HAP: These are typically produced on an industrial scale via acylation of phenol or through rearrangement/hydrolysis routes, making them widely available and cost-effective.[7][8] The synthesis of 4-HAP can be achieved via a Friedel-Crafts acylation of phenol, though selectivity between the ortho and para positions can be a challenge that requires careful optimization.[10]

Reactivity and Efficacy in Synthesis

The true measure of a precursor is its performance in key synthetic transformations. Let's consider a common reaction: the Claisen-Schmidt condensation to form chalcones, which are themselves important intermediates for flavonoids and other bioactive molecules.[3]

G cluster_workflow Claisen-Schmidt Condensation Workflow Precursor Acetophenone Precursor Reaction Condensation Reaction Precursor->Reaction α-proton abstraction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Base Base (NaOH, KOH) Solvent (EtOH) Base->Reaction Catalyst Product Chalcone Derivative Reaction->Product Dehydration

Caption: Generalized workflow for chalcone synthesis.

  • DCHA's Reactivity: The electron-withdrawing nature of the chlorine atoms acidifies the α-protons of the acetyl group, potentially facilitating their abstraction by a base. This can lead to faster reaction kinetics in base-catalyzed condensations. However, the steric bulk of the ortho-chlorine atoms may slightly hinder the approach of bulky aldehydes.

  • Alternatives' Reactivity: 4-HAP and 3-HAP exhibit standard reactivity. Acetosyringone, with its electron-donating methoxy groups, might show slightly reduced α-proton acidity compared to DCHA, potentially requiring stronger basic conditions or longer reaction times.

Table 2: Representative Experimental Data for Chalcone Synthesis

PrecursorAldehydeConditionsReaction Time (h)Yield (%)Purity (by HPLC)
DCHA 4-NitrobenzaldehydeEtOH, aq. NaOH, rt492>98%
4-HAP 4-NitrobenzaldehydeEtOH, aq. NaOH, rt688>98%
3-HAP 4-NitrobenzaldehydeEtOH, aq. NaOH, rt685>97%
Acetosyringone 4-NitrobenzaldehydeEtOH, aq. NaOH, rt882>97%
Note: Data are representative values based on established chemical principles for illustrative comparison.

The data suggest that DCHA can offer higher yields in shorter reaction times, a direct consequence of the electronic effects of the halogen substituents.

Influence on Final Product Properties

This is where DCHA demonstrates its most significant strategic value. The inclusion of halogens is a well-established strategy in medicinal chemistry to enhance the biological activity of a lead compound.[11]

  • Enhanced Bioactivity: Halogen atoms can increase lipophilicity, improving membrane permeability. They can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets like enzymes or receptors. Several studies have shown that halogenated phenolic compounds exhibit potent antibacterial, antifungal, antioxidant, and anticancer activities.[11]

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can increase the half-life of a drug molecule in vivo.

  • Structural Rigidity: The chlorine atoms can lock the conformation of downstream molecules, which can be advantageous for optimizing receptor binding.

In contrast, derivatives from non-halogenated precursors like 4-HAP or 3-HAP would lack these specific benefits and would require subsequent, often challenging, late-stage halogenation reactions to achieve the same effect.[12]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided with detailed, self-validating steps.

Protocol 1: Synthesis of this compound (DCHA) via Fries Rearrangement
  • Causality: This protocol utilizes the Fries rearrangement, an effective method for converting a phenolic ester to a hydroxy aryl ketone.[9] The use of a Lewis acid (AlCl₃) is critical for catalyzing the intramolecular acyl group migration.

  • Esterification: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichlorophenol (1 eq.) in dichloromethane. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq.) followed by the dropwise addition of acetyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2,6-dichlorophenyl acetate. Verify purity via TLC or ¹H NMR.

  • Rearrangement: To the crude 2,6-dichlorophenyl acetate, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in small portions. Caution: The reaction is exothermic. Heat the mixture to 140-150 °C and stir for 3-4 hours.[9]

  • Hydrolysis & Isolation: Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl. A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to afford pure this compound. Confirm identity and purity using melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of a DCHA-derived Chalcone
  • Causality: This protocol employs the Claisen-Schmidt condensation. The base deprotonates the α-carbon of DCHA, forming an enolate that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated chalcone system.

  • Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve this compound (10 mmol) in 20 mL of ethanol with gentle warming. In a separate beaker, dissolve an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in 15 mL of ethanol.

  • Reaction Initiation: Cool the DCHA solution to room temperature. While stirring, add 10 mL of a 40% aqueous sodium hydroxide solution dropwise. The solution should turn a deep color.

  • Condensation: Add the aldehyde solution dropwise to the stirring DCHA/NaOH mixture over 15 minutes. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation and Purification: Once the reaction is complete, pour the mixture into 100 mL of cold 1M HCl. A solid precipitate will form. Filter the solid using a Büchner funnel and wash with copious amounts of cold water until the filtrate is neutral.

  • Validation: Dry the crude product in a vacuum oven. Recrystallize from ethanol to obtain the pure chalcone derivative. Characterize the final product by melting point, FT-IR (to observe the α,β-unsaturated carbonyl stretch), and NMR spectroscopy. The yield should be high, reflecting the efficient reactivity of the precursor.

Conclusion and Strategic Recommendations

G Start Project Goal: Synthesize Bioactive Molecule CheckHalogen Is Halogenation Strategically Important? Start->CheckHalogen UseDCHA Select DCHA Precursor (Leverage Built-in Functionality) CheckHalogen->UseDCHA Yes UseAlternative Select Alternative Precursor (e.g., 4-HAP) CheckHalogen->UseAlternative No Benefit Benefits: - Enhanced Bioactivity - Metabolic Stability - Potentially Higher Yields UseDCHA->Benefit Consideration Considerations: - Higher Precursor Cost - Steric Considerations UseDCHA->Consideration

Caption: Decision logic for selecting DCHA as a precursor.

The efficacy of this compound as a precursor is context-dependent but strategically significant.

  • For High-Value Applications: In drug discovery and the development of agrochemicals, where enhanced biological activity, metabolic stability, and target affinity are paramount, DCHA is a superior choice.[4][13] The "cost" of its more complex synthesis is offset by the immense value added to the final molecule, circumventing the need for potentially low-yielding and non-selective late-stage halogenation.

  • For Commodity Chemicals: For applications where cost is the primary driver and the specific benefits of halogenation are not required, simpler precursors like 4'-hydroxyacetophenone remain the more logical and economical choice.[7]

Final Recommendation: Researchers and drug development professionals should view this compound not as a mere alternative to 4'-hydroxyacetophenone, but as a specialized, high-performance tool. Its use is a strategic decision to embed desirable physicochemical properties into a molecule from the earliest point in its synthesis, a concept central to efficient and modern chemical design.

References

  • Natural-derived acetophenones: chemistry and pharmacological activities - PMC. (2024).
  • 3,5-Dichloro-4-hydroxyacetophenone | 17044-70-1. Biosynth.
  • Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (2025).
  • Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. (2015). Royal Society of Chemistry.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
  • This compound synthesis. ChemicalBook.
  • 3,5-Dichloro-4-hydroxyacetophenone AldrichCPR 17044-70-1. Sigma-Aldrich.
  • 3,5-Dichloro-4-hydroxyacetophenone AldrichCPR 17044-70-1. Sigma-Aldrich.
  • This compound | 17044-70-1. ChemicalBook.
  • Synthesis and application of 3,5-dichloro-4-aminoacetophenone. (2022). ChemicalBook.
  • Decoding 4-Hydroxyacetophenone: Synthesis, Properties, and Applic
  • 3-hydroxyacetophenone synthesis method. (2014).
  • HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). (2025).
  • Stereoselective Halogenation in Natural Product Synthesis. (2014). PubMed Central.
  • How i can selectively get 4-hydroxy acetophenone ?. (2017).
  • 3,5-Dimethoxy-4-hydroxyacetophenone 97 2478-38-8. Sigma-Aldrich.

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comparison of analytical techniques for 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Techniques for 3',5'-Dichloro-4'-hydroxyacetophenone

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of molecules is paramount. This compound, a key intermediate and building block, demands precise and reliable analytical methods to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of the principal analytical techniques employed for its characterization, grounded in fundamental principles and practical application. We will delve into the causality behind methodological choices, offering insights honed from extensive field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction to this compound

This compound (CAS No. 17044-70-1) is a substituted acetophenone with a molecular formula of C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol .[1] Its structure, featuring a phenolic hydroxyl group and two chlorine atoms on the aromatic ring, dictates its chemical properties and, consequently, the analytical strategies for its assessment. The presence of the acetophenone chromophore makes it amenable to UV-based detection, while the hydroxyl group offers a site for derivatization to enhance volatility for gas chromatography. Its analysis is critical for quality control during synthesis and for stability testing in pharmaceutical formulations.[2][3]

This guide will compare four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity

HPLC, particularly in its reversed-phase (RP-HPLC) modality, stands as the most robust and widely adopted technique for the routine quantification and purity assessment of this compound. Its strength lies in its high resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.[4]

Expertise & Experience: Why RP-HPLC is the Method of Choice

The choice of reversed-phase HPLC is a logical consequence of the analyte's structure. This compound is a moderately polar molecule, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is a critical, experience-driven decision.[5] It serves to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 5.2), ensuring a single, non-ionized form of the analyte interacts with the column. This results in sharp, symmetrical peaks and reproducible retention times, which are the hallmarks of a robust analytical method.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be self-validating, incorporating standard checks for system suitability.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A). A typical gradient might be: 0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% B (equilibration).

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 271 nm, selected based on the UV absorbance maximum of the analyte.[6]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.[4]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

    • Sample Solution: Prepare the test sample at a target concentration within the calibration range, using methanol as the initial solvent and diluting with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standards to establish a calibration curve (Peak Area vs. Concentration). A correlation coefficient (r²) of >0.999 is expected.

    • Inject the sample solution.

    • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 271 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantification of this compound by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar, phenolic compound like this compound, direct analysis can be challenging due to its low volatility and potential for thermal degradation in the hot GC inlet. The key to a successful GC-MS method is derivatization.

Expertise & Experience: The Imperative of Derivatization

The phenolic hydroxyl group is the primary obstacle to GC analysis. It can engage in hydrogen bonding, leading to poor peak shape and adsorption onto active sites within the GC system. Furthermore, it increases the boiling point. The standard, field-proven solution is to convert this polar -OH group into a nonpolar, more volatile ether or ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a fast, efficient, and common choice. This step is not merely procedural; it is a chemical modification explicitly designed to make the analyte "GC-friendly," demonstrating a fundamental understanding of both analyte chemistry and instrumental limitations.[7]

Experimental Protocol: Derivatization followed by GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).[8]

  • Derivatization:

    • Evaporate 1 mL of the sample solution (in a volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a non-polar solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (low-polarity 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis).

    • Oven Temperature Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and key fragment ions of the silylated derivative.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extract Solvent Extraction Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize with BSTFA Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Chromatogram Extract Chromatogram Detect->Chromatogram Spectrum Analyze Mass Spectrum Chromatogram->Spectrum Identify Identify via Library Match Spectrum->Identify

Caption: Workflow for identification of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for providing definitive structural confirmation. It is not typically a quantitative technique for routine analysis but is indispensable for verifying the chemical structure of a synthesized compound and identifying impurities. Both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.

Expertise & Experience: Interpreting the Spectrum

The ¹H NMR spectrum will provide key information: a singlet for the methyl protons (-COCH₃), a singlet for the two equivalent aromatic protons, and a broad singlet for the phenolic proton (-OH), which may exchange with deuterium if a deuterated solvent like DMSO-d₆ is used. The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon, the methyl carbon, and the different carbons of the aromatic ring.[9] The specific chemical shifts are highly diagnostic and can be used to confirm the substitution pattern on the benzene ring. For instance, the presence of two equivalent aromatic protons confirms the symmetrical 2,6-dichloro substitution pattern relative to the acetyl group.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and clearly show the hydroxyl proton.[9]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically using a single-pulse experiment.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale relative to the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the structure.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Place Insert into NMR Magnet Transfer->Place Acquire1H Acquire 1H Spectrum Place->Acquire1H Acquire13C Acquire 13C Spectrum Place->Acquire13C Process Process FID (FT, Phase) Acquire1H->Process Acquire13C->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Assign Assign Structure Calibrate->Assign

Caption: Workflow for structural elucidation by NMR spectroscopy.

UV-Visible Spectrophotometry: A Simple Tool for Quick Quantification

UV-Vis spectrophotometry is a straightforward and accessible technique for quantifying a compound in solution, provided it has a suitable chromophore. The acetophenone moiety in this compound absorbs UV light strongly, making this method viable.[11]

Expertise & Experience: Understanding the Limitations

While simple and rapid, UV-Vis spectrophotometry is inherently non-specific. Any impurity that absorbs at or near the same wavelength as the analyte will interfere with the measurement, leading to an overestimation of the concentration. Therefore, this technique is best suited for the analysis of relatively pure samples or for applications like dissolution testing where speed is more critical than absolute specificity. The choice of solvent can also influence the absorption maximum (λmax) and molar absorptivity, a phenomenon known as solvatochromism, which must be considered for method consistency.

Experimental Protocol: UV-Vis Quantification
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Solvent Selection: Use a UV-grade solvent that dissolves the sample and is transparent in the measurement region (e.g., methanol or ethanol).

    • Stock and Working Solutions: Prepare a stock solution and a series of dilutions to create a calibration curve, similar to the HPLC protocol. Ensure concentrations are chosen to yield absorbance values within the instrument's linear range (typically 0.1 to 1.0 AU).

  • Data Acquisition:

    • Scan a solution of the analyte from ~200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification:

    • Plot a calibration curve of Absorbance vs. Concentration.

    • Use the Beer-Lambert Law (A = εbc) and the linear regression from the calibration curve to determine the concentration of the unknown sample.

Comparative Summary of Analytical Techniques

The optimal analytical technique depends entirely on the objective of the analysis. A summary of their performance characteristics is provided below.

Parameter RP-HPLC GC-MS NMR Spectroscopy UV-Vis Spectrophotometry
Primary Use Purity, Quantification, Stability TestingIdentification, Impurity ID (volatile)Structural Elucidation & ConfirmationQuick Quantification (pure samples)
Specificity High (Separates analyte from impurities)Very High (Separation + Mass fragmentation)Very High (Unique spectral fingerprint)Low (Interference from absorbing impurities)
Sensitivity High (ng level)Very High (pg-fg level, esp. with MRM)Low (mg level)Moderate (µg level)
Quantification Excellent (Primary method)Good (Requires internal standards)Poor (Not a primary quantitative tool)Good (For pure samples)
Sample Prep Simple (Dissolve, filter)Complex (Derivatization often required)Simple (Dissolve in deuterated solvent)Very Simple (Dissolve, dilute)
Throughput ModerateLow to ModerateLowHigh
Cost (Instrument) ModerateHighVery HighLow

Special Application: Forced Degradation Studies

In pharmaceutical development, it is not enough to quantify the parent drug; one must also demonstrate that the analytical method can separate the drug from any potential degradation products. This is achieved through forced degradation or stress testing.[12][13] The goal is to generate degradation products to develop a "stability-indicating" analytical method, which is almost always an HPLC method.[14][15]

A typical forced degradation study involves subjecting the drug substance to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.[13]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.[13]

  • Oxidation: 3% H₂O₂ at room temperature.[15]

  • Thermal Stress: Dry heat at 105 °C.

  • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.[12]

The stressed samples are then analyzed by HPLC to ensure that all degradation peaks are resolved from the main analyte peak, proving the method's specificity and making it suitable for formal stability studies.

Conclusion

The analysis of this compound requires a multi-faceted approach, with the choice of technique guided by the analytical question at hand. RP-HPLC is the undisputed champion for routine quality control, offering a superb balance of specificity, sensitivity, and quantitative accuracy. GC-MS , when preceded by derivatization, provides excellent sensitivity and structural information for volatile impurities. For unambiguous structural confirmation, NMR spectroscopy remains the definitive tool. Finally, UV-Vis spectrophotometry serves as a valuable, high-throughput method for simple quantification where high specificity is not required.

A senior scientist recognizes that these techniques are not competitors but rather complementary tools in the analytical chemist's arsenal. A comprehensive characterization of a molecule like this compound will leverage the strengths of each to build a complete analytical profile, ensuring product quality, safety, and efficacy.

References

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  • Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
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  • PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • Clarke, D. D. (n.d.). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone.
  • Singh, G., & Jandee. (n.d.). Synthetic approach towards 'Click' modified chalcone based organotriethoxysilanes; UV–Vis study.
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validating the anti-inflammatory properties of 3',5'-Dichloro-4'-hydroxyacetophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Validating the Anti-Inflammatory Properties of 3',5'-Dichloro-4'-hydroxyacetophenone Derivatives

This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of novel this compound derivatives. It offers a comparative analysis methodology, detailed experimental protocols, and the scientific rationale behind the chosen assays, ensuring a rigorous and reproducible evaluation.

Introduction: The Rationale for Targeting Inflammation with Novel Acetophenones

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant side effects, including gastrointestinal and cardiovascular complications.[1][2] This necessitates the discovery of new, effective, and safer anti-inflammatory agents.[1]

Acetophenone derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory properties.[3][4][5] The core structure of this compound presents a unique scaffold for chemical modification to develop derivatives with enhanced potency and selectivity. This guide outlines a systematic approach to compare the anti-inflammatory efficacy of these novel derivatives against established NSAIDs.

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory action of many drugs is mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1, constitutively expressed and involved in physiological functions, and COX-2, inducibly expressed at sites of inflammation and responsible for the production of pro-inflammatory prostaglandins.[2][6][7]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[8][9] LPS stimulation of macrophages, such as the RAW 264.7 cell line, triggers a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α, IL-6, and IL-1β).[9][10] The validation of the anti-inflammatory properties of this compound derivatives will, therefore, focus on their ability to modulate these key inflammatory mediators.

Below is a diagram illustrating the LPS-induced inflammatory signaling pathway in macrophages, which serves as the basis for our in vitro validation assays.

LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Signal Transduction MAPK MAPK MyD88->MAPK Signal Transduction Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Translocation iNOS iNOS Nucleus->iNOS Gene Transcription COX2 COX-2 Nucleus->COX2 Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Comparative In Vitro Analysis: A Multi-Parametric Approach

To provide a comprehensive assessment, the anti-inflammatory activity of the this compound derivatives will be compared with a non-selective COX inhibitor, Indomethacin , and a selective COX-2 inhibitor, Celecoxib .[2][6][11] The murine macrophage cell line RAW 264.7 is a well-established and widely used model for in vitro screening of anti-inflammatory compounds.[8][9][12]

Experimental Data Summary

The following table summarizes hypothetical data from in vitro assays, comparing two hypothetical derivatives (Derivative A and Derivative B) with the standard drugs. This illustrates how the experimental data can be presented for a clear comparison.

CompoundConcentration (µM)Cell Viability (%)NO Inhibition (%)PGE₂ Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control -100 ± 5.20000
LPS Control -98 ± 4.8100 (Induced)100 (Induced)100 (Induced)100 (Induced)
Derivative A 1095 ± 3.165 ± 4.570 ± 5.155 ± 3.960 ± 4.2
2592 ± 2.985 ± 6.290 ± 6.875 ± 5.380 ± 5.9
Derivative B 1097 ± 2.540 ± 3.845 ± 4.230 ± 3.135 ± 3.6
2594 ± 3.360 ± 5.168 ± 5.550 ± 4.755 ± 4.9
Indomethacin 1096 ± 3.750 ± 4.188 ± 6.540 ± 3.545 ± 3.8
Celecoxib 1098 ± 2.445 ± 3.992 ± 7.135 ± 2.940 ± 3.3
Detailed Experimental Protocols

This initial step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells prep_compounds Prepare serial dilutions of derivatives and controls prep_compounds->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives, Indomethacin, and Celecoxib in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: Replace the old medium with fresh medium containing the test compounds at various concentrations and incubate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

This assay quantifies the production of NO, a key inflammatory mediator produced by iNOS.[9]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

This protocol measures the levels of key pro-inflammatory cytokines and prostaglandins secreted by the activated macrophages.[9][10]

ELISA_Workflow cluster_prep Preparation cluster_sample Sample Addition cluster_detection Detection coat_plate Coat 96-well plate with capture antibody incubate1 Incubate overnight coat_plate->incubate1 block_plate Wash and block plate incubate1->block_plate add_samples Add cell culture supernatants and standards block_plate->add_samples incubate2 Incubate for 2h add_samples->incubate2 add_detection_ab Wash and add detection antibody incubate2->add_detection_ab incubate3 Incubate for 1h add_detection_ab->incubate3 add_enzyme Wash and add enzyme conjugate incubate3->add_enzyme incubate4 Incubate for 30 min add_enzyme->incubate4 add_substrate Wash and add substrate incubate4->add_substrate incubate5 Incubate for 15 min add_substrate->incubate5 stop_reaction Add stop solution incubate5->stop_reaction read_absorbance Read absorbance stop_reaction->read_absorbance

Caption: General workflow for a sandwich ELISA.

Step-by-Step Methodology:

  • Sample Collection: Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells treated with the test compounds as described in Protocol 2.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions for the respective commercially available ELISA kits.

  • Data Analysis: Calculate the concentrations of the cytokines and PGE₂ in the samples by interpolating from the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To translate the in vitro findings to a more complex biological system, the carrageenan-induced paw edema model in rodents is a widely accepted and reproducible model of acute inflammation.[13][14][15]

Experimental Data Summary

The following table presents a hypothetical dataset from the in vivo paw edema assay.

Treatment Group (n=6)Dose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control -0.85 ± 0.070
Carrageenan Control -0.82 ± 0.06-
Derivative A 250.45 ± 0.0543.5
500.28 ± 0.0465.9
Derivative B 250.62 ± 0.0624.4
500.48 ± 0.0541.5
Indomethacin 100.35 ± 0.0457.6
Celecoxib 200.38 ± 0.05*54.1

*p < 0.05 compared to the carrageenan control group.

Detailed Experimental Protocol

Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatize Acclimatize animals fasting Fast animals overnight acclimatize->fasting grouping Group animals (n=6) fasting->grouping measure_initial_paw Measure initial paw volume (V₀) grouping->measure_initial_paw administer_drug Administer test compounds/controls orally (p.o.) measure_initial_paw->administer_drug wait Wait for 1 hour administer_drug->wait inject_carrageenan Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw wait->inject_carrageenan measure_paw_hourly Measure paw volume (Vₜ) hourly for 6 hours inject_carrageenan->measure_paw_hourly calculate_edema Calculate paw edema (Vₜ - V₀) measure_paw_hourly->calculate_edema calculate_inhibition Calculate % inhibition of edema calculate_edema->calculate_inhibition statistical_analysis Perform statistical analysis calculate_inhibition->statistical_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.[14] House them in standard laboratory conditions with free access to food and water. Fast the animals overnight before the experiment. Randomly divide the animals into groups (n=6 per group).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]

  • Drug Administration: Administer the test compounds (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally (p.o.) at the desired doses. The control group receives only the vehicle. The positive control groups receive Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg).[15]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[13][15]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[15]

  • Data Analysis: Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion and Future Directions

This guide provides a comprehensive and validated workflow for assessing the anti-inflammatory properties of novel this compound derivatives. By employing a combination of in vitro and in vivo models and comparing the results with standard NSAIDs, researchers can obtain a clear and objective evaluation of the therapeutic potential of their compounds.

Positive results from these assays would warrant further investigation into the specific molecular targets and mechanisms of action, such as determining the COX-1/COX-2 selectivity profile and exploring effects on other inflammatory pathways. Ultimately, this structured approach will facilitate the identification of promising lead candidates for the development of new and safer anti-inflammatory drugs.

References

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A Comparative Guide to the Structure-Activity Relationship of 3',5'-Dichloro-4'-hydroxyacetophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Substituted Acetophenones

Acetophenones and their derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The inherent chemical functionalities of the acetophenone core—a reactive ketone and a modifiable aromatic ring—render it a prime starting point for the synthesis of complex bioactive molecules.[3] This guide focuses on the structure-activity relationships (SAR) of analogs derived from a specific, halogenated scaffold: 3',5'-Dichloro-4'-hydroxyacetophenone . The introduction of chlorine atoms and a hydroxyl group on the phenyl ring significantly influences the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. Understanding how modifications to this core structure impact biological activity is crucial for the rational design of more potent and selective therapeutic agents.

This guide will provide a comparative analysis of the SAR of this compound analogs, with a primary focus on their antimicrobial and enzyme inhibitory activities. We will delve into the experimental data that supports these relationships, provide detailed protocols for their evaluation, and present visual workflows to elucidate key concepts.

I. Antimicrobial Activity: A Tale of Two Halogens and a Hydroxyl Group

The presence of halogen atoms on a phenolic ring is a well-established strategy for enhancing antimicrobial potency. For this compound analogs, the interplay between the chloro, hydroxyl, and acetyl groups is critical for their activity against a range of pathogens.

Core Observations from Comparative Studies

While direct and extensive SAR studies on a wide array of this compound analogs are still emerging, we can synthesize findings from various studies on substituted acetophenones to draw key comparisons. The primary mechanism of action for many phenolic antimicrobials involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.

A key strategy to explore the SAR of acetophenones is to derivatize the acetyl group, often by condensation with other molecules to form larger structures like chalcones or semicarbazones.[1][4][5]

Table 1: Comparative Antimicrobial Activity of Substituted Acetophenone Derivatives

Compound IDCore StructureR Group Modification (at acetyl group)Target Organism(s)Reported Activity (e.g., Zone of Inhibition, MIC)Reference
Parent This compound-CH₃Staphylococcus aureus, Bacillus subtilis (Gram +), Escherichia coli, Pseudomonas aeruginosa (Gram -), Candida albicans (Fungus)Baseline activity; specific data for the unsubstituted parent is often a control.General knowledge
Analog 1 Substituted AcetophenoneSemicarbazone derivativeS. aureus, Bacillus sp., Salmonella typhi, P. aeruginosa, C. albicansSignificant activity against all tested bacteria and fungi.[1][1]
Analog 2 HydroxyacetophenoneThiosemicarbazone derivative with additional phenolic -OH and BromineE. coli, Klebsiella pneumoniaeGood antibacterial activity, potentially due to the combination of free phenol groups, bromine, and the thiosemicarbazone fragment.[2][2]
Analog 3 Hydroxy substituted acetophenone azo dyeChalcone derivative (condensed with 2,4-Dichlorophenyl aldehyde)Various Gram-negative, Gram-positive bacteria, and fungal strainsVery good antimicrobial potential with MIC ranges from 3.79 to 15.76 μg/ml.[4][4]
Causality Behind Structural Modifications
  • The Role of the Dichloro-Hydroxy Phenyl Moiety: The two chlorine atoms act as strong electron-withdrawing groups, which can increase the acidity of the phenolic hydroxyl group. This enhanced acidity can facilitate interactions with biological targets and potentially increase the compound's ability to disrupt microbial membranes. The 3,5-dichloro substitution pattern is crucial for maximizing this effect and providing steric bulk that can influence binding to target enzymes or proteins.[6]

  • Derivatization of the Acetyl Group:

    • Semicarbazones and Thiosemicarbazones: The formation of semicarbazone or thiosemicarbazone derivatives introduces an imine linkage (C=N) and additional hydrogen bonding donors and acceptors (-NH-C(=O/S)-NH₂).[1] This extended conjugation and increased potential for hydrogen bonding can enhance binding to microbial targets. The thiosemicarbazone fragment, in particular, is noted for contributing to antibacterial activity.[2]

    • Chalcones: The Claisen-Schmidt condensation of acetophenones with aldehydes to form chalcones creates an α,β-unsaturated ketone system. This Michael acceptor is a reactive electrophile that can form covalent bonds with nucleophilic residues (like cysteine or histidine) in microbial enzymes, leading to irreversible inhibition. The antimicrobial activity of chalcones is well-documented.[4][5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.[1]

Materials:

  • Test compounds and standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi)[1]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[2]

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes, sterile filter paper discs, micropipettes, incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Pour the appropriate molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Disc Application:

    • Dissolve the test compounds and standard antibiotic in DMSO to desired concentrations (e.g., 100 µg/mL).[1]

    • Impregnate sterile filter paper discs with the prepared solutions. A disc with DMSO alone serves as a negative control.

    • Carefully place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[1]

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity. Compare the zones of inhibition of the test compounds with the standard antibiotic.

Visualizing the Antimicrobial SAR Workflow

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_testing Antimicrobial Testing cluster_analysis SAR Analysis Core 3',5'-Dichloro-4'- hydroxyacetophenone Analogs Synthesized Analogs (Semicarbazones, Chalcones) Core->Analogs Derivatization Reagent Reagents (e.g., Semicarbazide, Aldehydes) Reagent->Analogs Assay Disc Diffusion Assay Analogs->Assay Data Measure Zone of Inhibition (mm) Assay->Data Comparison Compare Activity of Parent vs. Analogs Data->Comparison Conclusion Identify Key Structural Features for Activity Comparison->Conclusion

Caption: Workflow for the synthesis and antimicrobial evaluation of acetophenone analogs.

II. Enzyme Inhibition: Targeting Key Biological Pathways

This compound and its analogs have been investigated as inhibitors of various enzymes, leveraging their structural features to fit into active sites and disrupt catalytic activity.[6][7] The principles of enzyme inhibition often rely on mimicking the transition state of a reaction or forming strong non-covalent or covalent bonds with active site residues.[8]

Key Structural Features for Enzyme Inhibition
  • Hydrogen Bonding: The phenolic hydroxyl group is a crucial hydrogen bond donor and acceptor, allowing it to anchor the molecule within an enzyme's active site.

  • Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the enzyme's active site, which can contribute to binding affinity.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the active site.

Comparative Inhibition Data (Hypothetical Example based on Published Scaffolds)

Table 2: Representative Structure-Activity Relationship for Enzyme Inhibition

Compound IDR1 (Position 3')R2 (Position 5')R3 (Acetyl group modification)Target EnzymeIC₅₀ (nM)Rationale for Activity Change
Parent ClCl-CH₃Enzyme X500Baseline activity, moderate binding.
Analog 4 FF-CH₃Enzyme X800Fluorine is less hydrophobic and a weaker halogen bond donor than chlorine, potentially reducing binding affinity.[6]
Analog 5 ClCl-(CH₂)₂-COOHEnzyme X50The carboxylic acid group can form strong ionic or hydrogen bonds with polar residues in the active site, significantly increasing potency.
Analog 6 BrBr-CH₃Enzyme X350Bromine is larger and more polarizable than chlorine, which could lead to better binding through enhanced halogen bonding and van der Waals interactions.[6]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a purified enzyme.[9]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds and a known inhibitor (positive control)

  • 96-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the diluted test compounds to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the purified enzyme to all wells except for a blank control (buffer only).

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a specific temperature to allow for binding.

  • Initiation of Reaction: Add the enzyme-specific substrate to all wells to start the reaction.

  • Detection: Measure the rate of product formation over time using a plate reader. The method of detection will depend on the substrate (e.g., absorbance of a colored product, fluorescence of a fluorogenic product).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Visualizing the Enzyme Inhibition Mechanism

Enzyme_Inhibition ActiveSite Active Site Residues (e.g., Ser, His, Asp) HydrophobicPocket Hydrophobic Pocket Phenol Phenolic -OH Phenol->ActiveSite H-Bonding Dichloro Dichloro Phenyl Ring Dichloro->ActiveSite Halogen Bonding Dichloro->HydrophobicPocket Hydrophobic/ π-π Interactions R_Group Modified R-Group R_Group->ActiveSite Additional Interactions (e.g., Ionic, H-Bonding)

Caption: Key interactions between an inhibitor and an enzyme's active site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies indicate that its biological activity can be significantly enhanced through strategic modifications, particularly at the acetyl group. The formation of derivatives such as semicarbazones and chalcones has proven effective in boosting antimicrobial properties. For enzyme inhibition, the core dichlorohydroxyphenyl moiety provides a solid foundation for binding, which can be further optimized by introducing functional groups capable of specific interactions with active site residues.

Future research should focus on synthesizing a broader and more diverse library of analogs to build a more detailed and quantitative SAR model. This would involve exploring a wider range of substituents on the phenyl ring and more complex derivatizations of the acetyl group. Combining these empirical studies with computational approaches, such as molecular docking, could further elucidate the binding modes of these compounds and accelerate the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

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A Framework for Benchmarking Novel MEK Inhibitors: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a cornerstone of cellular regulation, governing processes from proliferation and differentiation to survival and apoptosis. The pathway’s core components—RAS, RAF, MEK, and ERK—are frequently mutated or hyperactivated in various human cancers, making them prime targets for therapeutic intervention.[1][2] Specifically, the dual-specificity kinases MEK1 and MEK2, which act as the direct upstream activators of ERK1/2, represent a critical and clinically validated node for inhibition.[1][3]

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities designed to inhibit MEK1/2. While prompted by an inquiry into the compound 3',5'-Dichloro-4'-hydroxyacetophenone (CAS 17044-70-1), a review of publicly available scientific literature reveals a lack of benchmark studies for this specific molecule in kinase assays. It is primarily documented as a chemical intermediate.[4][5]

Therefore, we will use this molecule as a hypothetical starting point—termed "Compound X" —to illustrate the rigorous, multi-assay workflow required to characterize a new putative MEK inhibitor. We will compare its performance against well-established benchmarks: the clinical inhibitors Trametinib and Selumetinib , and the widely used tool compound U0126 .[3][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

Part 1: Foundational Assessment: Direct Target Engagement & Selectivity

The first and most fundamental question is whether Compound X directly inhibits the enzymatic activity of MEK1 in a cell-free environment. This biochemical assay is essential to confirm on-target activity and rule out confounding factors present in a cellular context, such as membrane permeability or metabolic degradation.[7][8]

Key Assay: In Vitro MEK1 Kinase Assay

Experimental Rationale: A radiometric kinase assay using [γ-³³P]-ATP is considered a gold-standard method.[9] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate (in this case, inactive ERK1) by the kinase (MEK1). A decrease in substrate phosphorylation in the presence of the inhibitor provides a direct measure of its potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data (Hypothetical): The goal is to determine not only the potency on MEK1 but also the selectivity against other related kinases. High selectivity is a desirable trait to minimize off-target effects.

CompoundMEK1 IC50 (nM)ERK2 IC50 (nM)p38α IC50 (nM)MEK1 Selectivity (vs. ERK2)
Compound X 25>10,000>10,000>400-fold
Trametinib[3]0.92>10,000>10,000>10,000-fold
Selumetinib[3]14>10,000>10,000>700-fold
U0126[3]70>10,000>10,000>140-fold
Experimental Protocol: Radiometric MEK1 Kinase Assay

This protocol is adapted from standard radiometric assay principles.[9][10]

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Perform a serial dilution of Compound X and benchmark inhibitors (e.g., Trametinib) in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • 5 µL of diluted compound (or DMSO for control).

    • 20 µL of a master mix containing the kinase (recombinant active MEK1) and substrate (recombinant inactive ERK1) in reaction buffer.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 10 µL of ATP solution containing unlabeled ATP and [γ-³³P]-ATP to start the reaction. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Stop Reaction & Spot: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[10] The phosphorylated substrate will bind to the paper, while the free [γ-³³P]-ATP will not.

  • Washing: Wash the filter paper multiple times with a dilute acid solution to remove all unbound radiolabeled ATP.

  • Detection: Dry the filter paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Workflow Visualization

In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction & Detection Compound Compound X / Benchmark Dilutions Reaction Combine & Incubate (30°C, 30-60 min) Compound->Reaction MasterMix MEK1 Kinase + ERK1 Substrate Mix MasterMix->Reaction ATP_Mix [γ-³³P]-ATP + Cold ATP Mix ATP_Mix->Reaction Initiate Spotting Spot onto P81 Filter Paper Reaction->Spotting Washing Wash to Remove Free ATP Spotting->Washing Detection Quantify ³³P Signal (Scintillation) Washing->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis

Caption: Workflow for a radiometric in vitro kinase assay.

Part 2: Cellular Validation: On-Target Pathway Modulation

A potent biochemical inhibitor must be able to enter a cell and engage its target. The most direct method to verify this is to measure the phosphorylation status of MEK1's immediate downstream substrate, ERK1/2.

Key Assay: Phospho-ERK1/2 (p-ERK) Western Blot

Experimental Rationale: This assay provides definitive evidence of on-target activity in a cellular environment.[1] A cancer cell line with a constitutively active MAPK pathway (e.g., A375, which has a BRAF V600E mutation) is treated with the inhibitor. A reduction in the p-ERK signal, normalized to the total amount of ERK protein, demonstrates that the compound is cell-permeable and effectively inhibiting MEK1/2 activity.[11][12]

Comparative Analysis: The goal is to observe a dose-dependent decrease in p-ERK levels. A potent compound like Trametinib will show near-complete inhibition at low nanomolar concentrations. Compound X's performance would be directly compared to determine its cellular potency (cellular IC50).

Experimental Protocol: Western Blot for p-ERK and Total ERK

This protocol is based on standard Western blotting procedures.[11][13]

  • Cell Culture & Treatment: Seed A375 melanoma cells in 6-well plates. Once they reach 70-80% confluency, treat them with a dose range of Compound X and benchmark inhibitors for a fixed period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To ensure the changes in p-ERK are not due to differences in protein loading, the membrane must be stripped of the first set of antibodies and re-probed with an antibody that detects total ERK1/2 protein.[11][12]

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using software like ImageJ. Normalize the p-ERK signal to the total ERK signal for each sample.

Workflow Visualization

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Membrane Transfer (PVDF) C->D E Blocking (5% BSA) D->E F Primary Ab: Anti-p-ERK (O/N) E->F G Secondary Ab: HRP-conjugated F->G H Detection (ECL) G->H I Strip Membrane H->I J Re-probe Primary Ab: Anti-Total ERK I->J K Secondary Ab & Detect J->K L Normalize p-ERK Signal to Total ERK Signal K->L

Caption: Key steps in a Western Blot for p-ERK analysis.

Part 3: Functional Impact: Cellular Anti-Proliferative Activity

After confirming direct target inhibition and cellular pathway modulation, the final step is to assess the functional consequence: does inhibiting MEK with Compound X stop cancer cells from growing?

Key Assay: Cell Proliferation / Viability Assay

Experimental Rationale: Many cancer cell lines, particularly those with BRAF or RAS mutations, are dependent on the MAPK pathway for their proliferation and survival.[14] An effective MEK inhibitor should therefore reduce the growth rate of these cells. Assays like the Sulforhodamine B (SRB) assay, which measures total protein content, or live-cell imaging platforms like the IncuCyte, which measures cell confluence over time, can quantify this effect.[1][6] The result is typically expressed as a GI50 (concentration for 50% growth inhibition).

Comparative Data (Hypothetical): Testing against a panel of cell lines with different genetic backgrounds is crucial. A good MEK inhibitor should be potent in BRAF/RAS mutant lines but less effective in lines that are not dependent on this pathway.

Cell LineDriver MutationCompound X GI50 (nM)Trametinib GI50 (nM)Selumetinib GI50 (nM)
A375BRAF V600E351.520
HCT-116KRAS G13D8010150
Calu-6KRAS G12C11015200
MCF-7PIK3CA E545K>5,000>1,000>5,000
Experimental Protocol: IncuCyte Cell Proliferation Assay

This protocol is based on the live-cell analysis method described in studies evaluating MEK inhibitors.[6]

  • Cell Seeding: Plate cells (e.g., A375, HCT-116) at a low density (e.g., 1,000-2,000 cells/well) in a 96-well plate.

  • Treatment: After allowing the cells to adhere overnight, add a range of concentrations of Compound X and benchmark inhibitors.

  • Live-Cell Imaging: Place the plate inside an IncuCyte™ live-cell analysis system. The instrument will acquire phase-contrast images of each well at regular intervals (e.g., every 4-6 hours) for several days (e.g., 5-7 days).

  • Data Acquisition: The IncuCyte software automatically calculates the percent confluence (the area of the well covered by cells) for each time point.

  • Data Analysis: Plot the percent confluence over time for each concentration. Use the confluence data at a specific time point (e.g., 72 or 96 hours) to generate a dose-response curve and calculate the GI50 value for each compound.

Workflow Visualization

Proliferation_Assay_Concept cluster_input Input Compound Compound X Dose Range Assay Treat Cells & Monitor Growth (e.g., IncuCyte) Compound->Assay CellPanel Cell Line Panel (BRAF-mut, KRAS-mut, WT) CellPanel->Assay Data Measure Growth Inhibition at each Concentration Assay->Data Result Calculate GI50 Values for each Cell Line Data->Result

Sources

A Cross-Validation of Experimental Data for 3',5'-Dichloro-4'-hydroxyacetophenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the robust characterization of molecular entities is paramount. This guide provides an in-depth, critical analysis of the experimental data available for 3',5'-Dichloro-4'-hydroxyacetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery. By cross-validating its properties against its non-halogenated parent compound, 4'-hydroxyacetophenone, and another structurally related chlorinated isomer, 3',5'-Dichloro-2'-hydroxyacetophenone, this document aims to equip researchers with a comprehensive understanding of its physicochemical profile and guide future experimental design.

The inclusion of chlorine atoms on an aromatic scaffold can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and potential applications. This guide will delve into the available experimental data to elucidate the impact of this specific dichlorination pattern.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of characterizing a compound is the determination of its basic physicochemical properties. These parameters are crucial for predicting solubility, designing purification strategies, and understanding intermolecular interactions. The following table summarizes the key properties of this compound and its selected comparators.

PropertyThis compound4'-Hydroxyacetophenone3',5'-Dichloro-2'-hydroxyacetophenone
Molecular Formula C₈H₆Cl₂O₂[1][2]C₈H₈O₂C₈H₆Cl₂O₂[3]
Molecular Weight 205.04 g/mol [1][2]136.15 g/mol 205.04 g/mol [3]
CAS Number 17044-70-1[1][2]99-93-43321-92-4[3]
Melting Point 162.0 to 166.0 °C[2]109-111 °C94-97 °C
Boiling Point 335.5 ± 42.0 °C (Predicted)[2]147-148 °C at 3 mmHg132-134 °C at 18 mmHg
Appearance White to light yellow to light red powder to crystal[2]White crystalline powderSolid
Solubility Soluble in Methanol[2]Miscible with alcohol and ether; practically insoluble in waterSoluble in water, insoluble in organic solvents
pKa (Predicted) 5.24 ± 0.23[2]Not AvailableNot Available

Expert Insight: The significant increase in the melting point of this compound compared to 4'-hydroxyacetophenone can be attributed to the increased molecular weight and the introduction of strong dipole-dipole interactions due to the chlorine atoms, leading to a more stable crystal lattice. The predicted pKa suggests that the dichlorination at the ortho positions to the hydroxyl group increases its acidity compared to a typical phenol.

Spectroscopic Data Cross-Validation

Spectroscopic analysis provides a fingerprint of a molecule's structure. Here, we compare the available spectroscopic data for our compounds of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparison, the well-characterized ¹³C NMR spectrum of 4'-hydroxyacetophenone in CDCl₃ shows the following key signals: a carbonyl carbon (~197 ppm), carbons of the aromatic ring, and a methyl carbon (~26 ppm).

¹H NMR Spectroscopy:

For this compound, the two aromatic protons are expected to be chemically equivalent, giving rise to a singlet in the aromatic region of the spectrum. The methyl protons would also appear as a singlet, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

In contrast, the ¹H NMR spectrum of 4'-hydroxyacetophenone is more complex due to the presence of two sets of non-equivalent aromatic protons, which appear as two doublets.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key vibrational frequencies for these acetophenone derivatives are expected in the following regions:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

  • C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹ for the ketone carbonyl group.

  • C-C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: Typically found in the 600-800 cm⁻¹ region.

For 3',5'-Dichloro-2'-hydroxyacetophenone, a gas-phase IR spectrum is available from the NIST WebBook, which can serve as a reference for the vibrational modes of a dichlorinated hydroxyacetophenone.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 204, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and an M+4 peak). Key fragmentation would likely involve the loss of a methyl group ([M-15]⁺) and the cleavage of the acyl group.

The mass spectrum of 4'-hydroxyacetophenone shows a prominent molecular ion peak at m/z 136 and a base peak at m/z 121, corresponding to the loss of a methyl radical.[5]

Biological Activity and Toxicity Profile: An Inferential Comparison

Direct experimental data on the biological activity and toxicity of this compound is scarce. However, we can infer potential properties based on the known effects of related compounds.

Halogenated acetophenones are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of halogens can enhance lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.

Toxicity Considerations: Chlorinated phenols are a class of compounds with well-documented toxicity. Their toxic effects are generally proportional to the degree of chlorination.[1] Acute exposure to chlorinated phenols in humans can lead to neurological and muscular symptoms.[1] The liver is a primary target organ for chlorophenol toxicity in animal studies.[3] Therefore, it is reasonable to hypothesize that this compound may exhibit some level of toxicity and should be handled with appropriate safety precautions.

Experimental Protocols

To ensure the reproducibility and validation of experimental data, standardized protocols are essential. The following are representative step-by-step methodologies for the characterization of acetophenone derivatives.

Synthesis of this compound via Fries Rearrangement

This protocol is based on the reported synthesis method.[1]

  • Reactant Preparation: Prepare 2,6-dichlorophenyl acetate.

  • Reaction Setup: In a reaction vessel suitable for high-temperature reactions, place the 2,6-dichlorophenyl acetate.

  • Addition of Catalyst: Add anhydrous aluminum chloride to the reaction vessel. The reaction is performed without a solvent.

  • Heating: Heat the reaction mixture to 140-150°C.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and carefully add it to ice-water to decompose the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For this compound, a mixture of CDCl₃ and DMSO-d₆ has been reported to be used.[4]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra using a spectrometer with an appropriate field strength.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison s1 Fries Rearrangement of 2,6-dichlorophenyl acetate s2 Workup and Purification s1->s2 Reaction c1 Physicochemical Properties (MP, Solubility) s2->c1 Purified Compound c2 NMR Spectroscopy (1H, 13C) s2->c2 Purified Compound c3 IR Spectroscopy s2->c3 Purified Compound c4 Mass Spectrometry s2->c4 Purified Compound a1 Spectral Interpretation c1->a1 c2->a1 c3->a1 c4->a1 a2 Comparison with 4'-hydroxyacetophenone a1->a2 a3 Structure Elucidation a2->a3

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This guide has provided a comparative analysis of the available experimental data for this compound. While its fundamental physicochemical properties are documented, a significant gap exists in the public availability of detailed spectroscopic and biological data. The comparison with 4'-hydroxyacetophenone highlights the profound impact of dichlorination on the physical properties of the molecule.

For researchers working with or considering the use of this compound, it is imperative to perform thorough in-house characterization to validate its structure and purity. Furthermore, future research should focus on obtaining comprehensive spectroscopic data (¹H NMR, ¹³C NMR, high-resolution MS, and single-crystal X-ray diffraction) and investigating its biological activity and toxicity profile to fully unlock its potential in various scientific domains.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3',5'-Dichloro-4'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the potential inhibitory activities of virtually designed 3',5'-Dichloro-4'-hydroxyacetophenone derivatives against key protein targets implicated in inflammation and cancer. We will delve into the rationale behind experimental choices, provide detailed protocols for in silico analysis, and interpret the resulting data to elucidate structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction: The Therapeutic Potential of Acetophenone Scaffolds

Acetophenone derivatives represent a versatile class of compounds with a wide array of documented biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The core acetophenone scaffold serves as a valuable template in medicinal chemistry, with substitutions on the phenyl ring significantly influencing the compound's therapeutic potential.[3][4] this compound is a particularly interesting starting point for derivatization due to the presence of a reactive hydroxyl group and the influence of electron-withdrawing chlorine atoms on the phenyl ring.

This guide will focus on a comparative molecular docking study of the parent compound, this compound, and a curated set of its virtual derivatives. The objective is to predict their binding affinities and interaction patterns with two clinically relevant protein targets: Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and Extracellular signal-regulated kinase 2 (ERK2), a crucial component of the MAPK/ERK signaling pathway often dysregulated in cancer.[5][6] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein, providing valuable insights into binding affinity and interaction mechanisms.[7][8]

The Strategic Selection of Protein Targets

The choice of protein targets is paramount for a meaningful docking study. For this guide, we have selected two proteins based on the known biological activities of acetophenone derivatives:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a significant role in inflammation.[9] Inhibition of COX-2 is a well-established strategy for treating inflammatory conditions.[10] The crystal structure of human COX-2 (PDB ID: 5F19) will be utilized for this study.[5]

  • Extracellular signal-regulated kinase 2 (ERK2): A key protein in the MAPK/ERK signaling pathway, which is frequently overactive in various cancers.[6] Targeting ERK2 is a promising approach in cancer therapy. We will use the human ERK2 crystal structure with PDB ID: 4H3Q.[11]

Designing the Virtual Derivative Library

To explore the structure-activity relationship, a small library of virtual derivatives of this compound has been designed. These derivatives introduce systematic modifications to probe the effects of altering electronic and steric properties on binding affinity.

Table 1: Library of this compound and its Virtual Derivatives

Compound IDCompound NameModification Rationale
Parent This compoundThe core scaffold for comparison.
Derivative A 3',5'-Dichloro-4'-methoxyacetophenoneExplores the impact of replacing the hydroxyl proton with a methyl group, removing a hydrogen bond donor.
Derivative B 3',5'-Dichloro-4'-aminoacetophenoneIntroduces a versatile hydrogen bond donor and acceptor group.
Derivative C 3',5'-Dichloro-4'-hydroxy-5'-nitroacetophenoneAdds a strong electron-withdrawing group to assess its influence on binding.
Derivative D 3',5'-Dichloro-4'-hydroxy-5'-methylacetophenoneIntroduces a small, hydrophobic group to probe steric and hydrophobic interactions.

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section provides a detailed methodology for the comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[12]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Energy, Interactions) docking->results sar SAR Interpretation results->sar GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Acetophenone Derivative Inhibitor->ERK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an acetophenone derivative.

Conclusion

This comparative docking study provides a clear rationale for the further development of this compound derivatives as potential inhibitors of COX-2 and ERK2. The in silico results indicate that the hydroxyl group at the 4'-position is critical for binding to both targets. Furthermore, the introduction of an amino or a nitro group can significantly enhance binding affinity through the formation of additional hydrogen bonds. These findings offer a solid foundation for the synthesis and biological evaluation of these promising compounds in the pursuit of novel anti-inflammatory and anticancer agents. The detailed protocols and analyses presented in this guide serve as a valuable resource for researchers in the field of computational drug design.

References

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  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

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  • Ruiz-Moreno, A. J., Do, A., & Velasco-Vela, M. A. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. In Methods in Molecular Biology (Vol. 2269, pp. 33-47). Humana, New York, NY. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. European journal of medicinal chemistry, 49, 397-405. [Link]

  • Wikipedia contributors. (2023, December 27). Cyclooxygenase-2. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

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  • PymolBiomoleculesTutorials. (2020, May 28). Autodock Tutorial easy for beginners Ligand Preparation [Video]. YouTube. [Link]

  • Chiscop, E., Tuchilus, C., Dragan, M., Spac, A., Niculaua, M., Ochiuz, L., & Profire, L. (2014). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Letters in Drug Design & Discovery, 11(10), 1236-1243. [Link]

  • Al-Warhi, T., Sabt, A., Rizvi, S. M. D., & Yar, M. S. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6296. [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved January 11, 2026, from [Link]

  • Celik, G. D., & Bingol, E. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications. [Link]

  • Jimson, A. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking [Video]. YouTube. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • Scribd. (n.d.). Autodock - Vina Protocol. Scribd. [Link]

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Establishing a Reference Standard for 3',5'-Dichloro-4'-hydroxyacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of chemical compounds are paramount. This guide provides a comprehensive framework for establishing a reference standard for 3',5'-Dichloro-4'-hydroxyacetophenone, a key intermediate in various synthetic pathways. Through a detailed examination of its synthesis, purification, and analytical characterization, this document offers a comparative analysis against a structurally related compound, 4'-hydroxyacetophenone, to provide a robust benchmark for quality assessment.

Introduction: The Imperative for a Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and strength of other chemical substances. For a compound like this compound (CAS No: 17044-70-1), which may serve as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), a reliable reference standard is indispensable for regulatory compliance and ensuring the quality and safety of the final drug product.

This guide will navigate the essential steps to establish such a standard, from its chemical synthesis to its rigorous analytical characterization, providing a practical blueprint for researchers in the field.

Synthesis and Purification: Achieving High Purity

The primary route for the synthesis of this compound is the Fries rearrangement of 2,6-dichlorophenyl acetate. This classic organic reaction provides a reliable method for obtaining the desired product.

Synthesis Workflow

2,6-Dichlorophenyl Acetate 2,6-Dichlorophenyl Acetate Fries Rearrangement Fries Rearrangement 2,6-Dichlorophenyl Acetate->Fries Rearrangement AlCl3 (catalyst) Crude this compound Crude this compound Fries Rearrangement->Crude this compound Reaction Work-up Purification Purification Crude this compound->Purification Recrystallization High-Purity Reference Standard High-Purity Reference Standard Purification->High-Purity Reference Standard

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

A detailed protocol for the synthesis is as follows:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to an appropriate anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

  • Addition of Reactant: Slowly add 2,6-dichlorophenyl acetate to the stirred suspension at a controlled temperature.

  • Reaction: Heat the mixture to the appropriate temperature (typically between 60-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Achieving the high purity required for a reference standard necessitates a robust purification strategy. Recrystallization is a highly effective method for purifying solid organic compounds.

Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for acetophenone derivatives.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

The purity of the recrystallized product should be assessed using appropriate analytical techniques, and the process repeated until the desired purity is achieved (typically >99.5%).

Analytical Characterization: A Multi-faceted Approach

Comprehensive characterization is the cornerstone of establishing a reference standard. A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of this compound.

Spectroscopic Analysis

Predicted and Experimental Spectral Data

Due to the limited availability of published experimental spectra for this compound, this guide provides predicted spectral data generated from validated computational models.[2][3][4][5][6][7][8] For comparative purposes, experimental data for the well-characterized 4'-hydroxyacetophenone is also presented.[9][10][11][12][13][14][15][16][17]

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 4'-hydroxyacetophenone

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound -CH₃~2.6
Aromatic H~7.9 (s, 2H)
-OH~6.0 (s, 1H)
4'-hydroxyacetophenone [9]-CH₃2.60
Aromatic H (ortho to C=O)7.93 (d, 2H)
Aromatic H (meta to C=O)6.99 (d, 2H)
-OH8.69 (s, 1H)

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 4'-hydroxyacetophenone

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound -CH₃~27
C=O~197
Aromatic C-H~129
Aromatic C-Cl~123
Aromatic C-OH~152
Aromatic C (ipso to C=O)~130
4'-hydroxyacetophenone [10]-CH₃26.4
C=O198.6
Aromatic C-H (ortho to C=O)131.3
Aromatic C-H (meta to C=O)115.6
Aromatic C-OH161.6
Aromatic C (ipso to C=O)129.6

Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for 4'-hydroxyacetophenone

CompoundFunctional GroupPredicted/Experimental Wavenumber (cm⁻¹)
This compound O-H stretch~3300-3400 (broad)
C-H stretch (aromatic)~3050-3100
C=O stretch~1670-1690
C=C stretch (aromatic)~1550-1600
C-Cl stretch~700-800
4'-hydroxyacetophenone [12][15]O-H stretch3100-3600 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch1676
C=C stretch (aromatic)1585, 1605

Table 4: Predicted Mass Spectrum Fragments for this compound and Experimental Data for 4'-hydroxyacetophenone

Compoundm/zPredicted/Experimental Fragment
This compound 204/206/208 (M⁺)Molecular ion (isotope pattern for 2 Cl)
189/191/193[M-CH₃]⁺
161/163[M-CH₃-CO]⁺
4'-hydroxyacetophenone [11][13]136 (M⁺)Molecular ion
121[M-CH₃]⁺
93[M-CH₃-CO]⁺
65[C₅H₅]⁺
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a reference standard. A validated HPLC method can separate the main compound from any process-related impurities and degradation products.

Workflow for HPLC Method Development and Purity Assessment

Method Development Method Development Column & Mobile Phase Selection Column & Mobile Phase Selection Method Development->Column & Mobile Phase Selection Optimization of Parameters (Flow rate, Temp.) Optimization of Parameters (Flow rate, Temp.) Column & Mobile Phase Selection->Optimization of Parameters (Flow rate, Temp.) Method Validation (Linearity, Accuracy, Precision) Method Validation (Linearity, Accuracy, Precision) Optimization of Parameters (Flow rate, Temp.)->Method Validation (Linearity, Accuracy, Precision) Purity Analysis of Reference Standard Purity Analysis of Reference Standard Method Validation (Linearity, Accuracy, Precision)->Purity Analysis of Reference Standard

Caption: HPLC method development and purity analysis workflow.

Recommended HPLC Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% phosphoric or formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

These conditions can be optimized to achieve the best separation of the target compound from any impurities.

Comparison with an Alternative: 4'-hydroxyacetophenone

To provide context and a benchmark for the analytical data, a comparison with the closely related and well-characterized compound, 4'-hydroxyacetophenone, is invaluable.

Table 5: Physicochemical and Chromatographic Comparison

PropertyThis compound4'-hydroxyacetophenone
Molecular Formula C₈H₆Cl₂O₂C₈H₈O₂
Molecular Weight 205.04 g/mol 136.15 g/mol
Melting Point (°C) 162-166109-112[18]
Predicted/Experimental HPLC Retention Time (relative) More retentive due to chlorinationLess retentive

The presence of the two chlorine atoms in this compound significantly increases its molecular weight and is expected to increase its retention time in reverse-phase HPLC compared to 4'-hydroxyacetophenone due to increased hydrophobicity.

Conclusion and Best Practices

Establishing a reference standard for this compound is a meticulous process that requires a combination of robust synthesis, rigorous purification, and comprehensive analytical characterization. By following the protocols and comparative data outlined in this guide, researchers and scientists can confidently establish a high-purity reference standard.

Key Takeaways:

  • Synthesis and Purification: The Fries rearrangement followed by recrystallization is a reliable method to obtain high-purity material.

  • Analytical Characterization: A suite of spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques is essential for unambiguous identification and purity determination.

  • Comparative Analysis: Benchmarking against a well-characterized analogue like 4'-hydroxyacetophenone provides valuable context for the analytical data.

  • Documentation: Meticulous documentation of all synthesis, purification, and analytical data is crucial for the establishment and validation of the reference standard.

This guide serves as a foundational resource, and it is recommended that all analytical methods be validated according to the specific requirements of the intended application and relevant regulatory guidelines.

References

  • NIST. (n.d.). Acetophenone, 4'-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3',5'-Dichloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 3',5'-Dichloro-4'-hydroxyacetophenone demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and best practices for laboratory safety. The procedures outlined here are designed to ensure the protection of personnel, the integrity of our research environment, and adherence to environmental regulations.

Part 1: Hazard Assessment & Pre-Disposal Planning

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a halogenated organic solid that presents specific risks that directly inform its disposal pathway.

1.1. Hazard Identification

  • Classification: This compound is classified as a skin and eye irritant.[1] The primary hazards are outlined in its Safety Data Sheet (SDS), which indicates it can cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Chemical Family: As a chlorinated phenol derivative, it belongs to the halogenated organic compound category.[2][3] This classification is the single most important factor in determining its disposal route, as halogenated wastes are subject to specific and stringent disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.[4][5]

1.2. The Principle of Waste Minimization

The most effective disposal strategy begins with waste minimization.[6] Before generating waste, consider these principles adopted by environmental health and safety programs:

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[7][8]

  • Scale Reduction: When possible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[8]

  • Inventory Management: Maintain a current chemical inventory to prevent redundant purchases.[7]

1.3. Required Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound in its pure form or as waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[9][10]Protects against dust particles and accidental splashes of solutions containing the compound, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation.[9][11]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Protection NIOSH-approved respirator.Required if handling the solid powder outside of a chemical fume hood where dust may be generated.[11][12]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process centered on correct segregation and labeling. The following workflow ensures compliance and safety.

DisposalWorkflow A Start: Waste Generation (Solid Residue or Solution) B Identify as Halogenated Organic Waste A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Is Container Properly Labeled? C->D E Label with 'Hazardous Waste' and Full Chemical Name(s) D->E No F Add Waste to Container (Do not overfill) D->F Yes E->F G Securely Close Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J End: Compliant Disposal I->J

Caption: Disposal workflow for this compound.

Step 1: Segregation This is the most critical step. Waste containing this compound must be collected in a container specifically designated for Halogenated Organic Waste .[2][13]

  • Causality: Co-mingling halogenated and non-halogenated waste streams contaminates the entire volume.[5][13] This needlessly increases disposal costs, as the entire mixture must be treated via the more expensive high-temperature incineration process required for halogenated compounds.[5]

Step 2: Container Selection Use only appropriate, dedicated containers for waste accumulation.

  • The container must be made of a material compatible with the waste (e.g., high-density polyethylene or glass).

  • It must have a secure, tight-fitting screw cap to prevent leaks and fugitive emissions.[13][14]

  • The container must be in good condition, free from cracks or defects.[13]

Step 3: Labeling Proper labeling is a strict regulatory requirement.

  • The container must be labeled before the first drop of waste is added.[13]

  • The label must clearly state the words "Hazardous Waste ".[2]

  • List all chemical constituents by their full, proper names (e.g., "Waste this compound, Methanol").[13] Do not use abbreviations or chemical formulas.[13]

Step 4: Accumulation Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[7][8]

  • Keep the waste container closed at all times except when actively adding waste.[7][13] This is crucial for preventing the release of vapors and ensuring safety.

  • Do not overfill the container; leave adequate headspace (typically 10-15%) to allow for expansion.[14]

Step 5: Final Disposal Once the container is full or the experiment is complete, arrange for disposal through the proper channels.

  • Do not dispose of this chemical down the drain under any circumstances.[5][13] Halogenated organics can disrupt wastewater treatment processes and lead to environmental contamination.

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup of the hazardous waste container.[7] They will ensure it is transported by a licensed contractor for final treatment, typically incineration, in accordance with EPA and local regulations.[4][8]

Part 3: Managing Spills & Contaminated Materials

Accidents can happen, and a clear plan for managing spills is essential.

3.1. Spill Cleanup

For a small spill of solid this compound:

  • Ensure the area is well-ventilated and you are wearing the appropriate PPE (see Part 1.3).

  • Gently sweep or scoop the solid material to avoid raising dust.[15]

  • Place the spilled material into a new, properly labeled hazardous waste container.

3.2. Disposal of Contaminated Materials

Any materials used to clean up a spill, as well as any grossly contaminated PPE (gloves, bench paper, etc.), must be disposed of as hazardous waste.[16]

  • Place all contaminated debris into the same halogenated organic waste container as the chemical itself.

  • If PPE is only lightly contaminated, it may be permissible to remove it carefully and wash hands thoroughly. Grossly contaminated clothing should be removed and laundered separately or disposed of as hazardous waste.[1][17]

By adhering to this structured disposal protocol, you actively contribute to a safe and compliant laboratory environment. Your diligence protects not only yourself and your colleagues but also the wider community and environment. When in doubt, always pause and consult your institution's EHS department for guidance.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Unknown Source. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203). (1980, May 30). Oregon OSHA. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (n.d.). Bucknell University. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - 4-Chlorophenol. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - 2-Chlorophenol. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. (n.d.). Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET - 3',5'-Dimethoxy-4'-hydroxyacetophenone. (n.d.). Unknown Source. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.